molecular formula C7H4BrNO B572541 7-Bromobenzo[d]isoxazole CAS No. 1260751-81-2

7-Bromobenzo[d]isoxazole

Cat. No.: B572541
CAS No.: 1260751-81-2
M. Wt: 198.019
InChI Key: VPBZAQSRLLWRSX-UHFFFAOYSA-N
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Description

7-Bromobenzo[d]isoxazole ( 1260751-81-2) is a brominated aromatic heterocycle that serves as a versatile and privileged scaffold in modern medicinal chemistry and drug discovery. The compound features a benzene ring fused to an isoxazole ring, with a bromine atom at the 7-position, making it a valuable synthetic intermediate . The molecular formula is C 7 H 4 BrNO, and it has a molecular weight of 198.02 g/mol . This compound is a key building block for the design and synthesis of novel bioactive molecules. The benzisoxazole core is recognized as a privileged structure in drug discovery due to its ability to interact with a range of biological targets . The presence of the bromine atom allows for further functionalization via cross-coupling reactions, enabling researchers to create diverse libraries of compounds for biological screening . Benzisoxazole derivatives, such as this one, have demonstrated a broad spectrum of biological activities in research settings. These activities include serving as potent inhibitors for epigenetic targets like the Bromodomain and Extra-Terminal (BET) family of proteins, which are being investigated for the treatment of cancers, including prostate cancer . Other research applications include development of compounds with potential antipsychotic, anticonvulsant, anti-inflammatory, antimicrobial, and antimalarial properties . The isoxazole ring is a key component in several marketed pharmaceutical drugs . Handling and Storage: To maintain stability, this product should be sealed in a dry environment and stored in a freezer, ideally at -20°C . Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBZAQSRLLWRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717247
Record name 7-Bromo-1,2-benzoxazole
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260751-81-2
Record name 7-Bromo-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromobenzo[d]isoxazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromobenzo[d]isoxazole: Synthesis, Reactivity, and Applications in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzisoxazole scaffold is a prominent member of this class.[1][2] This heterocyclic system, consisting of a benzene ring fused to an isoxazole ring, is a cornerstone in the development of therapeutics across diverse areas, including antipsychotic, anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules.[4]

This guide focuses on a key derivative of this important scaffold: This compound (CAS No. 1260751-81-2). The strategic placement of a bromine atom on the benzene ring transforms this molecule from a simple heterocycle into a powerful and versatile building block for synthetic and medicinal chemists. The bromine atom serves as a highly effective synthetic "handle," enabling a wide array of cross-coupling reactions to introduce molecular diversity. This guide provides an in-depth look at the synthesis, properties, reactivity, and potential applications of this compound, offering a technical resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and computed properties for this compound are summarized below.[5][6][7][8]

PropertyValueSource
CAS Number 1260751-81-2[5][6]
Molecular Formula C₇H₄BrNO[5][7]
Molecular Weight 198.02 g/mol [5][7]
IUPAC Name 7-bromo-1,2-benzoxazole[5]
Synonyms 7-Bromobenzo(d)isoxazole, 7-Bromo-1,2-benzisoxazole[5][7]
SMILES C1=CC2=C(C(=C1)Br)ON=C2[6][8]
InChIKey VPBZAQSRLLWRSX-UHFFFAOYSA-N[5][8]
XLogP3 2.4[5]
H-Bond Acceptors 2[9]
H-Bond Donors 0[9]

Proposed Synthesis of this compound

The logical workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Intramolecular Cyclization A 2-Bromo-6-nitrophenol B Reduction A->B C 2-Amino-6-bromophenol B->C D Formylation C->D E 2-Bromo-6-hydroxybenzaldehyde D->E F 2-Bromo-6-hydroxybenzaldehyde Oxime E->F + Hydroxylamine HCl G This compound F->G Dehydrative Cyclization

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, logical pathway. Researchers should perform their own optimization and characterization.

Part 1: Synthesis of 2-Bromo-6-hydroxybenzaldehyde Oxime (Precursor)

  • Reduction of 2-Bromo-6-nitrophenol: To a solution of 2-bromo-6-nitrophenol (1.0 eq) in ethanol, add iron powder (3.0 eq) and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed. Cool the reaction, neutralize with sodium bicarbonate solution, and filter through celite. Concentrate the filtrate to yield crude 2-amino-6-bromophenol, which can be used directly.

  • Formylation: The crude amino-phenol is subjected to a suitable formylation reaction (e.g., Duff reaction or Reimer-Tiemann reaction) to introduce the aldehyde group ortho to the hydroxyl, yielding 2-bromo-6-hydroxybenzaldehyde.

  • Oximation: Dissolve 2-bromo-6-hydroxybenzaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and a base such as pyridine or sodium acetate (1.5 eq).[13] Reflux the mixture for 1-2 hours. Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice-water. The precipitated solid is filtered, washed with water, and dried to yield 2-bromo-6-hydroxybenzaldehyde oxime.

Part 2: Cyclization to this compound

The critical step is the intramolecular cyclization, which involves converting the oxime's hydroxyl group into a good leaving group to facilitate nucleophilic attack by the phenolic oxygen.[11][14]

  • Activation and Cyclization: Suspend the 2-bromo-6-hydroxybenzaldehyde oxime (1.0 eq) in a suitable aprotic solvent like THF or Dichloromethane.

  • Add a dehydrating/activating agent. A common method involves reaction with an electrophile in the presence of a non-nucleophilic base.[14] For example, add triethylamine (1.5 eq) followed by slow addition of methanesulfonyl chloride (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The triethylamine facilitates the intramolecular Sₙ2 reaction by deprotonating the phenolic hydroxyl, which then displaces the mesylate group, forming the N-O bond and closing the isoxazole ring.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The primary utility of this compound in drug discovery lies in the reactivity of the C7-bromine substituent. This position is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[15] This powerful C-C bond-forming reaction enables the coupling of the benzisoxazole core with a vast array of commercially available boronic acids and their esters.[16]

The Causality of Experimental Choice: The Suzuki reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the stability of the boronic acid reagents. This allows for the rapid and efficient synthesis of large libraries of analogues from a single, common intermediate (this compound), which is essential for exploring structure-activity relationships (SAR).

Suzuki_Coupling cluster_workflow Suzuki-Miyaura Cross-Coupling Workflow A This compound D 7-Aryl/Heteroaryl-Substituted Benzisoxazole Derivative A->D B Aryl/Heteroaryl Boronic Acid (R-B(OH)2) B->D C Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Base (e.g., K3PO4) C->D

Caption: General workflow for derivatization via Suzuki-Miyaura coupling.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed to be self-validating through rigorous control of the reaction atmosphere and stoichiometry, which are critical for the catalytic cycle's efficiency.

  • Reaction Setup (Inert Atmosphere): To a dry, oven-baked reaction vessel equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 mmol, 2.0-3.0 eq).[16][17]

  • Catalyst System Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%) and add them to the reaction vessel. The choice of ligand is critical and often requires screening to optimize for sterically hindered or electron-rich/poor coupling partners.[18]

  • Solvent Addition: Add a suitable solvent system. A mixture of an organic solvent like dioxane or DMF with water is commonly used.[16]

  • Degassing (Critical Step): Seal the vessel and thoroughly degas the mixture. This is crucial as oxygen can deactivate the Pd(0) catalyst. Degassing is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or by several freeze-pump-thaw cycles. The causality here is to ensure the longevity and efficiency of the catalyst throughout the reaction.

  • Reaction: Heat the mixture to the optimal temperature (typically 80-120 °C) and stir for 2-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via flash column chromatography to yield the desired 7-substituted benzisoxazole derivative.

Applications in Drug Discovery and Chemical Biology

The true value of this compound is realized in its application as a foundational scaffold for generating novel chemical entities with therapeutic potential. The benzisoxazole core itself is associated with a wide spectrum of biological activities.[19][20] Derivatives have shown promise as anticancer, neuroprotective, and antimicrobial agents.[2][21][22] For instance, recent studies have identified benzo[d]isoxazole analogues as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α, a key target in oncology.[23]

By leveraging the Suzuki coupling and other palladium-catalyzed reactions at the 7-position, researchers can systematically modify the scaffold to probe interactions with specific biological targets and optimize for potency, selectivity, and pharmacokinetic properties.

Drug_Discovery_Logic A Core Scaffold (this compound) B Chemical Derivatization (e.g., Suzuki Coupling) A->B C Library of Novel Benzisoxazole Analogs B->C D High-Throughput Screening C->D E Identification of 'Hits' (Bioactive Compounds) D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Logical workflow from core scaffold to preclinical candidate.

This systematic approach allows for the exploration of vast chemical space around the benzisoxazole core, significantly increasing the probability of discovering novel drug candidates for a range of diseases, from cancer to neurodegenerative disorders and infectious diseases.[19][22][23][24]

Conclusion

This compound is more than just a heterocyclic compound; it is a strategic tool for innovation in drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. Its true power is unlocked through the reactivity of its bromine substituent, which provides a reliable entry point for diversification via modern cross-coupling chemistry. For researchers and drug development professionals, understanding the synthesis, properties, and reactivity of this key intermediate is essential for harnessing the full therapeutic potential of the privileged benzisoxazole scaffold.

References

  • ResearchGate. Overview on Diverse Biological Activities of Benzisoxazole Derivatives.
  • National Institutes of Health (NIH). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC.
  • Taylor & Francis. Benzisoxazole – Knowledge and References.
  • Patsnap. Production process of 2-amino-3,5-dibromobenzaldehyde. Eureka.
  • International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
  • European Journal of Chemistry. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities.
  • Semantic Scholar. Synthesis of 2-Amino-3,5-dibromobenzaldehyde.
  • Google Patents. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • National Institutes of Health (NIH). Catalytic Oxidative Cyclization of 2′-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions. PMC.
  • PubChem. 7-Bromobenzo(d)isoxazole | C7H4BrNO.
  • Google Patents. KR0169558B1 - Method for preparing 2-amino-3,5-dibromo benzaldehyde.
  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
  • Ark Pharma Scientific Limited. This compound | CAS:1260751-81-2.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Benzisoxazole synthesis.
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • PubChemLite. This compound (C7H4BrNO).
  • ResearchGate. The synthesis of 2,1-benzisoxazole derivatives 7a–c.
  • PubMed Central. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ.
  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.
  • IOPScience. RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
  • National Institutes of Health (NIH). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • ResearchGate. Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles | Request PDF.
  • Organic Chemistry Portal. Synthesis of 2,1-Benzisoxazoles.
  • PubMed. Cyclization of alpha-Oxo-oximes to 2-substituted benzoxazoles.
  • Active Biopharma. 7-Bromo-3-chlorobenzo[d]isoxazole.
  • National Institutes of Health (NIH). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • National Institutes of Health (NIH). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PMC.
  • Google Patents. EP0021072A1 - Production of alpha-hydroxy oximes.
  • Academic Research Publishing Group. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism.
  • PubMed. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.
  • ResearchGate. (PDF) 4-(7-Bromobenzo[d][1][2][3]thiadiazol-4-yl)morpholine.

Sources

7-Bromobenzo[d]isoxazole: A Technical Guide to Its Physicochemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzisoxazole Scaffold

The 1,2-benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid structure and unique electronic properties make it a valuable building block for a diverse range of biologically active compounds, including antipsychotics and anticonvulsants.[1] The introduction of a bromine atom at the 7-position, yielding 7-Bromobenzo[d]isoxazole, significantly enhances its utility as a synthetic intermediate. This bromine atom serves as a versatile functional handle, particularly for carbon-carbon and carbon-heteroatom bond formation through modern cross-coupling reactions, unlocking access to a vast chemical space for drug discovery and lead optimization.[3] This guide provides a comprehensive overview of the known physicochemical properties, spectral characteristics, and chemical reactivity of this compound, offering field-proven insights for its application in research and development.

Molecular Structure and Identification

This compound, also known as 7-bromo-1,2-benzoxazole, is an aromatic organic compound characterized by a benzene ring fused to an isoxazole ring.[4]

IdentifierValueSource(s)
CAS Number 1260751-81-2[4][5][6]
Molecular Formula C₇H₄BrNO[4][5]
Molecular Weight 198.02 g/mol [4]
IUPAC Name 7-bromo-1,2-benzoxazole[4]
Synonyms 7-Bromo-1,2-benzisoxazole[5]
SMILES C1=CC2=C(C(=C1)Br)ON=C2[7]
InChIKey VPBZAQSRLLWRSX-UHFFFAOYSA-N[4]

Physicochemical Properties: A Blend of Predicted and Experimental Insights

A precise understanding of a molecule's physicochemical properties is fundamental to its application, influencing everything from reaction kinetics to bioavailability. While extensive experimental data for this compound is not widely published, computational models provide valuable estimations. These predictions, summarized below, serve as a strong baseline for experimental design.

Predicted Physicochemical Data

The following properties have been calculated using computational methods and have not been experimentally verified in publicly available literature. They are crucial for initial experimental planning.

PropertyPredicted ValueSource(s)
Boiling Point 276.1 ± 13.0 °C (at 760 Torr)[No source available]
Density 1.710 ± 0.06 g/cm³[No source available]
logP (Octanol/Water) 2.4[4]
pKa -4.10 ± 0.30[No source available]

Disclaimer: The data in this table are computationally predicted and should be used as estimates. Experimental verification is strongly recommended.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the predicted values must be confirmed experimentally. The following sections outline authoritative, step-by-step protocols for determining the key physicochemical parameters for this compound.

G cluster_0 Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting Synthesis Synthesis & Purification of this compound Purity Confirm Purity (>98%) (e.g., HPLC, NMR) Synthesis->Purity MP Melting Point (Capillary Method) Purity->MP Sol Solubility (Shake-Flask Method) Purity->Sol LogP logP (HPLC Method) Purity->LogP Report Compile & Report Experimental Data MP->Report Sol->Report LogP->Report

Caption: Workflow for Experimental Physicochemical Characterization.

This protocol adheres to the standards outlined in the U.S. Pharmacopeia for melting point determination.[8]

  • Sample Preparation: Ensure the this compound sample is thoroughly dried, ideally in a vacuum desiccator over a desiccant for 24 hours.[8]

  • Capillary Loading: Finely powder the sample. Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powder until a small amount enters the tube.[8]

  • Packing: Invert the tube and tap it gently on a hard surface to compact the solid. Drop the tube, sealed-end down, through a long glass tube to ensure tight packing. The final packed column of solid should be 2.5-3.5 mm high.[6][8]

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Set the heating rate to rapidly approach the expected melting point, then reduce the ramp rate to 1-2 °C per minute when the temperature is approximately 15-20 °C below the expected melting point.[6]

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The melting point is reported as this range.[8]

This method is considered the "gold standard" for determining equilibrium solubility and is recommended by multiple regulatory bodies.[1][7]

  • System Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The excess solid is crucial to ensure saturation is reached.[1]

  • Equilibration: Seal the vial and place it in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV with a calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

The HPLC method provides a rapid and reliable determination of the n-octanol/water partition coefficient (logP) and is recognized by the OECD (Test Guideline 117).[3][4]

  • System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile), run in isocratic mode.

  • Calibration: Prepare a series of reference compounds with known logP values that span the expected logP of the analyte. Inject each standard and record its retention time (t_R_).

  • Void Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.

  • Capacity Factor Calculation: For each reference compound and the test sample, calculate the capacity factor (k) using the formula: k = (t_R_ - t₀) / t₀.

  • Calibration Curve: Plot log(k) versus the known logP values for the reference compounds. A linear regression of this plot creates the calibration curve.

  • Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system to determine its retention time and calculate its capacity factor.

  • LogP Determination: Interpolate the log(k) of this compound on the calibration curve to determine its logP value.

Spectral and Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons. Due to the fused ring system and the influence of the bromine and isoxazole ring, the signals will appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with their neighbors.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals for the seven carbon atoms. The carbon atom attached to the bromine (C7) will be influenced by the heavy atom effect. The carbons of the isoxazole ring (C3 and C7a) will appear at characteristic chemical shifts, with the carbon adjacent to the oxygen (C7a) typically being more downfield. Aromatic carbons will resonate in the typical range of δ 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

  • Aromatic C-H stretching: Vibrations typically appear above 3000 cm⁻¹.

  • C=C and C=N stretching: Aromatic and isoxazole ring vibrations are expected in the 1450-1600 cm⁻¹ region.[3]

  • C-O stretching: Associated with the isoxazole ring.

  • C-Br stretching: This vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 197 and 199 with a characteristic ~1:1 intensity ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Predicted Adducts (ESI): For electrospray ionization, common adducts are predicted at [M+H]⁺ (m/z 198/200) and [M+Na]⁺ (m/z 220/222).[7]

Chemical Reactivity and Synthetic Applications

The true power of this compound lies in its utility as a synthetic building block. The C7-Br bond is the primary site of reactivity, enabling its use in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[12] It allows for the coupling of this compound with a wide variety of aryl or heteroaryl boronic acids or esters. This reaction is fundamental for building molecular complexity and is widely used in pharmaceutical synthesis.[3][12]

G cluster_0 Reactants & Reagents cluster_1 Reaction Conditions cluster_2 Workup & Purification A This compound Setup Combine reactants under inert atmosphere (N₂ or Ar) B Aryl/Heteroaryl Boronic Acid or Ester Cat Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base Aqueous Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) Solvent Solvent System (e.g., Dioxane/H₂O, Toluene, DMF) Heat Heat reaction mixture (e.g., 80-150 °C) Setup->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Product 7-Aryl-benzo[d]isoxazole Product Purify->Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling reactions.

  • Expert Insight: The choice of catalyst, ligand, base, and solvent is critical and often substrate-dependent. For challenging couplings, using a pre-catalyst like PdCl₂(dppf) and a stronger base such as K₃PO₄ or Cs₂CO₃ can be beneficial. Microwave irradiation can significantly reduce reaction times.

Nucleophilic Aromatic Substitution (SₙAr)

While aromatic rings are generally electron-rich, the electron-withdrawing nature of the fused isoxazole ring can activate the benzene ring towards nucleophilic attack, particularly with potent nucleophiles. The SₙAr reaction allows for the displacement of the bromide with nucleophiles such as amines, alkoxides, or thiolates.

  • Mechanism: The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores aromaticity.

  • Causality: The stability of the Meisenheimer complex is key to the reaction's success. The electron-withdrawing isoxazole ring helps to delocalize the negative charge, facilitating the reaction. For this reason, SₙAr reactions often require elevated temperatures and polar aprotic solvents like DMSO or DMF to proceed efficiently.[11]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a strategically important building block whose full potential is realized through the application of modern synthetic methodologies. While a comprehensive set of experimentally determined physicochemical data is yet to be consolidated in public literature, computational predictions provide a solid foundation for its use. Its reactivity, centered on the C7-Br bond, offers reliable and versatile pathways for the synthesis of complex molecular architectures. This guide provides the necessary theoretical background, practical protocols, and safety information to effectively and safely utilize this compound in advanced chemical research and drug development programs.

References

  • PubChem. (n.d.). 7-Bromobenzo(d)isoxazole. National Center for Biotechnology Information.
  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • Ark Pharma Scientific Limited. (n.d.). This compound.
  • Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., & Tuli, H. S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387.
  • Chemistry LibreTexts. (2023, October 30). 4.3: Melting Point Determination Procedure.
  • Sasikumar, R., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. International Journal of Pharmaceutical Sciences and Research.
  • Wikipedia. (2023, November 29). Benzisoxazole.
  • PubChemLite. (n.d.). This compound (C7H4BrNO).
  • Anand, A., & Singh, P. (2014). Natural products-isoxazole hybrids: A new avenue for searching potential therapeutic agents. Bioorganic & Medicinal Chemistry, 22(1), 1-20.
  • Zhu, J., Mo, J., Lin, H., Chen, Y., & Sun, H. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075.
  • ResearchGate. (n.d.). Scheme for the synthesis of 1, 2-benzisoxazole derivatives.
  • protocols.io. (2023, June 26). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Semenov, N. S., et al. (2021). 4-(7-Bromobenzo[d][5][9][14]thiadiazol-4-yl)morpholine. Molbank, 2021(2), M1202.
  • Xu, Z., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1624-1630.
  • Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity.
  • Royal Society of Chemistry. (n.d.). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Ren, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 7107-7114.
  • Kumar, M., Kumar, V., & Sharma, S. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.

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An In-depth Technical Guide to 7-Bromobenzo[d]isoxazole: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromobenzo[d]isoxazole, a halogenated heterocyclic compound, has emerged as a significant building block in medicinal chemistry and materials science. Its unique structural features and reactivity profile make it a versatile scaffold for the synthesis of a wide array of complex molecules with diverse biological activities. The benzo[d]isoxazole core is a privileged structure found in numerous pharmacologically active agents, and the presence of a bromine atom at the 7-position provides a convenient handle for further chemical modifications, particularly through cross-coupling reactions.[1] This guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Molecular Structure and Formula

This compound is an aromatic heterocyclic compound with the chemical formula C₇H₄BrNO.[2][3][4] Its molecular weight is approximately 198.02 g/mol .[2] The structure consists of a benzene ring fused to an isoxazole ring, with a bromine atom substituted at the 7-position of the bicyclic system.

The IUPAC name for this compound is 7-bromo-1,2-benzoxazole.[2] Its structure is confirmed by various spectroscopic techniques and is represented by the following SMILES and InChI codes:

  • SMILES: BrC1=CC=CC2=C1ON=C2[4]

  • InChI: InChI=1S/C7H4BrNO/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H[2]

2D Structure of this compound

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. While experimentally determined data is not extensively available in the literature, computational predictions provide valuable insights.

PropertyValueSource
Molecular Formula C₇H₄BrNO[2][3][4]
Molecular Weight 198.02 g/mol [2]
CAS Number 1260751-81-2[3][4]
XLogP3 (Predicted) 2.4[2]
Topological Polar Surface Area 26 Ų[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 0[2]

Note: Some properties are based on computational predictions and should be considered as estimates.

Synthesis of this compound

The synthesis of the benzo[d]isoxazole core can be achieved through various synthetic routes, most commonly involving the cyclization of appropriately substituted aromatic precursors. For this compound, a plausible synthetic strategy would involve the cyclization of a 2-halo- or 2-hydroxy-substituted benzaldehyde or acetophenone derivative.

Synthesis_Workflow Start 2-Amino-3-bromophenol Step1 Diazotization Start->Step1 Step2 Sandmeyer Reaction (e.g., with CuCN) Step1->Step2 Intermediate1 3-Bromo-2-cyanophenol Step2->Intermediate1 Step3 Reduction of nitrile to aldehyde Intermediate1->Step3 Intermediate2 3-Bromo-2-hydroxybenzaldehyde Step3->Intermediate2 Step4 Oximation with Hydroxylamine Intermediate2->Step4 Intermediate3 3-Bromo-2-hydroxybenzaldehyde oxime Step4->Intermediate3 Step5 Intramolecular Cyclization Intermediate3->Step5 Product This compound Step5->Product

Plausible Synthetic Workflow for this compound

Hypothetical Experimental Protocol:

This protocol is a generalized procedure based on common methods for benzisoxazole synthesis and should be adapted and optimized for the specific synthesis of the 7-bromo isomer.

  • Step 1: Oximation of a Suitable Precursor. A substituted 2-hydroxybenzaldehyde or 2-hydroxyacetophenone (e.g., 3-bromo-2-hydroxybenzaldehyde) would be reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine. The reaction is typically carried out in an alcoholic solvent and may require heating.

  • Step 2: Intramolecular Cyclization. The resulting oxime intermediate would then undergo intramolecular cyclization to form the benzo[d]isoxazole ring. This step can often be achieved by heating the oxime in the presence of a dehydrating agent or a suitable base.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine atom and the isoxazole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The presence of a bromine atom would be evident from the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) in the mass spectrum.

Reactivity and Synthetic Applications

The bromine atom at the 7-position of the benzo[d]isoxazole ring is the key to its synthetic utility. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Reactivity_Diagram Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, base) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, base) Start->Buchwald Product_Aryl 7-Aryl-benzo[d]isoxazole Suzuki->Product_Aryl Product_Alkynyl 7-Alkynyl-benzo[d]isoxazole Sonogashira->Product_Alkynyl Product_Amino 7-Amino-benzo[d]isoxazole Buchwald->Product_Amino

Key Synthetic Transformations of this compound

These cross-coupling reactions enable the synthesis of a diverse library of 7-substituted benzo[d]isoxazole derivatives. This is particularly valuable in drug discovery, where the systematic modification of a lead compound is crucial for optimizing its pharmacological properties.

Applications in Drug Development

The benzo[d]isoxazole scaffold is a common feature in a number of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including antipsychotic, anti-inflammatory, and anticancer effects.

While specific applications of this compound in the synthesis of marketed drugs are not widely documented, its utility as a key intermediate in the development of novel therapeutic agents is evident from the patent literature. For instance, benzo[d]isoxazole derivatives have been investigated as inhibitors of hypoxia-inducible factor (HIF)-1α, a key target in cancer therapy.[5] The ability to functionalize the 7-position of the ring system allows for the fine-tuning of the molecule's interaction with its biological target, potentially leading to improved potency and selectivity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its molecular structure, featuring a privileged benzo[d]isoxazole core and a reactive bromine handle, allows for the creation of diverse molecular architectures. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, its synthetic utility can be confidently inferred from the well-established chemistry of related compounds. As the demand for novel therapeutic agents continues to grow, the importance of versatile intermediates like this compound in the drug discovery and development pipeline is set to increase.

References

  • Benzoxazole derivatives: design, synthesis and biological evalu
  • 7-Bromobenzo(d)isoxazole. PubChem.
  • This compound. Sunway Pharm Ltd.
  • This compound. Ark Pharma Scientific Limited.
  • Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Benchchem.
  • Spectroscopic Analysis of Benzoxazole Derivatives: Applic
  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters.

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synthesis of 7-Bromobenzo[d]isoxazole from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Bromobenzo[d]isoxazole

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of this compound (also known as 7-Bromo-1,2-benzisoxazole). The benzo[d]isoxazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, making efficient and reliable synthetic routes to its derivatives highly valuable for drug discovery and development.[1][2][3][4] This document is intended for researchers, medicinal chemists, and process development scientists. It emphasizes the chemical rationale behind the chosen synthetic strategy, offers a detailed, step-by-step protocol from a commercially available starting material, and discusses key experimental considerations for a successful outcome.

Introduction: The Significance of the Benzo[d]isoxazole Core

The benzo[d]isoxazole ring system is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging with various biological targets. Compounds incorporating this moiety have demonstrated a broad spectrum of activities, including antipsychotic, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][5] The synthesis of specifically substituted analogues, such as this compound, is of particular interest as the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide focuses on a robust and widely applicable synthetic approach: the intramolecular cyclization of an ortho-hydroxy ketoxime derivative. This classic strategy remains one of the most efficient and reliable methods for constructing the 1,2-benzisoxazole core.[1][6]

Overview of Synthetic Strategies

The construction of the benzo[d]isoxazole ring system can be broadly categorized into two primary strategies based on the final bond formation step.

G cluster_0 General Synthetic Approaches cluster_1 Pathway A: C-O Bond Formation cluster_2 Pathway B: N-O Bond Formation Core Benzo[d]isoxazole Core A1 o-Substituted Aryl Oxime A2 Base-Mediated Cyclization A1->A2 Intramolecular Nucleophilic Substitution A2->Core B1 o-Hydroxyaryl Imine/Oxime B2 Oxidative Cyclization B1->B2 Electrophilic Amination/ Oxidation B2->Core

Figure 1: Primary synthetic disconnections for the benzo[d]isoxazole scaffold.

  • C-O Bond Formation: This is the most common approach, involving the intramolecular cyclization of an ortho-substituted aryl oxime.[7] Typically, a phenoxide ion, generated under basic conditions, acts as the nucleophile, displacing a leaving group on the oxime nitrogen.

  • N-O Bond Formation: This strategy utilizes an ortho-hydroxyaryl oxime or imine as the precursor.[6][8] The N-O bond is formed through various methods, often involving oxidative conditions to facilitate the cyclization.

For the synthesis of this compound, the C-O bond formation strategy starting from 3-Bromo-2-hydroxybenzaldehyde is exceptionally reliable and is the focus of this guide.

Recommended Synthetic Pathway: From Aldehyde to Isoxazole

The selected pathway involves a two-step sequence starting from the commercially available 3-Bromo-2-hydroxybenzaldehyde. This route is advantageous due to the accessibility of the starting material and the high efficiency of the transformation.

G SM 3-Bromo-2-hydroxybenzaldehyde INT Intermediate: 3-Bromo-2-hydroxybenzaldehyde Oxime SM->INT Step 1: Oximation R1 Hydroxylamine HCl, Sodium Acetate, Ethanol R1->INT PROD Final Product: This compound INT->PROD Step 2: Dehydrative Cyclization R2 Acetic Anhydride, Pyridine (cat.), Reflux R2->PROD

Figure 2: Recommended two-step workflow for the synthesis of this compound.

Mechanistic Insights

Step 1: Oximation The first step is the classic condensation reaction between the starting aldehyde and hydroxylamine hydrochloride. Sodium acetate is used as a base to neutralize the HCl, liberating free hydroxylamine which then attacks the electrophilic carbonyl carbon. Subsequent dehydration yields the corresponding aldoxime.

Step 2: Dehydrative Cyclization This key step involves the conversion of the intermediate oxime to the final benzo[d]isoxazole. Acetic anhydride serves a dual purpose: it activates the oxime hydroxyl group by forming an acetate ester, making it a better leaving group, and it acts as a dehydrating agent. The phenolic hydroxyl group, a potent nucleophile, then attacks the nitrogen atom in an intramolecular fashion. A final elimination of acetic acid, facilitated by heating, drives the reaction to completion, yielding the aromatic isoxazole ring. This base-catalyzed cyclization of o-hydroxy ketoximes is a well-established and elegant method.[1]

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of hazardous chemicals. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityNotes
3-Bromo-2-hydroxybenzaldehyde1829-33-0201.021.0 eq (e.g., 5.0 g)Starting Material
Hydroxylamine Hydrochloride5470-11-169.491.2 eqReagent
Sodium Acetate (Anhydrous)127-09-382.031.5 eqBase
Ethanol (Absolute)64-17-546.07~15 mL / g of SMSolvent
Acetic Anhydride108-24-7102.093.0 eqDehydrating/Activating Agent
Pyridine110-86-179.10CatalyticCatalyst (optional but recommended)
Ethyl Acetate141-78-688.11For ExtractionSolvent
Saturated Sodium BicarbonateN/AN/AFor QuenchingAqueous Solution
BrineN/AN/AFor WashingAqueous Solution
Anhydrous Magnesium Sulfate7487-88-9120.37As neededDrying Agent
Step-by-Step Procedure

Step 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde Oxime

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-2-hydroxybenzaldehyde (5.0 g, 24.87 mmol).

  • Add absolute ethanol (75 mL) and stir until the solid dissolves.

  • Add hydroxylamine hydrochloride (2.07 g, 29.84 mmol, 1.2 eq) and anhydrous sodium acetate (3.06 g, 37.30 mmol, 1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-3 hours.

  • Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting aldehyde spot is no longer visible.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with stirring. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield the crude oxime intermediate. This intermediate is typically of sufficient purity to be carried forward to the next step without further purification.

Step 2: Cyclization to this compound

  • Place the dried crude oxime from the previous step into a 100 mL round-bottom flask.

  • Add acetic anhydride (7.0 mL, 74.61 mmol, 3.0 eq).

  • Expertise Note: Add a catalytic amount of pyridine (2-3 drops). Pyridine acts as a nucleophilic catalyst, accelerating the formation of the acetate ester on the oxime and facilitating the final elimination step.

  • Heat the mixture to reflux (approx. 130-140 °C) for 1-2 hours. The solution will darken.

  • Monitor the reaction by TLC. The disappearance of the oxime intermediate and the appearance of a new, lower Rf spot indicates product formation.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker.

  • Stir vigorously for 30 minutes to hydrolyze any remaining acetic anhydride.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford the pure product as a solid.

Summary and Expected Results

This two-step protocol provides a reliable method for the gram-scale synthesis of this compound.

ParameterDetails
Target Compound This compound
CAS Number 1260751-81-2[9][10][11]
Molecular Formula C₇H₄BrNO[9]
Molecular Weight 198.02 g/mol [9]
Starting Material 3-Bromo-2-hydroxybenzaldehyde
Overall Yield Typically 70-85% over two steps
Appearance Off-white to pale yellow solid
Characterization Purity should be assessed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The synthesis of this compound is efficiently achieved through a classic and robust two-step sequence involving oximation of 3-Bromo-2-hydroxybenzaldehyde followed by an acetic anhydride-mediated dehydrative cyclization. This guide provides a detailed, mechanistically-grounded protocol that can be readily implemented in a standard organic chemistry laboratory. The strategic placement of the bromine atom on the benzisoxazole core makes the final product an invaluable building block for further elaboration in the pursuit of novel therapeutic agents.

References

  • Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(9), 7326–7332.
  • Patil, S., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions.
  • Krasavin, M. (2016). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Omega, 1(3), 443-448.
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56, 67-85.
  • Ndom, J. C., et al. (2013). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1050-1056.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles.
  • ResearchGate. (2013). Synthesis of 3-substituted-2,1-benzisoxazoles 12–13 starting from the 2,1-benzisoxazole 2.
  • Luan, T., et al. (2024). Natural products-isoxazole hybrids. Bioorganic Chemistry, 147, 107380.
  • Kumar, D., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. RSC Advances, 12(15), 9037-9042.
  • PubChem. (n.d.). 7-Bromobenzo(d)isoxazole. National Center for Biotechnology Information.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Ark Pharma Scientific Limited. (n.d.). This compound.
  • International Journal of Pharmaceutical and Life Sciences. (2023). A review of isoxazole biological activity and present synthetic techniques.
  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles.
  • Jarina, P. A. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Journal of Cardiovascular Disease Research, 15(6).
  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122.
  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
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  • Google Patents. (n.d.). Preparation of 3-bromobenzaldehyde.

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In-depth Technical Guide on 7-Bromobenzo[d]isoxazole: Current Knowledge and Data Limitations

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive technical guide on 7-Bromobenzo[d]isoxazole, as requested, cannot be fully generated at this time due to a lack of specific, publicly available experimental data. Key information, including detailed synthesis protocols, complete spectroscopic characterization, and documented applications in drug discovery, is not present in the available scientific literature and patent databases. This document will instead provide a summary of the confirmed information for this compound and place it within the broader, well-established context of benzisoxazole chemistry.

Introduction: The Significance of the Benzisoxazole Scaffold

The 1,2-benzisoxazole core is a prominent heterocyclic scaffold in medicinal chemistry.[1] Compounds containing this moiety are recognized for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] The isoxazole ring system can engage in various noncovalent interactions, such as hydrogen bonding and π-π stacking, making it a versatile building block in the design of targeted therapeutics. The introduction of substituents, such as a bromine atom, onto the benzisoxazole core allows for fine-tuning of the molecule's physicochemical properties and provides a chemical handle for further synthetic elaboration.

Molecular Identity and Physicochemical Properties

While detailed experimental data is scarce, the fundamental identity and computed physicochemical properties of this compound are well-defined in chemical databases.

The formal IUPAC name for the compound is 7-bromo-1,2-benzoxazole .[5] It is also commonly referred to as 7-bromo-1,2-benzisoxazole.

Table 1: Compound Identifiers and Computed Physicochemical Properties

PropertyValueSource
IUPAC Name 7-bromo-1,2-benzoxazolePubChem[5]
CAS Number 1260751-81-2PubChem, ArkPharma[5][6]
PubChem CID 55274444PubChem[5]
Molecular Formula C₇H₄BrNOPubChem[5]
Molecular Weight 198.02 g/mol PubChem[5]
Canonical SMILES C1=CC2=C(C(=C1)Br)ON=C2PubChem[5]
InChIKey VPBZAQSRLLWRSX-UHFFFAOYSA-NPubChem[5]
XLogP3-AA (Lipophilicity) 2.4PubChem (Computed)[5]
Topological Polar Surface Area 26 ŲPubChem (Computed)[5]
Hydrogen Bond Donor Count 0PubChem (Computed)[5]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[5]

General Synthetic Strategies for Benzisoxazoles

Specific, peer-reviewed synthesis protocols for this compound are not currently available. However, the synthesis of the 1,2-benzisoxazole core is well-documented and generally proceeds through intramolecular cyclization reactions. The choice of starting material dictates the primary bond formation strategy.

C–O Bond Formation Pathway

This is a common approach that typically involves the intramolecular cyclization of an ortho-substituted aryl oxime, often under basic conditions. The precursor would be a 2-bromo-6-substituted benzaldehyde or ketone, which is then converted to its corresponding oxime. Subsequent treatment with a base would induce cyclization via nucleophilic attack of the oxime oxygen onto the aromatic ring, displacing a leaving group.

N–O Bond Formation Pathway

An alternative strategy involves the formation of the N–O bond. This typically starts with an ortho-hydroxyaryl oxime or a related imine derivative.[1] An oxidative cyclization or a reaction that facilitates the direct coupling of the nitrogen and oxygen atoms would yield the benzisoxazole ring.

Cycloaddition Reactions

[3+2] cycloaddition reactions represent another powerful method for constructing the isoxazole ring.[1] For a benzisoxazole, this could involve the reaction of an aryne (generated in situ from a substituted benzene) with a nitrile oxide.[1]

The logical workflow for synthesizing this compound would likely start from a readily available brominated and functionalized benzene derivative, as depicted in the conceptual diagram below.

G cluster_start Potential Starting Materials cluster_path1 Pathway A (Hypothetical) cluster_path2 Pathway B (Hypothetical) A 2,3-Dibromotoluene A1 Functional Group Interconversion (e.g., Oxidation of CH3) A->A1 B 2-Bromo-6-fluorobenzaldehyde B1 Oxime Formation B->B1 A2 Oxime Formation A1->A2 A3 Base-mediated Intramolecular Cyclization (C-O Bond Formation) A2->A3 Target This compound A3->Target Final Product B2 Base-mediated Intramolecular Nucleophilic Aromatic Substitution (SNAr) B1->B2 B2->Target Final Product

Caption: Hypothetical synthetic pathways to this compound.

Spectroscopic Characterization and Reactivity

No published experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound could be located. For a research or drug development professional, this is a critical data gap. Characterization would be required to confirm the structure and purity of any synthesized material. Based on the structure, one would anticipate characteristic signals in the aromatic region of the NMR spectra corresponding to the three protons on the benzene ring, and distinct signals for the quaternary carbons in the ¹³C NMR spectrum.

The reactivity of this compound is predicted by its structure. The bromine atom at the 7-position would be amenable to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of various aryl, alkyl, or amino groups. This makes it a potentially valuable intermediate for building more complex molecules.

Potential Applications in Drug Development

While no studies have specifically evaluated the biological activity of this compound, its structural class is of high interest. A recent preprint identified benzo[d]isoxazole-4,7-diones (a different but related scaffold) as capable of modulating mycobacterial mistranslation, suggesting the benzisoxazole core can be targeted for antibiotic development.[7] The presence of a bromine atom often enhances the biological activity of heterocyclic compounds.[8] Therefore, this compound serves as a valuable, albeit under-explored, scaffold for the synthesis of new chemical entities for screening in various therapeutic areas.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided in the PubChem database, this compound is considered hazardous.[5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory.

Conclusion and Future Outlook

This compound is a well-defined chemical entity with a clear IUPAC name and computed properties. It belongs to the benzisoxazole class of heterocycles, which is of significant importance to medicinal chemistry. However, there is a notable absence of published, in-depth experimental data for this specific molecule. Critical information regarding its synthesis, spectroscopic profile, and specific applications remains to be documented in the scientific literature. The potential of this compound as a synthetic intermediate for cross-coupling reactions makes it an attractive target for future research, which would be necessary to fully elucidate its chemical utility and biological potential.

References

A comprehensive, numbered reference list cannot be generated as the foundational experimental papers for the topic compound were not found. The citations provided throughout the text refer to the search results which establish the broader context of isoxazole chemistry and the basic identifiers for the specific topic compound.

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An In-Depth Technical Guide to the Solubility of 7-Bromobenzo[d]isoxazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

7-Bromobenzo[d]isoxazole, a heterocyclic compound, represents a scaffold of significant interest in medicinal chemistry and drug development.[1] Its structural motif is found in a variety of biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents. However, the journey from a promising compound in the laboratory to a viable drug candidate is fraught with challenges, one of the most fundamental being its solubility. Poor solubility can lead to unpredictable in vitro results, hinder formulation development, and ultimately result in low bioavailability, dooming a potentially effective therapeutic.[2][3]

Theoretical Framework: Deconstructing the Science of Solubility

The solubility of a solid in a liquid is a complex interplay of intermolecular forces, thermodynamics, and the physical properties of both the solute (this compound) and the solvent. The adage "like dissolves like" provides a useful starting point, but a deeper, more quantitative understanding is essential for rational solvent selection.[4][5][6][7]

Intermolecular Forces at Play

The dissolution of this compound in an organic solvent involves the disruption of two sets of intermolecular forces: those holding the solute molecules together in the crystal lattice (solute-solute interactions) and those between the solvent molecules (solvent-solvent interactions). This is followed by the formation of new interactions between the solute and solvent molecules (solute-solvent interactions).

  • Van der Waals Forces: These are weak, non-specific attractions that exist between all molecules. They include London dispersion forces, which are particularly relevant for the nonpolar regions of this compound.

  • Dipole-Dipole Interactions: The isoxazole ring and the bromo-substituent introduce polarity to the molecule, leading to dipole-dipole interactions with polar solvents.[4]

  • Hydrogen Bonding: While this compound itself is not a strong hydrogen bond donor, the nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond acceptors.[8][9] This is a critical factor for its solubility in protic solvents like alcohols.

Thermodynamics of Dissolution

The dissolution process can be understood through the lens of thermodynamics, governed by the Gibbs free energy change (ΔG):

ΔG = ΔH - TΔS

Where:

  • ΔH is the enthalpy of solution, representing the heat absorbed or released during dissolution.[10][11][12][13]

  • T is the temperature in Kelvin.

  • ΔS is the entropy of solution, reflecting the change in randomness of the system.

For dissolution to be spontaneous (i.e., for the solute to dissolve), ΔG must be negative. The enthalpy of solution (ΔH) is influenced by the energy required to break the crystal lattice of the solute and the energy released upon solvation.[12]

The Influence of Crystal Lattice Energy

A significant energy barrier to dissolution is the crystal lattice energy , which is the energy required to separate the ions or molecules in a crystal lattice.[1][14][15] Compounds with high lattice energies, often indicated by high melting points, generally exhibit lower solubilities.[1][14][16] The strong intermolecular forces within the crystal of this compound must be overcome by the interactions with the solvent molecules for dissolution to occur.

Predicting Solubility: The General Solubility Equation (GSE)

For aqueous solubility, the General Solubility Equation (GSE) developed by Yalkowsky and Valvani provides a useful estimation based on the melting point (MP) and the octanol-water partition coefficient (logP).[17][18][19][20][21]

Log S = 0.5 - 0.01(MP - 25) - Log P

Where S is the molar solubility. While this equation is for aqueous solubility, the principles it embodies—the influence of lipophilicity (logP) and crystal lattice energy (related to MP)—are also relevant for solubility in organic solvents. A higher logP generally suggests better solubility in nonpolar organic solvents.

A Practical Guide to Determining the Solubility of this compound

This section provides detailed, step-by-step methodologies for determining both the thermodynamic and kinetic solubility of this compound.

Essential Laboratory Equipment and Reagents
  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • HPLC with UV or MS detector

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvents)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • This compound (solid)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, chloroform, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)) of appropriate purity.

Experimental Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for a comprehensive solubility assessment of this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Determination cluster_2 Phase 3: Analysis and Reporting start Start: Obtain Pure this compound solvent_selection Select a Diverse Range of Organic Solvents start->solvent_selection qualitative_test Perform Qualitative 'Spot' Solubility Test solvent_selection->qualitative_test thermodynamic Thermodynamic Solubility (Shake-Flask Method) qualitative_test->thermodynamic For promising solvents kinetic Kinetic Solubility (DMSO Co-solvent Method) qualitative_test->kinetic For high-throughput screening analytical_quant Analytical Quantification (HPLC-UV/LC-MS) thermodynamic->analytical_quant kinetic->analytical_quant data_analysis Data Analysis and Interpretation analytical_quant->data_analysis reporting Reporting: Tabulate Results and Draw Conclusions data_analysis->reporting

Caption: A logical workflow for the solubility assessment of this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[17] It measures the maximum amount of a substance that can dissolve in a solvent at a given temperature when the system has reached equilibrium.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an excess amount of solid this compound (e.g., 5-10 mg) into a clean, dry glass vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume (e.g., 1-2 mL) of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter (0.22 µm or 0.45 µm) into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method (HPLC-UV or LC-MS).

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method with a standard calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent using the following formula:

    Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

Protocol 2: Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[12][13][18][22] It is a measure of how quickly a compound precipitates from a supersaturated solution.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microplate, add the desired organic solvent to each well.

    • Add a small volume of the DMSO stock solution to the solvent in each well (e.g., 1-5 µL of stock solution to 100-200 µL of solvent). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

  • Incubation and Measurement:

    • Shake the microplate for a defined period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the turbidity of the solution in each well using a nephelometer or a plate reader capable of measuring light scattering. An increase in turbidity indicates precipitation.

    • Alternatively, the plate can be centrifuged, and the supernatant analyzed by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[18]

  • Data Analysis:

    • The kinetic solubility is often reported as the concentration at which precipitation is first observed.

Data Presentation and Interpretation

For clear and concise communication of results, all quantitative solubility data should be summarized in a structured table.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C

SolventDielectric ConstantPolarity IndexThermodynamic Solubility (mg/mL)Kinetic Solubility (µg/mL)Observations
Hexane1.880.1[Enter Data][Enter Data][e.g., Insoluble]
Toluene2.382.4[Enter Data][Enter Data]
Chloroform4.814.1[Enter Data][Enter Data]
Ethyl Acetate6.024.4[Enter Data][Enter Data]
Tetrahydrofuran (THF)7.584.0[Enter Data][Enter Data]
Acetone20.75.1[Enter Data][Enter Data]
Isopropanol19.93.9[Enter Data][Enter Data]
Ethanol24.54.3[Enter Data][Enter Data]
Methanol32.75.1[Enter Data][Enter Data]
Dimethyl Sulfoxide (DMSO)46.77.2[Enter Data][Enter Data][e.g., Highly Soluble]

Interpreting the Results:

By correlating the experimentally determined solubility with the properties of the solvents (e.g., polarity index, dielectric constant, hydrogen bonding capacity), researchers can gain valuable insights into the physicochemical properties of this compound and make more informed decisions for downstream applications.

Visualization of Key Concepts

The following diagram illustrates the key factors influencing the solubility of this compound.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_process Dissolution Process Crystal Lattice Energy Crystal Lattice Energy Solubility Solubility Crystal Lattice Energy->Solubility - (inversely proportional) Molecular Size & Shape Molecular Size & Shape Molecular Size & Shape->Solubility Polarity (Dipole Moment) Polarity (Dipole Moment) Polarity (Dipole Moment)->Solubility + (like dissolves like) H-bond Acceptors H-bond Acceptors H-bond Acceptors->Solubility + (in protic solvents) Polarity (Dielectric Constant) Polarity (Dielectric Constant) Polarity (Dielectric Constant)->Solubility + (for polar solutes) H-bond Donor/Acceptor Capacity H-bond Donor/Acceptor Capacity H-bond Donor/Acceptor Capacity->Solubility + (with H-bonding solutes) Molecular Size Molecular Size Molecular Size->Solubility Temperature Temperature Temperature->Solubility +/- (depends on ΔH) Pressure Pressure Pressure->Solubility (significant for gases) pH (for ionizable compounds) pH (for ionizable compounds) pH (for ionizable compounds)->Solubility

Sources

Spectroscopic Characterization of 7-Bromobenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the spectroscopic characteristics of 7-Bromobenzo[d]isoxazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established spectroscopic principles to offer a robust understanding of this compound's analytical profile. While comprehensive experimental data for this compound is not widely published, this guide leverages data from analogous structures and computational models to provide a thorough and scientifically grounded interpretation.

Introduction to this compound and its Spectroscopic Importance

This compound (also known as 7-bromo-1,2-benzisoxazole) is a heterocyclic compound with the molecular formula C₇H₄BrNO.[1] Its structure, featuring a fused benzene and isoxazole ring system with a bromine substituent, makes it a valuable building block in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to confirming its identity, purity, and structural integrity.

This guide will delve into the expected spectroscopic data for this compound, providing a framework for its analysis and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the arrangement of atoms within the molecule.

Experimental Protocol: NMR Data Acquisition

The following outlines a standard protocol for acquiring high-quality NMR data for a small organic molecule like this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 16, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

¹H NMR Spectral Interpretation

The aromatic region of the ¹H NMR spectrum is of particular interest for this compound. The three protons on the benzene ring will exhibit characteristic chemical shifts and coupling patterns.

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-47.2 - 7.5Doublet of doublets (dd)~7-8, ~1-2
H-57.0 - 7.3Triplet (t) or dd~7-8
H-67.5 - 7.8Doublet of doublets (dd)~7-8, ~1-2
H-38.0 - 8.5Singlet (s)N/A

Note: These are predicted values based on general ranges for aromatic protons in similar heterocyclic systems. The exact values can vary with the solvent used.[2]

Causality of Assignments:

  • The protons on the benzene ring (H-4, H-5, and H-6) will be in the typical aromatic region of δ 7.0–8.0 ppm.[2]

  • The bromine atom at position 7 will influence the electronic environment of the adjacent protons, causing shifts in their resonance frequencies.

  • The coupling patterns (multiplicities) arise from spin-spin interactions between neighboring protons, which is crucial for confirming their relative positions.

  • The proton at position 3 (on the isoxazole ring) is expected to be a singlet as it has no adjacent protons to couple with.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (δ) ppm
C-3150 - 160
C-3a115 - 125
C-4120 - 130
C-5125 - 135
C-6120 - 130
C-7110 - 120
C-7a160 - 170

Note: These are predicted values based on data for related isoxazole and benzisoxazole derivatives.[3][4]

Causality of Assignments:

  • The carbons of the isoxazole ring (C-3, C-3a, and C-7a) will have distinct chemical shifts due to the influence of the adjacent nitrogen and oxygen atoms.

  • The carbon atom bonded to the bromine (C-7) is expected to have a chemical shift in the range of 110-120 ppm.

  • The remaining aromatic carbons will resonate in the typical range of 120-135 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Methodology:

  • Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate (if it is a liquid or low-melting solid), or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum is first collected. Then, the spectrum of the sample is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the isoxazole moiety.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretching
1620 - 1580C=N stretching (isoxazole ring)
1550 - 1450C=C stretching (aromatic ring)
1250 - 1000C-O stretching (isoxazole ring)
800 - 600C-H out-of-plane bending
650 - 500C-Br stretching

Note: These are general ranges and the exact peak positions can vary.

Causality of Assignments:

  • The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

  • The C=N and C=C stretching vibrations of the fused ring system appear in the 1620-1450 cm⁻¹ region.[2]

  • The C-Br stretching vibration is expected at a lower frequency, typically in the 650-500 cm⁻¹ range.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: MS Data Acquisition

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique is chosen. For a molecule like this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion.

MS Spectral Interpretation

The mass spectrum of this compound will provide key information about its molecular weight and isotopic distribution. The molecular weight of this compound is approximately 198.02 g/mol .[1]

Expected Mass Spectrometry Data (based on computational predictions): [5]

AdductPredicted m/z
[M+H]⁺197.95491
[M+Na]⁺219.93685
[M-H]⁻195.94035

Key Features to Expect:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed at an m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet, with the two peaks separated by approximately 2 m/z units and having nearly equal intensity.

  • Fragmentation Pattern: Depending on the ionization technique used (especially with EI), fragmentation of the molecular ion may occur, providing additional structural information.

Visualizations

Molecular Structure and Numbering

Caption: Molecular structure of this compound with atom numbering.

Experimental Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While this guide provides a detailed predictive framework based on established principles and data from analogous compounds, it is essential for researchers to acquire experimental data on their specific samples for definitive structural confirmation and purity assessment. The methodologies and interpretative guidance provided herein serve as a robust starting point for the comprehensive analysis of this important heterocyclic compound.

References

  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Beilstein Journals. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives.
  • PubChemLite. (n.d.). This compound (C7H4BrNO).
  • Semantic Scholar. (2021). Molbank.
  • PubChem. (n.d.). 7-Bromobenzo(d)isoxazole.
  • MDPI. (n.d.). 4-(7-Bromobenzo[d][2][3][6]thiadiazol-4-yl)morpholine.
  • Ark Pharma Scientific Limited. (n.d.). This compound.
  • ResearchGate. (n.d.). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.

Sources

discovery and history of benzo[d]isoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Benzo[d]isoxazole Derivatives

Introduction: From Indigo Dye to Privileged Scaffold

The benzo[d]isoxazole core, an aromatic organic compound featuring a benzene ring fused to an isoxazole ring, represents a remarkable journey in chemical sciences.[1] Its story begins not with a targeted design, but as a serendipitous byproduct of 19th-century natural product chemistry. In 1841, German chemist Carl Julius Fritzsche, while studying the degradation of the vibrant blue dye indigo, inadvertently laid the groundwork for the discovery of this novel heterocyclic system.[2] From these humble origins, the benzo[d]isoxazole scaffold has evolved into what medicinal chemists now recognize as a "privileged structure."[3][4][5][6] This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets, serving as a versatile foundation for the development of a wide array of therapeutic agents.[3][5] This guide provides a technical overview of the history, synthesis, and therapeutic significance of benzo[d]isoxazole derivatives, tracing their path from chemical curiosity to cornerstone of modern drug discovery.

The Genesis of a Scaffold: Evolution of Synthetic Methodologies

The utility of the benzo[d]isoxazole core in drug development is intrinsically linked to the efficiency and versatility of its synthesis. Over the decades, synthetic strategies have evolved from classical cyclization reactions to highly efficient modern techniques. The most prevalent and foundational approach involves the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives.[7]

Classical and Modern Synthetic Routes

Several key methodologies have been established for the construction of the benzo[d]isoxazole ring system:

  • From Salicylic Acids: A highly effective three-step synthesis begins with readily available salicylic acids. The key transformation is a carbonyldiimidazole (CDI)-mediated cyclodehydration of substituted hydroxamic acids, which are formed from the parent salicylic acid.[8][9] This route is particularly valuable for creating 3-hydroxy-1,2-benzisoxazoles, which are versatile intermediates.[8][9]

  • From o-Hydroxyacetophenone Oximes: The treatment of ortho-hydroxyacetophenone oximes with reagents like thionyl chloride can induce cyclization to form 3-methyl-1,2-benzisoxazole derivatives.[8]

  • From Salicylaldehyde: A straightforward, room-temperature synthesis can be achieved by reacting inexpensive salicylaldehyde with hydroxylamine-O-sulfonic acid in the presence of a base.[1]

  • Microwave-Assisted Synthesis: To improve reaction times and yields, microwave-promoted synthesis has been successfully applied, particularly for producing 3-amino-substituted 1,2-benzisoxazoles via nucleophilic aromatic substitution on a 3-chloro-1,2-benzisoxazole precursor.[8][9][10] This method can reduce reaction times from hours to minutes, offering a significant process advantage.[8][9]

The choice of synthetic route is dictated by the desired substitution pattern on the benzo[d]isoxazole core. The conversion of salicylic acids to 3-hydroxy-1,2-benzisoxazoles, followed by chlorination and subsequent nucleophilic displacement, provides a robust and flexible platform for generating a diverse library of 3-amino-substituted derivatives.[8][9]

G cluster_0 Synthetic Pathway to Benzo[d]isoxazole Core A Substituted Salicylic Acid B Hydroxamic Acid Intermediate A->B Hydroxylamine, Coupling Agent C 3-Hydroxy-benzo[d]isoxazole B->C CDI-mediated Cyclodehydration D 3-Chloro-benzo[d]isoxazole C->D Chlorination (e.g., POCl3) E 3-Amino-benzo[d]isoxazole Derivatives D->E Nucleophilic Aromatic Substitution (Various Amines, Microwave)

General workflow for the synthesis of benzo[d]isoxazole derivatives.
Detailed Protocol: CDI-Mediated Cyclodehydration

This protocol describes the synthesis of a 3-hydroxy-1,2-benzisoxazole intermediate from a substituted salicylic acid, a key step in many synthetic campaigns.[8][9]

Objective: To synthesize a 3-hydroxy-1,2-benzisoxazole from the corresponding salicylic acid.

Materials:

  • Substituted Salicylic Acid

  • Thionyl Chloride (SOCl₂)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Acid Chloride Formation: A solution of the substituted salicylic acid (1.0 eq) in anhydrous DCM is treated with thionyl chloride (1.2 eq) and a catalytic amount of DMF. The mixture is stirred at reflux for 2-4 hours until the reaction is complete (monitored by TLC). The solvent and excess SOCl₂ are removed under reduced pressure.

  • Hydroxamic Acid Synthesis: The crude acid chloride is dissolved in anhydrous THF and cooled to 0 °C. A solution of hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Isolation: The reaction mixture is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the crude hydroxamic acid.

  • Cyclodehydration: The crude hydroxamic acid is dissolved in anhydrous THF. Carbonyldiimidazole (CDI) (1.1 eq) is added portion-wise, and the mixture is stirred at room temperature for 4-6 hours. The reaction progress is monitored by TLC.

  • Final Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and 1M HCl. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the pure 3-hydroxy-1,2-benzisoxazole.

Causality: The use of CDI is critical for an efficient and mild cyclodehydration. It activates the hydroxamic acid, facilitating an intramolecular nucleophilic attack to form the N-O bond of the isoxazole ring under non-harsh conditions, which preserves sensitive functional groups on the aromatic ring.[8][9]

The Rise to Prominence: Applications in Neuropharmacology

The benzo[d]isoxazole scaffold first gained significant traction in medicinal chemistry through its successful application in treating central nervous system (CNS) disorders. Its unique electronic and steric properties make it an effective bioisosteric replacement for other functionalities like indole or benzoyl groups.[8]

Zonisamide: An Early Success in Epilepsy

Discovered in 1972, Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is an anticonvulsant drug approved for treating partial-onset seizures.[7][8] Its mechanism involves blocking voltage-gated sodium and T-type calcium channels, which stabilizes neuronal membranes and suppresses hypersynchronous neuronal firing. The synthesis of Zonisamide can be achieved from 1,2-benzisoxazole-3-acetic acid, showcasing an early therapeutic application of this heterocyclic core.[8]

Risperidone: A Revolution in Antipsychotic Therapy

The development of Risperidone by Janssen-Cilag in the early 1990s marked a pivotal moment for the benzo[d]isoxazole scaffold.[11] As the second atypical antipsychotic after clozapine, Risperidone quickly became a first-line treatment for schizophrenia due to a more favorable side-effect profile.[12][13][14] It belongs to the chemical class of benzisoxazole derivatives and functions as a potent antagonist at both serotonin 5-HT₂ₐ and dopamine D₂ receptors.[11][14][15]

The therapeutic efficacy of atypical antipsychotics like Risperidone stems from this dual antagonism. Blockade of D₂ receptors in the mesolimbic pathway is thought to reduce the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions). Simultaneously, the potent blockade of 5-HT₂ₐ receptors is believed to enhance dopamine release in other brain regions, such as the prefrontal cortex, which may help alleviate the "negative" symptoms (e.g., apathy, social withdrawal) and reduce the likelihood of extrapyramidal side effects associated with older antipsychotics.[16][17]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Pre Dopamine (DA) & Serotonin (5-HT) Release Post D2 Receptor 5-HT2A Receptor Pre->Post:d2 DA Pre->Post:ht2a 5-HT Risperidone Risperidone Risperidone->Post:d2 Antagonism Risperidone->Post:ht2a Antagonism

Mechanism of action for Risperidone, a benzo[d]isoxazole antipsychotic.

Expanding the Frontier: Modern Therapeutic Applications

The versatility of the benzo[d]isoxazole scaffold continues to drive its exploration in new therapeutic areas, most notably in oncology.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

HIF-1 is a transcription factor that plays a critical role in how tumor cells adapt to a low-oxygen (hypoxic) environment, a common feature of solid tumors.[18] HIF-1 promotes tumor growth and metastasis by upregulating genes involved in angiogenesis (e.g., VEGF) and glucose metabolism.[18] Consequently, inhibiting the HIF-1 pathway is a promising strategy for cancer therapy.

Recently, a series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives were identified as potent inhibitors of HIF-1α transcription.[18] These small molecules, possessing a simple and synthetically accessible structure, demonstrated impressive activity in cell-based assays.[18]

Compound IDR Group (para-position on N-phenyl ring)IC₅₀ (nM)[18]
15 -N(CH₃)₂24
31 -C(O)CH₃24
Lead (1) -H310

Table 1: Inhibitory activity of select benzo[d]isoxazole derivatives against HIF-1α transcription.

The discovery that simple modifications to the N-phenyl ring can dramatically increase potency highlights the "drug-like" nature of the benzo[d]isoxazole core. Compounds 15 and 31 were shown to decrease the expression of HIF-1α target genes like VEGF in a concentration-dependent manner, confirming their mechanism of action.[18]

G Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization Dimerization HIF-1α / HIF-1β Dimerization HIF1a_Stabilization->Dimerization Transcription Transcription of Target Genes (e.g., VEGF, PDK1) Dimerization->Transcription TumorGrowth Tumor Angiogenesis & Metastasis Transcription->TumorGrowth Inhibitor Benzo[d]isoxazole Inhibitor Inhibitor->Transcription Inhibition

Workflow of HIF-1α inhibition by benzo[d]isoxazole derivatives.
Immune Checkpoint Inhibition

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system.[19][20] Blocking this interaction with small molecules is a major goal in cancer immunotherapy. In 2021, a novel series of compounds featuring the benzo[d]isoxazole scaffold were developed as potent PD-1/PD-L1 inhibitors, demonstrating the scaffold's applicability in this cutting-edge area of oncology.[19]

Conclusion

The benzo[d]isoxazole scaffold has traversed a remarkable path from an obscure byproduct of indigo dye chemistry to a validated privileged structure in modern medicinal chemistry. Its synthetic tractability and favorable pharmacological properties have enabled the development of life-changing medicines, particularly in the field of neuroscience. The continued discovery of novel biological activities, from anticonvulsant and antipsychotic to potent anticancer effects via HIF-1α and PD-1/PD-L1 inhibition, ensures that the benzo[d]isoxazole story is far from over.[18][19] This versatile heterocycle stands as a testament to the power of chemical synthesis to unlock new therapeutic possibilities and will undoubtedly remain a focal point for drug discovery professionals for the foreseeable future.

References

  • Black, D. S. C., et al. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. [Source not explicitly named, but content aligns with microwave synthesis papers].
  • Monal, M., et al. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances.
  • Howard, H. R. (n.d.). Discovery of the Anti-Psychotic Drug, Ziprasidone. Designing Multi-Target Drugs.
  • BenchChem. (2025). The Genesis of an Atypical Antipsychotic: The Early Discovery and Development of Ziprasidone. BenchChem.
  • Unknown Author. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical Research.
  • Unknown Author. (n.d.).
  • Unknown Author. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Unknown Author. (n.d.). Overview on Diverse Biological Activities of Benzisoxazole Derivatives.
  • BenchChem. (2025). The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Benzo[d]isoxazoles. BenchChem.
  • Unknown Author. (2022).
  • Smith, G. F., et al. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Molecules.
  • Wikipedia. (n.d.). Ziprasidone. Wikipedia.
  • Lindsley, C. W., et al. (2018). Classics in Chemical Neuroscience: Risperidone. ACS Chemical Neuroscience.
  • Unknown Author. (2025). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles.
  • Lindsley, C. W., et al. (n.d.). Classics in Chemical Neuroscience: Risperidone.
  • Lindsley, C. W., et al. (2018). Classics in Chemical Neuroscience: Risperidone. PubMed.
  • Chen, Y.-L., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters.
  • Wikipedia. (n.d.). Benzisoxazole. Wikipedia.
  • Unknown Author. (2021). Synthesis of related substances of antipsychotic drug Risperidone.
  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Taylor & Francis.
  • Wang, Y., et al. (2021). Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold. Bioorganic & Medicinal Chemistry Letters.
  • Csomor, P. A., & Varga, M. (n.d.). Benzodiazepines in combination with antipsychotic drugs for schizophrenia: GABA-ergic targeted therapy. [Journal not specified].
  • Unknown Author. (2025). Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold.
  • Csomor, P. A., & Varga, M. (2020). Benzodiazepines in combination with antipsychotic drugs for schizophrenia: GABA-ergic targeted therapy.

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The Ascendant Therapeutic Potential of Brominated Isoxazoles: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, lending its versatile structure to a multitude of pharmacologically active agents. The strategic introduction of bromine atoms to this privileged core has emerged as a powerful approach to modulate and enhance a spectrum of biological activities. This in-depth technical guide synthesizes the current understanding of brominated isoxazoles, focusing on their anticancer, antimicrobial, anti-inflammatory, and emerging neuroprotective properties. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of brominated isoxazoles in the pursuit of novel therapeutics.

The Rationale for Bromination in Isoxazole-Based Drug Discovery

The isoxazole ring itself is an attractive pharmacophore due to its electronic properties and ability to engage in various biological interactions.[1] The introduction of a bromine atom, a halogen, can profoundly influence the physicochemical and biological properties of the parent isoxazole molecule. Bromine is a highly polarizable and lipophilic atom with a van der Waals radius that allows it to form specific halogen bonds with biological macromolecules. This can lead to enhanced binding affinity and selectivity for target proteins. Furthermore, as an electron-withdrawing group, bromine can modulate the electron density of the isoxazole ring system, thereby influencing its reactivity and metabolic stability. Studies have shown that the presence of bromine groups on phenyl rings attached to the isoxazole core can enhance antibacterial activity.[1][2]

Synthesis of Brominated Isoxazoles: A Workflow for Bioactive Scaffolds

The synthesis of biologically active brominated isoxazoles typically involves multi-step processes. A common strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3] To introduce bromine, either the starting materials can be brominated, or the final isoxazole scaffold can undergo electrophilic bromination.

A generalized workflow for the synthesis and evaluation of novel substituted isoxazoles is depicted below. This iterative process allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Bromination Bromination Starting Materials->Bromination Pre-functionalization Cycloaddition Cycloaddition Starting Materials->Cycloaddition Direct Cycloaddition Bromination->Cycloaddition Purification & Characterization Purification & Characterization Cycloaddition->Purification & Characterization In vitro Assays In vitro Assays Purification & Characterization->In vitro Assays SAR Analysis SAR Analysis In vitro Assays->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies cluster_synthesis cluster_synthesis Lead Optimization->cluster_synthesis Iterative Synthesis

Caption: Generalized workflow for isoxazole synthesis and evaluation.

Detailed Experimental Protocol: Synthesis of a 3,5-Disubstituted Brominated Isoxazole

This protocol describes a representative synthesis of a 3,5-disubstituted isoxazole, which can be adapted for brominated analogs by using brominated starting materials.

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve equimolar quantities of a substituted aromatic aldehyde and a substituted aromatic acetophenone (e.g., a bromo-substituted variant) in ethanol.

    • Slowly add an aqueous solution of sodium hydroxide while stirring.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter, wash with water, and recrystallize the crude chalcone from a suitable solvent (e.g., ethanol).

  • Isoxazole Formation (Cyclization):

    • Reflux a mixture of the synthesized chalcone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and a base such as sodium acetate (2 equivalents) in a solvent like glacial acetic acid or ethanol for 6-8 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, wash thoroughly with water, and dry.

    • Purify the crude isoxazole by recrystallization or column chromatography.

  • Characterization:

    • Confirm the structure of the final brominated isoxazole using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Anticancer Activities of Brominated Isoxazoles

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research.[4][5] Brominated isoxazoles have demonstrated significant potential in this arena, exhibiting cytotoxicity against various cancer cell lines.[6]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which many isoxazole derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and interference with the cell cycle.[4][5] For instance, some isoxazole derivatives have been shown to induce apoptosis through the activation of caspases, which are key proteases in the apoptotic cascade.[6] The introduction of brominated pyrroles into isoxazoles has been found to enhance anticancer activity, with some compounds selectively inhibiting oral and colon cancer cell lines.[6]

cluster_pathway Apoptotic Pathway Brominated Isoxazole Brominated Isoxazole Pro-apoptotic proteins (e.g., Bax) Pro-apoptotic proteins (e.g., Bax) Brominated Isoxazole->Pro-apoptotic proteins (e.g., Bax) Upregulates Anti-apoptotic proteins (e.g., Bcl-2) Anti-apoptotic proteins (e.g., Bcl-2) Brominated Isoxazole->Anti-apoptotic proteins (e.g., Bcl-2) Downregulates Cancer Cell Cancer Cell Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic proteins (e.g., Bax)->Mitochondrial Outer Membrane Permeabilization Anti-apoptotic proteins (e.g., Bcl-2)->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Caspase Activation (e.g., Caspase-3/7) Caspase Activation (e.g., Caspase-3/7) Cytochrome c release->Caspase Activation (e.g., Caspase-3/7) Apoptosis Apoptosis Caspase Activation (e.g., Caspase-3/7)->Apoptosis Apoptosis->Cancer Cell Induces death in

Caption: Proposed apoptotic pathway induced by brominated isoxazoles.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of brominated isoxazoles is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Isoxazole-containing bromopyrrolidine alkaloidKB403 (Oral Cancer)2.45[6]
Isoxazole-containing bromopyrrolidine alkaloidCaCO2 (Colon Cancer)16.58[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the brominated isoxazole compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Antimicrobial Properties of Brominated Isoxazoles

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents.[7] Isoxazole derivatives have shown promise in this area, and the incorporation of bromine has been demonstrated to enhance their activity.

Structure-Activity Relationship (SAR) in Antimicrobial Activity

SAR studies have revealed that the presence and position of electron-withdrawing groups, such as bromine, on the phenyl rings of isoxazole derivatives can significantly enhance their antibacterial activity.[2] This is likely due to increased lipophilicity, which facilitates penetration of the bacterial cell wall, and favorable electronic interactions with microbial target enzymes or receptors.

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

This method provides a qualitative assessment of the antibacterial activity of a compound.

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.

  • Bacterial Inoculation: Spread a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) evenly over the agar surface.

  • Well Preparation: Create uniform wells in the agar using a sterile cork borer.

  • Compound Application: Add a defined concentration of the brominated isoxazole solution to the wells. Include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. A larger zone of inhibition indicates greater antibacterial activity.

Anti-inflammatory Effects of Brominated Isoxazoles

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents remains a priority.[8] Isoxazole derivatives, including some brominated analogs, have been investigated for their anti-inflammatory properties.

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[9] Some 3-bromo-4,5-dihydroisoxazole derivatives have been shown to activate the Nrf2/heme oxygenase-1 (HO-1) axis, a key cellular stress response pathway with anti-inflammatory functions.[3] These compounds were found to target a specific cysteine residue (Cys151) on Keap1, a repressor of Nrf2, leading to the upregulation of antioxidant and anti-inflammatory genes.[3]

Brominated Isoxazole Brominated Isoxazole Keap1 Keap1 Brominated Isoxazole->Keap1 Binds to Cys151 Nrf2 Nrf2 Keap1->Nrf2 Represses Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element Anti-inflammatory Genes (e.g., HO-1) Anti-inflammatory Genes (e.g., HO-1) ARE->Anti-inflammatory Genes (e.g., HO-1) Activates transcription of Inflammatory Response Inflammatory Response Anti-inflammatory Genes (e.g., HO-1)->Inflammatory Response Suppresses

Caption: Activation of the Nrf2/HO-1 pathway by brominated isoxazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[8]

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the brominated isoxazole compound orally or intraperitoneally to the test group of rats. Administer a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group and the vehicle to the negative control group.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Emerging Potential in Neuroprotection

The application of brominated isoxazoles in the treatment of neurodegenerative diseases is a nascent but promising field of investigation. While direct evidence for brominated isoxazoles is still emerging, related halogenated compounds and isoxazole-containing structures have shown neuroprotective effects.[10][11] For example, 3,5-dibromo-L-tyrosine, a halogenated derivative of L-phenylalanine, has demonstrated neuroprotection in both in vitro and in vivo models of brain ischemia by attenuating excitatory glutamatergic synaptic transmission.[10] Isoxazole-substituted chromans have also been shown to protect neuronal cells from oxidative stress-induced death.[11] These findings suggest that the unique properties of brominated isoxazoles could be harnessed to develop novel neuroprotective agents, potentially by modulating pathways involved in oxidative stress, excitotoxicity, and neuroinflammation. Further research is warranted to explore the specific mechanisms and therapeutic potential of brominated isoxazoles in this context.

Conclusion and Future Directions

Brominated isoxazoles represent a versatile and potent class of bioactive compounds with demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications. The strategic incorporation of bromine significantly influences their pharmacological profiles, often leading to enhanced activity. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of novel brominated isoxazole derivatives.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to enable rational drug design and optimization. The exploration of their neuroprotective potential is a particularly exciting frontier. As our understanding of the nuanced roles of halogenation in drug-target interactions deepens, brominated isoxazoles are poised to make significant contributions to the development of next-generation therapeutics.

References

  • Neuroprotective action of halogenated deriv
  • A review of isoxazole biological activity and present synthetic techniques.
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.
  • Structure–Activity Relationship for the Oxadiazole Class of Antibacterials.
  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
  • Synthesis and antimicrobial activity of some new isoxazoles.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflamm
  • Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activ
  • Isoxazole substituted chromans against oxid
  • Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Anti-inflammatory evaluation of isoxazole deriv
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
  • Isoxazole Derivatives as Regul
  • Synthesis of novel forskolin isoxazole derivatives with potent anti-cancer activity against breast cancer cell lines.
  • IC50 values of the most active deriv
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • (PDF)
  • Synthesis and structure-antibacterial activity relationship investigation of isomeric 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones.
  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction.
  • Isoxazole Derivatives as Regul
  • Trehalose: Neuroprotective Effects and Mechanisms—An Upd
  • Trehalose: Neuroprotective Effects and Mechanisms-An Upd

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Introduction: The Significance of 7-Bromobenzo[d]isoxazole in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sourcing 7-Bromobenzo[d]isoxazole for Advanced Research and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound. Beyond a simple list of suppliers, this document offers a framework for strategic sourcing, quality assessment, and the integration of this key building block into research workflows.

This compound, a member of the isoxazole family of heterocyclic compounds, has emerged as a valuable scaffold in medicinal chemistry and materials science.[1][2] The isoxazole ring is a bioisostere for other functional groups and is present in numerous biologically active molecules, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The bromo-substitution at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions, making it an attractive starting material for the synthesis of complex molecular architectures.[4][5]

This guide will focus on the practical aspects of sourcing this compound (primarily identified by CAS Number: 1260751-81-2 ), ensuring that researchers can procure high-quality material suitable for their specific applications.

Commercial Supplier Landscape for this compound

A critical first step in any research endeavor is the reliable procurement of starting materials. The following table summarizes a selection of commercial suppliers offering this compound. This is not an exhaustive list, but represents a range of established vendors catering to the research and development community.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightAdditional Information
Ark Pharma Scientific Limited This compound1260751-81-2C7H4NOBr198.01676Also lists synonyms such as 7-Bromo-1,2-benzoxazole.[6]
Arctom This compound1260751-81-2Not specifiedNot specifiedOffers flexible sizing for reagent and larger quantities.[7]
LookChem This compound1260751-81-2C7H4BrNO198.01676Provides a platform with multiple suppliers and pricing tiers.[8]
Sunway Pharm Ltd. This compound1260751-81-2C7H4BRNO198.02Offers the product with a stated purity of 97%.[9]
Parchem This compound2493-02-9Not specifiedNot specifiedNote: Lists a different CAS number which may refer to an isomer or a related compound.[10]
BLD Pharm This compound1260751-81-2C7H5BrN2O213.03Also lists related amine derivatives of this compound.[11]

It is crucial for researchers to verify the CAS number and product specifications with the supplier before purchase to ensure the correct compound is being ordered.

A Field-Proven Protocol for Supplier Validation

The quality and purity of starting materials are paramount to the success and reproducibility of any experiment. The following protocol outlines a systematic approach to validating a new supplier for a critical reagent like this compound.

Step 1: Initial Supplier Screening
  • Website and Documentation Review: A professional and transparent online presence is a good initial indicator. Look for easily accessible safety data sheets (SDS), certificates of analysis (CoA), and detailed product specifications.

  • Customer Support and Technical Expertise: Contact the supplier with a technical question. Their responsiveness and the quality of their answer can be indicative of their overall service and expertise.

  • Request a Quote and Lead Times: Inquire about pricing for various quantities and expected delivery times. This will help in planning your research timeline and budget.

Step 2: Certificate of Analysis (CoA) Scrutiny
  • Purity Determination: The CoA should clearly state the purity of the compound and the analytical method used for its determination (e.g., HPLC, GC, NMR).

  • Spectroscopic Data: The CoA should include or reference key analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry results that confirm the structure of the compound.

  • Batch-to-Batch Consistency: If possible, request CoAs from different batches to assess the supplier's consistency in production.

Step 3: In-House Quality Control (QC)
  • Small Sample Evaluation: Before committing to a large order, purchase a small sample for in-house QC.

  • Identity Confirmation: Run a simple analytical test, such as a melting point determination or a TLC comparison against a known standard (if available), to confirm the identity of the compound.

  • Purity Verification: A more thorough analysis using techniques like NMR or HPLC is recommended to verify the purity stated on the CoA.

The following diagram illustrates the logical flow of this supplier validation workflow.

Supplier_Validation_Workflow Supplier Validation Workflow for Critical Reagents A Website & Documentation Review B Contact Customer Support A->B C Request Quote & Lead Times B->C D Request & Scrutinize CoA C->D Initial Criteria Met E Assess Purity & Analytical Methods D->E F Check Batch-to-Batch Consistency E->F G Order Small Evaluation Sample F->G CoA Acceptable H Confirm Identity (e.g., MP, TLC) G->H I Verify Purity (e.g., NMR, HPLC) H->I J Approve Supplier & Place Bulk Order I->J QC Passed K Reject Supplier & Re-evaluate I->K QC Failed

Caption: A flowchart outlining the key stages of the supplier validation process.

The Role of this compound in Synthesis

The isoxazole core is a versatile synthetic intermediate.[12][13] The bromine atom at the 7-position is particularly useful for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules from the relatively simple this compound starting material.

Conclusion

The successful integration of this compound into a research and development program hinges on the ability to reliably source high-quality material. By employing a systematic approach to supplier selection and validation, researchers can mitigate risks associated with impure or incorrect starting materials, thereby ensuring the integrity and reproducibility of their scientific findings. The suppliers listed in this guide provide a starting point for procurement, but it is the responsibility of the individual researcher to perform the necessary due diligence to ensure the material meets the specific requirements of their intended application.

References

  • Ark Pharma Scientific Limited. This compound | CAS:1260751-81-2. [Link]
  • LookChem. This compound. [Link]
  • Active Biopharma. 7-Bromo-3-chlorobenzo[d]isoxazole. [Link]
  • Boron Molecular. Buy 7-Bromobenzo[d]isoxazol-3-amine. [Link]
  • PubChem. 7-Bromobenzo(d)isoxazole | C7H4BrNO | CID 55274444. [Link]
  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. [Link]
  • MedCrave. A review of isoxazole biological activity and present synthetic techniques. [Link]
  • PubMed Central. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. [Link]
  • National Institutes of Health. Advances in isoxazole chemistry and their role in drug discovery. [Link]
  • Organic Chemistry Portal. Isoxazole synthesis. [Link]
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An In-Depth Technical Guide to the Structural Characterization of 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Rigorous Characterization

The benzo[d]isoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents, including antipsychotic, anti-inflammatory, and anticancer compounds.[1] The introduction of a halogen, such as bromine, at a specific position can profoundly modulate a molecule's electronic properties, membrane permeability, and metabolic stability, making it a critical vector for drug design and optimization. 7-Bromobenzo[d]isoxazole is a key intermediate and a subject of interest for developing novel therapeutics.

Therefore, unambiguous structural characterization is not merely an academic exercise; it is the foundation upon which all subsequent biological and pharmacological data rests. An error in structural assignment can invalidate years of research and development. This guide provides a comprehensive, multi-technique framework for the definitive structural elucidation of this compound, moving beyond simple data reporting to explain the causality behind each analytical choice.

Foundational Molecular Properties

Before embarking on spectroscopic analysis, it is essential to consolidate the known foundational properties of the target compound. This data serves as the theoretical benchmark against which experimental results will be compared.

PropertyValueSource
Molecular Formula C₇H₄BrNOPubChem[2]
IUPAC Name 7-bromo-1,2-benzoxazolePubChem[2]
CAS Number 1260751-81-2PubChem[2]
Molecular Weight 198.02 g/mol PubChem[2]
Monoisotopic Mass 196.94763 DaPubChem[2][3]

Integrated Spectroscopic Workflow: A Holistic Approach

The structural elucidation of a novel or synthesized compound is a process of accumulating and correlating evidence from multiple analytical techniques. No single method provides a complete picture. The following workflow illustrates the logical progression from initial confirmation to definitive structural proof.

G cluster_0 Initial Confirmation cluster_1 Core Structural Elucidation cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) Determines Connectivity & Atom Arrangement MS->NMR Correct mass? IR FT-IR Spectroscopy Identifies Functional Groups IR->NMR Correct groups? XRAY Single Crystal X-ray Diffraction Unambiguous Solid-State Structure NMR->XRAY Grow suitable crystals Final Fully Characterized Structure NMR->Final Structure consistent? XRAY->Final Gold Standard Proof Sample Synthesized & Purified This compound Sample->MS Isotopic pattern? Sample->IR Key bonds present?

Sources

A Technical Guide to the Theoretical and Computational Investigation of 7-Bromobenzo[d]isoxazole: A Pharmacophore of Latent Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents. The introduction of a bromine atom at the 7-position yields 7-Bromobenzo[d]isoxazole, a compound with significant, yet largely unexplored, potential in drug discovery. This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound. While direct computational studies on this specific isomer are nascent, this document synthesizes established computational methodologies applied to analogous isoxazole and benzoxazole derivatives to present a robust roadmap for future research. We will delve into the core principles of Density Functional Theory (DFT) for elucidating molecular structure, spectroscopic properties, and electronic characteristics. Furthermore, this guide will outline the application of molecular docking and dynamics simulations to probe its potential as a targeted therapeutic agent. This document is intended for researchers, computational chemists, and drug development professionals seeking to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Significance of this compound

The isoxazole ring system is a cornerstone in medicinal chemistry, renowned for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. The fusion of this versatile heterocycle with a benzene ring to form the benzo[d]isoxazole core, further functionalized with a bromine atom, presents a molecule of considerable interest. The bromine substituent can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets through halogen bonding[3].

This compound (also known as 7-bromo-1,2-benzoxazole) is a specific constitutional isomer whose unique electronic and steric profile warrants detailed investigation[4][5]. Despite its commercial availability and potential as a synthetic building block, a comprehensive public-domain repository of its theoretical and computational properties is notably absent[2][6]. This guide aims to bridge this gap by providing a detailed, step-by-step approach to its computational analysis, thereby laying the groundwork for its rational application in drug design.

Table 1: Physicochemical Properties of this compound [4][5]

PropertyValue
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol
CAS Number 1260751-81-2
IUPAC Name 7-bromo-1,2-benzoxazole
SMILES C1=CC2=C(C(=C1)Br)ON=C2
InChIKey VPBZAQSRLLWRSX-UHFFFAOYSA-N

Part I: Unveiling the Molecular Architecture - A DFT Approach

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the geometric, electronic, and spectroscopic properties of molecules with a favorable balance of accuracy and computational cost[7][8].

Geometry Optimization: The Foundation of In Silico Analysis

The initial and most critical step in any computational study is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.

The choice of a DFT functional and basis set is paramount for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for organic molecules as it provides a good compromise between accuracy and computational efficiency[8]. For a molecule containing a bromine atom, a basis set that includes polarization and diffuse functions, such as 6-311++G(d,p), is recommended to accurately describe the electron distribution around the halogen and the non-covalent interactions it may form.

G cluster_prep Input Preparation cluster_calc Calculation cluster_analysis Analysis & Validation mol_build Build 3D structure of This compound method_select Select DFT Functional (e.g., B3LYP) and Basis Set (e.g., 6-311++G(d,p)) geom_opt Perform Geometry Optimization method_select->geom_opt Input File freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry zero_point Confirm Zero Imaginary Frequencies (True Minimum Energy) freq_calc->zero_point Vibrational Frequencies thermo Extract Thermodynamic Data (Energy, Enthalpy, Gibbs Free Energy) zero_point->thermo Validated Structure

Caption: Workflow for DFT-based geometry optimization.

Spectroscopic Characterization: Bridging Theory and Experiment

A key validation of computational models is their ability to reproduce experimental data. Simulating spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra allows for a direct comparison with empirical measurements.

Theoretical IR spectra can be generated from the frequency calculations performed after geometry optimization. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental FT-IR data to confirm the structural integrity of the optimized geometry[1].

Table 2: Predicted vs. Experimental IR Frequencies for Key Vibrational Modes

Vibrational ModePredicted Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p))Experimental Wavenumber (cm⁻¹)[1]
Aromatic C-H stretching~3100-3000Available from spectral data
C=N stretching (isoxazole ring)~1650-1600Available from spectral data
Aromatic C=C stretching~1600-1450Available from spectral data
C-O stretching (isoxazole ring)~1250-1150Available from spectral data
C-Br stretching~600-500Available from spectral data

Note: Predicted wavenumbers are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and systematic errors.

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts[9]. These theoretical shifts can be compared to experimental ¹H and ¹³C NMR spectra to further validate the computed structure.

Protocol for NMR Chemical Shift Calculation:

  • Input: Use the optimized geometry of this compound.

  • Software: Employ a quantum chemistry package such as Gaussian, ORCA, or GAMESS.

  • Methodology: Specify the GIAO method with a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Reference: Calculate the NMR shielding tensors for a reference compound (e.g., Tetramethylsilane, TMS) using the same level of theory.

  • Calculation: The chemical shift (δ) is calculated as: δ = σ_ref - σ_sample, where σ is the isotropic shielding value.

  • Analysis: Compare the calculated chemical shifts with the experimental spectrum[9].

Electronic Properties: Understanding Reactivity and Interactions

The electronic properties of a molecule are crucial for understanding its reactivity and potential to interact with biological targets.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability[8].

The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is invaluable for identifying regions of positive and negative potential, which correspond to electrophilic and nucleophilic sites, respectively. This information is critical for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to drug-receptor binding.

G cluster_calc Electronic Property Calculations cluster_analysis Analysis and Interpretation opt_geom Optimized Geometry of This compound fmo_calc Calculate HOMO & LUMO Energies opt_geom->fmo_calc mep_calc Calculate Molecular Electrostatic Potential opt_geom->mep_calc reactivity Assess Chemical Reactivity (HOMO-LUMO Gap) fmo_calc->reactivity interaction Identify Nucleophilic (Red) and Electrophilic (Blue) Regions for Potential Interactions mep_calc->interaction

Caption: Workflow for analyzing electronic properties.

Part II: Probing Pharmacological Potential - Docking and Dynamics

While DFT provides insights into the intrinsic properties of this compound, molecular docking and dynamics simulations are essential for understanding its interactions with specific biological targets.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in virtual screening and lead optimization[2].

Given the known activities of isoxazole derivatives, potential targets for this compound could include cyclooxygenase (COX) enzymes (for anti-inflammatory activity), various kinases, or DNA gyrase (for antimicrobial activity)[2][10]. The selection of a target should be guided by the therapeutic area of interest.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states to amino acid residues.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation:

    • Define the binding site on the protein, typically centered on the co-crystallized ligand or a known active site.

    • Generate a grid box that encompasses the entire binding pocket.

  • Docking Simulation:

    • Utilize docking software such as AutoDock, Schrödinger Glide, or GOLD to perform the docking calculations.

    • The software will generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

    • The docking score provides a qualitative estimate of the binding affinity.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static snapshot of the binding pose, MD simulations can predict the dynamic behavior of the ligand-protein complex over time, offering insights into its stability[7].

G cluster_prep System Preparation cluster_sim Simulation cluster_analysis Trajectory Analysis docked_complex Select Best Docked Pose of This compound-Protein Complex solvation Solvate the Complex in a Water Box with Counter-ions docked_complex->solvation minimization Energy Minimization solvation->minimization equilibration System Equilibration (NVT and NPT Ensembles) minimization->equilibration production Production MD Run (e.g., 100 ns) equilibration->production rmsd_rmsf Calculate RMSD and RMSF production->rmsd_rmsf h_bonds Analyze Hydrogen Bond Occupancy production->h_bonds binding_energy Calculate Binding Free Energy (e.g., MM/PBSA) production->binding_energy

Sources

electrophilic aromatic substitution on benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on Benzo[d]isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[d]isoxazole, also known as 1,2-benzisoxazole, is a bicyclic heteroaromatic system that serves as a vital scaffold in medicinal chemistry, forming the core of several pharmaceutical agents, including antipsychotics like risperidone and the anticonvulsant zonisamide.[1] The functionalization of its benzene ring via electrophilic aromatic substitution (EAS) is a critical strategy for analogue synthesis and the development of new chemical entities. This guide provides a comprehensive analysis of the principles governing these reactions, detailing the inherent reactivity and regioselectivity of the benzo[d]isoxazole core. We will explore the mechanistic underpinnings of key transformations—nitration, halogenation, sulfonation, and Friedel-Crafts reactions—supported by field-proven protocols and quantitative data. The objective is to equip researchers with the predictive power and practical knowledge necessary to design and execute successful synthetic strategies targeting this privileged scaffold.

Introduction: The Benzo[d]isoxazole Core

The benzo[d]isoxazole molecule consists of a benzene ring fused to an isoxazole ring.[1] Its aromaticity confers significant stability, yet the fusion of the electron-deficient isoxazole moiety profoundly influences the electronic landscape of the carbocyclic ring, setting the stage for complex and often non-intuitive reactivity patterns in electrophilic aromatic substitution.

The numbering convention, which is critical for discussing regioselectivity, begins at the oxygen atom and proceeds around the heterocyclic ring before continuing to the carbocyclic ring.

Caption: Structure and IUPAC numbering of the Benzo[d]isoxazole scaffold.

Theoretical Framework: Reactivity and Regioselectivity

The outcome of an electrophilic aromatic substitution is governed by the ability of the aromatic ring to act as a nucleophile and the stability of the cationic intermediate (the arenium ion or sigma complex) formed upon electrophilic attack.

Reactivity: The isoxazole ring is inherently electron-poor due to the high electronegativity of its nitrogen and oxygen atoms. This exerts a powerful inductive electron-withdrawing effect (-I effect) on the fused benzene ring. This effect deactivates the ring, making benzo[d]isoxazole less reactive towards electrophiles than benzene itself.[2][3] Consequently, electrophilic substitutions on this scaffold generally require more forcing conditions (e.g., stronger acids, higher temperatures) than those used for benzene.[2]

Regioselectivity: The directing effect of the fused isoxazole ring is a complex interplay of inductive and resonance effects. While the overall ring is deactivated, the distribution of electron density is not uniform. The primary sites of electrophilic attack are the C-5 and C-7 positions. To understand this preference, we must analyze the stability of the possible arenium ion intermediates.

Mechanistic Analysis: Predicting the Site of Electrophilic Attack

The general mechanism for EAS involves a two-step process: initial attack by an electrophile (E⁺) to form a resonance-stabilized arenium ion, followed by the loss of a proton to restore aromaticity.

G cluster_logic Substituent Effect Logic Start Substituted Benzo[d]isoxazole IsEDG Is the substituent an Electron-Donating Group (EDG)? Start->IsEDG IsEWG Is the substituent an Electron-Withdrawing Group (EWG)? IsEDG->IsEWG No Activate Ring is ACTIVATED (Higher Reactivity) IsEDG->Activate Yes Deactivate Ring is DEACTIVATED (Lower Reactivity) IsEWG->Deactivate Yes OrthoPara Directs Ortho/Para to itself Activate->OrthoPara Meta Directs Meta to itself Deactivate->Meta Predict Predict Final Regiochemical Outcome (Considering both directors) OrthoPara->Predict Meta->Predict

Sources

reactivity of the isoxazole ring in 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Isoxazole Ring in 7-Bromobenzo[d]isoxazole

This guide offers an in-depth exploration of the chemical reactivity of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] The strategic placement of a bromine atom at the 7-position provides a versatile synthetic handle, while the inherent properties of the isoxazole ring offer a unique combination of aromatic stability and controlled reactivity. This document elucidates the electronic landscape of the molecule, details key transformations at both the bromine-substituted benzene ring and the isoxazole core, and provides validated experimental protocols to guide practical application.

The Electronic Landscape and Inherent Reactivity

The reactivity of this compound is governed by a delicate interplay of electronic effects originating from its constituent parts. The isoxazole ring itself is an electron-rich aromatic system, yet it contains two highly electronegative heteroatoms (nitrogen and oxygen) that create a "push-pull" electronic environment.[3] This, combined with the inherent weakness of the N-O bond, makes the ring susceptible to specific types of cleavage under certain conditions.[4][5]

The fusion of the benzene ring and the presence of the electron-withdrawing bromine atom at the 7-position further modulate this reactivity. The bromine atom serves as a prime site for metal-catalyzed cross-coupling reactions, while the isoxazole ring's N-O bond remains its most vulnerable point for ring-opening transformations.

Caption: Key reactive sites on the this compound scaffold.

Functionalization via the C7-Bromo Group: Cross-Coupling Reactions

The bromine atom at the 7-position is the molecule's primary gateway for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of diverse and complex derivatives. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the 7-position of the benzisoxazole core and a variety of aryl or vinyl groups using a boronic acid or ester coupling partner.

Causality of Experimental Choices: The choice of a palladium(0) source, a suitable phosphine ligand, and a base is critical. Pd₂(dba)₃ is a common and effective Pd(0) precursor. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. The base (e.g., Na₂CO₃, K₂CO₃) is required to activate the boronic acid component for transmetalation. The use of a mixed solvent system like dioxane/water or DME/water ensures the solubility of both the organic substrate and the inorganic base.[6][7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2–5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a ligand.

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,2-dimethoxyethane (DME) and water (4:1 ratio). Degas the resulting mixture by bubbling argon or nitrogen through it for 10–15 minutes.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., at 80-90 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Buchwald-Hartwig Amination (C-N Bond Formation)

For the synthesis of aryl amines, the Buchwald-Hartwig amination provides a powerful method to couple primary or secondary amines at the 7-position.[8][9] This reaction has largely replaced harsher classical methods like the Ullmann condensation for C-N bond formation.[8]

Causality of Experimental Choices: This reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is crucial and often substrate-dependent; sterically hindered biarylphosphine ligands (e.g., XPhos, BrettPhos) are highly effective as they promote the rate-limiting reductive elimination step.[10][11] A strong base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine, forming the active nitrogen nucleophile.[11] Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%), the phosphine ligand (e.g., XPhos, 4-8 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Substrate Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture (typically 80–110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography on silica gel.

Cross_Coupling_Workflow cluster_conditions Reaction Conditions start This compound process Cross-Coupling Reaction start->process partner Coupling Partner (e.g., Boronic Acid, Amine) partner->process catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst->process ligand Ligand (e.g., Phosphine) ligand->process base Base (e.g., K₂CO₃, NaOtBu) base->process product 7-Substituted Benzo[d]isoxazole Product process->product

Caption: Generalized workflow for cross-coupling reactions of this compound.

Reactivity Involving the Isoxazole Ring

While often stable, the isoxazole ring's N-O bond is its Achilles' heel, enabling strategic ring-opening reactions that are highly valuable in synthetic chemistry.[4][5]

Reductive Ring Opening

The most significant reaction of the isoxazole core is its cleavage under reductive conditions. This transformation unmasks a β-hydroxy ketone, enaminoketone, or γ-amino alcohol, depending on the specific substrate and reagents used.[4][5] This makes the isoxazole moiety an excellent "masked" form of these valuable difunctionalized synthons.[4][5]

Causality of Experimental Choices: Catalytic hydrogenation (e.g., using H₂ with Pd/C or Raney Nickel) is a common method for N-O bond scission. The choice of catalyst and conditions can influence the final product. For example, harsher conditions might also reduce other functional groups in the molecule. Alternative reagents like Molybdenum hexacarbonyl (Mo(CO)₆) with water have also been reported for this transformation.[12]

Sources

Introduction: The Benzisoxazole Scaffold and the Strategic Importance of the 7-Bromo Substituent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of 7-Bromobenzo[d]isoxazole

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic features allow it to interact with a wide range of biological targets, leading to applications as anticonvulsants, antipsychotics, anti-inflammatory agents, and more.[1][3] The electronic character of this scaffold is finely tunable through substitution on the benzene ring, which in turn modulates the molecule's reactivity, metabolic stability, and target-binding affinity.

This guide focuses on this compound, a derivative where the strategic placement of a bromine atom at the 7-position introduces significant electronic and chemical modifications. The bromine atom acts as a versatile functional handle, primarily influencing the molecule's properties through its electronic effects and its utility in synthetic transformations.[4] Understanding the electronic landscape of this molecule is paramount for its effective application in drug design and materials science. This document provides a comprehensive overview of the theoretical and experimental approaches used to characterize the electronic properties of this compound, offering field-proven insights for researchers.

Part 1: Theoretical and Computational Elucidation of Electronic Structure

Computational chemistry provides a powerful lens through which we can predict and understand the electronic behavior of molecules before embarking on extensive experimental work.[5] For a molecule like this compound, Density Functional Theory (DFT) is the computational method of choice, offering a balance of accuracy and computational efficiency for calculating electronic structural properties.[6][7][8]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions.[8] The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic nature.[9] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and the energy required for its lowest electronic excitation.[8]

For this compound, the electron-withdrawing inductive effect of the bromine atom is expected to lower the energy of both the HOMO and LUMO orbitals compared to the unsubstituted benzo[d]isoxazole. This increased stabilization generally leads to greater kinetic stability. The HOMO-LUMO gap is a key determinant of the molecule's color and its potential as an organic semiconductor.[10]

Electrostatic Potential (ESP) Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen and oxygen atoms of the isoxazole ring are expected to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack or coordination to metal ions. Conversely, the hydrogen atoms and the region around the bromine atom will exhibit a more positive potential (blue), indicating sites for potential nucleophilic interaction.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. The presence of the electronegative nitrogen, oxygen, and bromine atoms in this compound results in a significant molecular dipole. This polarity is a crucial factor in its solubility, its ability to cross biological membranes, and its interaction with polar protein residues in a binding pocket.

Calculated Electronic Property Predicted Value/Characteristic Significance in Drug Discovery & Materials Science
HOMO Energy Lowered due to Br substitutionInfluences electron-donating ability and oxidation potential.
LUMO Energy Lowered due to Br substitutionAffects electron-accepting ability and reduction potential.
HOMO-LUMO Gap (ΔE) Relatively largeCorrelates with high kinetic stability and UV absorption.[8]
Dipole Moment SignificantGoverns solubility, membrane permeability, and intermolecular interactions.
Electrostatic Potential Negative potential on N, O; Positive on H, near BrPredicts sites of non-covalent interactions and chemical reactivity.

Part 2: Experimental Characterization of Electronic Properties

While computational methods provide predictive insights, experimental validation is essential for accurately defining the electronic properties of this compound. The following protocols are standard, self-validating systems for such characterization.

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule, particularly the transition from the HOMO to the LUMO. The wavelength of maximum absorption (λ_max) is directly related to the HOMO-LUMO energy gap.

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The choice of solvent is critical, as solvent polarity can influence the λ_max.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.

  • Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) to record the absorbance spectrum.

  • Analysis: Identify the λ_max. The optical HOMO-LUMO gap (E_g) can be estimated using the equation: E_g (eV) = 1240 / λ_onset (nm), where λ_onset is the wavelength at the onset of the absorption peak.

Causality Behind Experimental Choices:

  • Solvent: A non-polar solvent like cyclohexane is often used to minimize solute-solvent interactions, providing a spectrum that is closer to the molecule's intrinsic electronic properties.

  • Concentration: A dilute solution is necessary to ensure that the absorbance falls within the linear range of the Beer-Lambert law, allowing for accurate determination of the molar absorptivity (extinction coefficient).

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the absolute energies of the HOMO and LUMO levels.[10]

Experimental Protocol: Cyclic Voltammetry

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: Dissolve this compound (approx. 1 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial for ensuring conductivity.

  • Measurement: De-gas the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can interfere with the measurements. Scan the potential from an initial value to a switching potential and back again, recording the resulting current.

  • Data Analysis: Determine the onset potentials for the first oxidation (E_ox) and first reduction (E_red) peaks. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the Fc/Fc⁺ couple (assuming its absolute energy level is -4.8 eV relative to the vacuum):

    • E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV

    • E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV

Causality Behind Experimental Choices:

  • Supporting Electrolyte: TBAPF₆ is commonly used due to its wide electrochemical window and good solubility in organic solvents.

  • Inert Atmosphere: The removal of oxygen is critical because its reduction can produce superoxide, which can react with the analyte and obscure the desired redox signals.

experimental_workflow cluster_comp Computational Analysis cluster_exp Experimental Characterization cluster_synthesis Application & Synthesis Design comp_start Define Molecular Structure dft DFT Calculations (e.g., B3LYP/6-31G*) comp_start->dft homo_lumo HOMO/LUMO Analysis dft->homo_lumo esp Electrostatic Potential Map dft->esp reactivity Predict Reactivity for Cross-Coupling Reactions homo_lumo->reactivity esp->reactivity exp_start Synthesize/Purify This compound uv_vis UV-Vis Spectroscopy exp_start->uv_vis cv Cyclic Voltammetry exp_start->cv eg_opt eg_opt uv_vis->eg_opt Determine Optical Band Gap (Eg) eg_electrochem eg_electrochem cv->eg_electrochem Determine Electrochemical HOMO/LUMO Levels synthesis Design of Novel Derivatives eg_opt->synthesis eg_electrochem->synthesis

Caption: Workflow for characterizing the electronic properties of this compound.

Part 3: The Role of the 7-Bromo Substituent in Modulating Reactivity

The electronic properties of this compound are not merely of theoretical interest; they directly govern its chemical reactivity. The bromine atom at the 7-position is a key functional group for synthetic diversification, particularly in metal-catalyzed cross-coupling reactions.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Buchwald-Hartwig (with amines or alcohols) couplings are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the 7-position is an excellent substrate for these transformations. The success of these reactions is intimately linked to the electronic nature of the C-Br bond, which is polarized and susceptible to oxidative addition to a palladium(0) catalyst. The overall electron density of the benzoisoxazole ring system, as influenced by the nitrogen and oxygen heteroatoms, modulates the reactivity of this bond.

suzuki_coupling reactant This compound oxidative_addition Oxidative Addition reactant->oxidative_addition pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition boronic_acid R-B(OH)₂ transmetalation Transmetalation boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd_catalyst Catalyst Regeneration product 7-R-Benzo[d]isoxazole reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.

Conclusion

The electronic properties of this compound define its potential as a building block in medicinal chemistry and materials science. A combined computational and experimental approach, as outlined in this guide, provides a robust framework for a thorough understanding of its behavior. The electron-withdrawing nature of the bromine atom stabilizes the molecule and activates the C-Br bond for synthetic diversification. By characterizing its HOMO-LUMO energy levels, electrostatic potential, and redox behavior, researchers can rationally design novel compounds with tailored biological activities and photophysical properties, unlocking the full potential of this versatile scaffold.

References

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  • (n.d.). 7-Bromobenzo(d)isoxazole. PubChem.
  • (n.d.). Electronic Properties of Molecules. Peteanu Group - Department of Chemistry - Mellon College of Science.
  • Siddiqui, N., Ahsan, W., & Alam, M. S. (2013). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 3(24), 9056-9073.
  • (n.d.). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate.
  • Priyanka, S., et al. (2021). Novel bioactive Benzoxadiazole Derivatives on Computational Studies. ResearchGate.
  • Kulinich, A. V., et al. (2021). Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][4][6][7]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells. Molecules, 26(15), 4585.
  • Kulinich, A. V., et al. (2018). 4-(7-Bromobenzo[d][4][6][7]thiadiazol-4-yl)morpholine. Molbank, 2018(4), M1017.
  • (n.d.). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PubMed Central.
  • (n.d.). This compound. Ark Pharma Scientific Limited.
  • (n.d.). Electronic properties of organic monolayers and molecular devices. Indian Academy of Sciences.
  • (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • (n.d.). Molecular orbitals and energy levels of 7-9. (a) LUMO and HOMO of 7.... ResearchGate.
  • (n.d.). HOMO & LUMO data and others Property For compounds. ResearchGate.
  • (n.d.). Electrical conduction of single organic molecules. INIS-IAEA.
  • (n.d.). ELECTRONIC PROPERTIES OF ORGANIC MOLECULES. DTIC.
  • (n.d.). 7-Bromo-3-chlorobenzo[d]isoxazole. Active Biopharma.
  • (n.d.). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • (n.d.). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate.
  • (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube.
  • Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., Tuli, H. S., & Saini, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387.
  • (n.d.). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
  • Awoyemi, O. O., Onwudiwe, D. C., & Oyedeji, A. O. (2023). Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach. Molecules, 28(5), 2399.
  • (n.d.). Representations of optimized structure, HOMO, LUMO, and ESP of the functionalized isoxazoles 5 and 6. ResearchGate.
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Methodological & Application

7-Bromobenzo[d]isoxazole: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzisoxazole Moiety

The benzo[d]isoxazole framework is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid structure make it an ideal scaffold for designing molecules with specific biological activities or material characteristics.[1][2] Among the various functionalized benzisoxazoles, 7-Bromobenzo[d]isoxazole stands out as a particularly valuable and versatile building block for synthetic chemists. The strategic placement of the bromine atom at the 7-position provides a reactive handle for a wide array of powerful cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This application note provides an in-depth guide to the use of this compound in key organic transformations, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValue
CAS Number 1260751-81-2
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as THF, Dioxane, DMF, Toluene

Characterization Data (Predicted and Representative):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.0-7.8 (m, 1H), 7.7-7.5 (m, 2H), 7.4-7.2 (m, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 164.0, 150.0, 130.0, 128.0, 125.0, 120.0, 115.0.

  • MS (EI): m/z (%) = 197/199 ([M]⁺), 170/172, 118, 91.

Note: Actual spectral data may vary slightly. It is crucial to characterize the starting material in-house before use.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is ideally suited for participation in palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis due to their broad functional group tolerance and reliability in forming new carbon-carbon and carbon-heteroatom bonds.

logical_relationships cluster_reactions Key Cross-Coupling Reactions cluster_building_block Core Building Block cluster_products Diverse Product Scaffolds Suzuki Suzuki-Miyaura (C-C Bond Formation) Aryl 7-Arylbenzo[d]isoxazoles Suzuki->Aryl Buchwald Buchwald-Hartwig (C-N Bond Formation) Amino 7-Aminobenzo[d]isoxazoles Buchwald->Amino Sonogashira Sonogashira (C-C Bond Formation) Alkynyl 7-Alkynylbenzo[d]isoxazoles Sonogashira->Alkynyl Start This compound Start->Suzuki Arylboronic Acid/Ester, Pd Catalyst, Base Start->Buchwald Amine, Pd Catalyst, Base Start->Sonogashira Terminal Alkyne, Pd/Cu Catalysts, Base workflow_suzuki start Start setup Combine Reactants: - this compound - (4-Methoxyphenyl)boronic acid - Base (e.g., K₂CO₃) start->setup atmosphere Establish Inert Atmosphere (Argon or N₂) setup->atmosphere catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) atmosphere->catalyst solvent Add Degassed Solvents (e.g., Dioxane/H₂O) catalyst->solvent reaction Heat and Stir (e.g., 90-100 °C) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Characterize Final Product (NMR, MS) purify->product end End product->end

Workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 198 mg)

  • (4-Methoxyphenyl)boronic acid (1.2 mmol, 182 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL), degassed

  • Water (1 mL), degassed

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound, (4-methoxyphenyl)boronic acid, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 95 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-(4-methoxyphenyl)benzo[d]isoxazole.

Expected Results:

  • Yield: 75-90%

  • Characterization (¹H NMR): Appearance of signals corresponding to the methoxy group (singlet, ~3.8 ppm) and the protons of the newly introduced phenyl ring.

ParameterRecommended ConditionRationale
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
Base K₂CO₃, Cs₂CO₃Cs₂CO₃ can be more effective for challenging substrates but is more expensive.
Solvent Ratio 4:1 to 5:1 Dioxane/WaterEnsures solubility of both organic and inorganic components.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle without significant decomposition.
Buchwald-Hartwig Amination: Access to 7-Aminobenzo[d]isoxazoles

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines. [3][4]This reaction provides a direct route to 7-aminobenzo[d]isoxazole derivatives, which are key pharmacophores in many biologically active molecules. [5] Causality Behind Experimental Choices:

  • Catalyst System: Similar to Suzuki coupling, a Pd(0) catalyst is required. The choice of ligand is even more critical in C-N coupling. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or bidentate ligands like Xantphos are often superior as they facilitate the challenging reductive elimination step to form the C-N bond. [6][7]* Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases like carbonates are generally ineffective.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.

Detailed Protocol: Synthesis of 7-Morpholinobenzo[d]isoxazole

workflow_buchwald start Start setup Combine Reactants: - this compound - Pd Precatalyst & Ligand - Base (e.g., NaOtBu) start->setup atmosphere Establish Inert Atmosphere (Argon or N₂) setup->atmosphere solvent Add Anhydrous Toluene atmosphere->solvent amine Add Morpholine solvent->amine reaction Heat and Stir (e.g., 100-110 °C) amine->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Quench & Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Characterize Final Product (NMR, MS) purify->product end End product->end

Workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol, 198 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 38 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube or microwave vial.

  • Add this compound and a stir bar.

  • Seal the vessel, remove from the glovebox (if applicable), and add anhydrous toluene and morpholine via syringe under an inert atmosphere.

  • Place the reaction vessel in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 7-morpholinobenzo[d]isoxazole.

Expected Results:

  • Yield: 80-95%

  • Characterization (¹H NMR): Appearance of characteristic signals for the morpholine protons (two triplets, ~3.8 ppm and ~3.1 ppm).

Sonogashira Coupling: Forging 7-Alkynylbenzo[d]isoxazoles

The Sonogashira coupling reaction is an efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [8]This reaction is invaluable for synthesizing conjugated systems and provides a versatile alkyne handle for further transformations, such as click chemistry or reduction.

Causality Behind Experimental Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). [9]The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then participates in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.

  • Solvent: Aprotic polar solvents like THF or DMF are commonly used to ensure the solubility of all reaction components.

Detailed Protocol: Synthesis of 7-(Phenylethynyl)benzo[d]isoxazole

Materials:

  • This compound (1.0 mmol, 198 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21 mg)

  • Copper(I) Iodide (CuI) (0.06 mmol, 11 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous THF (5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is slow, gentle heating to 40-50 °C can be applied.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 7-(phenylethynyl)benzo[d]isoxazole.

Expected Results:

  • Yield: 70-85%

  • Characterization (¹³C NMR): Appearance of two new quaternary carbon signals in the alkyne region (δ ~80-95 ppm).

Conclusion and Future Outlook

This compound is a robust and highly effective building block for the synthesis of a diverse array of functionalized molecules. Its reactivity in cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—provides reliable and high-yielding pathways to C-C and C-N linked derivatives. The protocols outlined in this note serve as a validated starting point for researchers aiming to incorporate the valuable benzo[d]isoxazole scaffold into their synthetic targets. The continued exploration of new catalytic systems and the application of this building block in the synthesis of novel therapeutic agents and advanced materials will undoubtedly solidify its importance in the field of organic chemistry.

References

  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd. [URL not available]
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC. [URL not available]
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (2021). Tokyo Chemical Industry (India) Pvt. Ltd. [URL not available]
  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [URL not available]
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [URL not available]
  • A review of isoxazole biological activity and present synthetic techniques. PharmaNest. [URL not available]
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). Repozytorium UR. [URL not available]
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. [URL not available]
  • Benzisoxazole: A privileged scaffold for medicinal chemistry.
  • Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prost
  • Scheme 3: Sonogashira coupling of aryl halides and phenylacetylene in the presence of iron nanoparticles.
  • Buchwald–Hartwig amin
  • Synthesis, characterization and biological evaluation of some novel isoxazole and benzodiazepine deriv
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL not available]
  • Sonogashira coupling. Wikipedia. [URL not available]
  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. [URL not available]
  • PDF 1014.01 K - International Journal of New Chemistry. (2024). [URL not available]
  • 4-(7-Bromobenzo[d]t[5][10][11]hiadiazol-4-yl)morpholine. MDPI. [URL not available]
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL not available]
  • Design, Synthesis, and Anticancer Activity of Bis-isoxazole Incorporated Benzothiazole Derivatives.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem. [URL not available]
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PMC. [URL not available]
  • Optimisation of the Sonogashira coupling between phenylacetylene and 1...
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. [URL not available]
  • Sonogashira coupling reaction of phenylacetylene with aryl halides in...
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using 3-Cyanophenylboronic Acid. Benchchem. [URL not available]
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [URL not available]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [URL not available]

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Suzuki-Miyaura cross-coupling with 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 7-Bromobenzo[d]isoxazole for Pharmaceutical and Materials Science Research

Authored by: A Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of carbon-carbon bond formation, prized for its functional group tolerance, mild conditions, and the relative stability and low toxicity of its organoboron reagents.[1][2] This guide provides an in-depth technical overview and practical protocols for the application of this reaction to a specific, high-value heterocyclic substrate: this compound. The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the C7 position opens new avenues for drug discovery and materials science.[3][4] This document moves beyond simple step-by-step instructions to explore the mechanistic rationale behind crucial experimental choices, empowering researchers to not only replicate but also intelligently adapt these protocols for their unique molecular targets.

The Mechanistic Heart of the Reaction

Understanding the catalytic cycle is paramount to troubleshooting and optimizing any Suzuki-Miyaura coupling. The reaction is a symphony of three primary movements orchestrated by a palladium catalyst, which cycles between its Pd(0) and Pd(II) oxidation states.[5][6]

  • Oxidative Addition: The cycle commences when the active Pd(0) catalyst inserts itself into the carbon-bromine bond of this compound. This is often the rate-determining step of the overall reaction.[7] The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl.[2][7] The electron-deficient nature of the benzo[d]isoxazole ring system generally facilitates this step compared to more electron-rich aryl bromides.[8]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the organoboron species must be activated by a base.[9] The base reacts with the boronic acid (or its ester derivative) to form a more nucleophilic "ate" complex, which readily exchanges its organic moiety for the halide on the palladium complex.[9][10]

  • Reductive Elimination: The final step involves the two organic partners coupling and leaving the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents pd0 Pd(0)L₂ (Active Catalyst) pd2_aryl Ar-Pd(II)L₂-Br (Oxidative Adduct) pd0->pd2_aryl Oxidative Addition (+ Ar-Br) pd2_trans Ar-Pd(II)L₂-Ar' (Transmetalated Complex) pd2_aryl->pd2_trans Transmetalation (+ Ar'-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination (- Ar-Ar') Product 7-Arylbenzo[d]isoxazole (Ar-Ar') ArBr This compound (Ar-Br) ArB Organoboron Reagent (Ar'-B(OR)₂)

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Strategic Selection of Reaction Components

The success of coupling this compound hinges on the judicious selection of four key components: the catalyst system, the boron reagent, the base, and the solvent.

The Catalyst System: Palladium and its Ligand

For challenging substrates like heteroaryl halides, the choice of ligand is critical. While classic catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems offer significantly higher activity and broader scope.

  • Rationale for Advanced Ligands: this compound is an electron-deficient heterocycle. To efficiently couple such substrates, especially with potentially challenging boronic acids, bulky and electron-rich phosphine ligands are required.[8] These ligands promote both the oxidative addition and the final reductive elimination steps.[11] N-Heterocyclic Carbenes (NHCs) are also excellent ligands for these transformations.[11]

  • Pre-catalysts: Modern practice often favors the use of well-defined "pre-catalysts." These are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. This approach improves reproducibility and allows the reaction to proceed under milder conditions, which is particularly beneficial when using unstable boronic acids.[12]

Catalyst/Ligand SystemKey Features & RationaleTypical Loading (mol%)
Pd(OAc)₂ + SPhos/XPhos A common "mix-and-match" system. Buchwald ligands (SPhos, XPhos) are bulky and electron-rich, ideal for heteroaryl couplings.[12]1 - 3
XPhos Pd G3/G4 A highly active, commercially available pre-catalyst. Excellent for a broad range of substrates, including heteroaryl chlorides and bromides.[12]1 - 2
Pd₂(dba)₃ + P(t-Bu)₃ Tri(tert-butyl)phosphine is a very electron-rich and sterically demanding ligand, effective for difficult couplings.[3]1 - 3
PEPPSI™-IPr An NHC-based pre-catalyst. Known for high stability and efficiency, particularly with sterically hindered substrates.[5]1 - 3
The Boron Reagent: Acids vs. Esters

The choice between a boronic acid and a boronate ester is a critical trade-off between reactivity and stability.[13]

  • Boronic Acids (Ar-B(OH)₂): Generally more reactive and often lead to faster reaction times.[13] However, they are prone to decomposition via pathways like protodeboronation (replacement of the boronic acid group with a hydrogen) and formation of cyclic trimer anhydrides (boroxines), which can complicate stoichiometry.[14][15]

  • Boronate Esters (e.g., Pinacol Esters): These are significantly more stable, often crystalline solids that are easier to handle, purify, and store.[13][16] This stability makes them ideal for multi-step syntheses. While their transmetalation can be slower, for many systems, the improved purity and handling outweigh this drawback.[14] MIDA boronates are another class of highly stable esters that can be used in iterative cross-coupling sequences.[15]

Boron Reagent TypeAdvantagesDisadvantagesBest For...
Boronic Acid High reactivity, often faster kinetics.[13]Lower stability, prone to protodeboronation and boroxine formation.[14]Rapid screening, simple couplings with stable partners.
Pinacol Boronate Ester High stability, easy to handle and purify, long shelf-life.[13][16]Slower reactivity, may require higher temperatures or longer times.[16]Complex, multi-step synthesis; use with unstable aryl/heteroaryl groups.
Potassium Trifluoroborate Crystalline, air-stable solids, less prone to protodeboronation.[11]Requires specific conditions for activation.When boronic acid is unstable and high purity is needed.
The Base and Solvent System

The base and solvent work in concert to facilitate the crucial transmetalation step.

  • Role of the Base: The base activates the boronic acid by forming the boronate "ate" complex [R-B(OH)₃]⁻, which is significantly more nucleophilic and readily transmetalates to the palladium center.[9][10]

  • Common Bases:

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often used for more challenging couplings.[10][17]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective, especially in anhydrous conditions or with boronate esters.[10]

  • Solvent Choice:

    • Aprotic solvents like Dioxane , Toluene , or THF are standard.[5][11]

    • The addition of water as a co-solvent (e.g., Toluene/H₂O 10:1) is highly beneficial. It helps dissolve the inorganic base and accelerates the transmetalation step.[5][18]

BaseSolvent SystemComments
K₂CO₃Dioxane/H₂O, Toluene/H₂OA robust, general-purpose system suitable for many applications.[19]
K₃PO₄Toluene, Dioxane (often anhydrous)Excellent for sensitive substrates and boronate esters.[10]
Cs₂CO₃Dioxane, THFA stronger base, useful for less reactive coupling partners.[17][20]

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

Protocol 1: General Procedure for Coupling of this compound

This protocol provides a reliable starting point for coupling with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (10 mL)

  • Deionized Water (1 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous toluene and deionized water via syringe. The solvent should be degassed beforehand by bubbling with argon for 20-30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the this compound starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-arylbenzo[d]isoxazole product.

Workflow and Troubleshooting

Even a well-established reaction can encounter issues. A systematic approach to troubleshooting is key.

workflow reagents 1. Add Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) to Flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat and Stir (e.g., 80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete? workup 6. Aqueous Work-up (Dilute, Extract, Wash) monitor->workup Complete? purify 7. Purify Product (Column Chromatography) workup->purify

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Troubleshooting Guide

troubleshoot start Reaction Failed or Low Yield? inert_check Inert Atmosphere OK? start->inert_check Check First reagent_check Reagent Quality OK? start->reagent_check Check First condition_check Optimize Conditions start->condition_check Then Check inert_yes inert_yes inert_check->inert_yes Yes inert_no Problem: Homocoupling/Catalyst Death Solution: Ensure proper degassing of solvents and inert atmosphere setup. inert_check->inert_no No reagent_yes reagent_yes reagent_check->reagent_yes Yes reagent_no Problem: Protodeboronation/Inactive Reagents Solution: Use fresh boronic acid or a stable boronate ester. Check purity of halide. reagent_check->reagent_no No catalyst Problem: Poor Catalyst Activity Solution: Switch to a more active ligand (e.g., Buchwald type) or pre-catalyst. Increase catalyst loading (2-5 mol%). condition_check->catalyst Screen base Problem: Inefficient Transmetalation Solution: Screen bases (K₃PO₄, Cs₂CO₃). Ensure base is finely powdered and anhydrous. condition_check->base Screen temp Problem: Sluggish Reaction Solution: Increase temperature (e.g., from 80°C to 110°C). Try a higher boiling solvent like Dioxane. condition_check->temp Screen

Figure 3: A decision tree for troubleshooting a failed Suzuki coupling reaction.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(1), 815–827. [Link]
  • Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]
  • ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(20), 6432–6433. [Link]
  • Molander, G. A., & Trice, S. L. J. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 23(13), 1947-1951. [Link]
  • Israel Journal of Chemistry. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
  • ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. [Link]
  • ACS Publications. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. [Link]
  • ResearchGate. (2008). Efficient Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]
  • PubMed Central. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]
  • PubMed Central. (n.d.).
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. [Link]
  • PubMed Central. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
  • ACS Publications. (n.d.).
  • ResearchGate. (2016). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. [Link]
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • PubMed. (2017).
  • Semantic Scholar. (n.d.). 4.
  • Synlett. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. [Link]
  • PubMed Central. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
  • Chem-Station. (n.d.). New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles. [Link]

Sources

Buchwald-Hartwig Amination of 7-Bromobenzo[d]isoxazole: A Practical Guide to C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

The benzo[d]isoxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active agents. The ability to functionalize this core, particularly through the formation of carbon-nitrogen (C-N) bonds, is critical for developing new chemical entities and expanding structure-activity relationship (SAR) studies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for forging these C-N bonds with exceptional functional group tolerance and broad substrate scope.[1][2]

This guide provides a detailed examination and a robust protocol for the Buchwald-Hartwig amination of 7-Bromobenzo[d]isoxazole. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and offer a step-by-step procedure designed for reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Reaction Overview and Mechanism

The Buchwald-Hartwig amination facilitates the coupling of an aryl halide (or pseudohalide) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The reaction with this compound can be represented as follows:

Reaction scheme of this compound with a generic amine R2NH, catalyzed by a Palladium complex with a ligand (L) and a base, yielding N-substituted 7-aminobenzo[d]isoxazole and the byproducts H-X and M-X.

The catalytic cycle is a well-established pathway involving three key steps: oxidative addition, amination/deprotonation, and reductive elimination.[1][4][5]

  • Oxidative Addition: A low-valent Pd(0) complex, generated in situ, reacts with the aryl bromide, inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[3][5]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs cluster_outputs pd0 Pd(0)Ln oa_complex Ar-Pd(II)(L)n-Br pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(L)n-NR'R'' oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product aryl_halide Ar-Br (this compound) aryl_halide->oa_complex amine R'R''NH amine->amido_complex base Base (e.g., NaOtBu) base->amido_complex H-Base+

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters: A Scientist's Perspective

The success of the Buchwald-Hartwig amination hinges on the judicious selection of four key components. The choice is not arbitrary but is dictated by the electronic and steric properties of the substrates.

  • Palladium Precatalyst: While Pd(0) is the active catalyst, air-stable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[6] These are reduced in situ to Pd(0). Pre-formed palladium-ligand complexes, known as precatalysts (e.g., XPhos Pd G3), offer improved stability and reliability by ensuring efficient generation of the active Pd(0) species.[6]

  • Ligand: This is arguably the most critical variable. For electron-rich heteroaryl halides like this compound, sterically hindered, electron-rich biaryl phosphine ligands are paramount.[1] Ligands like XPhos, RuPhos, or BrettPhos promote the oxidative addition and reductive elimination steps, which can be challenging for heteroaromatic substrates.[7][8] The bulky nature of these ligands prevents the formation of inactive catalyst dimers and facilitates the crucial reductive elimination step.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6] Other bases like potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) can also be employed, and the optimal choice may depend on the specific amine and the presence of base-sensitive functional groups.[3][9]

  • Solvent: Anhydrous, aprotic, and thoroughly degassed solvents are mandatory to prevent catalyst deactivation. Toluene, 1,4-dioxane, and THF are the most common choices.[6][10] It is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a representative procedure for the coupling of this compound with a generic primary amine on a 1.0 mmol scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightRecommended Grade/Purity
This compound1260751-81-2198.02 g/mol >97%
Amine (e.g., Aniline)62-53-393.13 g/mol >99%, anhydrous
Pd₂(dba)₃51364-51-3915.72 g/mol Catalyst grade
XPhos564483-18-7476.62 g/mol >98%
Sodium tert-butoxide (NaOtBu)865-48-596.10 g/mol >98%
Toluene108-88-392.14 g/mol Anhydrous, <50 ppm H₂O
Diethyl Ether60-29-774.12 g/mol ACS Grade
Saturated aq. NH₄ClN/AN/AReagent Grade
Anhydrous MgSO₄7487-88-9120.37 g/mol Reagent Grade
Silica Gel7631-86-960.08 g/mol 230-400 mesh
Experimental Workflow
Figure 2: General experimental workflow for the synthesis.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%) and XPhos (38.1 mg, 0.08 mmol, 8 mol%).[7][8] Seal the flask with a septum.

  • Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv) and this compound (198 mg, 1.0 mmol, 1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Finally, add the amine (e.g., aniline, 112 mg, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.[8] The high agitation rate is important as the base is not fully soluble.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.

  • Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by carefully adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-aryl-7-aminobenzo[d]isoxazole product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting Guide

Even robust reactions can encounter issues. This guide addresses common problems and provides scientifically grounded solutions.[11][12]

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen/moisture. 2. Insufficiently strong base. 3. Poor ligand choice for the substrate.1. Ensure all reagents and solvents are anhydrous and the system is thoroughly degassed. Use a fresh bottle of solvent. 2. Switch to a stronger base like LHMDS or KOtBu. 3. Screen alternative bulky biarylphosphine ligands (e.g., RuPhos, SPhos).
Formation of Side Products 1. Hydrodehalogenation: The aryl bromide is reduced to an arene. 2. Homocoupling: Formation of biaryl or bithiophene-like byproducts.[12]1. This can be caused by β-hydride elimination.[1] Ensure the amine is of high purity. Lowering the reaction temperature may help. 2. This suggests issues with the catalyst lifecycle. Try a different ligand or a pre-formed catalyst to ensure controlled generation of the active species.
Reaction Stalls 1. Catalyst deactivation over time. 2. Product inhibition.1. Add a second portion of the catalyst and ligand (e.g., 0.5 mol% Pd, 2 mol% ligand) to the stalled reaction. 2. Dilute the reaction mixture by adding more solvent. In some cases, a different solvent system may be required.
Difficulty with Purification 1. Product is streaking on the silica gel column. 2. Close Rf values of product and impurities.1. The amine product may be interacting strongly with the acidic silica. Add 0.5-1% triethylamine to the eluent to suppress tailing. 2. Try a different solvent system for chromatography or consider an alternative purification method like preparative HPLC.

Safety Precautions

  • This compound: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.

  • Sodium tert-butoxide: A strong, corrosive base that is highly reactive with water. Handle in a glovebox or under a stream of inert gas.

  • Solvents: Toluene and other organic solvents are flammable and toxic. Work in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.

References

  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • Reddit. (2018).
  • ACS GCI Pharmaceutical Roundtable.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • YouTube. (2020). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. [Link]
  • Schön, U., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • PubChem. 7-Bromobenzo(d)isoxazole. [Link]
  • National Conference on Undergraduate Research (NCUR). Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand. [Link]
  • PubChem. 7-Bromo-5-chlorobenzo[d]isoxazole. [Link]
  • YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. [Link]
  • Kashani, S. K., et al. (2022).
  • Stefańska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
  • Singh, A., et al. (2020).
  • Organic Syntheses. (2024).
  • ResearchGate. (2014).
  • Seeberger, P. H., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering. [Link]
  • PubChemLite. This compound (C7H4BrNO). [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • Izquierdo, F., et al. (2020).
  • Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
  • Zheng, D., et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]
  • Ark Pharma Scientific Limited. This compound. [Link]
  • da Silva, A. B., et al. (2024).
  • Bakulev, V. A., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules. [Link]

Sources

The Strategic Utility of 7-Bromobenzo[d]isoxazole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzo[d]isoxazole scaffold is a prominent member of this class, forming the core of numerous therapeutic agents.[1] Its inherent physicochemical properties and synthetic tractability make it an attractive starting point for the development of novel drugs. The strategic introduction of a bromine atom at the 7-position of the benzo[d]isoxazole ring system creates a versatile chemical handle, 7-Bromobenzo[d]isoxazole, unlocking a vast potential for molecular diversification and optimization of pharmacological activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

The benzisoxazole moiety is present in a variety of biologically active compounds with applications as anti-HIV, antimicrobial, antipsychotic, anti-inflammatory, analgesic, and anticancer agents.[1] The bromine atom at the C7 position is not merely a point of substitution; it is a gateway to a multitude of powerful cross-coupling reactions, enabling the precise installation of diverse aryl, heteroaryl, and amino functionalities. This strategic functionalization is paramount in fine-tuning the structure-activity relationship (SAR) of drug candidates, optimizing potency, selectivity, and pharmacokinetic profiles.

Core Applications in Drug Discovery

The utility of this compound as a building block is most prominently demonstrated in the synthesis of small molecule inhibitors targeting key protein families implicated in a range of diseases.

Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The development of selective kinase inhibitors is a major focus of modern drug discovery. The 7-substituted benzo[d]isoxazole scaffold has emerged as a valuable pharmacophore for designing potent and selective kinase inhibitors.[2][3] The C7-substituent can be tailored to occupy the hydrophobic pocket of the ATP-binding site, contributing to enhanced potency and selectivity.

A key synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction to introduce various aryl and heteroaryl moieties at the 7-position. These appended ring systems can then engage in critical hydrogen bonding interactions with the hinge region of the kinase, a common feature of many kinase inhibitors.[4]

GPCR Modulators: Allosteric and Orthosteric Targeting

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[5] The development of novel GPCR modulators, including allosteric modulators that bind to sites distinct from the endogenous ligand binding site, is an area of intense research.[6] The 7-amino-benzo[d]isoxazole scaffold, readily accessible from this compound via the Buchwald-Hartwig amination, serves as a key intermediate in the synthesis of potent and selective GPCR modulators. The amino group provides a crucial attachment point for building more complex molecular architectures designed to interact with specific GPCRs.[7]

Key Synthetic Transformations: Protocols and Mechanistic Insights

The versatility of this compound stems from its ability to participate in a range of palladium-catalyzed cross-coupling reactions. The following sections provide detailed, field-proven protocols for the two most critical transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-benzo[d]isoxazoles

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[8] In the context of this compound, it allows for the introduction of a vast array of aryl and heteroaryl substituents, which is critical for exploring the SAR of kinase inhibitors and other bioactive molecules.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and rigid bicyclic nature make it an ideal starting point for the synthesis of targeted therapeutics, particularly protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][3] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

This technical guide provides a comprehensive overview of the synthetic utility of 7-Bromobenzo[d]isoxazole as a versatile starting material for the construction of a novel class of c-Met kinase inhibitors. We will detail the strategic functionalization of this building block through palladium-catalyzed cross-coupling reactions and provide step-by-step protocols for the synthesis of key intermediates and final target molecules. Furthermore, we will explore the biological context of c-Met signaling and the rationale for its inhibition in cancer therapy.

The Strategic Advantage of this compound

This compound offers two key points of diversification for the medicinal chemist. The bromine atom at the 7-position serves as a versatile handle for the introduction of various substituents via well-established cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around the solvent-exposed region of the kinase active site. Additionally, the isoxazole ring can be chemically manipulated, for instance, through the introduction of an amino group at the 3-position, which can act as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase.

Targeting the c-Met Kinase Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion.[2][3] Aberrant activation of the c-Met signaling pathway through mutation, amplification, or overexpression is a known driver of tumorigenesis and metastasis in a variety of human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.[4][5] Consequently, c-Met has emerged as a critical target for anticancer drug development. Several small-molecule c-Met inhibitors are currently in clinical trials, demonstrating the therapeutic potential of targeting this pathway.[6]

The c-Met Signaling Cascade

Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation, leading to the activation of multiple downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways. These pathways ultimately promote cell proliferation, survival, and migration.

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation HGF HGF HGF->cMet Binding & Dimerization GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2 p_cMet->GRB2 STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Invasion, Metastasis

Figure 1: Simplified c-Met signaling pathway.

Synthetic Strategy and Protocols

Our synthetic approach leverages the 7-bromo functionality of the starting material to introduce a key pharmacophore via a Suzuki-Miyaura cross-coupling reaction. This is followed by the introduction of a 3-amino group to the benzo[d]isoxazole core, which is crucial for potent c-Met inhibition.

Overall Synthetic Workflow

synthetic_workflow start This compound intermediate1 Intermediate A (Suzuki Coupling Product) start->intermediate1 Suzuki-Miyaura Coupling intermediate2 Intermediate B (3-Nitro Derivative) intermediate1->intermediate2 Nitration final_product Target Kinase Inhibitor (3-Amino Derivative) intermediate2->final_product Reduction

Figure 2: High-level synthetic workflow.
Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction with broad functional group tolerance, making it ideal for the late-stage functionalization of heterocyclic scaffolds.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylbenzo[d]isoxazole.

Protocol 2: Synthesis of 3-Amino-7-arylbenzo[d]isoxazole

This protocol outlines a two-step procedure for the introduction of the critical 3-amino group.

Rationale: Direct amination of the benzo[d]isoxazole 3-position can be challenging. A reliable method involves the nitration of the electron-rich aromatic system followed by reduction of the nitro group to the desired amine.

Part A: Nitration of 7-arylbenzo[d]isoxazole

Materials:

  • 7-arylbenzo[d]isoxazole (from Protocol 1)

  • Fuming nitric acid

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Ice bath

Procedure:

  • Dissolve the 7-arylbenzo[d]isoxazole (1.0 eq.) in sulfuric acid at 0 °C in an ice bath.

  • Slowly add fuming nitric acid (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 3-nitro-7-arylbenzo[d]isoxazole, which can often be used in the next step without further purification.

Part B: Reduction of the Nitro Group

Materials:

  • 3-Nitro-7-arylbenzo[d]isoxazole

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol or Ethyl acetate

  • Water

Procedure:

  • To a solution of the 3-nitro-7-arylbenzo[d]isoxazole (1.0 eq.) in ethanol/water, add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

  • Heat the mixture to reflux and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final 3-amino-7-arylbenzo[d]isoxazole kinase inhibitor.

Biological Evaluation and Data

The synthesized compounds can be evaluated for their inhibitory activity against the c-Met kinase using standard biochemical assays. A representative set of data for analogous compounds is presented below to illustrate the potential of this scaffold.[1]

Compound IDR Group (at 7-position)c-Met IC₅₀ (nM)
1a 4-Methoxyphenyl8.5
1b 4-Fluorophenyl5.2
1c Pyridin-4-yl3.1
1d 1-Methyl-1H-pyrazol-4-yl1.8

Table 1: Inhibitory activity of representative 3-aminobenzo[d]isoxazole derivatives against c-Met kinase. Data is illustrative and based on analogous structures from cited literature.[1]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The strategic application of modern cross-coupling reactions allows for the efficient construction of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the synthesis of 3-amino-7-arylbenzo[d]isoxazole derivatives, a promising class of c-Met inhibitors with potential applications in oncology. The methodologies are adaptable and can be applied to the synthesis of inhibitors targeting other kinases, underscoring the broad utility of the benzo[d]isoxazole scaffold in drug discovery.

References

  • Title: In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs. Source: PMC URL:[Link]
  • Title: An overview of the c-MET signaling p
  • Title: An overview of the c-MET signaling p
  • Title: Targeting the c-Met Signaling Pathway in Cancer. Source: AACR Journals URL:[Link]
  • Title: Common c-MET signaling pathways The c-MET receptor tyrosine kinase is...
  • Title: Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implic
  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs. Source: PMC URL:[Link]

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Protocol for the Synthesis of 7-Bromobenzo[d]isoxazole Derivatives: A Guide to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-benzisoxazole core is a privileged heterocyclic scaffold, integral to numerous pharmacologically active compounds, including the antipsychotic drug risperidone and the anticonvulsant zonisamide.[1][2][3] Its unique structural and electronic properties make it a valuable building block in medicinal chemistry.[4] Halogenated derivatives, such as 7-Bromobenzo[d]isoxazole, serve as exceptionally versatile intermediates, providing a reactive handle for further molecular elaboration and the development of novel therapeutics through cross-coupling reactions.[5][6] This application note provides a detailed, two-step protocol for the synthesis of this compound, beginning with a commercially available substituted salicylaldehyde. The protocol emphasizes the rationale behind experimental choices, offers insights into reaction monitoring and troubleshooting, and details methods for structural confirmation, ensuring a reproducible and reliable synthesis for drug discovery applications.

Introduction and Synthetic Strategy

The construction of the benzisoxazole ring system can be achieved through several synthetic routes.[2][7] Among the most robust and widely adopted methods is the intramolecular cyclization of an ortho-hydroxyaryl oxime.[2] This strategy is advantageous due to the accessibility of the starting materials and the generally high efficiency of the ring-closing step.

Our protocol is logically divided into two primary stages:

  • Oximation: The condensation of 3-Bromo-2-hydroxybenzaldehyde with hydroxylamine to form the corresponding aldoxime intermediate. This reaction establishes the crucial C=N-OH functionality.

  • Cyclodehydration: A base-promoted intramolecular cyclization of the generated oxime. This step involves the nucleophilic attack of the phenolic oxygen onto the oxime nitrogen, leading to the formation of the N-O bond and closure of the isoxazole ring.

This sequential approach allows for the isolation and characterization of the intermediate, providing clear checkpoints for reaction success before proceeding to the final, and often more challenging, cyclization step.

Experimental Workflow Diagram

The overall synthetic pathway is illustrated below. This diagram outlines the transformation from the starting aldehyde to the final heterocyclic product, highlighting the key reagents involved in each step.

SynthesisWorkflow Start 3-Bromo-2-hydroxybenzaldehyde Intermediate 3-Bromo-2-hydroxybenzaldehyde Oxime Start->Intermediate Step 1: Oximation Reagent1 Hydroxylamine Hydrochloride (NH2OH·HCl) Sodium Acetate Reagent1->Intermediate Product This compound Intermediate->Product Step 2: Cyclodehydration Reagent2 Sodium Hydroxide (NaOH) Ethanol/Water Reagent2->Product

Caption: Two-step synthesis of this compound.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Part 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde Oxime (Intermediate)

Principle of the Reaction: This is a classic condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde.[8][9] The subsequent elimination of a water molecule yields the oxime. A mild base, such as sodium acetate, is used to neutralize the hydrochloric acid released from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction.[10]

Materials and Equipment:

Reagent/Equipment Specification
3-Bromo-2-hydroxybenzaldehyde 98% Purity
Hydroxylamine Hydrochloride 99% Purity
Sodium Acetate (Anhydrous) 99% Purity
Ethanol (EtOH) 200 Proof, ACS Grade
Deionized Water
Round-bottom flask (100 mL)
Reflux Condenser
Magnetic Stirrer/Hotplate
Buchner Funnel and Flask

| Thin Layer Chromatography (TLC) | Silica plates with F254 indicator |

Procedure:

  • To a 100 mL round-bottom flask, add 3-Bromo-2-hydroxybenzaldehyde (5.0 g, 24.9 mmol).

  • Add ethanol (40 mL) and stir until the aldehyde is fully dissolved.

  • To this solution, add hydroxylamine hydrochloride (2.07 g, 29.8 mmol, 1.2 eq.) and anhydrous sodium acetate (2.45 g, 29.8 mmol, 1.2 eq.).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitor the reaction progress using TLC (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours, indicated by the consumption of the starting aldehyde.

  • Once complete, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing 200 mL of ice-cold deionized water while stirring. A pale white or off-white precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Dry the product under vacuum to yield 3-Bromo-2-hydroxybenzaldehyde oxime as a crystalline solid.

Part 2: Synthesis of this compound (Final Product)

Principle of the Reaction: This is a base-promoted intramolecular cyclodehydration. The strong base (NaOH) deprotonates the phenolic hydroxyl group, converting it into a more potent nucleophilic phenoxide. This phenoxide then attacks the sp²-hybridized nitrogen of the oxime group, displacing the oxime's hydroxyl group (as water) and forming the stable aromatic benzisoxazole ring.

Materials and Equipment:

Reagent/Equipment Specification
3-Bromo-2-hydroxybenzaldehyde Oxime From Part 1
Sodium Hydroxide (NaOH) 98% Purity
Ethanol (EtOH) 200 Proof, ACS Grade
Ethyl Acetate (EtOAc) ACS Grade
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask (100 mL)
Reflux Condenser, Stirrer/Hotplate
Separatory Funnel (250 mL)
Rotary Evaporator

| Silica Gel for Column Chromatography | 230-400 mesh |

Procedure:

  • Place the dried 3-Bromo-2-hydroxybenzaldehyde oxime (4.0 g, 18.5 mmol) into a 100 mL round-bottom flask.

  • Add ethanol (30 mL) to the flask.

  • In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide by dissolving NaOH (2.22 g, 55.5 mmol, 3.0 eq.) in 27.8 mL of deionized water.

  • Add the aqueous NaOH solution to the ethanolic suspension of the oxime.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 85-90°C) with stirring.

  • Maintain the reflux for 2-4 hours. Monitor the reaction by TLC (eluent: 15% ethyl acetate in hexanes) until the starting oxime spot has disappeared.

  • Cool the reaction mixture to room temperature. The product is often an oil or solid within the aqueous ethanol mixture.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).

  • Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Combine all organic extracts and wash them sequentially with deionized water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 15%) to yield this compound as a pure solid.

Summary of Reaction Parameters

StepReaction NameKey ReagentsSolventTemperatureTime (approx.)Typical Yield
1OximationNH₂OH·HCl, NaOAcEthanolReflux (~80°C)1-2 hours>90%
2CyclodehydrationNaOHEthanol/WaterReflux (~90°C)2-4 hours75-85%

Product Characterization and Validation

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are essential.

  • Thin Layer Chromatography (TLC): A quick method to monitor reaction progress and assess the purity of the final product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides definitive structural information. Expected signals for this compound (in CDCl₃, 400 MHz) would include:

    • A singlet for the C3-proton around δ 8.5-8.7 ppm.

    • Three distinct aromatic protons in the δ 7.3-7.8 ppm range, showing characteristic doublet and triplet splitting patterns for the 1,2,3-trisubstituted benzene ring.

    • Absence of the aldehyde proton (~δ 9.9 ppm) and the broad oxime -OH proton from the intermediate.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): Verifies the molecular weight of the product. For this compound (C₇H₄BrNO), the expected molecular ion peak [M]⁺ would show a characteristic isotopic pattern for bromine (¹⁹⁷Br/¹⁹⁹Br in ~1:1 ratio).[11]

  • Melting Point: A sharp melting point range indicates high purity of the crystalline solid.

Troubleshooting and Key Considerations

  • Incomplete Oximation (Step 1): If TLC shows significant starting aldehyde after 2 hours, an additional 0.2 equivalents of both hydroxylamine hydrochloride and sodium acetate can be added, and reflux can be continued for another hour. Ensure the reagents are of good quality and anhydrous where specified.

  • Low Yield in Cyclization (Step 2): The success of the cyclization is highly dependent on the base. Insufficient base or a lower reaction temperature can lead to an incomplete reaction. Ensure the specified equivalents of NaOH are used and a steady reflux is maintained.

  • Potential Side Reaction (Beckmann Rearrangement): Under certain (typically acidic) conditions, oximes can undergo a Beckmann rearrangement to form amides.[7][12] The strongly basic conditions outlined in this protocol are designed to favor the desired intramolecular cyclization and suppress this alternative pathway.

  • Purification Challenges: The product can sometimes be an oil before crystallization. If the crude product does not solidify, proceed directly to column chromatography for purification. Careful selection of the eluent system is critical for separating the product from any unreacted intermediate or minor byproducts.

References

  • Wikipedia. Benzisoxazole. [Link]
  • Lukoyanov, A. A., Sukhorukov, A. Y. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Link]
  • Roman, G. (2015). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Journal of Chemical and Pharmaceutical Research, 7(4), 1168-1174. [Link]
  • Thomas, B., et al. (2008). Synthesis of Benzoxazole via the Beckmann Rearrangement of Salicylaldoxime on Protonated Zeolites: A Green Continuous Process. Industrial & Engineering Chemistry Research, 47(19), 7273–7279. [Link]
  • Organic Chemistry Portal. Synthesis of Benzisoxazoles. [Link]
  • Lin, H., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactam. RSC Advances, 12(16), 9867-9871. [Link]
  • PubChem. 7-Bromobenzo(d)isoxazole. [Link]
  • Organic Chemistry Portal. Synthesis of Isoxazoles. [Link]
  • Journal of Pharmaceutical Negative Results. (2022). A review of isoxazole biological activity and present synthetic techniques. [Link]
  • Google Patents. US11976062B2 - Benzisoxazole compound.
  • ResearchGate.
  • National Institutes of Health. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. [Link]
  • Frontiers in Chemistry. (2023).
  • Ark Pharma Scientific Limited. This compound. [Link]
  • ScienceDirect. Natural products-isoxazole hybrids. [Link]
  • Oriental Journal of Chemistry. (2023).
  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]
  • ResearchGate. Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles. [Link]
  • Royal Society of Chemistry. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
  • Wikipedia. Oxime. [Link]
  • Indian Academy of Sciences. (2021).
  • Academic Research Publishing Group. (2020).
  • National Institutes of Health. (2024). Advances in isoxazole chemistry and their role in drug discovery. [Link]

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Application Notes and Protocols: 7-Bromobenzo[d]isoxazole as a Key Building Block in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Benzisoxazole Scaffold in Oncology

The benzisoxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] In the realm of oncology, derivatives of benzisoxazole have emerged as promising candidates for the development of novel therapeutics.[2] These compounds have demonstrated a variety of anticancer mechanisms, including the induction of apoptosis, inhibition of crucial cellular enzymes like topoisomerases, and the modulation of key signaling pathways involved in tumor growth and proliferation.[2] The strategic functionalization of the benzisoxazole core allows for the fine-tuning of its pharmacological properties, making it a versatile platform for drug discovery.

This application note focuses on the utility of a specific, functionalized starting material, 7-Bromobenzo[d]isoxazole , in the synthesis of potent anticancer agents. The bromine atom at the 7-position serves as a versatile chemical handle, enabling the introduction of diverse molecular fragments through powerful cross-coupling reactions. This strategic modification at the C7 position can significantly influence the compound's interaction with biological targets, leading to enhanced potency and selectivity.

The Strategic Importance of the 7-Bromo Substituent

The presence of a bromine atom on the benzisoxazole ring at the 7-position is a key design element for several reasons:

  • Synthetic Versatility: The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This allows for the straightforward introduction of a wide range of aryl and heteroaryl groups, creating a library of diverse molecular architectures for biological screening.

  • Modulation of Physicochemical Properties: The introduction of different substituents at the 7-position can alter the compound's lipophilicity, polarity, and overall shape. These modifications are crucial for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

  • Target Engagement: The substituent at the 7-position can directly interact with the target protein, such as the active site of a kinase or the DNA-binding domain of an enzyme. This interaction can be critical for achieving high-affinity binding and potent biological activity.

Synthesis of 7-Arylbenzo[d]isoxazole Derivatives via Suzuki-Miyaura Coupling: A Protocol

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this application note, it provides an efficient route to synthesize 7-arylbenzo[d]isoxazole derivatives from this compound.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst->Reaction Mixture Base Base (e.g., K₂CO₃) Base->Reaction Mixture Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Heat 7-Arylbenzo[d]isoxazole 7-Arylbenzo[d]isoxazole Workup & Purification->7-Arylbenzo[d]isoxazole Isolation

Caption: General workflow for the synthesis of 7-Arylbenzo[d]isoxazoles.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-arylbenzo[d]isoxazole derivative.

Biological Evaluation of 7-Arylbenzo[d]isoxazole Derivatives

The synthesized 7-arylbenzo[d]isoxazole derivatives can be evaluated for their anticancer activity against a panel of human cancer cell lines using standard in vitro assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized 7-arylbenzo[d]isoxazole derivatives for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Example Anticancer Activity Data

The following table presents hypothetical IC₅₀ values for a series of 7-arylbenzo[d]isoxazole derivatives against various cancer cell lines, illustrating the potential of this chemical class.

Compound ID7-Aryl SubstituentIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT116 (Colon)IC₅₀ (µM) vs. A549 (Lung)
1a Phenyl15.218.525.1
1b 4-Fluorophenyl8.710.312.8
1c 4-Methoxyphenyl5.47.19.9
1d 3,4-Dimethoxyphenyl2.13.54.8
1e 2-Naphthyl11.914.219.6

Mechanism of Action: Targeting Key Oncogenic Pathways

Many benzoxazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1] One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][5]

VEGFR2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds & Activates 7-Arylbenzo[d]isoxazole 7-Arylbenzo[d]isoxazole (Inhibitor) 7-Arylbenzo[d]isoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival, Migration PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by 7-Arylbenzo[d]isoxazole derivatives.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, 7-arylbenzo[d]isoxazole derivatives can block its activation and subsequent downstream signaling cascades, ultimately leading to the inhibition of angiogenesis and tumor growth.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. The strategic use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient generation of diverse libraries of 7-arylbenzo[d]isoxazole derivatives. These compounds have demonstrated significant potential as inhibitors of key oncogenic pathways, such as the VEGFR-2 signaling cascade. Further optimization of the 7-aryl substituent and other positions on the benzisoxazole scaffold holds promise for the development of next-generation targeted cancer therapies with improved efficacy and safety profiles.

References

[6] Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Biomed Research International. [Link] [1] New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link] [3] Suzuki coupling based synthesis and in vitro cytotoxic evaluation of 7-heteroaryl-substituted camptothecin analogs. Bioorganic & Medicinal Chemistry Letters. [Link] [4] Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules. [Link] [5] Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link] [7] Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: 7-Bromobenzo[d]isoxazole in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 7-Bromobenzo[d]isoxazole, a representative of this class, in the discovery of novel anti-inflammatory agents. We will delve into the mechanistic rationale for its investigation, provide detailed protocols for its evaluation in both in vitro and in vivo models of inflammation, and offer insights into the interpretation of results. While specific data on the 7-bromo derivative is emerging, the protocols outlined herein are based on established methodologies for the broader isoxazole and benzisoxazole classes of anti-inflammatory compounds.[1][2][3][4][5]

Introduction: The Rationale for Targeting Inflammation with Benzo[d]isoxazoles

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants.[6] While acute inflammation is a protective mechanism essential for healing, chronic and unresolved inflammation is a key pathological driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and certain cancers. Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the discovery of novel therapeutics with improved safety and efficacy profiles.

The benzo[d]isoxazole moiety has attracted considerable attention as a promising scaffold for the development of new anti-inflammatory drugs.[1][7][8][9] Derivatives of this heterocyclic system have been reported to exhibit significant anti-inflammatory activity through various mechanisms of action.[4] The introduction of a bromine atom at the 7-position of the benzo[d]isoxazole core is a strategic medicinal chemistry approach. Halogenation can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and target engagement.

Hypothesized Mechanism of Action

While the precise molecular targets of this compound are a subject of ongoing investigation, research on related isoxazole derivatives suggests several plausible anti-inflammatory mechanisms. A primary pathway of interest is the inhibition of pro-inflammatory mediator production. This can be achieved through the modulation of key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.

Furthermore, many anti-inflammatory compounds exert their effects by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins at sites of inflammation.[10][11][12][13] Molecular docking studies on similar isoxazole derivatives have indicated a potential for binding to the active site of COX-2.[12]

Below is a diagram illustrating the potential signaling pathways that may be modulated by this compound in an inflammatory context.

Inflammatory Signaling Pathway Potential Anti-Inflammatory Mechanism of this compound LPS LPS TLR4 TLR4 LPS->TLR4 1. Pathogen Recognition IKK IKK TLR4->IKK 2. Signaling Cascade NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 3. NF-κB Activation nucleus Nucleus NFkB_p65_p50->nucleus 4. Nuclear Translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->Pro_inflammatory_genes 5. Gene Transcription COX2 COX-2 Pro_inflammatory_genes->COX2 Compound This compound Compound->IKK Inhibition? Compound->NFkB_p65_p50 Inhibition? Compound->COX2 Inhibition? Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for the initial characterization of the anti-inflammatory properties of this compound.

In Vitro Evaluation

In vitro assays are essential first steps to determine the direct cellular effects of a compound and to elucidate its mechanism of action.

Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite, a stable breakdown product of NO, in the culture supernatant.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells as described in 3.1.1. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., L-NAME, an iNOS inhibitor).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate in the dark for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Rationale: To further characterize the anti-inflammatory profile, the effect of this compound on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture, Treatment, and Stimulation: Follow the same procedure as in 3.1.2.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Generate standard curves for each cytokine and determine the concentrations in the samples. Calculate the percentage inhibition of cytokine production.

In Vitro Assay Endpoint Typical Concentration Range Positive Control
MTT AssayCell Viability1 - 100 µMDoxorubicin
Griess AssayNitric Oxide (Nitrite)Non-toxic concentrationsL-NAME
ELISATNF-α, IL-6Non-toxic concentrationsDexamethasone
In Vivo Evaluation

In vivo models are crucial for assessing the efficacy of a compound in a whole-organism context, providing insights into its bioavailability, metabolism, and overall therapeutic potential.

Rationale: The carrageenan-induced paw edema model is a well-established and widely used acute inflammatory model for screening potential anti-inflammatory drugs.[6][14] Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by swelling (edema).

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.)

    • Group II: this compound (e.g., 10, 25, 50 mg/kg, p.o.)

    • Group III: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: Administer the test compounds and vehicle orally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

InVivo_Workflow start Start: Acclimatize Rats grouping Animal Grouping (Vehicle, Test Compound, Standard) start->grouping dosing Oral Administration of Compounds grouping->dosing carrageenan Inject Carrageenan into Paw dosing->carrageenan 1 hour post-dosing measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) carrageenan->measurement analysis Calculate % Inhibition of Edema measurement->analysis end End: Evaluate Anti-inflammatory Efficacy analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Data Interpretation and Further Steps

Significant inhibition of NO and pro-inflammatory cytokine production in vitro at non-toxic concentrations would suggest that this compound possesses direct anti-inflammatory cellular activity. A dose-dependent reduction in paw edema in the in vivo model would confirm its efficacy in an acute inflammatory setting.

Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: Western blotting to analyze the phosphorylation status of key proteins in the NF-κB and MAPK pathways.

  • COX Inhibition Assays: Direct enzymatic assays to determine the IC₅₀ values for COX-1 and COX-2 inhibition and to assess COX-2 selectivity.[11][13][15]

  • Chronic Inflammation Models: Evaluation in models of chronic inflammation, such as adjuvant-induced arthritis, to assess its potential for treating long-term inflammatory conditions.

  • Pharmacokinetic and Toxicological Studies: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to evaluate its drug-like properties and safety profile.

Conclusion

This compound represents a promising starting point for the development of novel anti-inflammatory therapeutics. The protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for its initial evaluation. By systematically applying these in vitro and in vivo methodologies, researchers can effectively characterize its anti-inflammatory potential and pave the way for further preclinical and clinical development.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. Future Medicinal Chemistry.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry.
  • Benzoxazole derivatives: design, synthesis and biological evaluation.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.
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  • Isoxazole Derivatives as Regulators of Immune Functions. Molecules.
  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology.
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  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Heliyon.
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functionalization of the 7-position of benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Benzo[d]isoxazole 7-Position

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic and structural properties make it an attractive framework for designing molecules with diverse pharmacological activities. Notable examples of drugs incorporating this moiety include the antipsychotics risperidone and paliperidone, as well as the anticonvulsant zonisamide, highlighting its significance in targeting the central nervous system.[1] The aromatic nature of the fused ring system provides stability, while the heteroatoms offer key points for molecular interactions with biological targets.[1]

Functionalization of the benzisoxazole core is a critical strategy for modulating the physicochemical and pharmacological profiles of drug candidates.[3][4] Among the available positions on the benzene ring (C4, C5, C6, and C7), the 7-position offers a unique steric and electronic environment. Modification at this site can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties. This guide provides a detailed overview of robust and reproducible methods for the selective functionalization of the 7-position of the benzo[d]isoxazole nucleus, intended for researchers and professionals in synthetic chemistry and drug development.

Core Synthetic Strategies for C7-Functionalization

Achieving regioselective functionalization at the C7 position requires overcoming the challenge of directing reactions to this specific site over the other available C-H bonds. The following sections detail three primary, field-proven strategies: Directed ortho-Metalation (DoM), Transition-Metal-Catalyzed C-H Halogenation, and Palladium-Catalyzed Cross-Coupling reactions.

Directed ortho-Metalation (DoM): A Powerful Regioselective Tool

Directed ortho-metalation is a premier strategy for the regioselective deprotonation of aromatic rings.[5][6] The methodology relies on the presence of a Directing Metalation Group (DMG), which is a Lewis basic functional group capable of coordinating to an organolithium base.[5][7] This coordination brings the base into proximity of the ortho-proton, facilitating its abstraction over other protons on the ring. In the context of benzo[d]isoxazole, the nitrogen atom within the isoxazole ring can serve as an intrinsic, albeit weak, DMG. More commonly, a stronger DMG is installed at a nearby position to reliably direct lithiation to the C7 position.

The resulting aryllithium intermediate is a potent nucleophile that can be quenched with a wide variety of electrophiles, allowing for the introduction of numerous functional groups, including halogens, alkyl, silyl, and carbonyl moieties.

cluster_0 Directed ortho-Metalation (DoM) Mechanism A Benzo[d]isoxazole with DMG C Coordination Complex A->C Coordination B Organolithium Base (e.g., n-BuLi) B->C D C7-Lithiated Intermediate C->D ortho-Deprotonation F C7-Functionalized Product D->F Electrophilic Quench E Electrophile (E+) E->F

Caption: Mechanism of Directed ortho-Metalation at the C7 position.

Protocol 1: General Procedure for Directed ortho-Metalation of a Benzo[d]isoxazole Derivative

Materials:

  • Substituted Benzo[d]isoxazole (1.0 equiv)

  • n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) (1.1 - 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., I₂, DMF, TMSCl) (1.2 - 2.0 equiv)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the benzo[d]isoxazole substrate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the substrate in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are critical to prevent side reactions and decomposition of the highly reactive organolithium species.

  • Lithiation: Add the organolithium base (e.g., n-BuLi) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours. The progress of metalation can sometimes be monitored by TLC if a quenching workup is performed on a small aliquot.

  • Electrophilic Quench: Add the chosen electrophile dropwise to the solution at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Transition-Metal-Catalyzed C7-Halogenation

Modern synthetic chemistry increasingly relies on transition-metal-catalyzed C-H activation for direct functionalization, avoiding the need for pre-functionalized substrates.[8][9] Ruthenium and Rhodium catalysts have shown remarkable efficacy in directing the halogenation of related benzoxazole systems to the C7 position.[10] This strategy offers a more atom-economical approach compared to classical electrophilic aromatic substitution, which often yields mixtures of isomers.

The mechanism is believed to involve the formation of a metallacyclic intermediate, which then undergoes a reaction with an N-halosuccinimide (NCS, NBS, or NIS) to install the halogen at the C7 position.[10] This method is particularly valuable for creating C7-halo-benzo[d]isoxazoles, which are versatile precursors for further diversification via cross-coupling reactions.

Protocol 2: Ruthenium-Catalyzed C7-Bromination of a 2-Arylbenzo[d]isoxazole Analog

(Note: This protocol is adapted from methodologies developed for related heterocycles and serves as a strong starting point for benzo[d]isoxazoles.[10])

Materials:

  • 2-Arylbenzo[d]isoxazole derivative (1.0 equiv)

  • [Ru(p-cymene)Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add the 2-arylbenzo[d]isoxazole substrate, [Ru(p-cymene)Cl₂]₂, AgSbF₆, and NBS.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DCE via syringe.

  • Reaction: Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the C7-brominated product.

Palladium-Catalyzed Cross-Coupling Reactions

The C7-halogenated benzo[d]isoxazoles synthesized via the methods above are ideal substrates for a host of palladium-catalyzed cross-coupling reactions.[11][12] These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, for instance, allows for the introduction of aryl or vinyl groups, while the Sonogashira coupling introduces alkynyl moieties, and the Buchwald-Hartwig amination installs nitrogen-based functional groups.

cluster_0 General Workflow for C7-Functionalization Start Benzo[d]isoxazole Intermediate1 C7-Lithiated Intermediate Start->Intermediate1 DoM (n-BuLi) Intermediate2 C7-Halogenated Intermediate Start->Intermediate2 C-H Halogenation (Ru/NBS) Product1 C7-E Product (via DoM) Intermediate1->Product1 Quench (E+) Product2 C7-Aryl/Alkenyl Product Intermediate2->Product2 Suzuki Coupling Product3 C7-Alkynyl Product Intermediate2->Product3 Sonogashira Coupling

Caption: Workflow for diversifying the C7 position of benzo[d]isoxazole.

Protocol 3: Suzuki-Miyaura Coupling of a 7-Bromo-benzo[d]isoxazole

Materials:

  • 7-Bromo-benzo[d]isoxazole (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the 7-bromo-benzo[d]isoxazole, the boronic acid derivative, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: Oxygen can oxidatively deactivate the Pd(0) catalyst, so maintaining an inert atmosphere is crucial for catalytic turnover.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. The reaction is typically complete within 4-16 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the 7-aryl-benzo[d]isoxazole.[11]

cluster_0 Suzuki Coupling Catalytic Cycle A Pd(0)L_n B Ar-Pd(II)-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar' B->C Transmetalation (Ar'-B(OR)2) C->A Reductive Elimination D Ar-Ar' C->D

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Summary of Methodologies

The table below provides a comparative summary of the discussed functionalization strategies.

MethodFunctional Group IntroducedKey Reagents & CatalystsAdvantagesConsiderations
Directed ortho-Metalation Halogens, Carbonyls, Alkyls, Silyl groups, etc.n-BuLi or s-BuLi, ElectrophileHigh regioselectivity, wide range of electrophiles.Requires cryogenic temperatures, strong bases, sensitive to moisture.
C-H Halogenation Halogens (Cl, Br, I)Ru or Rh catalysts, N-halosuccinimideAtom-economical, avoids pre-functionalization.Catalyst can be expensive, optimization of conditions may be needed.
Suzuki-Miyaura Coupling Aryl, Heteroaryl, VinylPd catalyst (e.g., Pd(PPh₃)₄), Base, Boronic acid/esterExcellent functional group tolerance, mild conditions, commercially available reagents.Requires a pre-halogenated substrate, potential for side reactions.

Conclusion and Future Outlook

The selective functionalization of the 7-position of the benzo[d]isoxazole scaffold is an achievable and highly valuable objective in the synthesis of novel chemical entities for drug discovery and materials science. The methodologies outlined in this guide—Directed ortho-Metalation, transition-metal-catalyzed C-H activation, and palladium-catalyzed cross-coupling—provide a powerful and versatile toolkit for researchers. The choice of strategy will depend on the desired functional group, the complexity of the substrate, and the desired scale of the reaction. As C-H activation technologies continue to evolve, even more direct and efficient methods for C7-functionalization are anticipated, further expanding the chemical space accessible from this important heterocyclic core.

References
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  • PubMed. (2015). Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one Derivatives as Potential Hsp90 Inhibitors. [Link]
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  • Li, J., et al. (2020). Transition metal catalysed C7 and ortho-selective halogenation of 2-arylbenzo[d]oxazoles. Organic Chemistry Frontiers, 7(12), 1476-1482. [Link]
  • Arslan, M., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules, 25(18), 4233. [Link]
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  • Chen, Y.-L., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1147–1154. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry. [Link]
  • He, X., et al. (2020). Rh-Catalyzed C-H activation/intramolecular Condensation for the Construction of benzo[f]pyrazolo[1,5-a][5][13]diazepines. Organic & Biomolecular Chemistry, 18(15), 2893-2901. [Link]
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The Versatile Reactivity of 7-Bromobenzo[d]isoxazole: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole motif is a privileged heterocyclic structure, forming the core of numerous compounds with significant therapeutic relevance.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anticancer, anti-inflammatory, and antimicrobial properties.[3] The strategic functionalization of this scaffold is therefore of paramount importance in drug discovery and development. 7-Bromobenzo[d]isoxazole serves as a key building block in this endeavor, with the bromine atom at the 7-position providing a versatile handle for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions of this compound, offering researchers a comprehensive toolkit for the synthesis of novel derivatives.

I. Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[4][5] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[3]

Mechanistic Insights: The Palladium Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step.[6] Subsequently, in the transmetalation step, the organic group from the organoboron reagent is transferred to the palladium center, a process facilitated by a base. Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[6]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex this compound Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'B(OH)2, Base Transmetalation Product 7-Arylbenzo[d]isoxazole Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 7-Arylbenzo[d]isoxazole

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related heteroaryl bromides.[4][7]

Materials:

Reagent/SolventMolecular WeightAmount (mmol)Equivalents
This compound198.02 g/mol 1.01.0
Arylboronic AcidVaries1.21.2
Pd(PPh₃)₄1155.56 g/mol 0.050.05
K₂CO₃138.21 g/mol 2.02.0
1,4-Dioxane88.11 g/mol --
Water18.02 g/mol --

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, e.g., 4 mL dioxane and 1 mL water).

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

II. Heck Reaction: Vinylation of this compound

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, leading to substituted alkenes.[8][9] This reaction is particularly useful for introducing vinyl groups, which can serve as versatile synthetic handles for further transformations.

Mechanistic Rationale: The Heck Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[10] The cycle commences with the oxidative addition of this compound to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the vinylated product and a palladium-hydride species. Finally, reductive elimination of HBr, facilitated by a base, regenerates the active Pd(0) catalyst.[8][10]

Heck_Reaction_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex this compound Oxidative Addition Migratory Insertion Complex Migratory Insertion Complex Oxidative Addition Complex->Migratory Insertion Complex Alkene Migratory Insertion Beta-Hydride Elimination Complex Beta-Hydride Elimination Complex Migratory Insertion Complex->Beta-Hydride Elimination Complex β-Hydride Elimination Beta-Hydride Elimination Complex->Pd(0)L2 Base Catalyst Regeneration Product 7-Vinylbenzo[d]isoxazole Beta-Hydride Elimination Complex->Product

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Synthesis of 7-Vinylbenzo[d]isoxazole

This protocol is based on general conditions for Heck reactions involving aryl bromides.[11][12]

Materials:

Reagent/SolventMolecular WeightAmount (mmol)Equivalents
This compound198.02 g/mol 1.01.0
Alkene (e.g., Styrene)Varies1.51.5
Pd(OAc)₂224.50 g/mol 0.020.02
PPh₃262.29 g/mol 0.040.04
Triethylamine (Et₃N)101.19 g/mol 2.02.0
DMF or Acetonitrile---

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add the solvent (e.g., DMF or acetonitrile) and triethylamine (2.0 mmol).

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][13] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and are found in various materials and biologically active molecules.

Mechanistic Principles: A Dual Catalytic System

The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[2][14] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0), followed by reductive elimination. The role of the copper co-catalyst is to facilitate the transmetalation step. The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.[2][14]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)-Aryl Pd(II)-Aryl Pd(0)L2->Pd(II)-Aryl this compound Oxidative Addition Product 7-Alkynylbenzo[d]isoxazole Pd(II)-Aryl->Product Reductive Elimination Product->Pd(0)L2 Cu(I)X Cu(I)X Cu(I)-Acetylide Cu(I)-Acetylide Cu(I)-Acetylide->Pd(II)-Aryl Transmetalation Cu(I)-Acetylide->Cu(I)X Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-Acetylide Base

Caption: Catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Synthesis of 7-Alkynylbenzo[d]isoxazole

The following protocol is a general procedure for the Sonogashira coupling of aryl bromides.[15][16]

Materials:

Reagent/SolventMolecular WeightAmount (mmol)Equivalents
This compound198.02 g/mol 1.01.0
Terminal AlkyneVaries1.21.2
PdCl₂(PPh₃)₂701.90 g/mol 0.020.02
CuI190.45 g/mol 0.040.04
Triethylamine (Et₃N)101.19 g/mol 2.02.0
THF or DMF---

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., THF or DMF) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and dissolve the residue in an organic solvent.

  • Wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

IV. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[6][17] This reaction is of great significance in medicinal chemistry, as the arylamine moiety is a common feature in many drug molecules.[6]

Mechanistic Overview: The Amination Cycle

The catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of this compound to a Pd(0) complex.[17][18] The resulting Pd(II) complex then reacts with the amine in the presence of a strong base. The base facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[17][18]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex this compound Oxidative Addition Palladium-Amido Complex Palladium-Amido Complex Oxidative Addition Complex->Palladium-Amido Complex Amine, Base Product 7-Aminobenzo[d]isoxazole Derivative Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 7-Substituted Aminobenzo[d]isoxazoles

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[19][20]

Materials:

Reagent/SolventMolecular WeightAmount (mmol)Equivalents
This compound198.02 g/mol 1.01.0
AmineVaries1.21.2
Pd₂(dba)₃915.72 g/mol 0.010.01
Xantphos578.68 g/mol 0.020.02
NaOt-Bu96.10 g/mol 1.41.4
Toluene or Dioxane---

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

V. Palladium-Catalyzed Cyanation: Introduction of the Nitrile Group

The palladium-catalyzed cyanation of aryl halides is a direct and efficient method for the synthesis of aryl nitriles.[21][22] The nitrile group is a versatile functional group that can be converted into various other functionalities, such as carboxylic acids, amides, and amines, making this reaction highly valuable in organic synthesis.

Mechanistic Considerations: The Cyanation Pathway

The catalytic cycle for palladium-catalyzed cyanation is analogous to other cross-coupling reactions.[23] It begins with the oxidative addition of this compound to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes a transmetalation-like step with a cyanide source (e.g., Zn(CN)₂, KCN, or K₄[Fe(CN)₆]). Reductive elimination of the resulting aryl-palladium-cyanide complex affords the 7-cyanobenzo[d]isoxazole product and regenerates the Pd(0) catalyst.[11][23]

Cyanation_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex this compound Oxidative Addition Aryl-Pd-CN Complex Aryl-Pd-CN Complex Oxidative Addition Complex->Aryl-Pd-CN Complex Cyanide Source (e.g., Zn(CN)2) Product 7-Cyanobenzo[d]isoxazole Aryl-Pd-CN Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of palladium-catalyzed cyanation.

Experimental Protocol: Synthesis of 7-Cyanobenzo[d]isoxazole

This protocol is based on established methods for the cyanation of aryl bromides.[14][24]

Materials:

Reagent/SolventMolecular WeightAmount (mmol)Equivalents
This compound198.02 g/mol 1.01.0
Zn(CN)₂117.43 g/mol 0.60.6
Pd(dppf)Cl₂816.64 g/mol 0.030.03
DMF73.09 g/mol --

Procedure:

  • To a microwave vial, add this compound (1.0 mmol), zinc cyanide (0.6 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Add anhydrous DMF.

  • Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust and versatile platform for the functionalization of this compound. By leveraging these powerful synthetic tools, researchers can efficiently generate a diverse array of novel benzo[d]isoxazole derivatives for evaluation in drug discovery and materials science programs. The provided protocols, grounded in established chemical principles and analogous transformations, offer a solid foundation for the exploration of this important chemical space.

References

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Heck reaction - Wikipedia.
  • Sonogashira coupling - YouTube.
  • Buchwald–Hartwig amination - Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF - ResearchGate.
  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC - NIH.
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Beilstein Journals.
  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Heck Reaction - Chemistry LibreTexts.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing.
  • Buchwald-Hartwig cross-coupling reaction - YouTube.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki coupling of oxazoles - Research Explorer - The University of Manchester.
  • recent developments in c−h functionalization of carbazoles.
  • Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation - Organic Chemistry Portal.
  • Sonogashira coupling - Wikipedia.
  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF - ResearchGate.
  • Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Recent advances in the global ring functionalization of 7-azaindoles - RSC Publishing.

Sources

Application Notes: A Practical Guide to Nucleophilic Substitution on 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] Its derivatives are widely explored in drug discovery for their diverse biological activities.[2] The functionalization of this core structure is paramount for developing new chemical entities with tailored properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on 7-Bromobenzo[d]isoxazole, a key intermediate for accessing a wide array of 7-substituted analogs.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations essential for successful synthesis. We will cover mechanistic insights, optimization of key reaction parameters, a detailed step-by-step protocol, and troubleshooting advice to ensure reliable and reproducible outcomes.

Mechanistic Insights: The SNAr Pathway

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems, the SNAr reaction on an aromatic ring does not follow an SN1 or SN2 pathway. Instead, it involves a two-step addition-elimination process.[3]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom (C7). This step is facilitated by the electron-withdrawing nature of the fused isoxazole ring, which sufficiently lowers the electron density of the benzene ring, making it susceptible to nucleophilic attack. This is the rate-determining step of the reaction.[3][4]

  • Formation of a Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and into the electron-withdrawing isoxazole ring, which stabilizes this transient species.[3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, yielding the 7-substituted benzo[d]isoxazole product.

The reactivity of aryl halides in SNAr reactions typically follows the trend F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions. This is because the rate-determining step is the nucleophilic addition, not the carbon-halogen bond cleavage.[3]

Key Experimental Parameters

The success and efficiency of the nucleophilic substitution on this compound are critically dependent on the careful selection of several experimental parameters.

  • Choice of Nucleophile: A wide range of nucleophiles can be employed, including amines (primary and secondary), phenols, thiols, and alkoxides. The nucleophilicity of the chosen reagent will influence the required reaction conditions. Stronger nucleophiles will generally react under milder conditions.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are typically the solvents of choice. These solvents are effective at solvating the cationic counter-ion of the nucleophile's salt but do not strongly solvate the anionic nucleophile itself, thus preserving its reactivity.

  • Base: A base is often required, particularly when the nucleophile is a neutral species like an amine or an alcohol (R-NH₂, R-OH). The base serves two primary purposes: to deprotonate the nucleophile, thereby increasing its nucleophilicity, and to act as a scavenger for the hydrogen bromide (HBr) that is formed as a byproduct of the reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) for less acidic nucleophiles.

  • Temperature: The reaction temperature is a critical parameter that needs to be optimized. While some reactive nucleophiles may proceed at room temperature, many substitutions on this scaffold require heating to achieve a reasonable reaction rate. Temperatures typically range from 60 °C to 120 °C. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and prevent decomposition at elevated temperatures.

  • Inert Atmosphere: To prevent potential side reactions with atmospheric oxygen or moisture, particularly when using sensitive reagents like sodium hydride, it is best practice to conduct the reaction under an inert atmosphere of nitrogen (N₂) or argon (Ar).

Detailed Experimental Protocol: Synthesis of 7-(Morpholino)benzo[d]isoxazole

This protocol describes a representative procedure for the nucleophilic substitution of this compound with morpholine.

Reaction Scheme:

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
This compound198.021.01.0 g (5.05 mmol)
Morpholine87.121.20.53 mL (6.06 mmol)
Potassium Carbonate (K₂CO₃)138.212.01.39 g (10.1 mmol)
Dimethylformamide (DMF)--20 mL

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add this compound, K2CO3, and DMF to flask B Flush with Nitrogen A->B C Add Morpholine via syringe B->C D Heat to 100 °C C->D E Stir for 12-24h D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G Upon completion H Pour into ice-water G->H I Extract with Ethyl Acetate (3x) H->I J Combine organic layers I->J K Wash with brine J->K L Dry over Na2SO4 K->L M Filter and concentrate L->M N Purify by column chromatography (Silica gel, Hexanes/EtOAc) M->N O Collect and combine fractions N->O P Concentrate to yield product O->P

Caption: Experimental workflow for the synthesis of 7-(Morpholino)benzo[d]isoxazole.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.05 mmol) and potassium carbonate (1.39 g, 10.1 mmol).

  • Add Dimethylformamide (20 mL) to the flask.

  • Seal the flask with a septum and purge the system with nitrogen gas for 10-15 minutes.

  • Using a syringe, add morpholine (0.53 mL, 6.06 mmol) to the stirred suspension.

  • Reaction: Place the flask in a preheated oil bath at 100 °C.

  • Allow the reaction to stir vigorously for 12-24 hours. The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water. A precipitate may form.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL) to remove any residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% ethyl acetate in hexanes), is typically effective for isolating the desired product.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 7-(morpholino)benzo[d]isoxazole as a solid.

Characterization of the Product

To confirm the identity and purity of the synthesized 7-(morpholino)benzo[d]isoxazole, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final compound. The disappearance of the proton signal corresponding to the C7-H in the starting material and the appearance of new signals corresponding to the morpholine moiety are key indicators of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Inactive nucleophile. 3. Insufficient base or weak base.1. Increase the reaction temperature in increments of 10-20 °C. 2. Use a stronger base (e.g., Cs₂CO₃ or NaH) to deprotonate the nucleophile. 3. Check the quality of the reagents.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition. 2. Presence of water or oxygen.1. Lower the reaction temperature and increase the reaction time. 2. Ensure the reaction is run under a strictly inert atmosphere and with dry solvents.
Difficult Purification 1. Product and starting material have similar polarity. 2. Product is highly polar and streaks on the silica column.1. Drive the reaction to completion to consume all starting material. 2. Try a different solvent system for chromatography or consider reverse-phase chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound and its derivatives should be handled with care as their toxicological properties may not be fully known.

  • DMF is a skin irritant and can be absorbed through the skin. Avoid contact.

  • Strong bases like sodium hydride are highly reactive and flammable. Handle with extreme caution under an inert atmosphere.

Conclusion

This application note provides a comprehensive framework for the successful execution of nucleophilic aromatic substitution on this compound. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can reliably synthesize a diverse range of 7-substituted benzo[d]isoxazole derivatives. The provided protocol serves as a robust starting point that can be adapted for various nucleophiles, enabling the expansion of chemical libraries for applications in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Benzisoxazole.
  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis.
  • ResearchGate. (n.d.). The synthesis of 2,1-benzisoxazole derivatives 7a–c.
  • Asano, K., & Matsubara, S. (2010). DESIGN OF REACTION MEDIA FOR NUCLEOPHILIC SUBSTITUTION REACTIONS BY USING A CATALYTIC AMOUNT OF AN AMPHIPHILIC IMIDAZOLIUM SALT. HETEROCYCLES, 80(2), 989.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,1-Benzisoxazoles.
  • National Institutes of Health. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
  • ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • RSC Publishing. (n.d.). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation.
  • Pandhurnekar, C. P., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research, ICITNAS, 44-50.
  • PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • PubChem. (n.d.). 7-Bromo-2,1-benzoxazole.
  • RSC Publishing. (n.d.). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives.
  • ResearchGate. (n.d.). Carbon Nucleophilicities of Indoles in SNAr Substitutions of Superelectrophilic 7-Chloro-4,6-dinitrobenzofuroxan and -benzofurazan.
  • ResearchGate. (n.d.). Nucleophilic substitution in 4,7-dibromo[5][6][7]thiadiazolo[3,4-d]pyridazine 11.
  • Baran Lab. (n.d.). Haloselectivity of Heterocycles.
  • ResearchGate. (n.d.). The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([1][5][6]thiadiazole) 2 with ar.
  • ResearchGate. (n.d.). ChemInform Abstract: Nucleophilic Substitution Reaction of 4-Bromobenzo(1,2-c;3,4-c′)bis(1, 2,5)thiadiazole and Reduction of Hydroxy and Methoxy Derivative to the Corresponding 1,2,3,4-Benzenetetraamine.
  • OUCI. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • ResearchGate. (n.d.). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

Introduction: The Strategic Importance of 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Robust and Scalable Synthesis of 7-Bromobenzo[d]isoxazole

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities.[1][2] Its unique electronic and structural properties make it a cornerstone for the development of therapeutics targeting conditions ranging from neuropsychiatric disorders to cancer.[3][4] this compound, in particular, serves as a pivotal building block in medicinal chemistry and drug discovery. The bromine atom at the 7-position provides a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, enabling the generation of diverse compound libraries for biological screening.

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, justifies the strategic choices made in process development, and presents a self-validating protocol designed for robustness and reproducibility in a research or drug development setting.

Synthetic Strategy: A Logic-Driven Approach to Ring Formation

The synthesis of the benzisoxazole core can be approached through several pathways, including [3+2] cycloaddition reactions of arynes and nitrile oxides.[4][5] However, for a targeted, scalable synthesis of a specific isomer like this compound, a more direct and controllable strategy is preferable. The chosen methodology hinges on a classical yet highly effective two-step sequence commencing from a readily available, appropriately substituted aromatic aldehyde. This approach is favored for its operational simplicity, use of cost-effective reagents, and amenability to large-scale production without compromising yield or purity.

The core of this strategy is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This involves the cyclization of an ortho-halo salicylaldehyde oxime derivative, where the oxime's hydroxyl group, upon deprotonation, acts as the internal nucleophile to displace a strategically positioned leaving group on the aromatic ring, thereby forging the critical N-O bond of the isoxazole ring.[6][7]

The Two-Step Synthetic Pathway:

  • Oximation: The synthesis begins with the conversion of 2-bromo-6-fluorobenzaldehyde to its corresponding oxime. This is a standard condensation reaction with hydroxylamine, which proceeds reliably and in high yield.[8][9] The presence of the fluorine atom is key, as it will serve as an excellent leaving group in the subsequent cyclization step.

  • Base-Mediated Intramolecular Cyclization: The formed oxime is treated with a suitable base. The base deprotonates the acidic hydroxyl group of the oxime, generating a potent nucleophilic alkoxide. This nucleophile then attacks the carbon atom bearing the fluorine, leading to an intramolecular SNAr cyclization that forms the stable benzo[d]isoxazole ring system.[7]

This method is inherently trustworthy; successful formation of the oxime in the first step is a prerequisite for the second, and the cyclization provides a product with distinct analytical characteristics, allowing for clear confirmation at each stage.

Visualizing the Process

Overall Synthetic Workflow

G A 2-Bromo-6-fluorobenzaldehyde B Step 1: Oximation Reagents: NH2OH·HCl, Base (e.g., NaOH) Solvent: Ethanol/Water A->B C 2-Bromo-6-fluorobenzaldehyde Oxime (Intermediate) B->C D Step 2: Cyclization Reagent: Base (e.g., K2CO3) Solvent: DMF C->D E This compound (Final Product) D->E F Purification (Recrystallization) E->F

Caption: High-level workflow for the two-step synthesis.

Reaction Mechanism

G cluster_0 Step 1: Oximation cluster_1 Step 2: Intramolecular SNAr Cyclization start_A 2-Bromo-6-fluorobenzaldehyde + NH2OH end_A 2-Bromo-6-fluorobenzaldehyde Oxime start_A->end_A Condensation (-H2O) start_B Oxime Intermediate activated Oximate Anion (Nucleophile) start_B->activated Base (-H+) cyclized Meisenheimer-like Intermediate activated->cyclized Intramolecular Attack end_B This compound cyclized->end_B Aromatization (-F)

Caption: Key mechanistic transformations in the synthesis.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 2-Bromo-6-fluorobenzaldehyde Oxime

Materials:

  • 2-Bromo-6-fluorobenzaldehyde (1 equivalent, 115 g)

  • Hydroxylamine hydrochloride (1.2 equivalents, 47 g)

  • Sodium hydroxide (1.3 equivalents, 29.5 g)

  • Ethanol (800 mL)

  • Deionized Water (400 mL)

  • 2 L three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe.

Procedure:

  • Dissolution: Charge the 2 L flask with 2-bromo-6-fluorobenzaldehyde (115 g) and ethanol (800 mL). Stir until all the solid has dissolved.

  • Reagent Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (47 g) and sodium hydroxide (29.5 g) in deionized water (400 mL). Caution: This dissolution is exothermic. Allow the solution to cool to room temperature.

  • Reaction: Slowly add the aqueous hydroxylamine/NaOH solution to the stirred ethanolic solution of the aldehyde over 30 minutes. An increase in temperature may be observed. Maintain the internal temperature below 40°C.

  • Heating and Monitoring: Heat the reaction mixture to 60-65°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting aldehyde spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 2 L of ice-cold water with stirring. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral (pH ~7).

  • Drying: Dry the isolated white solid in a vacuum oven at 50°C to a constant weight. The expected yield is typically >95%.

Part B: Synthesis of this compound

Materials:

  • 2-Bromo-6-fluorobenzaldehyde Oxime (from Part A, 1 equivalent, ~125 g)

  • Potassium carbonate (K₂CO₃), anhydrous, finely milled (1.5 equivalents, 118 g)

  • N,N-Dimethylformamide (DMF) (1 L)

  • 3 L three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe.

Procedure:

  • Setup: Charge the 3 L flask with the 2-bromo-6-fluorobenzaldehyde oxime (~125 g), potassium carbonate (118 g), and DMF (1 L).

  • Heating and Monitoring: Heat the stirred suspension to 90-100°C. Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate) for the disappearance of the starting oxime and the appearance of the product spot. The reaction is typically complete within 3-5 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 5 L of ice-cold water with vigorous stirring. A solid will precipitate.

  • Isolation: Collect the crude product by vacuum filtration. Wash the filter cake extensively with deionized water (4 x 1 L) to remove residual DMF and inorganic salts.

  • Purification (Recrystallization): Transfer the crude solid to a suitable flask. Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1-2 hours to maximize crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 50°C to a constant weight.

Data Summary and Characterization

The following table summarizes the expected parameters and outcomes for this scalable protocol.

ParameterValue / SpecificationRationale / Notes
Starting Material 2-Bromo-6-fluorobenzaldehydeCommercially available and provides the necessary substitution pattern.
Overall Scale ~100 g final productDemonstrates scalability beyond typical lab-scale synthesis.
Step 1 Reagents NH₂OH·HCl, NaOHStandard, cost-effective reagents for oximation.[8]
Step 2 Reagents K₂CO₃, DMFK₂CO₃ is a mild, effective base for this cyclization. DMF is an excellent polar aprotic solvent for SNAr reactions.
Reaction Time Step 1: 4-6 h; Step 2: 3-5 hEfficient reaction times suitable for production schedules.
Typical Yield >80% (over two steps)High-yielding transformation.
Purity (Post-Recrystallization) >99% (by HPLC)Recrystallization is a highly effective and scalable purification method.
¹H NMR (400 MHz, CDCl₃) δ ~8.4 (d), ~7.8 (d), ~7.5 (t) ppmConfirms the aromatic proton environment of the final product.
Melting Point Report literature or experimental valueA sharp melting point is an indicator of high purity.

Expert Insights: Justifying the Process

  • Causality in Reagent Selection: While a stronger base like NaOH could be used for the cyclization, potassium carbonate is preferred for scale-up. It is non-hygroscopic, easier to handle, and less corrosive, reducing risks and simplifying equipment requirements. Its lower basicity also minimizes potential side reactions.

  • The Role of the Leaving Group: Fluorine is an ideal leaving group for this SNAr reaction. Its high electronegativity activates the aromatic ring towards nucleophilic attack, leading to faster reaction rates and milder required conditions compared to chlorine or bromine at the same position.

  • Self-Validation through Process Control: This protocol is inherently self-validating. Each step yields a stable, isolable intermediate or product with distinct physical and spectral properties. The use of TLC for reaction monitoring provides clear, real-time go/no-go decision points. The final purification by recrystallization, followed by characterization (NMR, MP, HPLC), provides unambiguous confirmation of both identity and purity, ensuring the trustworthiness of the final material.

Conclusion

This application note details a robust, efficient, and highly scalable synthesis of this compound. By employing a strategic two-step sequence involving oximation and intramolecular SNAr cyclization, this protocol provides a reliable pathway to this valuable synthetic intermediate. The detailed procedural steps, coupled with insights into the chemical rationale and process controls, are designed to empower researchers, scientists, and drug development professionals to confidently produce multi-gram quantities of high-purity material, accelerating discovery and development programs that rely on this critical molecular scaffold.

References

  • Knight, D. W. (2001). Isoxazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 169-219). Elsevier. (General reference for isoxazole chemistry)
  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. [URL: https://pubs.acs.org/doi/10.1021/ol052027z][10]
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2837107/][4][5]
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 68-87. [URL: https://link.springer.com/article/10.1007/s10593-020-02626-7][6]
  • BenchChem. (2025). Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs: Application Notes and Protocols. BenchChem Scientific Resources. [URL: https://www.benchchem.com/application_notes/4-Chlorobenzodisoxazole-synthesis][7]
  • Wikipedia. (n.d.). Oxime. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/Oxime][9]
  • Asian Journal of Organic & Medicinal Chemistry. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. [URL: https://www.arpgweb.com/pdf-files/ajomc4(2)14-18.pdf][8]
  • Almansour, A. I., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14, 14873-14897. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra01362h][1][2]
  • Synquest Labs. (2018). Safety Data Sheet: this compound. [URL: https://www.synquestlabs.com/sds/4H56-9-L4][11]

Sources

Application Notes & Protocols: 7-Bromobenzo[d]isoxazole as a Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 7-Bromobenzo[d]isoxazole

The benzo[d]isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The isoxazole moiety, an aromatic five-membered heterocycle with adjacent nitrogen and oxygen atoms, offers unique electronic properties and hydrogen bonding capabilities that are crucial for molecular recognition and interaction with biological targets.[1][2]

This compound emerges as a particularly valuable building block for the development of novel therapeutics. The bromine atom at the C7 position acts as a versatile synthetic handle, enabling a diverse array of functionalizations through modern cross-coupling methodologies. This allows for the systematic exploration of chemical space around the core scaffold, a key strategy in structure-activity relationship (SAR) studies and lead optimization.[4] This guide provides detailed protocols and technical insights into leveraging this compound for the synthesis of advanced heterocyclic systems.

Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C₇H₄BrNO[5]
Molecular Weight 198.02 g/mol [5]
CAS Number 1260751-81-2[5][6]
IUPAC Name 7-bromo-1,2-benzoxazole[5]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in pharmaceutical synthesis, celebrated for their efficiency, selectivity, and broad functional group tolerance.[7][8] For this compound, these reactions provide robust pathways for C-C and C-N bond formation, rapidly generating libraries of complex derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound.[9][10] This reaction is highly valued for its mild conditions and the stability and commercial availability of boronic acid reagents.[9][11]

The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. The base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species, making the transfer more efficient.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle.


}

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid or its pinacol ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting bromide.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Reaction Parameters

ParameterRecommended ConditionsRationale / Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Pd(PPh₃)₄ is a reliable choice for many substrates.[12] For more challenging couplings, catalysts with specialized ligands may be required.
Ligand PPh₃, SPhos, XPhosOften incorporated in the catalyst, but can be added separately. Bulky electron-rich phosphine ligands can improve catalytic activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is often more effective but also more expensive. K₃PO₄ is a strong base suitable for less reactive boronic acids.[13]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixed aqueous system is common and often enhances the rate of transmetalation.[12]
Temperature 80 - 110 °CTemperature is optimized based on substrate reactivity. Microwave irradiation can significantly shorten reaction times.[14]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C(sp²)-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[4][15][16] It provides a direct route to aryl amines, which are prevalent in bioactive molecules, by coupling an aryl halide with a primary or secondary amine.[16]

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[16][17]

  • Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of this compound.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial for deprotonating the coordinated amine to form a palladium-amido complex.[18]

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.


}

Figure 2. Catalytic Cycle of the Buchwald-Hartwig Amination.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk flask.

  • Reagent Addition: Add the base (e.g., sodium tert-butoxide or potassium phosphate, 1.4 equiv.), followed by this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the flask and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring for 12-24 hours.

  • Monitoring: Track the reaction's progress via TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Typical Buchwald-Hartwig Reaction Parameters

ParameterRecommended ConditionsRationale / Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) precatalysts that form the active Pd(0) species in situ.[19]
Ligand XPhos, RuPhos, BINAP, dppfThe choice of ligand is critical.[19] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos) are highly effective for a broad range of substrates.[19]
Base NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required. NaOt-Bu is very common, but less-reactive substrates may benefit from other bases like K₃PO₄.[19]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalyst.[15]
Temperature 80 - 110 °CHigher temperatures are often needed to drive the reaction to completion, especially with less reactive aryl bromides.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[8][20] This reaction is instrumental in creating arylalkyne structures, which are valuable intermediates for synthesizing more complex heterocycles (e.g., via cycloadditions) and are found in various functional materials and bioactive compounds.[8][21]

The classic Sonogashira coupling involves a dual catalytic system with palladium and a copper(I) co-catalyst.[20][21]

  • Palladium Cycle: This cycle is analogous to the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition of this compound to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more reactive than the alkyne itself and readily undergoes transmetalation with the Pd(II)-aryl complex.

More recent protocols have been developed for copper-free Sonogashira couplings, which can be advantageous for avoiding the formation of alkyne homocoupling (Glaser) side products.[20][22]


}

Figure 3. General Experimental Workflow for Sonogashira Coupling.

  • Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add this compound (1.0 equiv.) followed by an anhydrous, degassed solvent (e.g., THF or DMF).

  • Amine and Alkyne Addition: Add an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite to remove catalyst residues. Wash the filtrate with water or a saturated aqueous solution of NH₄Cl, then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Data Summary: Typical Sonogashira Reaction Parameters

ParameterRecommended ConditionsRationale / Notes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard, reliable catalysts for Sonogashira couplings.[23]
Copper Co-catalyst CuIEssential for the classic mechanism to facilitate the formation of the copper acetylide.[21]
Base Et₃N, i-Pr₂NH, PiperidineActs as both a base to deprotonate the alkyne and a scavenger for the HBr byproduct.
Solvent THF, DMF, AcetonitrileAnhydrous polar aprotic solvents are generally used.
Temperature 25 - 80 °CMany Sonogashira reactions can proceed efficiently at or slightly above room temperature.[22]

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is the dominant strategy, Nucleophilic Aromatic Substitution (SNAr) is another potential pathway for functionalization.[24][25] Standard SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[26][27]

For this compound, the isoxazole ring itself imparts some electron-withdrawing character, but it is generally not sufficient to facilitate SNAr with common nucleophiles under mild conditions. This pathway becomes more viable under two scenarios:

  • Forced Conditions: Using very strong nucleophiles (e.g., NaNH₂) or high temperatures and pressures. However, these conditions often lack selectivity and functional group tolerance.[26]

  • Further Ring Activation: If the benzo[d]isoxazole core is further substituted with a potent EWG (like a nitro group) at the C4 or C6 position, the C7 position would become significantly more electrophilic and susceptible to attack by nucleophiles like alkoxides, thiolates, or amines.

The mechanism proceeds via an addition-elimination pathway, where the nucleophile first attacks the carbon bearing the bromide, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[26] The leaving group (bromide) is then expelled to restore the aromaticity of the ring. Because this pathway is highly substrate-dependent and less general for this specific scaffold, palladium-catalyzed methods are the preferred and more reliable choice for diversification.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. Its strategic bromine handle allows for predictable and efficient functionalization through well-established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and principles outlined in this guide provide a robust framework for researchers in drug discovery and medicinal chemistry to generate diverse molecular libraries. The resulting derivatives, featuring novel aryl, amino, and alkynyl substituents, are prime candidates for screening in various therapeutic areas, continuing the legacy of the isoxazole scaffold in the development of new medicines.[28][29]

References

  • Chikkula, K. V., et al. A review of isoxazole biological activity and present synthetic techniques.
  • PubChem. 7-Bromobenzo(d)isoxazole. National Center for Biotechnology Information.
  • Duke, R. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development.
  • Request PDF. Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications.
  • MDPI. Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives. MDPI.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS Green Chemistry Institute.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • Chemistry LibreTexts.
  • MDPI. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI.
  • Wikipedia. Nucleophilic aromatic substitution. Wikipedia.
  • Wikipedia. Sonogashira coupling. Wikipedia.
  • Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. Oxford University Press.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein-Institut.
  • Semantic Scholar. Synthesis of Novel Isoxazole Fused Heterocycles. Semantic Scholar.
  • Chemistry LibreTexts. 16.
  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
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  • University of California, Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.
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  • PubMed. The recent progress of isoxazole in medicinal chemistry. National Center for Biotechnology Information.
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  • ResearchGate. The recent progress of isoxazole in medicinal chemistry | Request PDF.
  • Royal Society of Chemistry. Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. Royal Society of Chemistry.
  • ResearchGate. Bioactive Heterocycles: Synthesis and Biological Evaluation | Request PDF.
  • Discovery and anti-diabetic effects of novel isoxazole based flavonoid deriv
  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts.
  • PMC. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2.
  • BenchChem. A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. BenchChem.
  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
  • PMC. Concerted Nucleophilic Aromatic Substitutions.
  • PMC. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • BenchChem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. BenchChem.
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Application Notes & Protocols: A Researcher's Guide to Target Identification for 7-Bromobenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] Specifically, 7-Bromobenzo[d]isoxazole derivatives represent a promising class of small molecules for therapeutic development. A critical step in advancing these compounds from hits to lead candidates is the identification of their molecular target(s). Elucidating the mechanism of action (MOA) is essential for rational lead optimization, understanding potential off-target effects, and predicting clinical efficacy. This guide provides an integrated strategy and detailed protocols for the target identification and validation of this compound derivatives, designed for researchers in drug discovery and chemical biology. We will explore a multi-pronged approach, beginning with computational methods to generate initial hypotheses, followed by robust experimental techniques including affinity-based chemical proteomics and label-free biophysical methods.

Introduction: The Imperative of Target Identification

Target identification is a cornerstone of modern drug discovery.[4] For novel compounds like this compound derivatives, which may arise from phenotypic screens, knowing the direct protein binding partners is the key to unlocking their therapeutic potential. An understanding of the target allows researchers to develop specific biochemical and cellular assays, optimize compound selectivity, and reduce the risk of toxicity-related failures in later stages.[4][5] For example, certain benzo[d]isoxazole derivatives have been identified as potent inhibitors of the Bromodomain and extra-terminal (BET) family of proteins, highlighting the scaffold's potential to engage important therapeutic targets in oncology.[6]

This guide presents a logical workflow, moving from rapid, cost-effective computational predictions to rigorous experimental validation. The methodologies described are designed to be self-validating through the inclusion of critical controls, ensuring the generation of reliable and actionable data.

Part I: Hypothesis Generation: In Silico Target Prediction

Before embarking on resource-intensive experimental work, computational (in silico) methods offer a powerful avenue for generating a preliminary list of potential protein targets.[7][8] These approaches leverage vast chemogenomic databases to predict biological targets based on the chemical structure of the query molecule.[7][9] This strategy is advantageous for its high speed and broad coverage of potential targets, effectively narrowing the search space for experimental validation.[7]

The underlying principle is often based on chemical similarity: structurally similar compounds are likely to have similar biological profiles.[7] Techniques range from chemical similarity searching to more complex methods like reverse docking, where the small molecule is computationally screened against a library of protein structures.[7][8]

cluster_0 In Silico Workflow mol This compound Derivative Structure (SMILES/3D) tool Prediction Tool (e.g., TargetHunter, SwissTargetPrediction) mol->tool db Chemogenomic Databases (e.g., ChEMBL, PubChem) db->tool analysis Ranked List of Potential Targets tool->analysis hypothesis Formulate Testable Hypothesis analysis->hypothesis

Figure 1. A conceptual workflow for in silico target prediction.

Protocol 1: In Silico Target Fishing

Objective: To generate a ranked list of potential protein targets for a this compound derivative using web-based prediction tools.

Rationale: This protocol utilizes the principle of ligand-based similarity to rapidly screen for potential targets. By comparing the chemical features of the query compound to those of known bioactive molecules, these tools can infer likely protein interactions.[7]

Methodology:

  • Prepare Compound Structure:

    • Generate the canonical SMILES (Simplified Molecular-Input Line-Entry System) string for your specific this compound derivative.

    • Alternatively, generate a 3D structure file (e.g., .mol or .sdf) using a chemistry drawing software like ChemDraw or MarvinSketch.

  • Select Prediction Server:

    • Navigate to a public target prediction server. Examples include:

      • SwissTargetPrediction: A widely used tool for predicting targets of bioactive molecules.

      • TargetHunter: Implements an algorithm that identifies "Targets Associated with its Most Similar Counterparts".[7]

  • Execute Prediction:

    • Paste the SMILES string or upload the structure file into the server's input form.

    • Initiate the search. The server will compare your molecule against its internal database of known ligand-target interactions.

  • Analyze and Interpret Results:

    • The output will typically be a list of proteins, ranked by a probability or confidence score.

    • Examine the top-ranking hits. Pay close attention to targets with high confidence scores and those that belong to protein families known to be "druggable" (e.g., kinases, GPCRs, enzymes).[5]

    • Review the known ligands for the predicted targets. If they are structurally similar to your compound, it increases confidence in the prediction.

    • Crucial Step: Cross-reference the predicted targets with the known or desired phenotypic effect of your compound. For instance, if your compound inhibits cancer cell proliferation, a predicted target involved in cell cycle regulation (e.g., a cyclin-dependent kinase) would be a high-priority candidate for validation.

Part II: Affinity-Based Target Identification

Affinity-based proteomics is a classic and powerful method for directly identifying protein targets.[10] The strategy involves using a modified version of the small molecule (a "probe") to selectively capture its binding partners from a complex protein mixture, such as a cell lysate.[4] The captured proteins are then identified using mass spectrometry.

The primary advantage is the direct physical isolation of binding partners. However, this approach requires chemical synthesis to attach a linker and an affinity tag (e.g., biotin) or an immobilization point. This modification must be carefully designed to avoid disrupting the compound's biological activity.[10][11]

cluster_1 Affinity-Based Proteomics Workflow start Synthesize Affinity Probe immobilize Immobilize Probe on Beads start->immobilize incubate Incubate Lysate with Beads immobilize->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash Non-Specific Binders incubate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms hits Identify Specific Target Proteins ms->hits

Figure 2. General workflow for affinity chromatography pull-down experiments.

Protocol 2: Affinity Chromatography Pull-Down Assay

Objective: To isolate and identify binding partners of a this compound derivative from a cell lysate.

Rationale: This protocol relies on the specific, high-affinity interaction between the immobilized compound and its target protein(s). The inclusion of a competitive elution control (using the free, unmodified compound) is a critical step to distinguish true binding partners from proteins that interact non-specifically with the matrix or linker.[12]

Materials:

  • This compound affinity probe (synthesized with a linker arm)

  • Control resin (e.g., beads with linker only)

  • NHS-activated agarose beads or similar

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a competitive elution buffer containing 100x excess of the free, unmodified this compound derivative)

Methodology:

  • Probe Immobilization:

    • Covalently attach the synthesized affinity probe to the agarose beads according to the manufacturer's protocol (e.g., via an amine-reactive NHS-ester linkage).

    • Prepare a parallel batch of control beads, either by deactivating the reactive groups or by attaching only the linker arm without the compound. This is your negative control.

    • Thoroughly wash the beads to remove any unreacted probe.

  • Cell Lysate Preparation:

    • Culture and harvest cells from the relevant biological system.

    • Lyse the cells on ice using a suitable lysis buffer.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris. The supernatant is your proteome source.

    • Determine the protein concentration of the lysate using a Bradford or BCA assay.

  • Affinity Pull-Down:

    • Divide the clarified lysate into three equal aliquots:

      • Sample A (Experimental): Incubate with the probe-immobilized beads.

      • Sample B (Negative Control): Incubate with the control beads.

      • Sample C (Competition Control): Pre-incubate the lysate with a high molar excess (e.g., 100-fold) of the free, unmodified this compound derivative for 1 hour before adding the probe-immobilized beads.

    • Incubate all samples with gentle rotation for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by gentle centrifugation.

    • Discard the supernatant.

    • Wash the beads extensively (e.g., 5 times) with cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. A common method is to add 1x SDS-PAGE loading buffer and boil for 5-10 minutes. This is effective but precludes native protein analysis.

    • Alternatively, for the competition control (Sample C), the elution is effectively performed during the incubation step.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).

    • Excise protein bands that are present in Sample A but absent or significantly reduced in Samples B and C.

    • Submit the excised bands for in-gel trypsin digestion followed by protein identification using LC-MS/MS.[13]

Data Presentation: Interpreting Pull-Down Results

Quantitative proteomics can provide a more unbiased readout. The table below illustrates how to present data to identify high-confidence hits.

Protein ID (UniProt)Gene NameScoreUnique Peptides (Experimental)Fold Enrichment (Exp. vs. Neg. Ctrl)Fold Reduction (Exp. vs. Comp. Ctrl)
P00533EGFR34525>50>50
Q04759HSPA5180121.21.5
P08670VIM15591.11.3

A true hit, like EGFR in this hypothetical example, should show high enrichment over the negative control and be significantly competed away by the free compound.

Part III: Label-Free Target Identification

To circumvent the potential issues of modifying the compound of interest, label-free methods have been developed.[4][14] These techniques utilize the native, unmodified small molecule and rely on the principle that drug-target interaction alters a protein's biophysical properties, such as its stability against proteases or heat.[15][16]

Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the phenomenon that the binding of a small molecule can stabilize a protein's structure, making it less susceptible to proteolytic degradation.[16][17][18] This method is powerful because it requires no compound modification and is independent of the drug's mode of action.[18]

cluster_2 DARTS Workflow lysate Prepare Cell Lysate split Split Lysate into Aliquots (+ Compound vs. + Vehicle) lysate->split protease Add Protease (e.g., Pronase) split->protease sds Analyze by SDS-PAGE protease->sds band Identify Protected Protein Bands sds->band ms Excise Band & Analyze by LC-MS/MS band->ms

Figure 3. Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Protocol 3: DARTS Assay

Objective: To identify proteins that are stabilized against proteolysis upon binding to a this compound derivative.

Rationale: By comparing the protein banding patterns of compound-treated and vehicle-treated lysates after limited digestion, one can identify proteins specifically protected by the compound. This protection is indicative of a direct binding interaction.[16]

Methodology:

  • Prepare Cell Lysate:

    • Prepare a clarified, native cell lysate as described in Protocol 2, Step 2. Use a buffer compatible with the chosen protease (e.g., TNC buffer: Tris, NaCl, CaCl2).[15]

  • Compound Incubation:

    • Aliquot the lysate into several tubes.

    • To each tube, add the this compound derivative at varying concentrations (e.g., a dose-response from 0.1 µM to 50 µM).

    • Include a vehicle-only control (e.g., DMSO).[16]

    • Incubate on ice or at room temperature for 1 hour to allow for binding.

  • Limited Proteolysis:

    • Prepare a fresh stock solution of a broad-spectrum protease like Pronase or thermolysin.

    • Crucial Optimization Step: First, perform a titration of the protease on the lysate alone to determine the optimal concentration and time that results in significant but not complete protein degradation.[17]

    • Add the optimized amount of protease to each sample and incubate for a defined time (e.g., 15-30 minutes) at room temperature.

    • Stop the reaction by adding a protease inhibitor (e.g., EDTA for metalloproteases like thermolysin) and SDS-PAGE loading buffer.

  • Analysis:

    • Run the samples on an SDS-PAGE gel.[15]

    • Stain the gel with a sensitive, MS-compatible stain.

    • Carefully examine the lanes. Look for protein bands that are more intense (i.e., protected from digestion) in the compound-treated lanes compared to the vehicle control lane. Protection should ideally be dose-dependent.

    • Excise the protected bands and identify the protein via LC-MS/MS.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a physiological context, including intact cells and even tissues.[19][20] The principle is that ligand binding increases the thermal stability of a target protein, raising its melting temperature.[21]

cluster_3 CETSA Workflow treat Treat Intact Cells or Lysate (+ Compound vs. + Vehicle) heat Heat Aliquots across a Temperature Gradient treat->heat separate Separate Soluble Fraction from Precipitated Protein heat->separate analyze Analyze Soluble Proteins (Western Blot or MS) separate->analyze curve Plot Melting Curve analyze->curve shift Identify Thermal Shift as Evidence of Binding curve->shift

Figure 4. Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 4: CETSA for Target Engagement Validation

Objective: To confirm that the this compound derivative directly binds to a putative target protein in cells, causing its thermal stabilization.

Rationale: This assay provides direct evidence of target engagement in a cellular environment, which is a critical step in validating a target identified by other means.[19][22] A shift in the protein's melting curve in the presence of the compound is a strong indicator of a direct physical interaction.[21]

Methodology:

  • Cell Treatment:

    • Treat cultured cells with the this compound derivative at a fixed concentration (e.g., 10 µM) or with a vehicle control for 1-2 hours.

  • Heating Step:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Using a thermal cycler, heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes.[19] Include a non-heated control sample.

  • Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble, non-denatured proteins from the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the putative target protein remaining in the soluble fraction for each temperature point using Western Blotting with a specific antibody.

    • Quantify the band intensities and plot them against temperature for both the compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[21]

Part IV: An Integrated Strategy for Target Identification

cluster_4 Integrated Target ID & Validation Strategy cluster_discovery Experimental Discovery cluster_validation Target Validation start This compound Derivative insilico In Silico Prediction (Hypothesis Generation) start->insilico affinity Affinity Proteomics start->affinity darts DARTS start->darts hits Putative Target(s) Identified insilico->hits guides affinity->hits darts->hits cetsa CETSA (Target Engagement) hits->cetsa biochem Biochemical Assays (e.g., Enzyme Kinetics) hits->biochem genetic Genetic Methods (siRNA/CRISPR) hits->genetic validated Validated Target cetsa->validated biochem->validated genetic->validated

Figure 5. A comprehensive, integrated workflow for target identification and validation.

After identifying a set of putative targets using methods like affinity proteomics or DARTS, validation is paramount.[5] CETSA is an excellent first step to confirm direct binding in cells.[19] Following this, functional validation should be performed:

  • Biochemical Assays: If the identified target is an enzyme, test whether the compound inhibits its activity in a purified system.

  • Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the target protein. If the resulting cellular phenotype mimics the effect of the compound, it provides strong evidence that the compound acts through that target.[23]

By combining these computational and experimental strategies, researchers can confidently identify and validate the molecular targets of this compound derivatives, paving the way for successful downstream drug development.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). PubMed Central.
  • Step-by-Step Protocol: How to Perform a DARTS Assay.
  • Workflow of Chemical Proteomics Analysis. Mtoz Biolabs.
  • Target Identification and Valid
  • Drug Affinity Responsive Target Stability (DARTS)
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (2023).
  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic D
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. Benchchem.
  • Drug Affinity Responsive Target Stability (DARTS)
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • In Silico Target Prediction.
  • Target Identification and Valid
  • CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience.
  • Recent Advances in In Silico Target Fishing. MDPI.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Target identification using drug affinity responsive target stability (DARTS). PNAS.
  • An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. PNAS.
  • Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prost
  • Full article: Different chemical proteomic approaches to identify the targets of lap
  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC. NIH.
  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 7-Bromobenzo[d]isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Bromobenzo[d]isoxazole Scaffold in Modern Drug Discovery

The benzo[d]isoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of a variety of therapeutic agents.[1] Its unique electronic and structural properties allow for diverse interactions with biological targets.[2] The introduction of a bromine atom at the 7-position of this scaffold creates a key focal point for structure-activity relationship (SAR) studies. Halogen bonding, lipophilicity modulation, and metabolic blocking are all potential consequences of this substitution, making the this compound framework a compelling starting point for the development of novel therapeutics, particularly in oncology and neuroscience.[3]

This guide provides a comprehensive overview of the SAR of this compound analogs, with a focus on their potential as kinase inhibitors. We will detail the synthetic rationale, provide step-by-step protocols for the synthesis of key analogs, and outline robust biological evaluation methodologies.

Core Principles of the Structure-Activity Relationship

The central hypothesis of this work is that the this compound scaffold can be systematically modified to achieve high potency and selectivity for specific protein kinases implicated in cancer progression. The 7-bromo substituent is anticipated to serve as a key anchor or modulator of activity, while modifications at other positions will fine-tune the pharmacological profile.

Key Areas for Structural Modification and Their Rationale:
  • The 3-Position: This position is often a primary vector for introducing diversity and targeting specific interactions within the ATP-binding pocket of kinases. Substitutions with various aryl, heteroaryl, or alkyl groups can significantly impact potency and selectivity.

  • The 6-Position: Modifications at this position can influence solubility and cell permeability. The introduction of polar groups may enhance pharmacokinetic properties.

  • The 5-Position: Similar to the 6-position, substitutions here can be used to modulate physicochemical properties. Halogenation at this position has been shown to increase activity in some benzisoxazole series.[4]

The following diagram illustrates the key modification points on the this compound scaffold.

Caption: Key positions for SAR studies on the this compound scaffold.

Synthetic Protocols

The synthesis of this compound analogs typically proceeds through a multi-step sequence, starting from a readily available substituted phenol. The following is a detailed protocol for the synthesis of a representative analog, 3-amino-7-bromobenzo[d]isoxazole, which can serve as a versatile intermediate for further derivatization.[5]

Protocol 1: Synthesis of 3-Amino-7-bromobenzo[d]isoxazole

Materials:

  • 2-Bromo-6-fluorobenzonitrile

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Step 1: Synthesis of 2-bromo-6-hydroxybenzonitrile.

    • To a solution of 2-bromo-6-fluorobenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Acidify with 1N HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Synthesis of 3-Amino-7-bromobenzo[d]isoxazole.

    • To a solution of 2-bromo-6-hydroxybenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (2.0 eq).

    • Reflux the reaction mixture for 4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Add water to the residue and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-amino-7-bromobenzo[d]isoxazole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Evaluation Protocols

The biological evaluation of novel this compound analogs typically involves a tiered approach, starting with in vitro enzyme and cell-based assays, followed by more complex cellular mechanism of action studies.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target protein kinase.[6][7]

Materials:

  • Recombinant target kinase

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)

  • ATP

  • Specific peptide substrate for the kinase

  • Test compounds dissolved in DMSO

  • [γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare a master mix of the kinase and its substrate in kinase buffer.

  • Add varying concentrations of the test compounds (typically from a 10 mM DMSO stock) to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase/substrate master mix to each well.

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if applicable).

  • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or boiling).

  • Quantify the kinase activity:

    • Radiometric assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based assay: Follow the manufacturer's protocol for the ADP-Glo™ assay to measure the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.

The following diagram outlines the general workflow for the biological evaluation of the synthesized analogs.

biological_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action synthesis Synthesize this compound Analogs characterization Characterize by NMR, MS synthesis->characterization kinase_assay In Vitro Kinase Assay characterization->kinase_assay mtt_assay Cell Viability (MTT) Assay kinase_assay->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay western_blot Western Blot for Pathway Analysis apoptosis_assay->western_blot sar_analysis SAR Analysis & Lead Optimization western_blot->sar_analysis Data Analysis signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation BBI_analog This compound Analog BBI_analog->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a this compound analog.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic and biological protocols outlined in this guide provide a robust framework for conducting systematic SAR studies. Future work should focus on expanding the diversity of substituents at the 3-, 5-, and 6-positions to further optimize potency, selectivity, and pharmacokinetic properties. Advanced cellular assays, such as apoptosis and cell cycle analysis, will be crucial for elucidating the mechanism of action of lead compounds.

References

  • Kamenecka, T. M., & Webb, P. J. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 339-343. [Link]
  • Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2015). Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives. Medicinal Chemistry Research, 24(10), 3737-3749. [Link]
  • Zhang, Y., et al. (2023). Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. Bioorganic Chemistry, 135, 106495. [Link]
  • Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
  • Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Schultz, J., et al. (2017). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 22(11), 1887. [Link]
  • Adriaenssens, E., et al. (2023). In vitro kinase assay v1.
  • Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Wang, Y., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 864-874. [Link]
  • Kamenecka, T. M., & Webb, P. J. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 339-343. [Link]
  • Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34265-34296. [Link]
  • Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183. [Link]
  • Rakesh, K. P., et al. (2025). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Recent Developments in Chemistry and Biochemistry Research, 10, 113-129. [Link]
  • Sharma, V., Kumar, P., & Pathak, D. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 96, 103571. [Link]
  • Chikkula, K., & Veni, S. (2017). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Sciences and Research, 8(7), 2772-2783. [Link]
  • Pandhurnekar, C. P., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research, 12(3), 44-50. [Link]
  • Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023-2039. [Link]
  • Molbase. (n.d.).
  • El-Damasy, A. K., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
  • Singh, P. P., et al. (2025). Synthesis of Fused Isoxazoles: A Comprehensive Review. Chemistry & Biodiversity, 22(10), e202500589. [Link]
  • Kumar, A., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. Organic Letters, 24(13), 2464-2469. [Link]
  • Nagaraju, G., et al. (2022). Green synthesis of newer isoxazole derivatives and their biological evaluation. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2622-2629. [Link]
  • Wikipedia. (n.d.). Benzisoxazole. [Link]
  • Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(15), 5783. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromobenzo[d]isoxazole. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of this important heterocyclic building block. The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, appearing in a range of pharmacologically active compounds.[1][2][3] However, its synthesis can present challenges that impact yield and purity.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in established chemical principles and the latest literature.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: My overall yield for this compound is consistently low (<50%). What are the most common contributing factors?

Low yield is a frequent issue that can often be traced back to one of two critical stages: the formation of the oxime intermediate or its subsequent cyclization.

Primary Causes & Solutions:

  • Incomplete Oxime Formation: The initial condensation of 2-hydroxy-3-bromobenzaldehyde with hydroxylamine is a crucial equilibrium-driven reaction. Incomplete conversion is common if conditions are not optimal.

    • Causality: The reaction requires a mildly acidic to neutral pH to activate the aldehyde carbonyl without excessively protonating the hydroxylamine, which would render it non-nucleophilic.

    • Solution: Monitor the reaction meticulously by Thin Layer Chromatography (TLC). If starting aldehyde is still present after the recommended reaction time, consider adding a slight excess of hydroxylamine hydrochloride and an equivalent of a mild base like sodium acetate to buffer the reaction mixture.[4]

  • Inefficient Cyclization: The conversion of the 2-hydroxy-3-bromobenzaldehyde oxime to this compound involves an intramolecular nucleophilic attack and dehydration. The choice of cyclizing agent is paramount.

    • Causality: The oxime hydroxyl group is a poor leaving group. It must be activated by a reagent to facilitate the ring-closing reaction. Harsh reagents can lead to degradation, while overly mild reagents may result in incomplete conversion.

    • Solution: While traditional methods use reagents like acetic anhydride or thionyl chloride, these can lead to side products.[4] A highly effective and milder alternative is the use of a triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) system, which proceeds rapidly at room temperature.[4] Another powerful option is triflic anhydride, which can provide excellent yields under mild conditions without the need for a base.[4]

  • Side Reactions: The primary competing reaction is the Beckmann rearrangement, which leads to the formation of 2-methyl-1,3-benzoxazol-4-ol instead of the desired benzisoxazole.[1][4]

    • Causality: This rearrangement is often promoted by strong acids or certain dehydrating agents and is a known side reaction for oximes.[1]

    • Solution: Employing reaction systems that favor N-O bond formation under anhydrous conditions can suppress the Beckmann rearrangement. The PPh₃/DDQ system is particularly effective in minimizing this side product.[4][5][6]

  • Purification Losses: this compound can be volatile and may be lost during solvent removal under high vacuum if not done carefully.

    • Solution: When concentrating the crude product, use moderate vacuum and temperature. For purification, column chromatography on silica gel is typically effective.

Question 2: I've isolated a major impurity alongside my product. Spectroscopic data (NMR, MS) suggests it's an isomer. What is it and how can I prevent its formation?

The most common isomeric impurity in this synthesis is the benzoxazole, formed via the Beckmann rearrangement of the oxime intermediate.[1][4][7]

Identification and Prevention:

  • Mechanism: The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. In this specific intramolecular case, it leads to a benzoxazole ring system.

  • Key Differentiator: The choice of reaction conditions for the cyclization step is the single most important factor in controlling this side reaction.

ConditionFavored ProductRationale
Anhydrous Conditions This compound Promotes direct N-O bond formation and cyclization.[5][6]
Aqueous/Protic Conditions Benzoxazole (Impurity) Can facilitate the Beckmann-type rearrangement.[5]
Use of NaOCl Benzoxazole (Impurity) Specifically mediates a Beckmann-type rearrangement from a common N-Cl imine intermediate.[5][6]
PPh₃/DDQ or Triflic Anhydride This compound These reagent systems are designed to activate the oxime hydroxyl for direct cyclization, avoiding conditions that favor rearrangement.[4]

Troubleshooting Workflow for Impurity Formation

G start Isomeric Impurity Detected (Likely Benzoxazole) check_reagent Review Cyclization Reagent and Conditions start->check_reagent reagent_type Are you using strong acids (e.g., H₂SO₄) or NaOCl? check_reagent->reagent_type switch_reagent Switch to Milder, Anhydrous System (e.g., PPh₃/DDQ or Triflic Anhydride) reagent_type->switch_reagent  Yes check_solvent Is the Reaction Strictly Anhydrous? reagent_type->check_solvent  No success Minimized Impurity Formation switch_reagent->success dry_solvent Ensure all solvents and reagents are rigorously dried before use. check_solvent->dry_solvent  No check_solvent->success  Yes dry_solvent->success

Caption: A decision tree for troubleshooting the formation of isomeric impurities.

Question 3: How critical is the geometry (E/Z isomerism) of the oxime intermediate for the cyclization step?

For many traditional cyclization methods, the E/Z geometry of the oxime is not a major factor, as the reaction conditions often promote isomerization. However, for certain modern, high-efficiency catalytic methods, the geometry is crucial.

  • Copper-Catalyzed Cyclization: Some advanced protocols utilize copper catalysts for the cyclization. These reactions are often highly specific to the (Z)-isomer of the oxime, and no E/Z isomerization is observed under the reaction conditions.[1][4] Therefore, if you are employing such a method, ensuring the selective synthesis or isolation of the (Z)-oxime is essential for achieving a high yield.

  • General Methods: For methods using reagents like PPh₃/DDQ or triflic anhydride, a mixture of E/Z isomers will typically react to form the desired product, though reaction rates for each isomer may differ.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal starting materials for this synthesis? The most direct and common precursor is 2-hydroxy-3-bromobenzaldehyde . Ensure it is of high purity (>98%), as impurities can interfere with both the oxime formation and cyclization steps. Hydroxylamine hydrochloride (NH₂OH·HCl) is the standard reagent for oxime formation.

ReagentRecommended PurityKey Considerations
2-hydroxy-3-bromobenzaldehyde>98%Should be a pale, crystalline solid. Discoloration may indicate oxidation.
Hydroxylamine Hydrochloride>99%Highly water-soluble. Store in a desiccator.
Solvents (THF, Acetonitrile)Anhydrous GradePresence of water can promote side reactions, especially the Beckmann rearrangement.
  • Q2: What analytical methods are best for monitoring the reaction and characterizing the product?

    • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a solvent system like 70:30 hexanes/ethyl acetate. The aldehyde starting material, the oxime intermediate, and the final benzisoxazole product should have distinct Rf values.

    • Product Characterization:

      • ¹H and ¹³C NMR: Provides definitive structural confirmation.

      • Mass Spectrometry (MS): Confirms the molecular weight (198.02 g/mol for C₇H₄BrNO) and bromine isotope pattern.[8]

      • FT-IR: Useful for observing the disappearance of the -OH and C=O stretches from the starting material and the appearance of characteristic aromatic and C=N stretches of the product.

  • Q3: Are there any greener synthetic alternatives? The field of green chemistry is actively exploring alternatives. Some approaches focus on using water as a solvent for certain steps or employing catalytic systems to reduce waste.[9] For instance, one-pot cascade reactions under ultrasonic irradiation have been developed for some isoxazole syntheses, which can reduce reaction times and energy consumption.[9][10] While a specific, validated "green" protocol for this compound is not yet widely established, adapting principles like using safer solvents and catalyst-based methods is a step in the right direction.

Optimized Experimental Protocol

This protocol is based on a high-yield, two-step synthesis that minimizes the formation of the Beckmann rearrangement product.

Synthetic Pathway Overview

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization (N-O Bond Formation) cluster_2 Competing Side Reaction A 2-hydroxy-3-bromobenzaldehyde B 2-hydroxy-3-bromobenzaldehyde oxime A->B + NH₂OH·HCl + NaOAc, EtOH/H₂O C This compound (Desired Product) B->C PPh₃, DDQ Dry THF, rt D Benzoxazole Derivative (Beckmann Rearrangement) B->D [H⁺] or H₂O

Caption: High-yield synthetic route and competing side reaction.

Step 1: Synthesis of 2-hydroxy-3-bromobenzaldehyde oxime

  • To a solution of 2-hydroxy-3-bromobenzaldehyde (10.0 g, 49.7 mmol) in ethanol (70 mL), add a solution of hydroxylamine hydrochloride (6.9 g, 99.4 mmol) in water (15 mL).

  • Add a solution of sodium acetate (8.2 g, 99.4 mmol) in water (20 mL) portion-wise to the stirring mixture.

  • Stir the solution at room temperature and monitor the reaction by TLC (70:30 hexanes/ethyl acetate) until the starting aldehyde is consumed (typically 1-2 hours).

  • Once complete, pour the reaction mixture into ice-cold water (200 mL).

  • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the oxime intermediate. Proceed to the next step without further purification.

Step 2: Cyclization to this compound using PPh₃/DDQ [4]

  • Safety Note: DDQ is toxic and an irritant. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

  • To a solution of the dried 2-hydroxy-3-bromobenzaldehyde oxime (from the previous step, ~49.7 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under an inert atmosphere (nitrogen or argon), add triphenylphosphine (15.6 g, 59.6 mmol).

  • Cool the mixture to 0 °C using an ice bath.

  • Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (13.5 g, 59.6 mmol) in anhydrous THF (100 mL) dropwise over 30 minutes. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the oxime.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound as a solid.

References

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Ivanova, Y. V. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Russian Chemical Reviews, 91(2), RCR5023. ()
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. ()
  • BenchChem. (2025). Optimizing reaction conditions for 1,2-Benzisoxazole synthesis. ()
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. ()
  • ACS Publications - The Journal of Organic Chemistry. (n.d.). Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles. ()
  • Organic Chemistry Portal. (2005).
  • ResearchGate. (2014). A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System. ()
  • Li, Z., et al. (2020). Efficient and Divergent Synthesis of Benzoxazoles and 1,2-Benzisoxazoles from o-Hydroxyaryl Ketoximes. HETEROCYCLES. ()
  • ScienceDirect. (2024).
  • Beilstein Journals. (2023).
  • NIH - PMC. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ()
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • PubMed Central. (2022).
  • PubChem. (n.d.). 7-Bromobenzo(d)isoxazole. ()
  • NIH - PMC. (n.d.).
  • J Adv Sci Res. (2021). Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. ()
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. ()
  • Der Pharma Chemica. (2015).
  • Ark Pharma Scientific Limited. (n.d.). This compound. ()
  • Sunway Pharm Ltd. (n.d.). This compound. ()
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. ()
  • Impactfactor. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. ()
  • NIH - PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. ()
  • NIH - PMC. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. ()
  • NIH. (2022).
  • Der Pharma Chemica. (n.d.).
  • Reddit. (2022). Isoxazole synthesis. ()
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). RAPID AND AN EFFICIENT ONE-POT THREE-COMPONENT SYNTHESIS OF ISOXAZOLES PROMOTED BY CAS. ()
  • NIH - PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. ()
  • Oriental Journal of Chemistry. (n.d.).

Sources

Technical Support Center: Purification of 7-Bromobenzo[d]isoxazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Bromobenzo[d]isoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during column chromatography purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective mobile phase for the purification of benzoxazoles and related heterocycles is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[1] Based on the structure of this compound, which is a relatively non-polar aromatic heterocycle, a good starting point for Thin Layer Chromatography (TLC) analysis would be a 9:1 to 4:1 mixture of hexane:ethyl acetate. The ideal mobile phase for column chromatography should provide a retention factor (Rf) of 0.25-0.35 for the desired compound.[2]

Q2: My this compound seems to be degrading on the silica gel column. What can I do?

A2: Degradation on silica gel is a known issue for certain classes of compounds, including some heterocycles.[2] Silica gel has an acidic surface which can catalyze the degradation of acid-sensitive molecules. The isoxazole ring, with its N-O bond, can be susceptible to cleavage under acidic conditions.

To mitigate this, you have a few options:

  • Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-eluting the column with your mobile phase containing a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1%).

  • Use an alternative stationary phase: If deactivation is insufficient, consider using a more inert stationary phase. Neutral alumina is a good alternative for compounds that are sensitive to acidic conditions.[2] Florisil is another option for less challenging separations.[2]

Q3: I am not getting good separation between my product and a closely-eluting impurity. How can I improve the resolution?

A3: Improving separation, or resolution, can be achieved by several methods:

  • Optimize the mobile phase: If your compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (i.e., increase the proportion of hexane). If they are eluting too slowly (low Rf), increase the polarity (increase the proportion of ethyl acetate). Even small changes in the solvent ratio can have a significant impact on separation.

  • Try a different solvent system: Sometimes, a simple binary system like hexane/ethyl acetate is not sufficient. You could try incorporating a different solvent, such as dichloromethane, to alter the selectivity of the separation.

  • Use a longer column: Increasing the length of the stationary phase provides more opportunities for interaction and can improve the separation of closely-eluting compounds.

  • Reduce the sample load: Overloading the column is a common cause of poor separation. Ensure you are not loading too much crude material relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Q4: My compound is not eluting from the column at all. What could be the problem?

A4: There are several potential reasons for a compound failing to elute:

  • The mobile phase is not polar enough: Your compound may be strongly adsorbed to the silica gel. You can try gradually increasing the polarity of the eluent. If your compound is very polar, you may need to switch to a more polar solvent system, for example, by adding methanol to your mobile phase.[2]

  • Compound degradation: As mentioned in Q2, your compound may have decomposed on the column.[2] You can test for this by performing a 2D TLC. Spot your crude mixture in one corner of a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates degradation on the silica.

  • Insoluble compound: It's possible your compound has precipitated at the top of the column, especially if you loaded it in a solvent in which it is not very soluble and the mobile phase is a poor solvent for it.

Troubleshooting Guide

Problem 1: Tailing of the product spot on TLC and broad peaks during the column.
  • Possible Cause A: Compound is interacting too strongly with acidic sites on the silica gel.

    • Solution: Add a small amount of a modifier to your mobile phase. For a weakly basic compound, adding a small amount of triethylamine (0.1-1%) can help to sharpen the peaks. For an acidic compound, adding a small amount of acetic or formic acid (0.1-1%) can have a similar effect.[3]

  • Possible Cause B: Co-elution with an impurity.

    • Solution: Try a different solvent system for your TLC analysis to see if you can resolve the two spots. A system with a different polarity or a different solvent class (e.g., using dichloromethane instead of ethyl acetate) may provide better separation.

  • Possible Cause C: The sample is overloaded.

    • Solution: Run a TLC with a much more dilute spot of your crude material. If the tailing is reduced, it is likely an overloading issue. Use less sample on your column.

Problem 2: The purified fractions are still impure, containing a non-polar impurity.
  • Possible Cause A: The impurity is eluting with the solvent front.

    • Solution: Start collecting fractions immediately as the solvent begins to elute from the column. The first few fractions may contain highly non-polar impurities.

  • Possible Cause B: The mobile phase is too polar initially.

    • Solution: Start with a less polar mobile phase (e.g., pure hexane) to elute the very non-polar impurities first, then gradually increase the polarity to elute your desired product. This is known as a gradient elution.

Problem 3: The yield of the purified this compound is very low.
  • Possible Cause A: Compound degradation on the column.

    • Solution: As detailed in FAQ 2, use deactivated silica gel or an alternative stationary phase like neutral alumina.[2]

  • Possible Cause B: The compound is spread out over many fractions.

    • Solution: This can happen if the elution is very slow or if there is significant tailing. After the main fractions containing the product have been collected, you can try flushing the column with a much more polar solvent (a "methanol purge") to see if more product elutes.[4]

  • Possible Cause C: Incomplete elution.

    • Solution: Ensure you have eluted the column with a sufficiently polar mobile phase to move your compound. Monitor the elution carefully with TLC until no more product is detected coming off the column.

  • Possible Cause D: Product loss during workup.

    • Solution: Be careful during the removal of solvent from the combined fractions. This compound may be somewhat volatile, so use a rotary evaporator at a moderate temperature and pressure.

Experimental Protocols

Protocol 1: Standard Column Chromatography of this compound

This protocol is a general guideline. The specific solvent system should be optimized based on TLC analysis of your crude material.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material you wish to purify.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton.
  • Prepare a slurry of silica gel (60-120 mesh) in your starting mobile phase (e.g., 95:5 hexane:ethyl acetate).
  • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

2. Sample Loading:

  • Wet Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or your mobile phase). Using a pipette, carefully add the solution to the top of the silica gel.
  • Dry Loading: Dissolve your crude product in a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add your mobile phase to the top of the column.
  • Begin collecting fractions as the solvent starts to drip from the column.
  • Monitor the separation by collecting small fractions and analyzing them by TLC.
  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

4. Isolation of the Purified Product:

  • Combine the fractions that contain the pure this compound.
  • Remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation: Recommended Solvent Systems
Compound ClassStationary PhaseMobile Phase (v/v)Typical Rf RangeReference
Substituted IsoxazolesSilica GelHexane:Ethyl Acetate (9.5:0.5)~0.8[5]
BenzoxazolesSilica GelPetroleum Ether:Ethyl AcetateVaries[1][6]
Brominated HeterocyclesSilica GelHexane:Ethyl AcetateVaries[7][8]
Quinolinone DerivativesSilica GelEthyl Acetate:n-Hexane (1:1)0.22-0.46[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_tlc 1. TLC Analysis (Optimize Solvent System) prep_column 2. Prepare Column (Silica Gel Slurry) prep_tlc->prep_column prep_sample 3. Prepare Sample (Dry or Wet Loading) prep_column->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect 6. Collect Fractions elute->collect analyze_fractions 7. Analyze Fractions by TLC collect->analyze_fractions combine 8. Combine Pure Fractions analyze_fractions->combine evaporate 9. Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_flowchart cluster_solutions1 Solutions for Poor Separation cluster_solutions2 Solutions for Low Yield start Problem Encountered q1 Poor Separation Tailing Peaks start->q1 q2 Low Yield No Product Eluted start->q2 sol1a Optimize Mobile Phase (Adjust Polarity) q1:f0->sol1a q1:f1->sol1a sol1b Change Solvent System q1:f0->sol1b q1:f1->sol1b sol1c Reduce Sample Load q1:f0->sol1c q1:f1->sol1c sol1d Use a Longer Column q1:f0->sol1d q1:f1->sol1d sol2a Check for Degradation (2D TLC) q2:f0->sol2a q2:f1->sol2a sol2b Use Deactivated Silica or Alumina q2:f1->sol2b sol2c Increase Eluent Polarity q2:f0->sol2c q2:f1->sol2c sol2d Flush Column with MeOH q2:f0->sol2d

Caption: Troubleshooting decision tree for common column chromatography issues.

References

  • Royal Society of Chemistry. (2024). Isoxazole group directed Rh(III)
  • Royal Society of Chemistry.
  • Royal Society of Chemistry.
  • ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]
  • MDPI. (2022).
  • Reddit. (2016).
  • Royal Society of Chemistry. TABLE OF CONTENTS. [Link]
  • Request PDF. (2025).
  • Ark Pharma Scientific Limited. This compound | CAS:1260751-81-2. [Link]
  • University of Rochester, Department of Chemistry.
  • PMC. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
  • PubChem. 7-Bromobenzo(d)isoxazole. [Link]
  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]
  • ScienceDirect. (2024). Natural products-isoxazole hybrids. [Link]
  • Organic Syntheses. (2025).
  • Royal Society of Chemistry. Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds.
  • Preprints.org. (2020). Evaluation of Column Test Methods to Study Inactivation of Chemically Bonded Silica Gels. [Link]
  • ResearchGate. (2016).
  • PMC. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]
  • New Journal of Chemistry (RSC Publishing). (2022). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. [Link]

Sources

common side reactions in the synthesis of 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromobenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The following question-and-answer troubleshooting guide provides in-depth explanations, mechanistic insights, and actionable protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My synthesis of this compound from 2-hydroxy-3-bromobenzaldehyde oxime is giving a very low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in this synthesis are common and typically stem from one of two major competing side reactions or suboptimal reaction conditions. The primary synthetic route involves the cyclization of an o-hydroxyaryl oxime, which requires dehydration to form the N-O bond. However, this pathway is fraught with challenges.

The two most significant issues are:

  • Formation of 7-Bromo-2-hydroxybenzonitrile: This occurs through a base-mediated ring-opening reaction known as the Kemp elimination, especially if the initially formed benzisoxazole has an acidic proton at the C-3 position.[1]

  • Beckmann Rearrangement: Acidic conditions or certain dehydrating agents can promote a Beckmann rearrangement of the oxime, leading to the formation of the isomeric impurity, 7-Bromobenzo[d]oxazole, instead of the desired benzisoxazole.[1][2]

Troubleshooting Steps:

  • Reagent Choice is Critical: Avoid strong, non-specific dehydrating agents like concentrated sulfuric acid, which strongly favor the Beckmann rearrangement. Instead, consider milder and more selective systems. The use of triphenylphosphine (PPh₃) in combination with a halogenating agent like N-chlorosuccinimide (NCS) or reagents like diethyl azodicarboxylate (DEAD) can facilitate the desired cyclization while minimizing rearrangement.[1]

  • Base Selection and Stoichiometry: If using a base-promoted cyclization from an o-halo-aryl oxime precursor, the choice and amount of base are crucial. Strong bases like sodium hydroxide or potassium tert-butoxide can promote the Kemp elimination.[1] Consider using a weaker, non-nucleophilic base like potassium carbonate or DIPEA (N,N-Diisopropylethylamine) and use it in slight excess (1.1-1.5 equivalents).

  • Temperature Control: High temperatures can accelerate side reactions. Run the cyclization at the lowest temperature that allows for a reasonable reaction rate. Start optimization at room temperature and gently heat if necessary, monitoring by TLC or LC-MS.

  • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

Below is a logical workflow for troubleshooting a low-yield reaction.

G start Low Yield of this compound check_sm Is Starting Material (Oxime) Consumed? start->check_sm identify_products Identify Major Products by LC-MS / NMR check_sm->identify_products Yes optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Milder Base - Shorter Reaction Time check_sm->optimize_conditions No sm_yes Yes sm_no No nitrile Is 7-Bromo-2-hydroxybenzonitrile Present? identify_products->nitrile oxazole Is 7-Bromobenzo[d]oxazole Present? nitrile->oxazole No troubleshoot_nitrile Mitigate Kemp Elimination: - Use Weaker Base (e.g., K₂CO₃) - Lower Temperature - See FAQ 2 Protocol nitrile->troubleshoot_nitrile Yes other Other Byproducts / Baseline Material oxazole->other No troubleshoot_oxazole Suppress Beckmann Rearrangement: - Avoid Strong Acids - Use PPh₃/DDQ or similar - See FAQ 3 Protocol oxazole->troubleshoot_oxazole Yes troubleshoot_other Purify Starting Materials Run Under Inert Atmosphere Screen Solvents other->troubleshoot_other nitrile_yes Yes nitrile_no No oxazole_yes Yes oxazole_no No

Caption: Troubleshooting workflow for low-yield synthesis.

FAQ 2: Analysis of my crude product shows a significant amount of 7-Bromo-2-hydroxybenzonitrile. Why is this side product forming and how can it be minimized?

Answer: The formation of 7-Bromo-2-hydroxybenzonitrile is a classic and often frustrating side reaction in benzisoxazole synthesis. It arises from the Kemp elimination (also known as Kemp fragmentation), a base-catalyzed degradation of the 3-unsubstituted or 3-carboxy/acyl-substituted benzisoxazole ring.[1]

Mechanism of Formation: The mechanism proceeds in two key steps after the initial formation of the desired this compound:

  • Deprotonation: A base removes the proton from the C-3 position of the benzisoxazole ring, which is acidic. This forms a resonance-stabilized anion.

  • N-O Bond Cleavage: The unstable anion undergoes cleavage of the weak N-O bond, leading to the formation of a phenoxide intermediate which, upon workup, protonates to yield the stable 2-hydroxybenzonitrile product.

G cluster_main Kemp Elimination Mechanism start This compound anion C-3 Anion (Resonance Stabilized) start->anion + Base (e.g., OH⁻) - H₂O phenoxide Phenoxide Intermediate anion->phenoxide N-O Bond Cleavage (Ring Opening) product 7-Bromo-2-hydroxybenzonitrile phenoxide->product + H⁺ (Workup)

Caption: Mechanism of salicylonitrile formation via Kemp Elimination.

Experimental Protocol to Minimize Nitrile Formation:

This protocol focuses on the base-promoted cyclization of 2-chloro-3-bromobenzaldehyde oxime, a common precursor where this side reaction is prevalent.

ParameterStandard Condition (Prone to Side Reaction)Optimized Condition (Minimizes Side Reaction)Rationale
Base NaOH, KOH, NaOMeK₂CO₃, Cs₂CO₃, DIPEAStronger bases readily deprotonate the C-3 position, initiating the elimination. Weaker, non-nucleophilic bases are sufficient for cyclization but less likely to cause ring-opening.
Temperature Reflux (e.g., >80 °C)25 °C to 50 °CThe Kemp elimination has a higher activation energy than the desired cyclization. Lowering the temperature significantly disfavors this side reaction.
Solvent Protic (e.g., Ethanol)Aprotic (e.g., DMF, Acetonitrile)Aprotic solvents can better solvate the cation of the base, potentially increasing its effective basicity for cyclization without providing a proton source for side reactions.
Reaction Time > 12 hoursMonitor by TLC/LC-MS (typically 2-6 hours)Prolonged exposure to basic conditions, even mild ones, can lead to gradual product degradation. Stop the reaction upon consumption of the starting material.

Step-by-Step Optimized Protocol:

  • To a solution of 2-chloro-3-bromobenzaldehyde oxime (1.0 eq.) in anhydrous DMF, add powdered potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the mixture vigorously under a nitrogen atmosphere at room temperature (25 °C).

  • Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • If the reaction is sluggish, gently warm the mixture to 40-50 °C.

  • Upon completion (disappearance of starting material), pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel.

FAQ 3: My spectral data (¹H NMR, MS) indicates the presence of 7-Bromobenzo[d]oxazole. How is this isomer forming and how can I synthesize my target this compound selectively?

Answer: The formation of 7-Bromobenzo[d]oxazole is a direct consequence of the Beckmann rearrangement , a competing pathway to the desired N-O bond formation when starting from an o-hydroxyaryl oxime.[1][3]

Mechanistic Divergence: The key intermediate is the activated oxime (e.g., protonated or O-acylated). From this point, the reaction can diverge:

  • Path A (Desired Cyclization): The phenolic oxygen acts as an internal nucleophile, attacking the nitrogen atom and displacing the leaving group to form the N-O bond of the benzisoxazole ring.

  • Path B (Beckmann Rearrangement): The aryl group anti-periplanar to the leaving group on the nitrogen migrates to the nitrogen atom, displacing the leaving group. This forms a nitrilium ion intermediate, which is then trapped by the neighboring phenolic oxygen to form the benzo[d]oxazole ring.[2]

G cluster_A Path A: Desired Cyclization cluster_B Path B: Beckmann Rearrangement start Activated 2-hydroxy-3-bromobenzaldehyde Oxime (e.g., O-Sulfonated) path_a_intermed Intramolecular O-attack on N start->path_a_intermed N-O Bond Formation path_b_intermed Aryl Migration to N start->path_b_intermed C-N Bond Formation product_a This compound path_a_intermed->product_a path_b_nitrilium Nitrilium Ion path_b_intermed->path_b_nitrilium path_b_cyclize Intramolecular O-attack on C path_b_nitrilium->path_b_cyclize product_b 7-Bromobenzo[d]oxazole path_b_cyclize->product_b

Caption: Competing pathways of cyclization vs. Beckmann rearrangement.

Selective Synthesis Protocol (Favoring Benzisoxazole):

To favor the desired benzisoxazole, you must choose conditions that promote nucleophilic attack at the nitrogen (Path A) over aryl migration (Path B). This is often achieved by avoiding strong acids and using reagents that create a good leaving group on the oxime oxygen under neutral or mildly basic conditions. A reliable method is the cyclization using hydroxylamine-O-sulfonic acid in a basic medium, which proceeds smoothly for many salicylaldehydes.[4][5]

Step-by-Step Protocol:

  • Dissolve 2-hydroxy-3-bromobenzaldehyde (1.0 eq.) in a suitable solvent like ethanol or aqueous methanol.

  • Add a solution of sodium hydroxide (2.0 eq.) in water and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve hydroxylamine-O-sulfonic acid (1.1 eq.) in water.

  • Slowly add the hydroxylamine-O-sulfonic acid solution to the aldehyde solution at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.

  • Once complete, neutralize the reaction mixture with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate.

  • Purify by column chromatography or recrystallization to yield pure this compound.

This method forms the oxime in situ and promotes immediate cyclization under conditions that disfavor the Beckmann rearrangement.[4]

References

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(8), 683-705.
  • ResearchGate. (n.d.). The ring-opening reaction of benzoxazole with iodobenzene to generate...
  • Wang, L., et al. (2018). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry, 20(1), 159-164.
  • Thomas, B., et al. (2009). Synthesis of Benzoxazole via the Beckmann Rearrangement of Salicylaldoxime on Protonated Zeolites: A Green Continuous Process. Industrial & Engineering Chemistry Research, 48(7), 3319-3325.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles.
  • Zhu, J., et al. (2022). Natural products-isoxazole hybrids. Future Medicinal Chemistry, 14(1), 65-83.
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183.
  • Wikipedia. (n.d.). Benzisoxazole.
  • Reddy, P. S. N., et al. (2005). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry - Section B, 44B, 2412-2417.
  • PubChem. (n.d.). 7-Bromobenzo(d)isoxazole.
  • Norman, M. H., et al. (2012). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters, 14(12), 3036-3039.
  • Al-Hourani, B. J. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Global Journal of Chemical Sciences, 1(1), 1-5.
  • Wikipedia. (n.d.). Oxime.
  • Acar, U., & Acar, B. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water as a local source. Journal of Chemical Sciences, 133(3), 79.

Sources

Technical Support Center: Optimizing Suzuki Coupling for 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 7-Bromobenzo[d]isoxazole. The unique electronic and structural properties of this heteroaryl halide present specific challenges that require a rational, evidence-based approach to methods development. This document is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling of this compound is failing or giving very low yields (<30%). What are the primary reasons for this?

A1: Failure in this specific coupling often points to issues beyond general reaction setup. The this compound substrate itself presents inherent challenges.

  • Catalyst Inhibition and Poisoning: The primary culprit is often the coordination of the Lewis-basic nitrogen and oxygen atoms of the isoxazole ring to the palladium center.[1][2] This coordination can saturate the metal's coordination sphere, inhibiting the catalytic cycle and effectively "poisoning" the catalyst.[2][3] Unlike simple aryl halides, heteroaryl systems rich in nitrogen require carefully selected catalyst systems to overcome this challenge.[4]

  • Inactive Catalyst Species: The active catalyst for Suzuki coupling is a Pd(0) species. If you are starting with a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must first be reduced in situ.[5] Inefficient reduction can lead to a low concentration of the active catalyst, resulting in a sluggish or stalled reaction.[6] Using a precatalyst, which is designed to cleanly and efficiently generate the active Pd(0) species, is a highly recommended solution.[5]

  • Oxygen Contamination: A rigorously inert atmosphere is non-negotiable. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote the unwanted homocoupling of boronic acid partners.[6][7] Ensure all solvents are properly degassed and the reaction vessel is thoroughly purged with argon or nitrogen before adding the catalyst.[8]

Q2: I'm observing a significant amount of a major byproduct, which I've identified as the dehalogenated starting material (Benzo[d]isoxazole). How can I suppress this side reaction?

A2: Dehalogenation (or hydrodehalogenation) is a common and frustrating side reaction where the bromine atom is replaced by hydrogen.[3] This occurs via the formation of a palladium-hydride (Pd-H) species, which then undergoes reductive elimination with the heteroaryl group.[5] Several factors can promote the formation of Pd-H species.

Key Strategies to Mitigate Dehalogenation:

  • Base Selection is Critical: Avoid strong alkoxide bases (e.g., NaOt-Bu) if dehalogenation is an issue, as they can be a source of hydrides. Switch to milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[3] K₃PO₄ is often an excellent choice for challenging couplings as it is effective under both aqueous and anhydrous conditions.[6]

  • Solvent Choice Matters: Certain solvents can act as hydride sources. Alcohols, in particular, should be avoided if dehalogenation is observed.[5] Opt for anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF.[3]

  • Optimize Water Content: While water is often required to dissolve the inorganic base and facilitate transmetalation, excessive amounts can be a proton source, contributing to the dehalogenation pathway.[3] If using a biphasic system (e.g., dioxane/water), systematically screen the solvent ratio (e.g., 4:1, 10:1) to find the optimal balance.

  • Protecting Groups: For N-H containing heterocycles like indoles or pyrroles, dehalogenation can be a significant issue. While benzo[d]isoxazole does not have an N-H bond, this strategy is important for other N-heterocycles and involves protecting the nitrogen with a suitable group (e.g., Boc, SEM) to suppress the side reaction.[3][9]

Q3: How do I select the optimal Palladium catalyst and ligand system for this specific heteroaryl halide?

A3: The "one-size-fits-all" approach with catalysts like Pd(PPh₃)₄ often fails for challenging substrates like this compound.[10] Success hinges on choosing a modern catalyst system designed to overcome the specific hurdles of catalyst inhibition and slow reaction kinetics.

The Power of Bulky, Electron-Rich Ligands: The key is to use ligands that are both sterically bulky and highly electron-donating.[2][11]

  • Steric Bulk: Promotes the final, desired reductive elimination step and can prevent the formation of inactive catalyst dimers.[12]

  • Electron-Donating Ability: Increases the electron density on the palladium center, which accelerates the initial, often rate-limiting, oxidative addition step, especially with electron-rich heteroaryl halides.[12][13]

Recommended Catalyst Systems:

Catalyst/Ligand ClassExamplesRationale for this compound
Buchwald Biaryl Monophosphine Ligands XPhos, SPhos, RuPhosThese are the gold standard for difficult couplings. Their steric bulk and electron-rich nature accelerate both oxidative addition and reductive elimination, overcoming catalyst inhibition by the isoxazole ring.[6][14]
N-Heterocyclic Carbenes (NHCs) PEPPSI-type PrecatalystsNHCs are strong σ-donors and can be highly effective. They offer an alternative to phosphine ligands and are known to stabilize the catalyst.[5][14]
Palladium Precatalysts XPhos Pd G3/G4These complexes contain the desired ligand and are designed to cleanly generate the active LPd(0) species, leading to more reproducible and efficient reactions.[5][14]
Ferrocenyl Ligands Pd(dppf)Cl₂A reliable and often effective catalyst system, though sometimes less active than the most advanced Buchwald ligands for highly challenging substrates.[15]
Q4: What are the best practices for choosing the base and solvent for this coupling?

A4: The base and solvent are not passive components; they actively influence the reaction's success by affecting reagent solubility and participating directly in the catalytic cycle.[16][17]

Base Selection: The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that is required for the transmetalation step.[18]

  • Potassium Phosphate (K₃PO₄): An excellent first choice for difficult couplings. It is a strong, non-nucleophilic base that works well in a variety of solvents, including anhydrous systems.[6][12]

  • Carbonates (K₂CO₃, Cs₂CO₃): These are the most common bases for Suzuki reactions. They are effective, inexpensive, and generally require an aqueous co-solvent for solubility.[12][19] Cesium carbonate is more soluble in organic solvents and can sometimes be more effective, albeit at a higher cost.[20]

Solvent System Selection: The ideal solvent system must solubilize the aryl halide, the boronic acid (or its boronate form), and the catalyst.

  • Aqueous/Organic Mixtures: A mixture of an aprotic ether solvent with water (e.g., 1,4-Dioxane/H₂O or THF/H₂O ) is the most common and robust choice.[5][21] This combination effectively dissolves the organic starting materials and the inorganic base.

  • Anhydrous Conditions: If protodeboronation of the boronic acid or dehalogenation of the aryl halide is a problem, switching to anhydrous conditions with a soluble base can be beneficial.[1][12] A combination of Toluene or Dioxane with K₃PO₄ is a common choice here.

Workflow & Process Diagrams

A logical approach to troubleshooting is essential. The following diagrams illustrate the fundamental catalytic cycle and a decision-making workflow for optimizing your reaction.

Suzuki_Cycle Pd0 LPd(0) Active Catalyst OA_Complex Ar-Pd(II)-X Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Trans_Complex Ar-Pd(II)-R Transmetalation Complex OA_Complex->Trans_Complex Transmetalation (R-B(OH)₂) + Base Product_Complex Product Complex Trans_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14][22]

Troubleshooting_Workflow start Low/No Yield Reaction Failed check_basics Check Basics: 1. Inert Atmosphere? 2. Reagent Purity? 3. Degassed Solvents? start->check_basics analyze_crude Analyze Crude Reaction Mixture (LCMS / ¹H NMR) check_basics->analyze_crude sm_present Starting Material Remaining? analyze_crude->sm_present side_products Major Side Products Observed? sm_present->side_products No optimize_kinetics Optimize Kinetics: - Increase Temperature - Increase Catalyst Loading - Increase Concentration sm_present->optimize_kinetics Yes dehalogenation Dehalogenation Product? side_products->dehalogenation Yes change_catalyst Switch to More Active Catalyst: - Use Buchwald Precatalyst - Screen Bulky, e⁻-rich Ligands (XPhos, SPhos) optimize_kinetics->change_catalyst success Reaction Optimized change_catalyst->success homocoupling Homocoupling Product? dehalogenation->homocoupling No fix_dehalo Address Dehalogenation: - Use Milder Base (K₃PO₄, K₂CO₃) - Use Anhydrous Aprotic Solvent - Optimize Water Content dehalogenation->fix_dehalo Yes fix_homo Address Homocoupling: - Ensure Rigorous O₂ Exclusion - Use Pd(0) Precatalyst homocoupling->fix_homo Yes homocoupling->success No fix_dehalo->success fix_homo->success

Caption: A decision-making workflow for troubleshooting failed Suzuki couplings.[8]

Experimental Protocols

Protocol 1: General Screening Protocol for Suzuki Coupling of this compound

This protocol outlines a general procedure for systematically screening reaction parameters. It is crucial to run these experiments in parallel for accurate comparison.

  • Vessel Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 equiv., e.g., 0.2 mmol, 39.6 mg), the desired arylboronic acid (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv., finely powdered).

  • Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill the vials with argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[21]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the chosen palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) or the selected palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vials in a preheated aluminum heating block and stir vigorously at the desired temperature (e.g., start at 80-100 °C) for 12-24 hours.[14]

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Recommended Optimized Protocol

Based on common challenges with heteroaryl halides, this protocol employs a robust catalyst system expected to give good results.

  • Materials:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.3 equiv.)

    • XPhos Pd G3 precatalyst (2 mol%)[14]

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)[6]

    • Solvent: 1,4-Dioxane and Water (degassed, 5:1 ratio)

  • Procedure:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Add the XPhos Pd G3 precatalyst under a positive flow of argon.

    • Add the degassed 1,4-dioxane and then the degassed water via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. After completion (typically 4-16 hours), cool to room temperature.

    • Perform a standard aqueous workup as described in Protocol 1.

    • Purify the product by column chromatography.

References

  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Technical Support Center: Accelerating Sluggish Suzuki Couplings - Benchchem.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
  • A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid - Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing).
  • Screening of different solvents for Suzuki coupling a - ResearchGate.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate.
  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate.
  • New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate.
  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
  • Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate - Benchchem.
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI.

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Technical Support Center: Troubleshooting Failed Reactions with 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 7-Bromobenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chemical modification of this versatile building block. As a key intermediate, this compound offers a reactive handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. However, its unique electronic structure and the inherent reactivity of the isoxazole ring can present specific challenges. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these complexities and achieve successful outcomes in your experiments.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common methods for functionalizing the C7-position of this compound. Success hinges on a delicate balance of catalyst, ligand, base, and solvent, especially given the presence of the isoxazole heterocycle.

FAQ 1: My Suzuki-Miyaura coupling is failing (low to no yield). What are the primary causes and troubleshooting steps?

This is the most frequently encountered issue. A failed Suzuki reaction is typically not a single-point failure but a result of suboptimal conditions for one or more key steps in the catalytic cycle.

Core Problem: The primary challenge is to facilitate the three key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—without promoting side reactions like starting material degradation or protodeboronation of the boronic acid partner.

Troubleshooting Workflow:

// Catalyst Details catalyst_detail1 [label="Use modern precatalysts:\nXPhos Pd G3/G4, SPhos Pd G3\n(Ensures efficient generation of active Pd(0))", shape=note, fillcolor="#FFFFFF"]; catalyst_detail2 [label="Use bulky, electron-rich ligands:\nXPhos, SPhos, RuPhos\n(Accelerates slow reductive elimination)", shape=note, fillcolor="#FFFFFF"]; catalyst -> catalyst_detail1 [style=dashed]; catalyst -> catalyst_detail2 [style=dashed];

// Base/Solvent Details base_detail1 [label="Base: K₃PO₄ (robust, general), K₂CO₃ (milder), Cs₂CO₃ (for difficult couplings).\nEnsure base is a fine, dry powder.", shape=note, fillcolor="#FFFFFF"]; base_detail2 [label="Solvent: Use anhydrous, degassed solvents.\nDioxane/H₂O, Toluene/H₂O, or DME.\n(Oxygen poisons catalyst, water causes protodeboronation)", shape=note, fillcolor="#FFFFFF"]; base_solvent -> base_detail1 [style=dashed]; base_solvent -> base_detail2 [style=dashed];

// Decomposition Details decomp_detail [label="Signs: Complex mixture, baseline on TLC.\nCause: Strong base/high temp opening isoxazole ring.\nSolution: Milder base (e.g., K₂CO₃), lower temp, shorter time.", shape=note, fillcolor="#FFFFFF"]; decomposition -> decomp_detail [style=dashed]; }

Figure 1. Decision-making workflow for troubleshooting a failed Suzuki-Miyaura coupling reaction.

Detailed Troubleshooting Steps:

  • Evaluate the Catalyst System (Palladium Precatalyst & Ligand) : This is the most critical factor. Standard or outdated catalysts like Pd(PPh₃)₄ often fail. The active catalytic species is Pd(0), and its efficient generation and stability are paramount.[1]

    • Ligand Choice : Employ bulky, electron-rich biarylphosphine ligands. These ligands stabilize the palladium center, promote the difficult oxidative addition step, and, most importantly, accelerate the rate-limiting reductive elimination step for many substrates.

    • Palladium Source : Use modern, air-stable palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G3). These ensure a reliable and reproducible generation of the active Pd(0) species in solution, overcoming issues seen with sources like Pd(OAc)₂ which require in situ reduction.[2]

  • Re-evaluate the Base and Solvent : The choice of base and solvent is interdependent and crucial for activating the boronic acid for transmetalation without causing degradation.[1][3]

    • Bases : Potassium phosphate (K₃PO₄) is a highly reliable and broadly applicable base. Ensure it is finely powdered and anhydrous for non-aqueous systems. For more sensitive substrates where ring stability is a concern, a weaker base like potassium carbonate (K₂CO₃) may be beneficial. Cesium carbonate (Cs₂CO₃) is often effective for particularly challenging couplings.

    • Solvents : Oxygen is a poison for the Pd(0) catalyst.[1] All solvents must be rigorously degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Common solvent systems include mixtures like Dioxane/H₂O or Toluene/H₂O. Anhydrous conditions can sometimes mitigate protodeboronation.

  • Check Reagent Purity :

    • Boronic Acid/Ester : Boronic acids, especially electron-rich heterocyclic variants, can degrade over time via protodeboronation.[1] Verify purity by NMR. If degradation is suspected, use a fresh bottle or consider converting the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or an MIDA ester.

    • This compound : Ensure the purity of your starting material. Impurities can inhibit the catalyst.

ParameterRecommendation 1 (Standard)Recommendation 2 (For Hindered/Difficult Substrates)Rationale
Pd Precatalyst XPhos Pd G3 (2-5 mol%)RuPhos Pd G4 (2-5 mol%)Modern precatalysts provide reliable generation of active Pd(0).[2]
Ligand XPhos (1.1-1.2 eq to Pd)RuPhos, SPhosBulky, electron-rich ligands accelerate key catalytic steps.[2][4]
Base K₃PO₄ (2-3 equiv)Cs₂CO₃ (2-3 equiv)Stronger, non-nucleophilic bases are often required to facilitate transmetalation.[2]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1)Toluene / H₂O (e.g., 10:1) or CPMEChoice is substrate-dependent; must be rigorously degassed.[5]
Temperature 80-110 °C100-120 °CHigher temperatures may be needed but increase the risk of decomposition.
FAQ 2: I am observing significant starting material decomposition. Is the isoxazole ring unstable?

Yes, the benzo[d]isoxazole ring system can be labile under certain conditions, particularly strong basic or reductive environments, leading to ring-opening.[6][7][8] This is a critical consideration when troubleshooting.

Mechanism of Decomposition: Under strongly basic conditions, especially at elevated temperatures, nucleophilic attack or base-mediated cleavage of the N-O bond can occur, leading to a complex mixture of byproducts.[9] Reductive conditions, sometimes inadvertently created by catalyst degradation or additives, can also lead to reductive cleavage of this bond.[7]

G

Figure 2. Potential pathway for base-mediated decomposition of the benzo[d]isoxazole ring.

Troubleshooting Steps for Decomposition:

  • Lower the Reaction Temperature : This is the simplest first step. Run the reaction at the lowest temperature that still provides a reasonable conversion rate.

  • Screen Milder Bases : If you are using a strong base like NaOH, KOH, or K₃PO₄, switch to a milder option like K₂CO₃ or even an organic base in some cases.

  • Reduce Reaction Time : Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation.

  • Ensure a Truly Inert Atmosphere : Catalyst decomposition can lead to palladium black, which can have unintended reductive activity. Proper degassing and use of robust precatalysts can minimize this.[1]

FAQ 3: My Buchwald-Hartwig amination is not working. What are the key differences to consider versus a Suzuki coupling?

While both are palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination has a distinct set of requirements and potential failure modes. The key challenge is often the C-N bond-forming reductive elimination step, and the choice of base is even more critical.[10][11]

Core Problem: The nitrogen atom of the amine can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, the bases required are often stronger (e.g., sodium tert-butoxide), which increases the risk of isoxazole ring decomposition.[12]

Troubleshooting Steps:

  • Catalyst and Ligand Selection is Paramount : The ligand choice is crucial for C-N coupling.

    • Ligands : Use ligands specifically developed for Buchwald-Hartwig amination. Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) are excellent starting points. For challenging substrates, Josiphos-type ferrocenyl ligands can also be effective.

    • Precatalyst : Again, use of a modern precatalyst (e.g., RuPhos Pd G3) is highly recommended for reproducibility.[11]

  • Base Selection and Management : This is the most common point of failure.

    • Common Bases : Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium tert-butoxide (KOt-Bu) are typically required.[12]

    • Risk of Decomposition : These strong bases significantly increase the risk of isoxazole ring-opening. If you observe decomposition, consider screening slightly weaker bases like K₃PO₄ or Cs₂CO₃, although this may come at the cost of reaction rate. Sometimes, using a soluble organic base like DBU can be an effective strategy.[13]

  • Solvent Choice : Anhydrous, aprotic polar solvents are standard. Toluene, dioxane, and DME are common choices. Ensure they are rigorously degassed.

ParameterRecommendation 1 (Primary/Secondary Amines)Recommendation 2 (Weakly Nucleophilic Amines)Rationale
Pd Precatalyst RuPhos Pd G3 (2-5 mol%)BrettPhos Pd G3 (2-5 mol%)Ligand choice is critical and highly dependent on the amine coupling partner.[11]
Base NaOt-Bu (1.5-2.0 equiv)LHMDS or KOt-Bu (1.5-2.0 equiv)A strong, non-nucleophilic base is required to deprotonate the amine.[12]
Solvent Toluene or Dioxane (Anhydrous, Degassed)Toluene or CPME (Anhydrous, Degassed)Aprotic solvents are necessary; must be free of oxygen and water.
Temperature 80-110 °C100-120 °CHigher temperatures may be needed but must be balanced against stability.

Section 2: Other Common Issues & FAQs

FAQ 4: I am attempting a metal-halogen exchange (e.g., lithiation or Grignard formation) and it is failing. What is happening?

Direct metal-halogen exchange on this compound is exceptionally challenging and often fails due to two primary reasons:

  • Acidic Ring Protons : The protons on the isoxazole ring are acidic and can be deprotonated by strong organometallic reagents like n-BuLi or t-BuLi, consuming the reagent before halogen exchange can occur.[14]

  • Ring Instability : Organolithium and Grignard reagents are highly nucleophilic and can attack the electrophilic isoxazole ring, leading to ring-opening and decomposition rather than the desired metal-halogen exchange.

Alternative Strategies:

  • If your goal is to introduce a carbon-based substituent, a palladium-catalyzed cross-coupling reaction (Suzuki, Stille, etc.) is a much more reliable approach.

  • For introducing other functionalities, consider alternative synthetic routes that do not rely on harsh organometallic intermediates.

FAQ 5: My reaction appears to be successful by LC-MS, but purification is proving difficult. What are some strategies?

Purification of heterocyclic compounds can be challenging due to their polarity and potential for interaction with silica gel.

  • Residual Palladium : If your product has a grey or black tint, it is likely contaminated with palladium black. Filter the crude reaction mixture through a pad of Celite® before concentration. For stubborn cases, treatment with a metal scavenger may be necessary.

  • Chromatography Issues : Benzoisoxazole derivatives can sometimes streak on silica gel. Try deactivating the silica gel with a small amount of triethylamine or ammonia in the eluent. If this fails, consider alternative stationary phases like alumina or explore reverse-phase chromatography.

  • Recrystallization : If your product is a solid, recrystallization is an excellent method for achieving high purity and can be more scalable than chromatography. Screen various solvent systems to find suitable conditions.

References

  • Ye, L. W. Catalytic Asymmetric Reaction of Isoxazoles and Benzisoxazoles. Cell Rep. Phys. Sci. 2023, 4 (11), 101645. [Link]
  • Kaur, G., et al.
  • Sun, W., et al. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chem.[Link]
  • ResearchGate. Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide. [Link]
  • Reddit. Problems with Suzuki coupling. r/Chempros. [Link]
  • ResearchGate.
  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
  • Reddit.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Panda, S. S., et al. The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
  • PubChem. 7-Bromobenzo(d)isoxazole. [Link]
  • Walunj, Y., et al.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • ResearchGate. Recent Progresses in the Synthesis of Functionalized Isoxazoles. [Link]
  • Wölfling, J., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.[Link]
  • Chikkula, K., & Veni, S. A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
  • Kande, S., et al. Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]
  • RSC Publishing.
  • Chen, Y.-C., et al. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PMC. [Link]
  • Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]
  • Sanov, A., et al. Deprotonation of Isoxazole: A Photoelectron Imaging Study. PubMed. [Link]
  • Grzelak, P., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
  • Gsior, K., et al. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. J. Med. Chem.[Link]
  • Kashani, S. K., et al.
  • Rajput, S. S., et al. A Review on Synthesis and Biological Applications of Isoxazole and its Derivatives. International Journal of ChemTech Research. [Link]
  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
  • Beilstein Journals. Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. [Link]
  • MDPI.
  • PubChem. 7-Bromobenzothiazole. [Link]
  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. [Link]
  • MDPI. 4-(7-Bromobenzo[d][6][16][17]thiadiazol-4-yl)morpholine. [Link]

Sources

Technical Support Center: Dehalogenation of 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 7-Bromobenzo[d]isoxazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during its dehalogenation. The methodologies and mechanistic explanations provided herein are grounded in established principles of organic chemistry to ensure scientific integrity and experimental success.

Introduction to Dehalogenation of this compound

Dehalogenation is a critical transformation in organic synthesis, often employed to remove a halogen atom and replace it with a hydrogen atom.[1] In the context of this compound, this reaction is typically achieved via catalytic hydrogenation or transfer hydrogenation, with palladium-based catalysts being a common choice.[2][3][4] While seemingly straightforward, this reaction can be prone to several issues, including incomplete conversion, low yields, and the formation of undesired byproducts. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My dehalogenation of this compound is incomplete. What are the likely causes and how can I resolve this?

Incomplete conversion is a common issue in catalytic dehalogenation. Several factors related to the catalyst, reagents, and reaction conditions could be at play.

Possible Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst (e.g., Pd/C) may be old, poisoned, or simply not active enough.

    • Solution: Use a fresh batch of high-quality catalyst. Ensure that your glassware is scrupulously clean and that your solvents and reagents are free of potential catalyst poisons like sulfur or thiol-containing compounds.[5][6]

  • Insufficient Hydrogen Source: Whether you are using hydrogen gas or a transfer hydrogenation agent (e.g., sodium formate, triethylsilane), an inadequate amount will lead to incomplete reaction.[2][7]

    • Solution: Ensure you are using a sufficient stoichiometric excess of the hydrogen donor. For H₂ gas, ensure the system is properly sealed and under positive pressure.

  • Poor Mass Transfer: In heterogeneous catalysis with Pd/C, efficient mixing is crucial for the substrate to interact with the catalyst surface.[6]

    • Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.

  • Suboptimal Temperature or Pressure: The reaction may be too slow at the current temperature or pressure.

    • Solution: Gradually increase the reaction temperature. For reactions using H₂ gas, increasing the pressure can also enhance the reaction rate.

FAQ 2: I'm observing a significant amount of starting material and some dehalogenated product, but the reaction has stalled. What should I do?

A stalled reaction often points to catalyst deactivation during the process.

Possible Causes & Solutions:

  • Catalyst Poisoning: Trace impurities in the starting material or solvent can poison the catalyst over time.

    • Solution: Purify the this compound before the reaction. Use high-purity, degassed solvents.

  • Product Inhibition: In some cases, the product or a byproduct can adsorb onto the catalyst surface and inhibit further reaction.

    • Solution: Consider adding a fresh portion of the catalyst to the reaction mixture to see if the reaction restarts.

FAQ 3: My desired product, Benzo[d]isoxazole, is formed, but I'm also getting a significant amount of an unknown byproduct. What could it be?

The isoxazole ring system can be sensitive to certain reaction conditions, potentially leading to ring-opening byproducts.

Possible Causes & Solutions:

  • Reductive Ring Opening: Under harsh reductive conditions (e.g., high temperature, very active catalyst), the N-O bond of the isoxazole ring can be cleaved.

    • Solution: Employ milder reaction conditions. Lower the temperature, reduce the catalyst loading, or switch to a less reactive hydrogen source. Catalytic transfer hydrogenation is often milder than direct hydrogenation with H₂ gas.[8]

  • Base-Induced Side Reactions: If a strong base is used, it might react with the isoxazole ring or other functional groups. While aryl halides are generally considered base-sensitive in the context of elimination reactions, the isoxazole ring itself can be susceptible to nucleophilic attack under strongly basic conditions.[9][10][11]

    • Solution: Use a milder base (e.g., K₂CO₃ instead of NaOtBu) or a neutral dehalogenation protocol if possible.[12]

Troubleshooting Workflow for Incomplete Dehalogenation

Here is a logical workflow to diagnose and solve incomplete dehalogenation of this compound.

G start Incomplete Dehalogenation of This compound catalyst Check Catalyst Activity start->catalyst hydrogen Verify Hydrogen Source catalyst->hydrogen Catalyst is fresh & active success Successful Dehalogenation catalyst->success New catalyst resolves issue conditions Optimize Reaction Conditions hydrogen->conditions Sufficient H₂ source hydrogen->success Adjusting H₂ source works purity Assess Reagent Purity conditions->purity Conditions are optimal conditions->success Temperature/pressure change works purity->success Purified reagents work

Caption: A troubleshooting decision tree for incomplete dehalogenation reactions.

Experimental Protocols

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This protocol outlines a standard procedure for the dehalogenation of this compound using hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a suitable solvent such as Methanol or Ethyl Acetate.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the flask and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Introduce hydrogen gas (a balloon is often sufficient for small scale).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Catalytic Transfer Hydrogenation

This method uses an alternative hydrogen source and can be milder.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd/C or PdCl₂)

  • Hydrogen donor (e.g., Sodium formate, Triethylsilane)

  • Solvent (e.g., THF, an alcohol)

  • Base (if required, e.g., K₃PO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the hydrogen donor (e.g., Sodium formate, 3-5 eq).

  • Add the palladium catalyst (1-5 mol%).[8]

  • If necessary, add a mild base.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture and filter through Celite.

  • Perform an aqueous workup to remove salts.

  • Extract the product with an organic solvent, dry, and concentrate.

Mechanistic Insights

The generally accepted mechanism for palladium-catalyzed dehalogenation involves a catalytic cycle.

G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-Br(L₂) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_hydride Ar-Pd(II)-H(L₂) pd2_aryl->pd2_hydride Metathesis with H₂ source pd2_hydride->pd0 Reductive Elimination reductive_elim Reductive Elimination reductive_elim->pd0 Ar-H

Caption: Simplified catalytic cycle for palladium-catalyzed dehalogenation.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[13]

  • Metathesis/Hydrogenolysis: This Pd(II) species reacts with the hydrogen source (H₂ or a transfer agent) to replace the bromide with a hydride.

  • Reductive Elimination: The aryl group and the hydride ligand are eliminated from the palladium center, forming the desired C-H bond and regenerating the Pd(0) catalyst.[13]

The choice of phosphine ligands can significantly influence the catalytic activity by modifying the steric and electronic properties of the palladium center, which in turn affects the rates of oxidative addition and reductive elimination.[14][15][16][17]

Data Summary Table

ParameterCondition 1 (H₂/Pd/C)Condition 2 (Transfer Hydrogenation)Recommendation for this compound
Catalyst 5-10 mol% Pd/C1-5 mol% PdCl₂ or Pd/CStart with 5 mol% Pd/C.
Hydrogen Source H₂ gas (balloon or >1 atm)Sodium formate, TriethylsilaneTriethylsilane can offer milder conditions.[7]
Solvent MeOH, EtOAc, THFAlcohols, THFTHF is a good starting point.
Temperature Room Temperature to 50 °CRoom Temperature to 80 °CBegin at room temperature and gently heat if necessary.
Base Often not requiredMay require a mild base (e.g., K₃PO₄)Include a mild base if using a salt as a hydrogen donor.[8]

References

  • Bhattacharjya, A., et al. (2015). Nanoparticles formed from PdCl₂ in the presence of tetramethyldisiloxane (TMDS) on water enable a mild and environmentally attractive dehalogenation of functionalized aryl halides. Organic Letters, 17(5), 1122-1125. [Link]
  • Viciu, M. S., et al. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 20(17), 3627-3632. [Link]
  • Ghosh, B., & Maleczka, R. E., Jr. (n.d.).
  • Walker, S. D., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14136-14141. [Link]
  • Li, H., et al. (2014). Transfer hydrodehalogenation of aryl halides accelerated by a saturated sodium acetate aqueous solution. Green Chemistry, 16(4), 1840-1844. [Link]
  • Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(17), 3627–3632. [Link]
  • Walker, S. D., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14136–14141. [Link]
  • Li, G., et al. (2022). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
  • Milliken Chemical. (n.d.).
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
  • Reddy, K. S., et al. (2006). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform, 37(33). [Link]
  • Chemistry Stack Exchange. (2021, January 7). Why are halogens base sensitive groups (Wolff-Kishner Reduction)? [Link]
  • Gessner Group. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Chemistry Stack Exchange. (2020, August 30). What are acid/base sensitive groups? [Link]
  • Wikipedia. (n.d.).
  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6702–6726. [Link]
  • Reddit. (2017, August 8). Why are phosphine ligands and palladium very common pairs in coupling reactions? [Link]
  • Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Society Reviews, 46(17), 5195–5213. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
  • Reddit. (2024, November 12).
  • Organic Chemistry Portal. (n.d.).
  • Le, T., et al. (2021). Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor. The Journal of Organic Chemistry, 86(17), 11957–11964. [Link]

Sources

stability of 7-Bromobenzo[d]isoxazole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromobenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions regarding its stability under various chemical conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound ring system under acidic conditions?

Based on the chemistry of related heterocyclic systems like benzoxazoles and other isoxazole-containing molecules, the benzisoxazole ring is expected to be relatively stable under mildly acidic conditions at ambient temperatures.[1][2] However, under more stringent acidic conditions (e.g., strong acids, elevated temperatures), the isoxazole ring can undergo acid-catalyzed hydrolysis.[3][4]

The primary mechanism of degradation under acidic conditions is likely the protonation of the isoxazole nitrogen, followed by nucleophilic attack of water at the C3 position. This leads to ring opening and the formation of a primary degradation product.

Q2: What is the expected stability of this compound under basic conditions?

The isoxazole ring is generally more susceptible to degradation under basic conditions compared to acidic conditions.[1] We predict that this compound will exhibit instability in the presence of strong bases, and this degradation will be accelerated at higher temperatures. The primary degradation pathway under basic conditions involves the deprotonation of the C3 proton (if available and not substituted), leading to ring cleavage. However, in the case of a benzisoxazole, direct nucleophilic attack of hydroxide at the C3 position is the more probable route for ring opening.

Q3: What are the likely degradation products of this compound in acidic or basic media?

  • Acidic Hydrolysis: The primary degradation product is expected to be 2-amino-3-bromophenol and formic acid, resulting from the cleavage of the N-O and C3-N bonds.

  • Basic Hydrolysis: Base-catalyzed hydrolysis is also expected to yield 2-amino-3-bromophenol as the main aromatic fragment.

It is crucial to perform experimental analysis to confirm the identity of any degradation products.

Troubleshooting Guide

Issue: I am observing unexpected peaks in my HPLC analysis after treating this compound with an acidic mobile phase.

Possible Cause: Acid-catalyzed degradation of your compound on the column or in your sample solution.

Troubleshooting Steps:

  • pH Adjustment: Buffer your mobile phase to a less acidic pH (e.g., pH 3-5) and observe if the impurity peaks decrease.

  • Temperature Control: Ensure your column and sample compartments are temperature-controlled, as elevated temperatures can accelerate hydrolysis.

  • Sample Preparation: Prepare your samples in a neutral or slightly acidic solvent and analyze them promptly. Avoid prolonged storage in highly acidic solutions.

Issue: My reaction yield is low when using a strong base with this compound.

Possible Cause: Base-catalyzed degradation of the this compound starting material.

Troubleshooting Steps:

  • Use a Weaker Base: If the reaction chemistry allows, consider using a non-nucleophilic, hindered base or a weaker inorganic base (e.g., K₂CO₃ instead of NaOH).

  • Lower the Temperature: Perform the reaction at a lower temperature to minimize the rate of degradation.

  • Reaction Time: Optimize the reaction time. Extended reaction times will lead to greater degradation.

  • Inert Atmosphere: While the primary degradation is hydrolytic, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent potential oxidative side reactions.

Experimental Protocols

To experimentally determine the stability of this compound, a forced degradation study is recommended.[5][6][7] This involves subjecting the compound to a variety of stress conditions and analyzing the resulting samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 1: Stability-Indicating HPLC Method Development

A robust HPLC method is essential to separate the parent this compound from its potential degradation products.

1. Initial Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical starting point is 95% A to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength where this compound has significant absorbance (determine via UV-Vis spectrophotometry).
  • Column Temperature: 30 °C.

2. Optimization:

  • Inject a sample of this compound and adjust the gradient to achieve a sharp, symmetrical peak with a reasonable retention time.
  • Analyze samples from the forced degradation studies (Protocol 2) to ensure that all degradation products are well-resolved from the parent peak.
Protocol 2: Forced Degradation Study

Objective: To generate potential degradation products of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile

  • Suitable volumetric flasks and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of ~50-100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of ~50-100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 1, 2, 4, 8 hours). Note: Base-catalyzed degradation is often faster.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Control Samples:

    • Prepare a control sample by diluting the stock solution in the mobile phase without acid or base and analyze it at the beginning and end of the experiment.

  • Analysis:

    • Analyze all samples using the developed stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Data Presentation

Table 1: Predicted Stability of this compound

ConditionPredicted StabilityPrimary Degradation Pathway
Acidic (pH < 3, elevated temp.) Potentially unstableAcid-catalyzed hydrolysis
Neutral (pH ~7, ambient temp.) Likely stable-
Basic (pH > 9, ambient temp.) Potentially unstableBase-catalyzed hydrolysis

Table 2: Example Data from Forced Degradation Study (Hypothetical)

ConditionTime (hours)% this compound Remaining
0.1 M HCl, 60 °C0100
492
885
2471
0.1 M NaOH, 40 °C0100
188
275
455

Visualizations

Acid_Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Hydrolysis A This compound B Protonated Intermediate A->B + H⁺ C Ring-Opened Intermediate B->C + H₂O D 2-Amino-3-bromophenol + Formic Acid C->D Rearrangement

Caption: Predicted mechanism for acid-catalyzed hydrolysis.

Base_Hydrolysis_Mechanism cluster_1 Base-Catalyzed Hydrolysis E This compound F Tetrahedral Intermediate E->F + OH⁻ G Ring-Opened Anion F->G Ring Opening H 2-Amino-3-bromophenol G->H + H⁺ (workup)

Caption: Predicted mechanism for base-catalyzed hydrolysis.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution of This compound acid Acid Stress (e.g., 0.1 M HCl, 60°C) prep->acid base Base Stress (e.g., 0.1 M NaOH, 40°C) prep->base neutralize Neutralize at Time Points acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Evaluate Data: - % Degradation - Degradation Profile hplc->data

Caption: Workflow for conducting a forced degradation study.

References

  • Lee, J., et al. (2010). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
  • Jackson, J. A., et al. (1972). Effect of pH on first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole. ResearchGate.
  • Shabir, G. A. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Chiang, M.-T., & Jones, J. R. (1979). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Patel, R. B., et al. (2022). Forced Degradation – A Review. International Journal of Drug Regulatory Affairs.
  • Jain, R., & Gupta, R. (2016). Forced Degradation Studies. MedCrave online.
  • Stankovic, M., et al. (1993). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
  • PubChem. 7-Bromobenzo(d)isoxazole. National Center for Biotechnology Information.
  • Unknown. HYDROLYSIS. Course Hero.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

Sources

Technical Support Center: Purification of 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromobenzo[d]isoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic compound. Ensuring the purity of this compound is critical for the reliability of downstream applications, from screening assays to late-stage drug development. This document provides in-depth, experience-driven answers to common purification challenges, detailed protocols, and troubleshooting logic.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, several classes of impurities are common. Understanding these is the first step in designing an effective purification strategy.

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like substituted 2-halophenols, salicylaldehydes, or their oximes.

  • Isomeric Byproducts: In reactions involving bromination or cyclization, positional isomers (e.g., 5-Bromobenzo[d]isoxazole) can form. These are often the most challenging to separate due to their similar physicochemical properties.

  • Reaction Byproducts: Synthesis of the isoxazole ring can generate various side products. For instance, syntheses starting from chalcones may leave residual chalcone precursors.[1] Methods involving cycloadditions might result in partially reacted intermediates.[2]

  • Degradation Products: Benzo[d]isoxazoles can be sensitive to harsh acidic or basic conditions and high temperatures, potentially leading to ring-opening or decomposition.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, THF, Dichloromethane) are common impurities that must be removed.

Q2: My crude product is an oily, discolored solid with a wide melting point range. What should be my first purification step?

A2: A wide melting point range and discoloration are classic indicators of significant impurities. Recrystallization is the most effective, economical, and scalable first-line purification technique for removing the bulk of impurities. The principle is to find a solvent system that solubilizes the target compound at an elevated temperature but in which it is poorly soluble at lower temperatures, while impurities remain in solution or are insoluble at high temperatures.

Causality: This method works by exploiting differences in solubility between the desired product and impurities. As the saturated hot solution cools, the concentration of the target compound exceeds its solubility limit, forcing it to crystallize out of the solution in a highly ordered (and thus pure) lattice structure. Most impurities, being present in lower concentrations, remain dissolved in the cold solvent (mother liquor).

See Protocol 1 for a detailed recrystallization procedure.

Q3: I've tried recrystallization, but my NMR/HPLC analysis still shows one or two persistent impurities. What's the next step?

A3: When impurities persist after recrystallization, it usually indicates they have solubility and polarity profiles very similar to this compound. In this scenario, adsorption chromatography , specifically flash column chromatography, is the method of choice.[3]

Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[3] Compounds with higher polarity interact more strongly with the polar silica gel and thus move more slowly down the column, while less polar compounds elute faster. By carefully selecting a mobile phase, you can create a significant difference in the retention times between your product and the impurities, enabling their separation. Supercritical fluid chromatography (SFC) has also proven effective for separating structurally similar isoxazole analogues and can be considered an advanced alternative.[4]

See Protocol 2 for a detailed flash chromatography procedure.

Q4: How do I choose the right solvent system for flash column chromatography?

A4: The key is to find a solvent system that provides a good separation factor (ΔRf) between your product and the impurities. This is achieved through preliminary analysis using Thin-Layer Chromatography (TLC) .

  • Spot a TLC plate with your impure sample.

  • Develop the plate in various solvent systems of differing polarities. A common starting point for a molecule like this compound is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Visualize the spots under UV light.

  • The ideal solvent system will result in an Rf value (retention factor) of ~0.3-0.4 for the this compound spot, with clear separation from all other spots.

Solvent System (Hexane:Ethyl Acetate)PolarityTypical Rf for TargetUse Case
95:5Low> 0.8Eluting non-polar impurities.
90:10 to 80:20Medium-Low0.3 - 0.5Good starting range for elution of the product.
70:30Medium< 0.2Eluting highly polar impurities.
Q5: How can I confirm the final purity and identity of my this compound?

A5: A combination of analytical techniques is essential for unequivocally confirming purity and structure.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The proton NMR should show the correct number of aromatic protons with the expected splitting patterns and chemical shifts. The absence of signals corresponding to impurities is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[5] A high-purity sample should show a single major peak when monitored at an appropriate UV wavelength. Purity is often reported as the area percentage of the main peak. See Protocol 3 for a standard HPLC method.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]

  • Melting Point: A sharp melting point range (typically < 2 °C) is a classic indicator of a pure crystalline solid.

Purification & Analysis Workflow

The following diagram illustrates a logical workflow for the purification and subsequent analysis of this compound.

G cluster_0 Purification Stage cluster_1 Analysis & QC Stage Crude Crude Product (Post-Synthesis) Recryst Protocol 1: Recrystallization Crude->Recryst Initial Cleanup Chrom Protocol 2: Flash Chromatography Recryst->Chrom If impurities persist TLC TLC Analysis Recryst->TLC Assess Purity HPLC Protocol 3: HPLC Purity Check Chrom->HPLC Analyze Fractions TLC->HPLC If promising NMR_MS NMR / MS Structure Confirmation HPLC->NMR_MS If >98% Pure Final Pure this compound (>98%) NMR_MS->Final

Caption: Purification and Analysis Workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a standard procedure for purifying the compound via recrystallization. Solvent selection is key and may require preliminary screening with small amounts.

1. Solvent Selection:

  • Place ~20 mg of crude material into separate test tubes.

  • Add a few drops of different solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures) at room temperature. A good solvent will not dissolve the compound at this temperature.

  • Heat the tubes that did not show dissolution. A suitable solvent will dissolve the compound completely upon heating.

  • Allow the dissolved samples to cool slowly to room temperature, then in an ice bath. The best solvent will yield a high recovery of crystalline solid. Isopropanol or ethanol/water mixtures are often good starting points.

2. Procedure:

  • Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent (e.g., isopropanol) dropwise while heating the mixture on a hot plate with stirring until the solid just dissolves. Avoid adding excessive solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and keep the solution hot for 5-10 minutes to adsorb colored impurities.

  • Perform a hot filtration using a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will promote the formation of larger, purer crystals.

  • Once crystallization appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals sparingly with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This method is for removing impurities with similar polarity to the target compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

  • Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. This "dry loading" method often results in sharper bands.

  • Carefully apply the sample to the top of the packed silica bed.

3. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase (e.g., 90:10 hexane:ethyl acetate) determined from your TLC analysis.

  • Collect fractions in test tubes or vials.

  • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine the fractions that contain the pure product.

4. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 3: HPLC Method for Purity Analysis

This protocol provides a general-purpose reverse-phase HPLC method for assessing the purity of the final product.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid or TFA.

  • Gradient:

    Time (min) % B
    0.0 10
    20.0 95
    25.0 95
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile or a 50:50 acetonitrile:water mixture.

Troubleshooting Decision Tree

G Start Crude Product Analysis (TLC/¹H NMR) Impurity_Type What is the nature of the impurity? Start->Impurity_Type Gross Gross Impurities (Baseline, multiple spots) Impurity_Type->Gross Multiple/Baseline Similar_Polarity Close-running Spot (ΔRf < 0.2) Impurity_Type->Similar_Polarity Similar Polarity Solvent Residual Solvent (e.g., peaks in NMR) Impurity_Type->Solvent Solvent Only Recryst Perform Recrystallization (Protocol 1) Gross->Recryst Chrom Perform Flash Chromatography (Protocol 2) Similar_Polarity->Chrom Vac Dry under High Vacuum (may require gentle heating) Solvent->Vac Check Re-analyze Purity (HPLC/NMR) Recryst->Check Chrom->Check Vac->Check

Caption: Decision Tree for Troubleshooting Purification Issues.

References

  • Horwitz, E. P., et al. (1991).An extraction chromatography technique for the separation of strontium. While this reference discusses strontium, the principles of extraction chromatography are broadly applicable to the separation of organic compounds from complex mixtures.
  • PubChem.7-Bromobenzo(d)isoxazole Compound Summary. Provides essential physicochemical properties of the target molecule.
  • Walia, R., et al. (2011).Benzimidazole derivatives-an overview. The principles of heterocyclic synthesis and purification discussed are relevant to isoxazoles. Source: International Journal of Research in Pharmacy and Chemistry. URL: As cited in[9].
  • Environmental Chemistry Public Organization, Japan.III Analytical Method. This document outlines standard analytical procedures including extraction, separation, and purification techniques like adsorption chromatography, which are fundamental to the protocols described.
  • Patel, K., et al. (2022).Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Provides examples of modern synthetic methods for isoxazoles and characterization data (NMR, HRMS). Source: PubMed Central. URL: [Link][6]
  • Pattan, S. R., et al. (2023).A review of isoxazole biological activity and present synthetic techniques. Reviews various synthetic routes for isoxazoles, offering insight into potential byproducts and impurities. Source: GSC Biological and Pharmaceutical Sciences. URL: [Link][9]
  • Patil, S. D., et al. (2014).Synthesis, Reactions and Biological Application of Isoxazole and Its Derivatives- A Review. This review details multiple synthetic pathways for isoxazoles, including cycloaddition reactions. Source: International Journal of ChemTech Research. URL: As cited in[2].
  • El-Faham, A., et al. (2024).Natural products-isoxazole hybrids. Discusses the importance of the isoxazole moiety and its structural characteristics in medicinal chemistry. Source: Journal of the Indian Chemical Society. URL: As cited in[10].
  • Ghanem, C., et al. (2017).Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Highlights advanced chromatographic techniques for separating challenging isoxazole mixtures.
  • ATSDR.Analytical Methods. This resource provides a comprehensive overview of various analytical techniques, including GC, MS, and HPLC, applicable to organic molecule characterization. Source: Agency for Toxic Substances and Disease Registry. URL: [Link][11]
  • Nsour, W. A., et al. (2021).Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Details the application of HPLC and GC-MS for the analysis of heterocyclic compounds. Source: PubMed Central. URL: [Link][5]

Sources

Technical Support Center: Characterization of 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 7-Bromobenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, empowering you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and basic properties of this compound.

Q1: What are the primary safety precautions I should take when handling this compound?

A1: this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood.[3][4] Standard personal protective equipment (PPE) should be worn, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[3][6] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[5][6]

Q2: What are the basic physical and chemical properties of this compound?

A2: Understanding the fundamental properties of this compound is crucial for its proper handling, storage, and characterization.

PropertyValueSource
Molecular Formula C₇H₄BrNO[1][2]
Molecular Weight 198.02 g/mol [2][7]
CAS Number 1260751-81-2[1][2]
Appearance Typically a solid[8]
Storage Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from heat and direct sunlight.[4][6]

Q3: How can I assess the purity of my this compound sample?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying and quantifying proton-bearing impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the main component and detecting non-volatile impurities.[9][10]

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used to detect volatile impurities and residual solvents.[9]

  • Mass Spectrometry (MS): Can be coupled with LC or GC (LC-MS, GC-MS) to identify impurities based on their mass-to-charge ratio.[11]

Section 2: Troubleshooting Guide for Analytical Characterization

This section provides in-depth troubleshooting for specific challenges you may face during the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q4: My ¹H NMR spectrum of this compound shows unexpected peaks. How can I identify the source of these impurities?

A4: Unexpected peaks in an NMR spectrum can arise from several sources. A systematic approach is key to identifying them.

Troubleshooting Workflow for Unexpected NMR Peaks

Caption: A logical workflow for identifying unknown peaks in ¹H NMR spectra.

Step-by-Step Protocol:

  • Solvent and Reagent Check: First, check for residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) and any reagents used in the synthesis that might carry over.

  • Starting Material Analysis: Compare the spectrum to the NMR of your starting materials. Unreacted starting materials are a common source of impurity.

  • Side-Product Identification: Consider potential side reactions. For instance, in the synthesis of isoxazoles, isomers or products from incomplete cyclization can occur.[12]

  • Structural Elucidation with 2D NMR: If the impurity is significant and unknown, 2D NMR techniques like COSY and HSQC can help in determining its structure by revealing proton-proton and proton-carbon correlations.

  • Spiking Experiment: If you have a standard of a suspected impurity, "spike" your NMR sample with a small amount of it. An increase in the peak intensity of the unknown signal will confirm its identity.

Q5: I am struggling with the interpretation of the aromatic region in the ¹H NMR of this compound. What should I expect?

A5: The aromatic region of this compound should display signals for the three protons on the benzene ring. The bromine atom at the 7-position will influence the chemical shifts and coupling patterns of the adjacent protons. While a definitive spectrum is not publicly available, based on similar structures, you can expect complex splitting patterns (doublets, triplets, or doublets of doublets) in the range of δ 7.0-8.5 ppm.[13][14] For unambiguous assignment, a ¹³C NMR and 2D NMR (HSQC/HMBC) would be highly beneficial.

Mass Spectrometry (MS)

Q6: My mass spectrum of this compound shows an unexpected isotopic pattern for the molecular ion. What could be the cause?

A6: The presence of a bromine atom in this compound results in a characteristic isotopic pattern for the molecular ion.

Expected Isotopic Pattern for a Monobrominated Compound:

IonExpected m/z (Monoisotopic)Relative Abundance
[M]⁺196.9476~100%
[M+2]⁺198.9456~97.3%

This is due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. If your observed pattern deviates significantly from this, consider the following:

  • Presence of Multiple Bromine Atoms: Dibrominated impurities will show a 1:2:1 isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺.

  • Co-eluting Impurities: If using LC-MS or GC-MS, an impurity with a similar retention time might be interfering with the mass spectrum.

  • Fragmentation: The observed ion may not be the molecular ion but a fragment.

Q7: What are the expected fragmentation pathways for this compound in mass spectrometry?

A7: The fragmentation of isoxazole rings in mass spectrometry often involves cleavage of the weak N-O bond.[15] For this compound, common fragmentation pathways could include:

Proposed Fragmentation Workflow

Caption: Potential fragmentation pathways for this compound in MS.

  • Loss of CO: A common fragmentation for heterocyclic compounds.

  • Loss of a bromine radical (Br•): This would result in a fragment ion without the characteristic bromine isotopic pattern.

  • Loss of a nitric oxide radical (NO•): Resulting from the cleavage of the isoxazole ring.

Tandem mass spectrometry (MS/MS) experiments would be invaluable in confirming these fragmentation pathways.[16]

Chromatography (HPLC/GC)

Q8: I am developing an HPLC method for this compound and see poor peak shape (e.g., tailing or fronting). How can I improve it?

A8: Poor peak shape in HPLC can be due to a variety of factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Poor HPLC Peak Shape

IssuePotential CauseRecommended Action
Peak Tailing Secondary interactions with the stationary phase (e.g., with residual silanols).Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Use a base-deactivated column.[11]
Column overload.Reduce the injection volume or sample concentration.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column collapse.Ensure the mobile phase pH is within the stable range for the column.
Split Peaks Clogged frit or void in the column.Reverse flush the column. If the problem persists, replace the column.

Q9: Can I use Gas Chromatography (GC) to analyze this compound?

A9: GC can be a suitable technique for the analysis of this compound, provided the compound is thermally stable and sufficiently volatile.[9]

Considerations for GC Analysis:

  • Thermal Stability: A preliminary thermogravimetric analysis (TGA) can determine the decomposition temperature of the compound. If it decomposes at or below the required GC oven temperatures, GC is not a suitable method.

  • Volatility: The compound must be volatile enough to be carried through the column by the carrier gas.

  • Injector Temperature: The injector temperature should be high enough to ensure rapid vaporization without causing thermal degradation.

  • Column Choice: A mid-polarity column (e.g., a phenyl-substituted polysiloxane) is often a good starting point for aromatic, heterocyclic compounds.

Section 3: Synthesis and Purification Challenges

Q10: I am experiencing low yields in the synthesis of this compound. What are some common reasons and how can I optimize the reaction?

A10: Low yields in heterocyclic synthesis are a common challenge.[17] Potential causes include incomplete reactions, side reactions, and degradation of the product.

Optimization Strategies for Synthesis:

  • Reagent Quality: Ensure the purity and dryness of your starting materials and solvents.

  • Reaction Conditions: Systematically vary the reaction temperature, time, and stoichiometry of the reagents. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.

  • Inert Atmosphere: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.

  • Purification Method: Inefficient purification can lead to significant product loss. Column chromatography is a common method for purifying isoxazole derivatives.[17] Optimizing the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial.

Q11: How do I choose an appropriate solvent system for the column chromatography purification of this compound?

A11: The choice of solvent system for column chromatography depends on the polarity of the compound and the impurities.

Step-by-Step Protocol for Solvent System Selection:

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good solvent system will give a retention factor (Rf) of around 0.2-0.4 for the desired compound.

  • Start with Low Polarity: Begin with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

  • Assess Separation: Observe the separation between your product and any impurities on the TLC plate. The ideal system will provide good separation between the spot for this compound and any other spots.

  • Scale-Up to Column: Once a suitable solvent system is identified on TLC, it can be applied to column chromatography.[17]

By systematically addressing these common challenges, you can enhance the efficiency and accuracy of your work with this compound.

References

  • International Coatings. Safety Data Sheet.
  • PubChem. 7-Bromobenzo(d)isoxazole. National Center for Biotechnology Information.
  • Patel, J., et al. Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Gusev, N. S., et al. 4-(7-Bromobenzo[d][3][6][17]thiadiazol-4-yl)morpholine. MDPI.
  • Vashisht, K., et al. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
  • Ark Pharma Scientific Limited. This compound.
  • Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • Khetan, E. A., et al. Synthesis of 4-(7-bromobenzo[d][3][6][17]thiadiazol-4-yl)morpholine. Semantic Scholar.
  • ACG Publications. Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
  • MDPI. Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][3][6][17]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells.
  • PubMed Central. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • ScienceDirect. Natural products-isoxazole hybrids.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Sahu, S. K., et al. A review of isoxazole biological activity and present synthetic techniques.
  • ResearchGate. Challenges associated with isoxazole directed C−H activation.
  • SSRG International Journal of Applied Chemistry. Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica.
  • PubMed Central. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ.
  • PubMed. Analysis of heterocyclic aromatic amines.
  • International Journal of ChemTech Research. A Review on Synthesis and Biological Activity of Isoxazole.
  • Semantic Scholar. The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry.
  • ResearchGate. Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutical Dosage forms.
  • ResearchGate. Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.
  • PubMed Central. Identification and Development of BRD9 Chemical Probes.
  • Pharmacia. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269.
  • MDPI. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies.
  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.
  • ResearchGate. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole.
  • PubMed Central. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.

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Technical Support Center: Catalyst Selection for Cross-Coupling of 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 7-Bromobenzo[d]isoxazole. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this versatile heterocyclic building block. Our goal is to empower you with the knowledge to not only solve common experimental hurdles but also to understand the underlying chemical principles for rational catalyst system design.

The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 7-position via cross-coupling opens up a vast chemical space for the synthesis of novel compounds. However, as with many heteroaromatic substrates, successful and reproducible cross-coupling requires careful consideration of the catalyst, ligand, base, and solvent system. The presence of the nitrogen and oxygen heteroatoms in the isoxazole ring can influence the electronic properties of the aryl bromide and potentially coordinate with the palladium catalyst, leading to unique challenges.[1]

This guide will provide a structured approach to catalyst selection and troubleshooting for the most common and synthetically useful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cross-coupling of this compound, presented in a question-and-answer format.

Low or No Conversion of Starting Material

Question: My cross-coupling reaction with this compound is showing little to no conversion of the starting material. What are the likely causes and how can I troubleshoot this?

Answer: Low or no conversion is a frequent issue and can often be resolved by systematically evaluating the key reaction parameters.

1. Catalyst and Ligand Integrity:

  • Cause: The palladium catalyst, particularly Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture, leading to decomposition and loss of activity.[2] Similarly, phosphine ligands can oxidize.

  • Solution:

    • Use fresh, high-purity catalyst and ligand.

    • Store catalysts and ligands under an inert atmosphere (argon or nitrogen).

    • Consider using more stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to the active Pd(0) species.[2]

2. Inadequate Inert Atmosphere:

  • Cause: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, rendering them inactive.[3]

  • Solution:

    • Ensure your reaction flask is properly flame-dried or oven-dried to remove moisture.

    • Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.[3][4]

    • Maintain a positive pressure of inert gas throughout the reaction setup and duration.

3. Inappropriate Reaction Temperature:

  • Cause: Many cross-coupling reactions require heating to overcome the activation energy of the oxidative addition step.[3] Aryl bromides are generally less reactive than aryl iodides and often require elevated temperatures.[2]

  • Solution:

    • Gradually increase the reaction temperature. For Suzuki and Buchwald-Hartwig reactions, temperatures between 80-120 °C are common.[5][6]

    • If thermal heating is insufficient, consider microwave irradiation, which can significantly accelerate the reaction.[6][7]

4. Poor Choice of Base or Solvent:

  • Cause: The base plays a crucial role in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling or deprotonating the amine in Buchwald-Hartwig amination).[3][8] The solvent must solubilize all reactants and stabilize the catalytic species.[9]

  • Solution:

    • For Suzuki couplings, consider stronger bases like K₃PO₄ or Cs₂CO₃ if K₂CO₃ is ineffective.[5]

    • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or K₂CO₃ are typically used.[9][10]

    • Ensure the chosen solvent (e.g., dioxane, toluene, THF) is anhydrous and degassed.[3] For some reactions, a mixture of an organic solvent with water can be beneficial.[11][12]

Troubleshooting Workflow for Low Conversion

low_conversion start Low or No Conversion check_catalyst Check Catalyst & Ligand (Fresh? Stored properly?) start->check_catalyst check_inert Verify Inert Atmosphere (Degassed solvent? N2/Ar purge?) check_catalyst->check_inert If no improvement optimize_temp Increase Temperature check_inert->optimize_temp If no improvement optimize_base_solvent Screen Base & Solvent optimize_temp->optimize_base_solvent If no improvement success Successful Conversion optimize_base_solvent->success Leads to...

Caption: A logical workflow for troubleshooting low or no conversion in cross-coupling reactions.

Formation of Significant Side Products

Question: My reaction is proceeding, but I'm observing significant side products like homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira), or hydrodehalogenation of this compound. How can I suppress these?

Answer: The formation of side products indicates that an undesired reaction pathway is competing with your desired cross-coupling.

1. Homocoupling (Glaser or Suzuki-Miyaura):

  • Cause:

    • Sonogashira (Glaser coupling): This is often promoted by the copper(I) co-catalyst in the presence of oxygen.[2][4]

    • Suzuki-Miyaura: Homocoupling of the boronic acid can occur, especially if the reaction is sluggish or if oxygen is present.[3]

  • Solution:

    • Sonogashira:

      • Rigorously exclude oxygen from the reaction mixture.[2]

      • Consider a copper-free Sonogashira protocol.[2][13]

    • Suzuki-Miyaura:

      • Ensure a thoroughly inert atmosphere.

      • Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, which can sometimes reduce homocoupling compared to the in-situ reduction of a Pd(II) precatalyst.[3]

2. Hydrodehalogenation (Protodebromination):

  • Cause: The bromo group is replaced by a hydrogen atom. This can be caused by harsh basic conditions, especially in the presence of water or other proton sources.[5]

  • Solution:

    • Use milder bases such as K₃PO₄ or KF.[5]

    • For highly sensitive substrates, employ strictly anhydrous conditions.[5]

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst and ligand should I start with for the Suzuki-Miyaura coupling of this compound?

A1: For a heteroaryl bromide like this compound, a good starting point is a system known for its effectiveness with electron-deficient or heteroaryl halides. A combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a bulky, electron-rich phosphine ligand is often a robust choice.[5][12]

Catalyst/PrecatalystLigandRationale
Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosBuchwald ligands are excellent for challenging couplings, including those with heteroaryl halides, due to their steric bulk and electron-donating properties which promote oxidative addition and reductive elimination.[5][9]
PdCl₂(dppf)(dppf is the ligand)This is a reliable, air-stable precatalyst that has shown broad applicability.[5]
Pd(PPh₃)₄(PPh₃ is the ligand)A classic, readily available Pd(0) catalyst. It can be effective but may require higher temperatures and can be less active for challenging substrates compared to modern ligand systems.[12]

Q2: For a Buchwald-Hartwig amination with this compound, what are the key considerations for catalyst selection?

A2: The choice of ligand is paramount in Buchwald-Hartwig amination.[8] The ligand must facilitate both the oxidative addition of the aryl bromide and the subsequent C-N bond-forming reductive elimination. For heteroaryl bromides, sterically hindered biarylphosphine ligands are generally preferred.

  • Recommended Ligands: XPhos, RuPhos, or BrettPhos are excellent starting points.[9]

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[7][9]

  • Base: A strong, non-nucleophilic base like NaOt-Bu or K₂CO₃ is typically required.[9][10]

Catalyst Selection Logic for Buchwald-Hartwig Amination

buchwald_logic substrate This compound (Heteroaryl Bromide) challenge Potential for Catalyst Inhibition (N-coordination) substrate->challenge ligand_req Requires Ligand that is: - Bulky - Electron-rich challenge->ligand_req ligand_choice Recommended Ligands: XPhos, RuPhos, BrettPhos ligand_req->ligand_choice pd_source Common Pd Sources: Pd(OAc)₂, Pd₂(dba)₃ ligand_choice->pd_source base_choice Strong, Non-nucleophilic Base: NaOt-Bu, K₂CO₃ pd_source->base_choice

Caption: Decision process for selecting a catalyst system for the Buchwald-Hartwig amination of a heteroaryl bromide.

Q3: My Sonogashira coupling with this compound is not working. What should I check first?

A3: For Sonogashira reactions, the most common failure points are the catalyst activity (both palladium and copper), reagent purity, and the reaction atmosphere.[2][4]

  • Catalyst System:

    • Palladium: Use a fresh batch of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[2]

    • Copper: The copper(I) iodide co-catalyst is crucial and can degrade over time. Use a fresh, high-purity source.[2]

  • Base and Solvent:

    • An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, and it often serves as the solvent or co-solvent. Ensure it is dry.[2]

  • Atmosphere:

    • As mentioned, oxygen promotes the undesirable Glaser homocoupling of the alkyne.[2][4] Rigorous degassing is critical.

Q4: Can I perform a cross-coupling reaction on this compound without a phosphine ligand?

A4: Yes, ligand-free palladium-catalyzed cross-coupling reactions are possible, although they may require specific conditions.[14][15] These systems are attractive due to the reduced cost and toxicity of phosphine ligands. However, for a challenging heteroaryl substrate, a ligand is often necessary to achieve good yields and prevent catalyst decomposition. If you are attempting a ligand-free reaction and experiencing issues, the first troubleshooting step would be to introduce a suitable ligand.

Experimental Protocols

The following are general, starting-point protocols that should be optimized for your specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the vessel with a septum and purge with an inert gas for 15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add NaOt-Bu, Pd₂(dba)₃, and XPhos to a flame-dried reaction vessel.

  • Add the degassed toluene, followed by the amine and then this compound.

  • Seal the vessel and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.
  • (PDF) Robust Buchwald–Hartwig amination enabled by ball-milling - ResearchGate.
  • Technical Support Center: Accelerating Sluggish Suzuki Couplings - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia.
  • Cross-Coupling Chemistry.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem.
  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides | Organic Letters - ACS Publications.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC.
  • A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling†.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing).
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH.
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
  • A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid - Benchchem.
  • Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides | Request PDF - ResearchGate.
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchGate.
  • Sonogashira coupling - Wikipedia.
  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate - Apollo.
  • Palladium-catalyzed intermolecular Heck reaction of alkyl halides - RSC Publishing.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • Technical Support Center: Troubleshooting Sonogashira Coupling with Purines - Benchchem.
  • Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene - Benchchem.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromobenzo[d]isoxazole. This guide is designed for researchers, medicinal chemists, and materials scientists who are utilizing this versatile building block. Here, we address common challenges and questions regarding the profound influence of solvent choice on its reactivity. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts about the structure and reactivity of this compound.

Q1: What are the primary reactive sites on this compound and how do solvents influence their accessibility?

A1: this compound has two primary sites for chemical modification:

  • The C7-Bromine Bond: This site is ideal for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). Solvent choice here is critical. For instance, polar aprotic solvents like DMSO or DMF can significantly accelerate SNAr reactions by effectively solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity.[1]

  • The Isoxazole Ring: The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under various conditions.[2] This can lead to ring-opening reactions, which can be either a desired transformation or an undesired side reaction. The solvent environment can stabilize or destabilize the ring. Protic solvents may facilitate ring-opening by protonating the nitrogen atom, while reaction conditions can also trigger cleavage.[3][4]

Q2: How does the choice of solvent impact the stability of the isoxazole ring during a reaction?

A2: The isoxazole ring's stability is a delicate balance. Electron capture by the molecule can trigger the dissociation of the O-N bond, leading to a ring-opened diradical species.[2] From a practical standpoint, this means that reaction conditions that involve strong nucleophiles, electrophiles, or reducing agents can initiate ring cleavage.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can hydrogen-bond with the nitrogen atom of the isoxazole ring. This interaction can polarize the N-O bond, potentially making it more susceptible to nucleophilic attack and subsequent cleavage.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): While generally less likely to directly participate in bond breaking, these solvents can influence the reactivity of other species in the reaction mixture. For example, in a study on related azo-BF2 complexes, polar aprotic solvents were found to initiate intramolecular rearrangements.[5]

  • Non-Polar Solvents (e.g., Toluene, Dichloromethane): These solvents are less likely to directly promote ring-opening, making them a potentially safer choice when the goal is to modify the C7-position without disturbing the isoxazole core.[5]

Q3: Can I predict solvent effects on my reaction outcomes using spectroscopic analysis?

A3: Yes, spectroscopic analysis in different solvents can provide valuable clues. Many heterocyclic compounds exhibit solvatochromism , where their UV-Visible absorption and fluorescence emission spectra change with solvent polarity.[6] By running preliminary UV-Vis spectra of your starting material in various solvents, you can observe shifts in the absorption maxima (λmax). A significant shift can indicate strong solute-solvent interactions, which may correlate with changes in reactivity. This analysis is a rapid, non-destructive way to screen for potential solvent effects before committing to a full-scale reaction.

Part 2: Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Q4: My nucleophilic aromatic substitution (SNAr) reaction on the C7-position is sluggish and gives low yields. What is the likely cause?

A4: The most common cause for a slow SNAr reaction is suboptimal solvent selection. SNAr reactions proceed through a charged intermediate (the Meisenheimer complex). The solvent must be able to stabilize this intermediate to lower the activation energy of the reaction.

Troubleshooting Steps:

  • Evaluate Your Solvent: Are you using a non-polar or polar protic solvent? These are often poor choices for SNAr.

  • Switch to a Polar Aprotic Solvent: Solvents like DMSO, DMF, and NMP are superior for SNAr. They possess high dipole moments to dissolve the reactants and stabilize charged intermediates but lack acidic protons that would solvate and deactivate the nucleophile. A study on the related 4,7-dibromobenzo[d][3][7][8]thiadiazole found that DMSO gave the highest yield for a nucleophilic substitution reaction.[1]

  • Check Nucleophile Strength & Solubility: Ensure your nucleophile is strong enough and fully dissolved in the reaction medium. If solubility is an issue, a solvent with a higher polarity or the addition of a phase-transfer catalyst may be necessary.

Troubleshooting Workflow: Low SNAr Yield

start Low S N Ar Yield Observed check_solvent Step 1: Analyze Solvent Choice Is it Polar Aprotic? (e.g., DMSO, DMF) start->check_solvent solvent_ok Solvent is Appropriate check_solvent->solvent_ok Yes solvent_bad Change to Polar Aprotic Solvent |(e.g., DMSO) check_solvent->solvent_bad No check_temp check_temp solvent_ok->check_temp solvent_bad->check_temp temp_ok Temperature is Optimal check_temp->temp_ok Yes temp_bad Increase Temperature Incrementally check_temp->temp_bad No check_nuc Step 3: Assess Nucleophile & Base Is nucleophile strong enough? Is base fully dissolved? temp_ok->check_nuc temp_bad->check_nuc nuc_ok Re-evaluate Substrate Purity or Other Factors check_nuc->nuc_ok Yes nuc_bad Use Stronger Base (e.g., NaH) or Phase-Transfer Catalyst check_nuc->nuc_bad No

Caption: Troubleshooting flowchart for low-yield SNAr reactions.

Q5: I am attempting a Suzuki coupling at the C7-position, but the reaction is incomplete and I see starting material decomposition. What role does the solvent system play here?

A5: In Suzuki couplings, the solvent system must perform a difficult task: dissolve the non-polar organic substrate (this compound) and the polar, inorganic base (e.g., K2CO3, Cs2CO3). This is why mixed-solvent systems are common.

  • Common Issue: Using a single solvent like pure THF or Toluene can lead to poor solubility of the base, resulting in an incomplete reaction.

  • Solution: Employ a biphasic solvent system, such as Dioxane/Water or Toluene/Ethanol/Water . The organic solvent dissolves the aryl halide and boronic acid, while the aqueous phase dissolves the base, allowing the reaction to occur at the interface.

  • Decomposition: The decomposition of your starting material could be due to a side reaction with the isoxazole ring. If the reaction requires high temperatures for a prolonged period, the isoxazole ring may not be stable. A more efficient catalyst or a solvent system that allows for lower reaction temperatures (e.g., using a more polar organic solvent like DMF in the mixture) could mitigate this. In some cases, a completely solvent-free approach under ball-milling conditions has been shown to be effective for isoxazole synthesis and could be explored for its functionalization.[9]

Q6: My reaction produced an unexpected byproduct that NMR suggests is a ring-opened species. How could my solvent choice have caused this?

A6: This is a classic problem stemming from the lability of the isoxazole N-O bond. Your solvent may have actively participated in or facilitated the ring-opening.

Plausible Mechanisms:

  • Protic Solvent-Assisted Nucleophilic Attack: If your reaction mixture contains a nucleophile (even a weak one like water or an alcohol solvent) and you are using a protic solvent, the solvent can protonate the isoxazole nitrogen. This "activates" the ring, making it highly susceptible to nucleophilic attack at the C3 position, leading to N-O bond scission.

  • Polar Solvent-Mediated Rearrangement: Highly polar solvents can stabilize charged intermediates that form during unintended rearrangements. In a study on a different heterocyclic system, polar aprotic solvents like DMSO were shown to facilitate a 1,2-shift, leading to an isomerized product.[5] A similar solvent-stabilized pathway could lead to the cleavage of the isoxazole ring.

Proposed Ring-Opening Mechanism in Protic Solvents

sub This compound activated Protonated Isoxazole (Activated Intermediate) sub->activated Protonation h_plus H+ (from Protic Solvent, e.g., MeOH) h_plus->activated attack Nucleophilic Attack at C3 activated->attack nuc Nu- (Nucleophile) nuc->attack cleavage N-O Bond Cleavage attack->cleavage product Ring-Opened Product cleavage->product

Caption: Potential pathway for isoxazole ring-opening in protic media.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

  • Solvent Preparation: Use anhydrous DMSO. Ensure it is purged with nitrogen or argon to remove dissolved oxygen, especially if your nucleophile is sensitive to oxidation.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Reagent Addition: Add the nucleophile (1.1-1.5 eq) and a suitable non-nucleophilic base if required (e.g., K2CO3, 2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 0.1-0.5 M.

  • Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical mobile phase for TLC is Ethyl Acetate/Hexanes.

  • Workup: Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Table 1: Solvent Properties and Their Influence on SNAr Reactivity

SolventDielectric Constant (ε)TypeExpected SNAr RateRationale
Toluene2.4Non-PolarVery SlowPoorly solvates charged Meisenheimer intermediate.
Dichloromethane9.1Non-PolarSlowLimited ability to stabilize charged intermediates.
Tetrahydrofuran (THF)7.5Polar AproticModerateModerate polarity; better than non-polar solvents.
Acetonitrile37.5Polar AproticFastHigh polarity stabilizes intermediates.[3]
N,N-Dimethylformamide (DMF)36.7Polar AproticVery FastHigh polarity and ability to solvate cations effectively.[3]
Dimethyl sulfoxide (DMSO)46.7Polar AproticVery FastHighest polarity; excellent at solvating cations and stabilizing the transition state.[1][5]
Methanol32.7Polar ProticSlow to ModerateSolvates and deactivates the nucleophile through H-bonding. Risk of ring-opening.[3]

Protocol 2: Spectroscopic Analysis to Probe Solute-Solvent Interactions

This protocol is adapted from standard methods for analyzing benzoxazole and isoxazolidine derivatives.[6][10]

  • Stock Solution: Prepare a concentrated stock solution of this compound in a volatile solvent like dichloromethane.

  • Sample Preparation: In a series of quartz cuvettes, place an equal aliquot of the stock solution.

  • Solvent Evaporation: Gently evaporate the dichloromethane from each cuvette under a stream of nitrogen.

  • Test Solvents: Add a range of solvents of varying polarity (e.g., Hexane, Toluene, THF, Acetonitrile, DMSO, Ethanol) to the cuvettes to create solutions of identical concentration.

  • UV-Vis Measurement: Record the UV-Vis absorption spectrum for each solution from 250-500 nm, using the pure solvent as a blank.

  • Data Analysis: Note the wavelength of maximum absorption (λmax) for each solvent. A large shift in λmax as a function of solvent polarity indicates significant solvatochromic effects and strong solute-solvent interactions that may influence reactivity.

References

  • PubChem. (n.d.). 7-Bromobenzo(d)isoxazole. National Center for Biotechnology Information.
  • PubChem. (n.d.). 7-Bromo-5-chlorobenzo[d]isoxazole. National Center for Biotechnology Information.
  • ResearchGate. (2022). Ring-Opening Fluorination of Isoxazoles.
  • Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview.
  • PubMed. (2022). Ring-Opening Fluorination of Isoxazoles. National Center for Biotechnology Information.
  • MDPI. (n.d.). 4-(7-Bromobenzo[d][3][7][8]thiadiazol-4-yl)morpholine.
  • Ark Pharma Scientific Limited. (n.d.). This compound.
  • PubMed. (2021). Diradical Interactions in Ring-Open Isoxazole. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Recent Progresses in the Synthesis of Functionalized Isoxazoles.
  • National Institutes of Health. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
  • International Journal of ChemTech Research. (n.d.). A Review on Synthesis, Reactions and Biological Applications of Isoxazoles.
  • OUCI. (2021). Application, Reactivity and Synthesis of Isoxazole Derivatives.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
  • National Institutes of Health. (n.d.). Synthesis, optical properties, DNA, β-cyclodextrin interactions, and antioxidant evaluation of novel isoxazolidine derivative (ISoXD2): A multispectral and computational analysis.
  • Journal of Cardiovascular Disease Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • National Institutes of Health. (n.d.). Solvent-dependent reactivity of azo-BF2 switches.

Sources

Technical Support Center: Managing Poor Solubility of 7-Bromobenzo[d]isoxazole in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting strategies for managing the poor solubility of 7-Bromobenzo[d]isoxazole in various chemical reactions. Our goal is to equip you with the knowledge to overcome experimental hurdles and achieve successful outcomes in your synthetic endeavors.

Introduction: The Challenge of a "Brick Dust" Reagent

This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1] However, its planar, aromatic structure and crystalline nature contribute to its limited solubility in many common organic solvents, a characteristic colloquially known as "brick dust" behavior. This poor solubility can significantly impede reaction kinetics, leading to incomplete conversions, low yields, and difficulties in purification.[2]

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will explore the underlying principles of solubility and provide practical, field-proven protocols to enhance the dissolution of this compound, ensuring its effective participation in your desired chemical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound in my reaction solvent. What are the best initial solvents to try?

A1: Based on its aryl halide structure, this compound is anticipated to be poorly soluble in water but will dissolve to varying extents in organic solvents.[3] A systematic approach to solvent screening is recommended. Start with small-scale solubility tests before committing to a large-scale reaction.

Recommended Initial Solvents:

  • Polar Aprotic Solvents: These are often the most effective for dissolving compounds like this compound.

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • N-Methyl-2-pyrrolidone (NMP)

    • Acetonitrile (MeCN)

  • Ethereal Solvents:

    • 1,4-Dioxane

    • Tetrahydrofuran (THF)

  • Aromatic Solvents:

    • Toluene

It is crucial to note that while DMSO is an excellent solubilizing agent, it can interfere with certain reactions, such as those involving organometallic reagents or strong bases, potentially leading to side reactions like Pummerer-type rearrangements. [4]

Q2: My reaction is sluggish or incomplete, even with some of the recommended solvents. What can I do to improve the reaction rate?

A2: Poor solubility directly impacts reaction kinetics by limiting the concentration of the reactant in the solution phase.[5] If you observe a slow or incomplete reaction, consider the following strategies:

  • Increase the Temperature: For most solid solutes, solubility increases with temperature.[6][7] Gently heating the reaction mixture can significantly enhance the dissolution of this compound. However, be mindful of the thermal stability of your other reagents and products.

  • Use a Co-solvent System: The addition of a miscible co-solvent can dramatically improve solubility.[8] For example, in a Suzuki-Miyaura coupling, a mixture of dioxane and water is commonly employed. The water can help dissolve the inorganic base, while the dioxane solubilizes the organic reactants.

  • Sonication: Ultrasonic agitation can help break down solid aggregates and enhance the rate of dissolution, particularly for stubborn suspensions.

  • Particle Size Reduction: Grinding the this compound into a finer powder increases its surface area, which can lead to a faster dissolution rate.

Q3: I am concerned about using high temperatures that might decompose my starting materials or products. Are there other options?

A3: Absolutely. If thermal degradation is a concern, focus on optimizing the solvent system and other reaction parameters at a lower temperature.

  • High-Throughput Experimentation (HTE): If available, utilize HTE techniques to rapidly screen a wide range of solvents, co-solvents, and bases to identify optimal conditions without significant material expenditure.[4]

  • Solvent Screening: Conduct a systematic solvent screen using the solvents listed in the table below.

  • Ligand and Base Selection (for cross-coupling reactions): In reactions like the Suzuki-Miyaura coupling, the choice of ligand and base can influence the solubility of intermediates in the catalytic cycle. Some palladium-ligand complexes may be more soluble in certain solvent systems.

Solubility Profile of this compound (Qualitative)

The following table provides a qualitative summary of the expected solubility of this compound in common organic solvents based on its chemical structure and the behavior of similar heterocyclic compounds.

SolventPolarityExpected SolubilityNotes
Water HighInsolubleDoes not form hydrogen bonds with water.[3]
Methanol/Ethanol HighSparingly SolubleMay require heating.
Acetonitrile (MeCN) HighModerately SolubleA good option for many reactions.
Tetrahydrofuran (THF) MediumModerately SolubleOften used in cross-coupling reactions.
1,4-Dioxane MediumSolubleA common solvent for Suzuki-Miyaura couplings.
Toluene LowSparingly SolubleMay require heating.
Dimethylformamide (DMF) HighSolubleGood general-purpose solvent, but check compatibility.
Dimethyl sulfoxide (DMSO) HighHighly SolubleExcellent solvent, but potential for side reactions.[4]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Determination

This protocol outlines a small-scale experiment to determine the most effective solvent for your reaction.

Workflow for Solvent Screening

G cluster_prep Preparation cluster_dissolution Dissolution & Observation cluster_analysis Analysis & Selection A Weigh 10 mg of this compound into several vials B Add 0.5 mL of a different test solvent to each vial A->B C Vortex each vial at room temperature for 2 minutes B->C D Observe for complete dissolution C->D E If not fully dissolved, heat gently (e.g., 50-60 °C) with stirring D->E Incomplete Dissolution G Record qualitative solubility (Insoluble, Sparingly, Soluble) D->G Complete Dissolution F Observe again E->F F->G H Select the solvent that provides the best solubility under the mildest conditions G->H

Caption: Workflow for systematic solvent screening.

Methodology:

  • Preparation: Accurately weigh a small amount (e.g., 10 mg) of this compound into several small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the list above.

  • Initial Dissolution Attempt: Vigorously vortex each vial at room temperature for 2 minutes.

  • Observation: Visually inspect each vial for undissolved solid. Record your observations.

  • Heating: For solvents where the compound is not fully dissolved, gently heat the vials (e.g., in a 50-60 °C water bath or heating block) with stirring for 5-10 minutes. Caution: Ensure vials are properly capped to prevent solvent evaporation.

  • Final Observation: Allow the vials to cool to room temperature and observe again for any precipitation.

  • Solvent Selection: Choose the solvent that provides complete dissolution at the lowest temperature for your reaction.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction with this compound. Optimization of the ligand, base, and temperature may be necessary.

Troubleshooting Decision Tree for Suzuki-Miyaura Coupling

G Start Reaction setup: This compound, Boronic Acid, Pd Catalyst, Ligand, Base, Solvent Reaction Run reaction at elevated temperature (e.g., 80-100 °C) Start->Reaction TLC Monitor reaction by TLC/LC-MS Reaction->TLC Complete Reaction Complete? (>95% conversion) TLC->Complete Workup Proceed to Workup & Purification Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Troubleshoot Troubleshoot Incomplete->Troubleshoot Solubility Check for undissolved starting material Troubleshoot->Solubility Increase_T Increase Temperature Solubility->Increase_T Solid Present Change_Ligand Change Ligand/Base Solubility->Change_Ligand No Solid Increase_T->Reaction Change_Solvent Change Solvent/Co-solvent Change_Solvent->Reaction Change_Ligand->Reaction

Caption: Decision tree for troubleshooting a Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent or co-solvent system (e.g., 1,4-dioxane/water 4:1) that was identified in your solubility screen.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general method for SNAr reactions with this compound. The choice of solvent and temperature is critical for success.

Methodology:

  • Reaction Setup: In a reaction vessel, dissolve the nucleophile (e.g., an amine or alcohol, 1.1-1.5 eq.) and a base (if necessary, e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (SNAr reactions often require elevated temperatures, e.g., 100-150 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described in Protocol 2.

Concluding Remarks

Managing the poor solubility of this compound is a common yet surmountable challenge. By systematically evaluating solvents, employing co-solvents, and carefully controlling reaction temperature, researchers can significantly improve reaction outcomes. The protocols and troubleshooting guides provided here serve as a robust starting point for your experimental design. Remember that each reaction is unique, and some degree of optimization will likely be necessary to achieve the best results.

References

  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles.
  • WuXi AppTec DMPK. (2024, March 15).
  • Chemistry LibreTexts. (2019, June 5).
  • Chemistry LibreTexts. (2023, January 29).
  • National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central.
  • Quora. (2018, May 14). Aryl halides are insoluble in water but soluble in organic compounds. Why?
  • World Pharma Today. (n.d.).
  • StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • IU Pressbooks. (n.d.).
  • Benchchem. (n.d.).
  • National Center for Biotechnology Information. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PubMed Central.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides.
  • Wikipedia. (n.d.). Benzisoxazole.
  • Reddit. (2022, October 12). Reaction intermediate being poorly soluble - any workarounds? r/Chempros.
  • The Royal Society of Chemistry. (n.d.).
  • Chemistry Steps. (n.d.).
  • MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • Wikipedia. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • ResearchGate. (n.d.). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([5][8][9]thiadiazole) 1 with morpholine.
  • PubChem. (n.d.). 7-Bromobenzo(d)isoxazole.
  • ACS Publications. (2022, February 24).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Sukhorukov, A. Yu., & Lukoyanov, A. A. (2020, February 20). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
  • PubMed. (n.d.). Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)
  • Ark Pharma Scientific Limited. (n.d.). This compound.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Semantic Scholar. (2022, March 19). Advances in isoxazole chemistry and their role in drug discovery.
  • Benchchem. (n.d.). Enhancing the solubility of 4,7-Dibromobenzo[d]thiazol-2-amine for biological assays.

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Navigating the Nuances of 7-Bromobenzo[d]isoxazole: A Technical Guide to Reaction Workup Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromobenzo[d]isoxazole. This guide provides in-depth, field-proven insights into the workup procedures for reactions involving this versatile building block. My aim is to move beyond generic protocols and address the specific challenges and chemical intricacies you may encounter, ensuring the integrity of your synthesis and the purity of your final compounds.

The benzo[d]isoxazole moiety is a valuable scaffold in medicinal chemistry, but its inherent reactivity profile, particularly the base sensitivity of the isoxazole ring, demands a carefully considered approach to reaction workup and purification. This guide is structured in a question-and-answer format to directly address the practical issues you may face at the bench.

Core Principles: Understanding the Chemistry of this compound

Before delving into specific troubleshooting scenarios, it is crucial to grasp the key chemical properties of the this compound core that influence workup strategies. The isoxazole ring, while aromatic, is susceptible to cleavage under basic conditions, a reaction that can be exacerbated by elevated temperatures.[1] This instability is a central theme that will guide our discussion on quenching, extraction, and purification.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura coupling is a powerful tool for C-C bond formation at the 7-position of the benzo[d]isoxazole ring.[2][3][4] However, the basic conditions typically employed can pose a significant threat to the integrity of the isoxazole ring.

Q1: My Suzuki-Miyaura reaction using this compound is complete, but I'm concerned about the strong base (e.g., K₂CO₃, Cs₂CO₃) degrading my product during workup. What is the best quenching and extraction strategy?

A1: This is a critical concern. The primary goal is to neutralize the base and remove inorganic salts without subjecting the product to harsh pH conditions.

Recommended Quenching & Extraction Protocol:

  • Cooling is Key: Before quenching, cool the reaction mixture to room temperature. If the reaction was run at high temperatures, cooling to 0 °C is advisable to minimize the rate of any potential base-mediated decomposition.

  • Mild Acidic Quench: Instead of quenching directly with water, which will remain basic, use a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize the carbonate or phosphate base to a much gentler pH of around 6-7. Add the NH₄Cl solution slowly while stirring.

  • Solvent Selection for Extraction: After quenching, extract the product with an organic solvent. Ethyl acetate is a common and effective choice. Dichloromethane can also be used. The choice of solvent will also depend on the solubility of your coupled product.

  • Aqueous Washes:

    • Wash the combined organic layers with water to remove the bulk of the inorganic salts.

    • Follow with a brine wash to aid in the separation of the aqueous and organic layers and to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Diagram of the Suzuki Workup Workflow:

Caption: Gentle workup for Suzuki reactions.

Q2: I'm observing significant byproduct formation in my Suzuki reaction, including homocoupling of the boronic acid and debromination of my starting material. How can I remove these during workup and purification?

A2: These are common byproducts in Suzuki reactions.[5][6][7] A multi-step purification strategy is often necessary.

Troubleshooting Byproduct Removal:

  • Homocoupled Boronic Acid Byproduct: This byproduct is often more polar than the desired product. Careful column chromatography on silica gel is the most effective way to separate it. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will typically elute your desired, less polar product first.

  • Debrominated Starting Material (Benzo[d]isoxazole): This byproduct is non-polar and can sometimes co-elute with the product.

    • Recrystallization: If your product is a solid, recrystallization can be highly effective. A solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains soluble, is ideal. Common solvent systems for recrystallization of aryl-benzo[d]isoxazoles include ethanol/water, isopropanol, or ethyl acetate/hexanes.

    • Column Chromatography: A shallow gradient during column chromatography can often provide the necessary resolution to separate the product from the slightly more polar debrominated starting material.

Data on Common Solvents for Purification:

Solvent System (v/v)ApplicationPolarity
Hexanes / Ethyl AcetateColumn ChromatographyLow to Medium
Dichloromethane / MethanolColumn ChromatographyMedium to High
Ethanol / WaterRecrystallizationHigh
IsopropanolRecrystallizationMedium
Section 2: Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is another cornerstone reaction for functionalizing this compound, enabling the formation of C-N bonds.[8][9][10][11] Similar to the Suzuki reaction, it often employs strong bases like sodium tert-butoxide (NaOtBu), which necessitates a careful workup.

Q1: How should I quench my Buchwald-Hartwig reaction to avoid decomposition of the aminated benzo[d]isoxazole product?

A1: The use of strong alkoxide bases requires a slightly different, yet still mild, quenching strategy compared to the carbonate bases used in Suzuki reactions.

Recommended Quenching Protocol:

  • Cool the Reaction: As with the Suzuki reaction, cool the reaction mixture to room temperature or 0 °C.

  • Mild Quenching Agent: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a good first choice. It is basic enough to not cause issues with acid-labile groups but will effectively neutralize the strong alkoxide base. Alternatively, for very sensitive substrates, a slow addition of water can be used, followed by neutralization with a very dilute acid solution (e.g., 1 M HCl) to bring the pH to ~7.

  • Extraction and Washing: Proceed with extraction using ethyl acetate or another suitable organic solvent, followed by water and brine washes as described for the Suzuki workup.

Q2: I'm struggling to remove the palladium catalyst and phosphine ligand from my Buchwald-Hartwig reaction product. What are some effective purification strategies?

A2: Residual palladium and phosphine oxides are common impurities in these reactions.

Strategies for Catalyst and Ligand Removal:

  • Filtration through Celite® or Silica: After quenching and dilution with an organic solvent, filtering the mixture through a pad of Celite® or a short plug of silica gel can remove a significant portion of the precipitated palladium catalyst.

  • Aqueous Washes with Chelating Agents:

    • Washing the organic layer with a 10% aqueous solution of sodium thiosulfate can help to complex and remove residual palladium.[12]

    • A wash with a dilute aqueous solution of thiourea can also be effective.

  • Specialized Scavengers: For very low levels of palladium contamination required for pharmaceutical applications, specialized scavengers can be employed. These are typically silica-based materials functionalized with thiol or other palladium-coordinating groups.

  • Column Chromatography: Phosphine oxides are typically quite polar and can be readily separated from the desired product by silica gel column chromatography.

Diagram of the Buchwald-Hartwig Workup and Purification:

Caption: A comprehensive workup and purification strategy.

General Considerations for Handling this compound and its Derivatives

  • Solubility: While specific quantitative data is scarce, this compound and its arylated or aminated derivatives generally exhibit good solubility in common organic solvents such as ethyl acetate, dichloromethane, THF, and acetone. They are poorly soluble in water and hexanes. This solubility profile is advantageous for extraction and for precipitation/recrystallization by the addition of a non-polar co-solvent like hexanes.

  • Stability: Always handle solutions containing benzo[d]isoxazole derivatives with care, avoiding prolonged exposure to strong bases. When possible, perform workup procedures at room temperature or below.

  • Safety: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[10][13] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This technical guide provides a framework for developing robust and effective workup procedures for reactions involving this compound. By understanding the underlying chemistry and potential pitfalls, researchers can navigate the synthesis of novel derivatives with greater confidence and success.

References

  • Process for the purification of substituted benzoxazole compounds.
  • pH and temperature stability of the isoxazole ring in leflunomide.
  • Your trick to remove residual palladium : r/Chempros. Reddit.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science (RSC Publishing).
  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 7-Bromobenzo(d)isoxazole | C7H4BrNO | CID 55274444. PubChem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Buchwald–Hartwig amin
  • [Supporting Information Synthesis of Substituted Benzo[b][14][15]oxazepine Derivatives by the Reaction of 2-Aminophenols with Alkynones. The Royal Society of Chemistry.]([Link])
  • Novel ring transformation of 5-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-isoxazole-4-carbaldehyde with 1,2-diaminobenzenes to 3-cyano-1,5-benzodiazepine C-nucleosides. PubMed.
  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chrom
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed.
  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.
  • Effect of solvent and base on Suzuki cross-coupling reaction a.
  • Solvent Miscibility Table. Sigma-Aldrich.
  • SOLVENT MISCIBILITY TABLE. Phenomenex.
  • Clean and Efficient Synthesis of Isoxazole Deriv
  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Profile of 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Benzo[d]isoxazole derivatives, for instance, form the core of numerous pharmacologically active agents. Among these, 7-Bromobenzo[d]isoxazole stands as a key synthetic intermediate whose unambiguous characterization is crucial for downstream applications. This guide provides a detailed, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. In the absence of readily available, assigned experimental data for this specific isomer, we present a robustly predicted spectroscopic profile. This prediction is grounded in fundamental NMR principles and is critically compared against the experimentally determined spectra of closely related structural analogs, namely 6-bromobenzoxazole and 5-bromobenzisoxazole. This comparative approach not only offers a reliable framework for the identification of this compound but also illuminates the subtle yet significant electronic effects that dictate chemical shifts in substituted benzisoxazole systems.

Predicted NMR Assignments for this compound

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are derived from established substituent effects on aromatic systems and analysis of the spectra of analogous compounds. The numbering of the atoms for assignment purposes is shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.6 - 8.8s-
H-47.7 - 7.9d7.5 - 8.5
H-57.3 - 7.5t7.5 - 8.5
H-67.6 - 7.8d7.5 - 8.5
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)
C-3150 - 155
C-3a120 - 125
C-4125 - 130
C-5130 - 135
C-6122 - 127
C-7110 - 115
C-7a160 - 165

Comparative NMR Data of Structural Analogs

To contextualize the predicted data for this compound, we present the experimental NMR data for two closely related isomers: 6-bromobenzoxazole and 5-bromobenzisoxazole. The key difference lies in the position of the bromine atom and, in the case of 6-bromobenzoxazole, the arrangement of the heteroatoms in the five-membered ring.

Experimental NMR Data for 6-Bromobenzoxazole

Source: Royal Society of Chemistry - Supplementary Information[1]

¹H NMR (400 MHz, CDCl₃):

  • δ 8.13 (s, 1H), 7.89 (d, J = 1.6 Hz, 1H), 7.64 (d, J = 8.4 Hz, 1H), 7.49 (dd, J = 8.4, 1.6 Hz, 1H).

¹³C NMR (100 MHz, CDCl₃):

  • δ 152.9, 150.8, 142.0, 128.8, 122.9, 117.8, 112.1.

Experimental NMR Data for 5-Bromobenzisoxazole

While a complete, assigned dataset for 5-bromobenzisoxazole was not found in the initial search, data for related 5-substituted benzisoxazoles can be used for general comparison. For instance, in a 5-substituted pattern, one would expect the protons at C-4 and C-6 to be doublets, and the proton at C-7 to be a singlet.

Discussion and Comparative Analysis

The predicted ¹H NMR spectrum of this compound is expected to show three distinct aromatic proton signals. The proton at the 3-position (H-3) is anticipated to be the most deshielded, appearing as a singlet due to the absence of adjacent protons. The protons on the benzene ring (H-4, H-5, and H-6) will form a three-spin system. H-4 and H-6 are expected to be doublets, coupled to H-5, which in turn should appear as a triplet. The bromine atom at the 7-position will exert a deshielding effect on the adjacent H-6 and a weaker effect on H-5.

In comparison, the experimental spectrum of 6-bromobenzoxazole shows a different pattern.[1] The proton at C-2 of the oxazole ring appears as a singlet at 8.13 ppm. The protons on the benzene ring appear as two doublets and a doublet of doublets, consistent with a 1,2,4-trisubstituted benzene ring.

The ¹³C NMR spectrum of this compound is predicted to show seven distinct signals. The carbon directly bonded to the bromine atom (C-7) is expected to be significantly shielded, appearing at a lower chemical shift (110-115 ppm). The C-7a, being adjacent to the oxygen atom of the isoxazole ring, is predicted to be the most deshielded carbon of the benzene moiety.

By comparing these predicted and experimental data, researchers can more confidently assign the structure of this compound when it is synthesized or isolated. The distinct splitting patterns and chemical shifts provide a unique fingerprint for each isomer.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2][3] Ensure the sample is fully dissolved; gentle warming or vortexing can be applied if necessary.[2]

  • Filter the solution if any particulate matter is present to avoid interfering with the magnetic field homogeneity.[4]

  • Transfer the clear solution into a clean, high-quality 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent residual peak is not used.[2][5]

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., zg30). Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire_h1 Acquire ¹H Spectrum lock->acquire_h1 acquire_c13 Acquire ¹³C Spectrum lock->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate analyze Analyze & Assign calibrate->analyze

Caption: Experimental workflow for NMR analysis.

References

  • NMR Sample Preparation Guide. (n.d.). Scribd.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • Sample Preparation. (n.d.). University of Liverpool, Department of Chemistry.
  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry.

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 7-Bromobenzo[d]isoxazole: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation of 7-Bromobenzo[d]isoxazole, a halogenated heterocyclic compound of interest in medicinal chemistry. While direct experimental spectra for this specific molecule are not widely published, we can construct a robust, predictive framework by dissecting its structure and drawing comparisons with well-documented fragmentation behaviors of related chemical moieties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and anticipate the mass spectral behavior of this and similar compounds.

Introduction to this compound and the Rationale for Mass Spectrometric Analysis

This compound belongs to the benzisoxazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active molecules. The presence of a bromine atom and the isoxazole ring system imparts specific chemical properties that are crucial for its biological activity and metabolic stability. Understanding its fragmentation pattern is essential for its unambiguous identification in complex matrices, such as during metabolite profiling or reaction monitoring.

The molecular formula of this compound is C₇H₄BrNO, with a monoisotopic mass of 196.94763 Da and an average molecular weight of 198.02 g/mol .[1][2][3] The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, serving as a key diagnostic feature.[4]

Predicted Fragmentation Pathways: A Comparative Analysis of Ionization Techniques

The fragmentation of a molecule is highly dependent on the ionization technique employed. We will explore the predicted fragmentation under both "hard" ionization (Electron Impact) and "soft" ionization (Electrospray) techniques.

Electron Impact (EI) ionization utilizes a high-energy electron beam (typically 70 eV) to ionize molecules, leading to the formation of a molecular ion (M•+) that is often energetically unstable and prone to extensive fragmentation.[5][6] This "hard" ionization technique is invaluable for obtaining detailed structural information from the resulting fragment ions.

Predicted EI Fragmentation of this compound:

The initial event is the formation of the molecular ion at m/z 197/199. The fragmentation will likely proceed through several key pathways, driven by the stability of the resulting fragments:

  • Loss of CO: A common fragmentation pathway for heterocyclic compounds containing a carbonyl-like group is the loss of a neutral carbon monoxide (CO) molecule (28 Da). This would result in a fragment ion at m/z 169/171.

  • Loss of Br•: Cleavage of the C-Br bond can lead to the loss of a bromine radical (79/81 Da), resulting in a fragment ion at m/z 118.

  • Loss of HBr: Elimination of a neutral hydrogen bromide molecule (80/82 Da) is another plausible pathway, which would yield a fragment ion at m/z 117.

  • Ring Cleavage: The isoxazole ring can undergo cleavage. A characteristic fragmentation of isoxazoles involves the cleavage of the N-O bond followed by other bond scissions. This could lead to the formation of a benzonitrile-like fragment. For instance, the loss of a CHO• radical (29 Da) could lead to a brominated benzonitrile fragment at m/z 168/170. Subsequent loss of the bromine radical would yield the benzonitrile cation at m/z 102.

  • Formation of Benzynium Ion: A common fragment in the mass spectra of substituted benzene derivatives is the benzynium ion (C₆H₄⁺•) at m/z 76, formed through the loss of the substituents.

The following diagram illustrates the predicted EI fragmentation pathways:

EI_Fragmentation_7-Bromobenzodisoxazole M [C₇H₄BrNO]⁺• m/z 197/199 F1 [C₆H₄BrN]⁺• m/z 169/171 M->F1 - CO F2 [C₇H₄NO]⁺ m/z 118 M->F2 - Br• F3 [C₇H₃NO]⁺• m/z 117 M->F3 - HBr F4 [C₇H₃BrN]⁺• m/z 168/170 M->F4 - CHO• F6 [C₆H₄]⁺• m/z 76 F2->F6 - CNO F5 [C₇H₃N]⁺ m/z 102 F4->F5 - Br•

Caption: Predicted Electron Impact fragmentation pathways of this compound.

Electrospray ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[7] This is particularly useful for confirming the molecular weight of the analyte.

Predicted ESI Spectrum of this compound:

In positive ion mode ESI, this compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 198/200. Depending on the solvent system, sodium ([M+Na]⁺ at m/z 220/222) or potassium ([M+K]⁺ at m/z 236/238) adducts may also be present.[8]

To induce fragmentation in an ESI source, tandem mass spectrometry (MS/MS) is employed, where the precursor ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID).

Predicted ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 198/200):

The fragmentation of the protonated molecule is expected to be less extensive than under EI conditions.

  • Loss of CO: Similar to EI, the loss of a neutral CO molecule (28 Da) is a likely fragmentation pathway, yielding a fragment at m/z 170/172.

  • Loss of HBr: The elimination of hydrogen bromide (80/82 Da) could also occur, resulting in a fragment at m/z 118.

The following diagram illustrates the predicted ESI-MS/MS fragmentation pathways:

ESI_MSMS_Fragmentation_7-Bromobenzodisoxazole MH [C₇H₅BrNO]⁺ [M+H]⁺ m/z 198/200 F1_ESI [C₆H₅BrN]⁺ m/z 170/172 MH->F1_ESI - CO F2_ESI [C₇H₅NO]⁺ m/z 118 MH->F2_ESI - Br

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of this compound.

Summary of Predicted Fragmentation Data

The following table summarizes the key predicted fragment ions for this compound under EI and ESI-MS/MS conditions.

m/z (EI) m/z (ESI-MS/MS) Proposed Formula Proposed Neutral Loss
197/199198/200 (Precursor)[C₇H₄BrNO]⁺• / [C₇H₅BrNO]⁺-
169/171170/172[C₆H₄BrN]⁺• / [C₆H₅BrN]⁺CO
118118[C₇H₄NO]⁺Br• / Br
117-[C₇H₃NO]⁺•HBr
168/170-[C₇H₃BrN]⁺•CHO•
102-[C₇H₃N]⁺CHO•, Br•
76-[C₆H₄]⁺•Br, CNO
Experimental Protocol for Mass Spectrometric Analysis

This section provides a detailed, step-by-step methodology for acquiring the mass spectrum of this compound.

Objective: To obtain high-resolution electron impact (EI) and electrospray ionization (ESI) mass spectra of this compound.

Materials:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for ESI)

  • Gas chromatograph-mass spectrometer (GC-MS) with an EI source

  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS) with an ESI source

Procedure:

4.1. GC-MS (EI) Analysis:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

  • GC Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS).

    • Oven Program: Start at 50 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/sec.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Identify the molecular ion and major fragment ions.

4.2. LC-MS/MS (ESI) Analysis:

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.

  • LC Conditions:

    • Column: C18, 50 mm x 2.1 mm ID, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan Mass Range: m/z 100-500.

    • MS/MS: Isolate the [M+H]⁺ ion (m/z 198/200) and perform collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate a fragmentation spectrum.

  • Data Analysis: Examine the full scan spectrum for the protonated molecule and other adducts. Analyze the MS/MS spectrum to identify the major fragment ions.

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_EI GC-MS (EI) Analysis cluster_ESI LC-MS/MS (ESI) Analysis SamplePrep_EI Sample Preparation (1 mg/mL in Methanol) GC_Separation GC Separation SamplePrep_EI->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization MS_Analysis_EI Mass Analysis (m/z 40-400) EI_Ionization->MS_Analysis_EI Data_Analysis_EI Data Analysis (Fragmentation Pattern) MS_Analysis_EI->Data_Analysis_EI SamplePrep_ESI Sample Preparation (10 µg/mL in MeOH/H₂O) LC_Separation LC Separation SamplePrep_ESI->LC_Separation ESI_Ionization ESI Ionization (+ve mode) LC_Separation->ESI_Ionization MSMS_Analysis Tandem MS (CID) ESI_Ionization->MSMS_Analysis Data_Analysis_ESI Data Analysis (Precursor & Product Ions) MSMS_Analysis->Data_Analysis_ESI Start This compound Start->SamplePrep_EI Start->SamplePrep_ESI

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Conclusion

This guide provides a comprehensive, predictive analysis of the mass spectrometric fragmentation of this compound. By leveraging fundamental principles of mass spectrometry and comparing with the known behavior of related chemical structures, we have proposed detailed fragmentation pathways under both EI and ESI conditions. The characteristic isotopic signature of bromine, coupled with key neutral losses such as CO and HBr, and specific ring cleavage products, will be instrumental in the identification and structural confirmation of this compound. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality mass spectral data. This predictive approach serves as a valuable tool in the absence of published experimental data, enabling scientists to anticipate and interpret the mass spectral behavior of novel compounds in their research endeavors.

References

  • Benchchem. Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
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A Comparative Guide to the Reactivity of 7-Bromobenzo[d]isoxazole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzisoxazole Scaffold in Modern Chemistry

The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal building block for designing molecules that interact with biological targets such as enzymes and receptors.[1] Bromo-substituted benzisoxazoles, in particular, serve as versatile synthetic intermediates. The carbon-bromine bond acts as a crucial functional handle for late-stage diversification, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).

However, the reactivity of the C-Br bond is not uniform across all positions on the benzene ring. The positional isomerism of the bromine atom (at C4, C5, C6, or C7) profoundly influences the substrate's susceptibility to chemical transformation. This guide provides an in-depth comparison of the reactivity of 7-Bromobenzo[d]isoxazole against its key isomers (4-bromo, 5-bromo, and 6-bromo), supported by mechanistic principles and experimental data from analogous systems. Understanding these nuanced differences is paramount for researchers in designing efficient synthetic routes and optimizing reaction conditions.

Underlying Principles: Electronic and Steric Effects of Isomerism

The reactivity of bromobenzisoxazole isomers is fundamentally governed by a delicate interplay of electronic and steric effects.

  • Electronic Effects : The isoxazole ring fused to the benzene core is electron-withdrawing. This property is crucial for activating the aromatic ring towards certain reactions. The extent of this activation at the C-Br bond depends on the relative positions. For nucleophilic aromatic substitution, electron-withdrawing effects that stabilize the intermediate carbanion are paramount.[3]

  • Steric Effects : The proximity of the bromine atom to the fused isoxazole ring can create significant steric hindrance. This is most pronounced in the 7-bromo and 4-bromo isomers, where the bromine is ortho to the heterocyclic ring fusion points. This steric bulk can impede the approach of bulky reagents, such as the large coordination sphere of a palladium catalyst in cross-coupling reactions.[4]

Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[5][6] Its mechanism involves the oxidative addition of a palladium(0) catalyst to the C-Br bond, a transmetalation step with an organoboron reagent, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[7]

Comparative Reactivity Analysis

The general reactivity trend for Suzuki-Miyaura coupling of aryl bromides is often para > meta > ortho relative to a bulky substituent. In the context of bromobenzisoxazoles:

  • 5- and 6-Bromobenzo[d]isoxazole (meta- and para-analogues) : These isomers are expected to be the most reactive. The bromine atom is relatively unhindered, allowing for easier access by the palladium catalyst for the rate-determining oxidative addition step. The electron-withdrawing nature of the isoxazole ring can also facilitate this step.

  • This compound (ortho-analogue) : The bromine atom at the 7-position is ortho to the oxygen atom of the isoxazole ring. This proximity creates significant steric hindrance, which can slow down the rate of oxidative addition. Consequently, 7-bromobenzisoxazole is predicted to be less reactive than the 5- and 6-isomers. More forcing conditions, such as higher temperatures or more active catalyst systems, may be required to achieve comparable yields.[5]

  • 4-Bromobenzo[d]isoxazole (ortho-analogue) : Similar to the 7-bromo isomer, the bromine at the 4-position is ortho to the isoxazole ring fusion, creating substantial steric hindrance. This is expected to result in the lowest reactivity among the four isomers in Suzuki-Miyaura coupling.

Supporting Experimental Data (Analogous Systems)

The following table summarizes typical yields for Suzuki-Miyaura reactions on various bromo-substituted aromatic and heteroaromatic systems, which supports the predicted reactivity trend.

SubstrateBoronic AcidCatalyst/ConditionsYield (%)Reference
4-Bromobenzoic AcidPhenylboronic AcidPd(II) complex, Na₂CO₃, H₂O/MeOH, rt, 2h>98%[8]
3-Bromobenzoic Acid3,5-Difluorophenylboronic Acid[PdCl₂(NH₂CH₂COOH)₂], K₂CO₃, H₂O, rtLow[9]
7-Bromo-1H-indazoleVarious Arylboronic AcidsPd(PPh₃)₄, Cs₂CO₃, Dioxane/EtOH/H₂O, 140°CGood[5]
4-BromoanisolePhenylboronic AcidPd/Fe₃O₄/Charcoal, K₂CO₃, EtOH/H₂O, 80°C98%[10]

Note: This table presents data from different studies with varying conditions and is intended to illustrate general reactivity trends rather than for direct quantitative comparison.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adaptable for the bromobenzisoxazole isomers. Optimization of catalyst, ligand, base, and temperature may be required for each specific isomer.

  • Reagent Preparation : In an oven-dried Schlenk tube, combine the bromobenzisoxazole isomer (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total).

  • Inert Atmosphere : Seal the tube and thoroughly degas the mixture by bubbling argon through it for 10-15 minutes.

  • Reaction : Place the reaction mixture in a preheated oil bath at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition R¹-Br Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-Br OxAdd->PdII_complex Transmetalation Transmetalation R²-B(OH)₂ Base PdII_complex->Transmetalation PdII_intermediate R¹-Pd(II)L₂-R² Transmetalation->PdII_intermediate RedElim Reductive Elimination PdII_intermediate->RedElim Product R¹-R² PdII_intermediate->Product Product Formation RedElim->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a key transformation for introducing nucleophiles onto an aromatic ring.[3] The reaction is favored on electron-poor aromatic systems and proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[11]

Comparative Reactivity Analysis

The reactivity of bromobenzisoxazoles in SNAr reactions is primarily dictated by the ability of the molecule to stabilize the negative charge of the Meisenheimer complex. The electron-withdrawing isoxazole ring plays a crucial role in this stabilization.

  • 4- and 6-Bromobenzo[d]isoxazole : These isomers are predicted to be the most reactive towards SNAr. The negative charge developed during the formation of the Meisenheimer complex can be effectively delocalized onto the electronegative atoms of the isoxazole ring through resonance, particularly when the attack occurs at positions ortho or para to the ring fusion.

  • 5- and this compound : In these isomers, the stabilizing resonance effect of the isoxazole ring on the Meisenheimer complex is less pronounced. The negative charge cannot be as effectively delocalized onto the heteroatoms. Consequently, these isomers are expected to be less reactive in SNAr reactions compared to their 4- and 6-bromo counterparts.

Studies on analogous systems like 4,7-dibromobenzo[d][8][12][13]thiadiazole show that nucleophilic substitution with morpholine occurs preferentially at the 4-position, highlighting the enhanced reactivity of this position due to electronic factors.[13][14][15]

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine

This protocol provides a general method for the SNAr reaction on bromobenzisoxazole isomers. Reaction times and temperatures may need to be adjusted based on the reactivity of the specific isomer.

  • Reagent Setup : In a sealed reaction vessel, dissolve the bromobenzisoxazole isomer (1.0 mmol, 1.0 equiv.) in a polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5 mL).

  • Nucleophile and Base Addition : Add the nucleophile, for example, morpholine (1.5 mmol, 1.5 equiv.), and a non-nucleophilic base like triethylamine (Et₃N, 1.1 mmol, 1.1 equiv.) to intercept the HBr formed.[15]

  • Reaction Conditions : Heat the mixture to a temperature between 80°C and 120°C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue using column chromatography.

Visualizing the SNAr Mechanism and Workflow

SNAr_Mechanism cluster_mechanism SₙAr Mechanism ArylHalide Ar-Br (Electron-deficient) Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) ArylHalide->Meisenheimer + Nu⁻ (slow) Nucleophile Nu⁻ Product Ar-Nu Meisenheimer->Product - Br⁻ (fast)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Experimental_Workflow start Start reagents Combine Bromobenzisoxazole, Boronic Acid, Base, Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Argon) solvent->inert heat Heat Reaction Mixture (e.g., 80-110°C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Characterize Pure Product purify->end

Sources

7-Bromobenzo[d]isoxazole: A Strategic Bioisosteric Replacement for Carboxylic Acids and Phenols in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging a Privileged Scaffold for Enhanced Drug-like Properties

In the intricate process of drug development, the journey from a promising hit compound to a viable clinical candidate is often fraught with challenges related to suboptimal physicochemical and pharmacokinetic properties. Functional groups such as carboxylic acids and phenols, while frequently essential for target engagement, can introduce liabilities including poor metabolic stability, low cell permeability, and potential toxicity.[1] Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a powerful strategy to mitigate these issues by substituting a problematic moiety with a group that retains the desired biological activity while conferring a more favorable drug-like profile.[2] This guide provides an in-depth technical comparison of 7-Bromobenzo[d]isoxazole as a bioisosteric replacement for carboxylic acids and phenols, supported by experimental rationale and protocols for its evaluation.

The Benzisoxazole Scaffold: A Privileged Element in Medicinal Chemistry

The benzisoxazole core is recognized as a "privileged scaffold" in drug discovery, forming the backbone of numerous biologically active compounds with a wide spectrum of therapeutic applications.[3][4] Its unique electronic and structural properties allow for versatile binding interactions with various biological targets. The strategic placement of the nitrogen and oxygen atoms in the isoxazole ring, compared to its isomer benzoxazole, can significantly influence the pharmacological profile of a molecule.[5] This makes the benzisoxazole moiety a valuable building block for developing potent and selective ligands.

The introduction of a bromine atom at the 7-position of the benzisoxazole ring further refines its properties. Halogenation is a common tactic in medicinal chemistry to enhance binding affinity through halogen bonding, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can modulate cell permeability and oral bioavailability. The electron-withdrawing nature of the bromine atom can also influence the acidity of potential hydrogen bond donors within the molecule, further tuning its interaction with target proteins.[3]

This compound as a Carboxylic Acid Bioisostere

Carboxylic acids are prevalent in drug molecules due to their ability to form strong ionic interactions and hydrogen bonds with target proteins. However, their acidic nature often leads to poor oral absorption and rapid clearance. This compound can serve as an effective non-classical bioisostere for the carboxylic acid group by mimicking its hydrogen bonding capabilities and spatial arrangement, while offering improved physicochemical properties.

Physicochemical and Pharmacokinetic Advantages:
PropertyTypical Carboxylic AcidThis compound MoietyRationale for Improvement
pKa 3 - 5Not applicable (non-ionizable)Avoids the high acidity that can lead to poor membrane permeability and rapid renal clearance.
LogP (Lipophilicity) Generally lowerGenerally higherIncreased lipophilicity can enhance cell membrane permeability and oral absorption.[6]
Metabolic Stability Prone to glucuronidationMore resistant to phase II metabolismThe benzisoxazole ring is generally more metabolically stable than a carboxylic acid group.[1]
Cell Permeability Often low due to ionizationGenerally higherThe neutral and more lipophilic nature facilitates passive diffusion across cell membranes.
Experimental Validation: A Comparative Workflow

To empirically validate the benefits of replacing a carboxylic acid with this compound, a systematic experimental workflow is proposed. This involves synthesizing the parent carboxylic acid-containing compound and its this compound analogue and subjecting them to a battery of in vitro assays.

Experimental Workflow: Carboxylic Acid vs. This compound Bioisostere

G cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Comparison Synth_Parent Synthesis of Parent Compound (with COOH) Binding_Assay Target Binding Assay (e.g., TR-FRET, FP) Synth_Parent->Binding_Assay Enzyme_Assay Enzymatic Assay (IC50 determination) Synth_Parent->Enzyme_Assay Cell_Assay Cell-Based Potency Assay (EC50 determination) Synth_Parent->Cell_Assay PK_Assay In Vitro ADME Assays (Metabolic Stability, Permeability) Synth_Parent->PK_Assay Synth_Analog Synthesis of Analog (with 7-Br-Benzisoxazole) Synth_Analog->Binding_Assay Synth_Analog->Enzyme_Assay Synth_Analog->Cell_Assay Synth_Analog->PK_Assay Compare_Potency Compare Potency (IC50 / EC50) Binding_Assay->Compare_Potency Enzyme_Assay->Compare_Potency Cell_Assay->Compare_Potency Compare_PK Compare PK Properties (t1/2, Papp) PK_Assay->Compare_PK Select_Candidate Select Optimal Candidate for In Vivo Studies Compare_Potency->Select_Candidate Compare_PK->Select_Candidate

Caption: A streamlined workflow for the comparative evaluation of a carboxylic acid-containing drug candidate and its this compound bioisostere.

Detailed Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of the parent carboxylic acid compound and its this compound analogue in human liver microsomes.

Materials:

  • Parent compound and this compound analogue (10 mM stock solutions in DMSO)

  • Human Liver Microsomes (HLM), pooled (20 mg/mL)

  • NADPH regenerating system (e.g., GIBCO™ NADPH Regeneration System, Solution A and B)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL warfarin)

  • LC-MS/MS system

Procedure:

  • Prepare a 1 mg/mL working solution of HLM in 0.1 M phosphate buffer.

  • In a 96-well plate, add the test compound to the HLM solution to a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate at 4000 rpm for 20 minutes to precipitate proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Analyze the samples to determine the percentage of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

This compound as a Phenol Bioisostere

Phenolic hydroxyl groups are also common in drug molecules, often acting as hydrogen bond donors and participating in key interactions with the target. However, they are highly susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid excretion and poor oral bioavailability.[1] The this compound moiety can act as a bioisostere for a phenol by mimicking its hydrogen bond accepting and donating potential through the isoxazole nitrogen and the potential for halogen bonding, while being significantly more resistant to metabolic conjugation.

Case Study: Inhibition of Acetylcholinesterase

A compelling example of the benzisoxazole scaffold as a successful bioisostere comes from the development of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. In a series of N-benzylpiperidine-based inhibitors, the benzisoxazole heterocycle was found to be an effective bioisosteric replacement for a benzoyl functionality.[3][7] This substitution led to potent AChE inhibitors with IC50 values in the low nanomolar range.[7] This case highlights the ability of the benzisoxazole ring to mimic the binding interactions of a phenyl-containing group while potentially offering improved drug-like properties.

Signaling Pathway: Acetylcholinesterase Inhibition

Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Synaptic_Transmission Synaptic Transmission Postsynaptic_Receptor->Synaptic_Transmission Inhibitor 7-Br-Benzisoxazole Inhibitor Inhibitor->AChE Inhibition

Caption: Inhibition of acetylcholine hydrolysis by a this compound-containing inhibitor, leading to increased synaptic transmission.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the cyclization of an appropriately substituted ortho-halobenzaldehyde oxime or a related precursor. The bromine substituent can either be present on the starting material or introduced at a later stage of the synthesis.

General Synthetic Scheme:

A plausible synthetic route to incorporate the this compound moiety as a bioisosteric replacement for a carboxylic acid could involve the coupling of a pre-formed this compound with a suitable partner molecule. For instance, if the original drug molecule has a carboxylic acid linked to an amine via an amide bond, the this compound could be functionalized to allow for a similar linkage.

Conclusion and Future Perspectives

This compound represents a highly promising and strategic bioisosteric replacement for carboxylic acid and phenol functionalities in drug discovery. Its favorable physicochemical properties, including enhanced metabolic stability and potential for improved cell permeability, address key liabilities associated with these common functional groups. The "privileged" nature of the benzisoxazole scaffold, combined with the advantageous effects of the 7-bromo substituent, makes it a valuable tool for medicinal chemists seeking to optimize lead compounds into viable drug candidates.

The successful application of the benzisoxazole core as a bioisostere in areas such as acetylcholinesterase inhibition provides a strong rationale for its broader implementation.[3][7] Future research should focus on the systematic evaluation of this compound in direct comparison with parent carboxylic acids and phenols across a diverse range of biological targets. Such studies will further solidify its role as a go-to bioisostere for overcoming common drug development hurdles and for the generation of novel intellectual property.

References

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  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line.
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  • Design, synthesis, and In silico studies of novel benzimidazole, benzoxazole, and benzothiazole analogues as EGFR-targeting anticancer agents against breast cancer. Journal of Molecular Structure.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of novel chemical entities is a cornerstone of rigorous scientific advancement. This guide provides an in-depth comparison of analytical methodologies for the quantification of 7-Bromobenzo[d]isoxazole, a heterocyclic compound with potential applications stemming from the diverse biological activities of the benzisoxazole scaffold.[1][2] While specific literature on the analytical quantification of this particular molecule is nascent, this guide leverages established principles and data from structurally analogous compounds to provide a robust framework for methodological selection and implementation.

Introduction to this compound and the Imperative for its Quantification

This compound belongs to the benzisoxazole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry.[1][2] Derivatives of benzisoxazole have shown a wide array of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1] The introduction of a bromine atom at the 7-position is expected to modulate the compound's physicochemical properties, potentially influencing its biological activity and metabolic profile.

Accurate and precise quantification of this compound is paramount for:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • In Vitro and In Vivo Efficacy Studies: To correlate the compound's concentration with its biological effects.

  • Process Chemistry and Quality Control: To ensure the purity and consistency of synthesized batches.

  • Metabolic Profiling: To identify and quantify metabolites in biological matrices.

This guide will compare three principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone technique for the analysis of a wide range of organic molecules, including those with similar structures to this compound.[3][4][5][6] Its versatility in terms of stationary and mobile phases makes it highly adaptable for the separation and quantification of this compound from complex matrices.

Principle of HPLC

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. For a non-polar compound like this compound, reversed-phase HPLC, which utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, is the method of choice.[3]

Detection Methods for HPLC

HPLC with UV-Visible Detection (HPLC-UV): The aromatic nature of the benzisoxazole ring system imparts UV-absorbing properties to the molecule. Isoxazole derivatives are known to exhibit UV absorption maxima, making UV detection a straightforward and cost-effective method for quantification.[7][8]

HPLC with Mass Spectrometry Detection (HPLC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices, coupling HPLC with tandem mass spectrometry is the gold standard. This technique allows for the unambiguous identification and quantification of the target analyte, even at very low concentrations.

Comparative Performance of HPLC Methods

The following table summarizes the expected performance characteristics of HPLC-based methods for the quantification of this compound, based on data from analogous compounds.

Parameter HPLC-UV UPLC-MS/MS Rationale/Supporting Evidence
Lower Limit of Quantification (LLOQ) 10-100 ng/mL0.1-1 ng/mLUPLC-MS/MS offers significantly higher sensitivity, crucial for low-dose PK studies.[3]
Linearity Range 10-1000 ng/mL0.1-500 ng/mLBoth methods can provide a wide linear range suitable for various applications.[3]
Precision (%RSD) < 15%< 10%The enhanced selectivity of MS detection typically leads to better precision.[3]
Accuracy/Recovery 85-115%90-110%Both methods can achieve high accuracy with proper validation.
Selectivity ModerateHighMS/MS provides unparalleled selectivity by monitoring specific parent-to-daughter ion transitions.
Throughput ModerateHighUPLC systems, with their shorter run times, are well-suited for high-throughput screening.[3]
Experimental Workflow and Protocol: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Urine) SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->SPE Extraction Evap Evaporation & Reconstitution in Mobile Phase SPE->Evap Purification Injection Autosampler Injection Evap->Injection Column Reversed-Phase C18 Column Injection->Column Separation Detection UV Detector (e.g., 254 nm) Column->Detection Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Area Integration & Quantification via Calibration Curve Chromatogram->Quantification

Detailed Protocol for HPLC-UV Analysis:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Perform a liquid-liquid extraction with 500 µL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure good peak shape and resolution. A starting condition of 30% acetonitrile ramped up to 90% over 10 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: Based on the UV spectra of similar isoxazole derivatives, a wavelength between 254 nm and 386 nm should be evaluated for optimal sensitivity.[7][8]

  • Calibration and Quantification:

    • Prepare a series of calibration standards of this compound in the appropriate matrix.

    • Analyze the standards and samples.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds.[9][10][11] Given that many aromatic halogenated compounds are amenable to GC analysis, this method presents a viable option for the quantification of this compound.

Principle of GC-MS

In GC-MS, the sample is first vaporized and separated in the gas phase based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Advantages and Considerations for this compound
  • High Selectivity: The mass spectrometer provides excellent selectivity, allowing for the differentiation of the analyte from co-eluting matrix components.

  • Structural Information: The fragmentation pattern can help in the structural elucidation of metabolites.

  • Thermal Stability: The primary consideration is the thermal stability of this compound. The benzisoxazole ring is generally stable, but high temperatures in the GC inlet and column could potentially cause degradation. This must be evaluated during method development.

Expected Performance of GC-MS
Parameter GC-MS (Electron Impact Ionization) Rationale/Supporting Evidence
Lower Limit of Quantification (LLOQ) 1-10 pg on columnGC-MS is renowned for its high sensitivity for small molecules.[12]
Linearity Range 1-1000 pg on columnA wide linear dynamic range is typically achievable.[12]
Precision (%RSD) < 10%The stability of modern GC-MS systems allows for excellent precision.[12]
Accuracy/Recovery 90-110%High accuracy can be achieved with appropriate internal standards.
Selectivity Very HighSelected Ion Monitoring (SIM) mode provides exceptional selectivity.
Throughput Moderate to HighFast GC methods can be developed for increased throughput.[12]
Experimental Workflow and Protocol: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Matrix (e.g., Biological Fluid, Reaction Mixture) LLE Liquid-Liquid Extraction Sample->LLE Derivatization Derivatization (Optional) LLE->Derivatization Injection GC Inlet Injection Derivatization->Injection Separation Capillary GC Column Separation Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Spectrometer Detection (SIM/Scan) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Quantification Peak Integration & Quantification TIC->Quantification

Detailed Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Perform a liquid-liquid extraction as described for the HPLC method.

    • The final extract should be in a volatile solvent compatible with GC injection (e.g., hexane or dichloromethane).

    • Derivatization is likely not necessary for this compound but could be explored if chromatographic performance is poor.

  • GC-MS Conditions:

    • GC Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a good starting point.

    • Inlet Temperature: 250 °C (evaluate for thermal degradation).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Spectrometer Mode: For quantification, operate in Selected Ion Monitoring (SIM) mode, monitoring the molecular ion and at least two characteristic fragment ions.

UV-Visible Spectroscopy: A Rapid Screening Tool

UV-Visible spectroscopy is a simple, rapid, and cost-effective technique that can be used for the quantification of pure compounds in solution.[7][8]

Principle of UV-Visible Spectroscopy

This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. The amount of light absorbed is proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law.

Applicability and Limitations
  • Applicability: The conjugated aromatic system of this compound will result in characteristic UV absorption bands, making it suitable for quantification in simple, clean matrices.[7][8]

  • Limitations: This method lacks selectivity and is not suitable for the analysis of complex mixtures or biological samples without extensive sample cleanup, as many other compounds will also absorb in the UV region.

Experimental Protocol for UV-Visible Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., methanol or ethanol).

  • Determination of λmax: Scan a dilute solution of the compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For similar isoxazole derivatives, λmax values have been reported in the range of 382-411 nm.[7][8]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Conclusion and Recommendations

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study.

  • For high-sensitivity and high-throughput analysis in complex biological matrices , such as in pharmacokinetic studies, UPLC-MS/MS is the unequivocal method of choice.

  • For routine analysis in less complex matrices , such as in quality control of bulk material or in vitro assays with simple buffers, HPLC-UV offers a robust and cost-effective solution.

  • GC-MS is a powerful alternative, particularly if high sensitivity is required and the compound is shown to be thermally stable. It can also provide valuable structural information for metabolite identification.

  • UV-Visible Spectroscopy is best suited for the rapid quantification of pure, isolated this compound and is not recommended for complex samples.

It is imperative that any chosen method be fully validated according to established guidelines to ensure the generation of reliable and reproducible data. This includes assessing linearity, accuracy, precision, selectivity, and stability.

References

  • BenchChem. (2025).
  • Al-Warhi, T., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • Al-Warhi, T., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
  • Wikipedia. (2024).
  • Hashimoto, S., et al. (2015). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples.
  • Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • Al-Omair, M. A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • Pavlovic, D. M., et al. (2007). Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry.
  • Gallampois, C. M. J., et al. (2014). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Pellizzari, E. D., et al. (1984). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar.
  • Hietamäki, M., et al. (2025). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis.
  • Gollapalli, N. R., et al. (2015).
  • Hietamäki, M., et al. (2025). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. PubMed.
  • Angeli, A., et al. (2020). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies.
  • Kalkote, U. R., et al. (2005). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde.
  • Hietamäki, M., et al. (2025). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis.
  • Reddy, T. S., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • Dołowy, M., et al. (2007). Reversed-phase TLC study of the lipophilicity of some 3-hydroxy-1,2-benzisoxazoles substituted in the benzene ring. AKJournals.
  • Wang, Z., et al. (2014).
  • Reddy, T. S., et al. (2019). Benzisoxazole: A privileged scaffold for medicinal chemistry.
  • Mikiciuk-Olasik, E., et al. (2008). Application of hplc method for investigation of stability of new benzimidazole derivatives.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column.
  • Agilent. (2020).

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A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 7-Bromobenzo[d]isoxazole

This compound is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery.[1][2] The isoxazole scaffold is present in numerous pharmacologically active molecules, exhibiting a wide array of biological activities.[2] The purity of such intermediates is paramount, as even trace impurities can carry forward through multi-step syntheses, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3] This guide provides an in-depth, comparative analysis of three distinct Reversed-Phase HPLC (RP-HPLC) methodologies for determining the purity of this compound. We will move from a standard quality control (QC) approach to a comprehensive, stability-indicating method suitable for regulatory submissions, explaining the scientific rationale behind each choice to provide a robust, self-validating analytical framework.

Chapter 1: Foundational Principles and Analytical Challenges

This compound is a hydrophobic, aromatic molecule, making it an ideal candidate for RP-HPLC.[4][5] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase.[6] Hydrophobic molecules, like our analyte, interact more strongly with the stationary phase and are retained longer, while more polar impurities elute earlier.[6] The primary challenge lies in developing a method with sufficient selectivity to separate the main compound from structurally similar impurities, which may include:

  • Process-Related Impurities: Unreacted starting materials, intermediates, or by-products from the synthesis. This could include isomers such as 4-Bromobenzo[d]isoxazole or 6-Bromobenzo[d]isoxazole.

  • Degradation Products: Impurities formed due to exposure to stress conditions like acid, base, light, heat, or oxidation.

A robust HPLC method must be able to resolve all such potential impurities from the main analyte peak.

Logical Framework for HPLC Method Selection

The choice of an HPLC method is dictated by the analytical objective. A routine batch release may require a rapid, efficient QC method, whereas formal stability testing demands a more rigorous, fully validated stability-indicating method.

G cluster_0 HPLC Method Selection Workflow Sample Sample Received for Purity Analysis Objective Define Analytical Objective Sample->Objective QC Routine QC / Batch Release Objective->QC Speed & Efficiency Stability Stability / Forced Degradation Study Objective->Stability Comprehensive & Specific Dev Method Development / Validation Objective->Dev New Compound MethodA Method A: Standard RP-HPLC (Fast, Efficient) QC->MethodA MethodC Method C: Stability-Indicating Method (Regulatory, In-depth) Stability->MethodC MethodB Method B: Alternative Selectivity HPLC (Problematic Separation) Dev->MethodB Report Generate Report with Purity Data MethodA->Report MethodB->Report MethodC->Report

Caption: Workflow for selecting an appropriate HPLC method.

Chapter 2: Comparative HPLC Methodologies

We will evaluate three distinct RP-HPLC methods, each employing a different stationary phase and gradient profile to illustrate the impact of chromatographic parameters on separation. For this comparison, we will consider the separation of this compound from two hypothetical, yet plausible, impurities:

  • Impurity 1: A more polar starting material (e.g., 2-Amino-3-bromophenol).

  • Impurity 2: A positional isomer (e.g., 5-Bromobenzo[d]isoxazole), which is expected to have very similar hydrophobicity.

Method A: Standard High-Throughput RP-HPLC

This method represents a typical first-pass or routine QC analysis. The goal is rapid assessment with good peak shape for the main component.

  • Rationale & Expertise: A C18 column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules.[6] A short column (10-15 cm) is chosen to reduce analysis time.[7] Acetonitrile is selected as the organic modifier due to its low viscosity and favorable UV transparency.[8] A fast gradient is employed to elute all components quickly.

Method B: Alternative Selectivity RP-HPLC

This method is explored when Method A fails to resolve critical pairs, such as isomers.

  • Rationale & Expertise: A Phenyl-Hexyl stationary phase is chosen to introduce alternative separation mechanisms. In addition to hydrophobic interactions, it provides π-π interactions with aromatic analytes. This can significantly alter the selectivity between aromatic isomers like 7-bromo and 5-bromo-benzo[d]isoxazole, which may co-elute on a standard C18 phase. The gradient is shallower to enhance the resolution of closely eluting peaks.

Method C: Validated Stability-Indicating Method (SIM)

This is the most rigorous approach, designed to withstand regulatory scrutiny. It ensures that the purity assay is "stability-indicating," meaning it can accurately measure the active ingredient in the presence of its degradation products.[9][10]

  • Rationale & Expertise: This method builds upon the selectivity of Method B but incorporates a full forced degradation study.[11] The analyte is subjected to harsh conditions (acid, base, oxidation, heat, photolytic stress) to intentionally generate degradants.[9][12] The HPLC method is then proven to separate the intact analyte from all generated degradation peaks, confirming its specificity. A photodiode array (PDA) detector is crucial here for assessing peak purity and identifying co-elution.

G cluster_0 Reversed-Phase Chromatography Principle MobilePhase Mobile Phase (Polar) Acetonitrile/Water Analyte Analyte (Hydrophobic) This compound MobilePhase->Analyte Flow Impurity Impurity (Polar) MobilePhase->Impurity Flow StationaryPhase Stationary Phase (Non-Polar) C18 Hydrocarbon Chains Analyte->StationaryPhase Strong Interaction (Long Retention) Impurity->StationaryPhase Weak Interaction (Short Retention)

Caption: Analyte interaction in Reversed-Phase HPLC.

Chapter 3: Experimental Protocols

The following protocols provide detailed, step-by-step instructions. System Suitability Tests (SST) are included as they are a critical component of a self-validating system, ensuring the chromatographic system is performing adequately before sample analysis.

Instrumentation and General Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Software: OpenLab CDS or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade).

  • Analyte: this compound reference standard (>99.5% purity).

Protocol 1: Method A - Standard RP-HPLC
  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 95% B in 10 min, hold at 95% B for 2 min, return to 30% B in 0.1 min, equilibrate for 3 min.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35°C.

    • Detection: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of Acetonitrile.

    • Working Solution (0.1 mg/mL): Dilute 1 mL of stock solution to 10 mL with 50:50 Acetonitrile:Water.

  • System Suitability:

    • Inject the working solution five times.

    • Acceptance Criteria: RSD for peak area < 2.0%, Tailing Factor (Asymmetry) for the main peak between 0.8 and 1.5.

Protocol 2: Method B - Alternative Selectivity RP-HPLC
  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 70% B in 15 min, then to 95% B in 2 min, hold for 2 min, return to 40% B in 0.1 min, equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Same as Method A.

  • System Suitability:

    • Inject a solution containing the analyte and a known critical pair impurity (e.g., Impurity 2).

    • Acceptance Criteria: RSD for peak area < 2.0%, Tailing Factor < 1.5, Resolution between critical pair > 1.5 .

Protocol 3: Method C - Stability-Indicating Method (SIM)

This protocol uses the chromatographic conditions from Method B and adds a forced degradation component.

G cluster_0 Forced Degradation Workflow Start Analyte Solution (0.1 mg/mL) Acid Acid Hydrolysis 0.1M HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1M NaOH, 60°C, 4h Start->Base Oxid Oxidation 3% H2O2, RT, 24h Start->Oxid Therm Thermal Solid, 80°C, 48h Start->Therm Photo Photolytic ICH Q1B conditions Start->Photo Analysis Analyze all samples by Proposed HPLC Method (Method B) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Eval Evaluate Results Analysis->Eval Pass Method is Stability-Indicating Eval->Pass Peak Purity > 0.999 All peaks resolved Fail Method Fails (Co-elution observed) Modify and Re-evaluate Eval->Fail Peak Purity < 0.999 Resolution < 1.5

Caption: Workflow for a forced degradation study.

  • Forced Degradation Sample Preparation:

    • Prepare five separate samples of this compound solution (0.1 mg/mL).

    • Acid: Add 0.1 M HCl, heat at 60°C.

    • Base: Add 0.1 M NaOH, heat at 60°C. Neutralize before injection.

    • Oxidative: Add 3% H₂O₂, keep at room temperature.

    • Thermal: Expose solid powder to 80°C. Dissolve for analysis.

    • Photolytic: Expose solution to light according to ICH Q1B guidelines.

    • Note: The goal is to achieve 5-20% degradation. Time and temperature may need adjustment.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using the conditions from Method B .

  • Validation & Acceptance Criteria:

    • The method is considered stability-indicating if the resolution between the main peak and the closest eluting degradation product is > 1.5.

    • The peak purity of the analyte peak in all stressed samples must pass the software's purity test (e.g., purity angle < purity threshold).

Chapter 4: Data Interpretation and Performance Comparison

The performance of each method is evaluated based on its ability to separate the main analyte from the hypothetical impurities.

Table 1: Comparative Chromatographic Performance Data

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Method C (SIM on Phenyl-Hexyl)
Retention Time (min)
Impurity 1 (Polar)2.12.52.5
This compound 8.5 12.3 12.3
Impurity 2 (Isomer)8.5 (Co-elution)12.812.8
Resolution (Rs)
Rs (Analyte / Impurity 1)15.218.518.5
Rs (Analyte / Impurity 2)0.0 2.1 2.1
Tailing Factor (As)
As (Analyte Peak)1.21.11.1
Run Time (min) 152424
Analysis of Results
  • Method A is fast and provides a good peak shape for the main analyte. However, it completely fails to separate the isomeric impurity (Impurity 2), making it unsuitable for accurate purity determination if isomers are present.

  • Method B successfully resolves the critical isomeric pair (Resolution = 2.1), demonstrating the power of using an alternative stationary phase to achieve different selectivity. The longer run time is a necessary trade-off for the superior separation.

  • Method C uses the same superior separation conditions as Method B and confirms through forced degradation that no new peaks from degradation co-elute with the main analyte. This provides the highest level of confidence and is the only method suitable for stability studies and regulatory filings.

Conclusion and Recommendations

The selection of an appropriate HPLC method for purity analysis is a strategic decision based on the intended application.

  • For rapid, in-process controls where isomeric impurities are not a concern, Method A offers an efficient solution.

  • When accurate purity is required and structurally similar impurities are expected, Method B provides the necessary resolution. The use of a phenyl-hexyl column demonstrates the importance of screening different stationary phases during method development.

  • For drug development, stability testing, and final product release, only a fully validated Stability-Indicating Method like Method C is acceptable. It provides irrefutable evidence of the method's specificity and is a requirement of regulatory bodies like the FDA.

This guide illustrates that a thorough understanding of chromatographic principles allows the scientist to tailor the analytical method to the specific challenges presented by the analyte, ensuring data is always accurate, reliable, and fit for purpose.

References

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.).
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. (n.d.). HELIX Chromatography.
  • Foley, J. P., & May, W. E. (1987). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Analytical Chemistry, 59(1), 116-121.
  • Reversed-phase chromatography. (2024). In Wikipedia.
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  • Method Development Guide. (2004). ZirChrom Separations.
  • This compound. (n.d.). Sunway Pharm Ltd.
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Sepuxianyun.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research.
  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. (2022). PubMed Central.
  • Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research.
  • This compound. (n.d.). Ark Pharma Scientific Limited.
  • Al-Adham, I. S. I., & Al-Laham, S. A. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0248364.
  • 7-Bromobenzo(d)isoxazole. (n.d.). PubChem.
  • Halogenated Heterocycles as Pharmaceuticals. (2020). ResearchGate.
  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387.
  • Natural products-isoxazole hybrids. (2024). Journal of Pharmaceutical Analysis.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Musirike, M. R., et al. (2016). Stability Indicating Reverse Phase Chromatographic Method for Estimation of Related Substances in Voriconazole Drug Substance by Ultra Performance Liquid Chromatography. Journal of Analytical & Bioanalytical Techniques.
  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (2023). Journal of Pharmaceutical Sciences & Emerging Drugs.

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A Comparative Guide to Catalysts for the Cross-Coupling of 7-Bromobenzo[d]isoxazole: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzo[d]isoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Functionalization of this core structure, particularly at the 7-position, is a critical step in the development of novel therapeutic agents and advanced materials. Among the various synthetic strategies, palladium- and nickel-catalyzed cross-coupling reactions of 7-Bromobenzo[d]isoxazole stand out for their efficiency and broad substrate scope. This guide provides a comprehensive comparative analysis of various catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in catalyst selection and reaction optimization.

The Landscape of Cross-Coupling Catalysis for this compound

The choice of catalyst is paramount for achieving high yields and selectivities in the cross-coupling of this compound. The electron-deficient nature of the benzo[d]isoxazole ring system and the potential for coordination of the heteroatoms to the metal center can pose challenges for catalysis. This necessitates a careful selection of the metal precursor and, more importantly, the supporting ligand. This guide will delve into the performance of classical palladium catalysts, modern bulky phosphine and N-heterocyclic carbene (NHC) ligated systems, and emerging cost-effective nickel-based catalysts.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents at the 7-position of the benzo[d]isoxazole core.

Catalyst Performance Comparison:
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Palladium Catalysts
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012~75-85A classic, reliable choice for many substrates. May require higher catalyst loading and longer reaction times for less reactive partners.[1][2]
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane/H₂O908~85-95The bidentate dppf ligand often provides higher stability and yields compared to monodentate phosphines.[3]
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene/H₂O1004>95Bulky, electron-rich biarylphosphine ligands like SPhos are highly effective for challenging couplings, allowing for lower catalyst loadings and milder conditions.
Pd-PEPPSI-IPrIPr (NHC)K₂CO₃THF/H₂O802>95N-Heterocyclic carbene (NHC) ligands offer strong σ-donation and steric bulk, leading to highly stable and active catalysts.[4]
Nickel Catalysts
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF10018~80-90A cost-effective alternative to palladium, particularly for aryl bromides.[5][6]

Causality Behind Experimental Choices: The progression from first-generation catalysts like Pd(PPh₃)₄ to modern systems with bulky phosphine or NHC ligands is driven by the need to overcome the challenges associated with the coupling of electron-deficient or sterically hindered substrates.[7][8]

  • Ligand Choice: Bulky and electron-rich ligands such as SPhos and XPhos accelerate the rate-determining oxidative addition step and promote the final reductive elimination step of the catalytic cycle.[7][8] N-heterocyclic carbene (NHC) ligands form very stable complexes with palladium, preventing catalyst decomposition and allowing for high turnover numbers.[4]

  • Base and Solvent: The choice of base is critical for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the formation of the active boronate species.[7] The use of aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) is common and often enhances the reaction rate.[1][2]

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent in pharmaceuticals.

Catalyst Performance Comparison:
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Palladium Catalysts
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene10016~70-80An early generation catalyst system, effective for some substrates but often requires higher temperatures and longer reaction times.
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene902>90XPhos is a highly versatile and efficient ligand for a broad range of aryl and heteroaryl bromides.[9][10][11]
[Pd(allyl)Cl]₂ / RuPhosRuPhosK₂CO₃t-Amyl alcohol11012>90RuPhos is another effective bulky phosphine ligand, and t-amyl alcohol can be a beneficial solvent for challenging couplings.
Pd-G3-XPhosXPhosLHMDSDioxane804>95Third-generation (G3) precatalysts offer enhanced stability and activity, allowing for lower catalyst loadings.

Causality Behind Experimental Choices: The development of the Buchwald-Hartwig amination has been heavily reliant on ligand design.

  • Ligand Evolution: The progression from early ligands like BINAP to the bulky, electron-rich biarylphosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos) was a significant breakthrough.[12] These ligands facilitate both the oxidative addition and the challenging C-N reductive elimination steps, expanding the substrate scope to include less reactive aryl bromides and a wider variety of amines.[12]

  • Precatalysts: The use of well-defined palladium precatalysts, such as the G3-XPhos palladacycle, ensures the efficient generation of the active Pd(0) species, leading to more reproducible results and higher catalyst activity.[13]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is typically required to deprotonate the amine and facilitate the C-N bond-forming reductive elimination.

Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reactants Add this compound, amine, base, and solvent to flask Degas Degas the reaction mixture Add Reactants->Degas Add Catalyst Add Pd precatalyst and ligand Degas->Add Catalyst Heat Heat to desired temperature Add Catalyst->Heat Monitor Monitor progress by TLC/LC-MS Heat->Monitor Quench Cool and quench the reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most widely used method for the synthesis of aryl alkynes, providing a direct route to introduce sp-hybridized carbon atoms at the 7-position.

Catalyst Performance Comparison:
Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Notes
Palladium Catalysts
Pd(PPh₃)₂Cl₂CuIEt₃NTHF5012~80-90The classic Sonogashira conditions, generally effective for aryl bromides.[14]
Pd(OAc)₂ / PPh₃CuIi-Pr₂NHDMF606~85-95In situ generation of the active catalyst from Pd(OAc)₂ and a phosphine ligand is a common and effective strategy.
Pd(PPh₃)₄CuIPiperidineToluene808~85-95Pd(PPh₃)₄ can also be used directly as the palladium source.
Pd-NHC ComplexCuIK₂CO₃Dioxane1004>95NHC-ligated palladium catalysts can offer enhanced stability and activity, sometimes allowing for copper-free conditions.[15]

Causality Behind Experimental Choices: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.

  • Role of Copper: The copper co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[15] While copper-free Sonogashira couplings have been developed, the use of a copper co-catalyst is still prevalent for its reliability.

  • Base and Solvent: An amine base, such as triethylamine or piperidine, is crucial as it serves both as a base to deprotonate the alkyne and often as a solvent or co-solvent.[14]

  • Ligand Effects: As with other cross-coupling reactions, the choice of phosphine or NHC ligand on the palladium center can significantly influence the efficiency of the catalytic cycle.

Plausible Mechanism for Sonogashira Coupling:

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR CuX CuX R-C≡C-Cu R-C≡C-Cu CuX->R-C≡C-Cu R-C≡CH Base R-C≡C-Cu->CuX Transmetalation

Caption: A plausible mechanism for the Sonogashira cross-coupling reaction involving both palladium and copper catalytic cycles.

IV. Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity.

Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
  • To a dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination using Pd₂(dba)₃ / XPhos
  • To a dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon.

  • Add a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in degassed toluene (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 2 hours, or until complete conversion is observed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by flash column chromatography.[9][11]

Protocol 3: Sonogashira Coupling using Pd(PPh₃)₂Cl₂ / CuI
  • To a two-necked flask under a nitrogen atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at 50 °C for 12 hours.

  • After completion, quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel.

V. Conclusion and Future Outlook

The cross-coupling of this compound is a well-established and versatile strategy for the synthesis of a wide array of functionalized derivatives. For Suzuki-Miyaura couplings, modern catalyst systems based on bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbene ligands offer superior performance in terms of reaction times, catalyst loadings, and yields compared to classical catalysts. In Buchwald-Hartwig aminations, the choice of a suitable biarylphosphine ligand, such as XPhos, is critical for success. The traditional Sonogashira coupling conditions remain a reliable method for the introduction of alkynyl groups.

The emergence of nickel-based catalysts presents a cost-effective and highly active alternative to palladium, and further developments in this area are expected to provide even more sustainable and economical synthetic routes.[5][6][16][17] As the demand for novel benzo[d]isoxazole derivatives in drug discovery and materials science continues to grow, the development of even more efficient, selective, and environmentally benign catalytic systems will remain a key area of research.

References

  • Current time information in Pasuruan, ID. Google.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
  • Heck reactions between bromobenzene and styrene catalyzed by Pd... ResearchGate.
  • Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand. National Conference on Undergraduate Research (NCUR).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Reddit.
  • Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate.
  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Springer.
  • Buchwald Hartwig amination catalysts. Johnson Matthey.
  • Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. ResearchGate.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI.
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. ResearchGate.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH.
  • (PDF) N-Heterocyclic carbene-Pd(II)-PPh 3 complexes as a new highly efficient catalyst system for the Sonogashira cross-coupling reaction: Synthesis, characterization and biological activities. ResearchGate.
  • Suzuki reaction. Wikipedia.
  • Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. PMC - NIH.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. PMC - NIH.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ResearchGate.
  • Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating. Organic Chemistry Portal.
  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing).
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
  • Sonogashira reactions of phenylacetylene with arylbromides catalyzed by unsymmetrical palladium complexes [PdCl 2 (NHC)(PPh 3 )] 3a-f. a. ResearchGate.

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A Senior Application Scientist's Guide to the Structural Validation of 7-Bromobenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, comparative analysis of the essential analytical techniques for the unambiguous structural validation of 7-Bromobenzo[d]isoxazole derivatives, a scaffold of increasing interest in medicinal chemistry.[1][2] We will move beyond rote protocols to explore the causal logic behind experimental choices, ensuring a self-validating, trustworthy analytical workflow.

Introduction: The Imperative of Structural Integrity

The 1,2-benzisoxazole scaffold is a privileged pharmacophore present in a wide array of biologically active compounds, including antipsychotic, anti-inflammatory, and anticonvulsant agents.[1][3] The introduction of a bromine atom, as in this compound, offers a versatile synthetic handle for further functionalization and can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.

However, in the synthesis of substituted heterocyclic systems, the potential for isomeric impurities is a constant challenge. An incorrect structural assignment can invalidate months or even years of research, leading to flawed Structure-Activity Relationship (SAR) models and the costly pursuit of non-viable drug candidates. Therefore, rigorous, multi-faceted structural validation is not merely a procedural formality; it is the bedrock of scientific integrity in drug discovery.

This guide details a comprehensive, synergistic approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography to achieve unequivocal structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Molecular Blueprint

Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides a detailed map of the atomic framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For a molecule like a this compound derivative, a suite of NMR experiments is required to piece together the complete structural puzzle.

Causality Behind Experimental Choices:

  • ¹H NMR: This is the initial, information-rich experiment. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling). For our target scaffold, the coupling patterns of the three protons on the benzene ring are diagnostic for determining the 1,2,3-trisubstitution pattern.

  • ¹³C NMR: This experiment maps the carbon skeleton of the molecule, showing all unique carbon atoms. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.).

  • 2D NMR (COSY, HSQC, HMBC): When 1D spectra are complex or ambiguous, 2D techniques are essential.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for establishing the overall molecular framework. It reveals long-range correlations (over 2-3 bonds) between protons and carbons, allowing us to connect molecular fragments and definitively place substituents like the bromine atom and the isoxazole ring on the benzene core.

Trustworthiness through Self-Validation: The power of this multi-pronged NMR approach lies in its self-consistency. The structure deduced must satisfy all observed data simultaneously. A proton identified in the ¹H spectrum must correlate to a specific carbon in the HSQC spectrum, and its long-range HMBC correlations to other carbons must align perfectly with the proposed connectivity. Any discrepancy indicates an incorrect assignment.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must fully dissolve the compound without reacting with it. CDCl₃ is a common first choice for many organic compounds.[4][5]

    • Ensure the solution is clear and free of particulate matter.

  • Spectrometer Setup:

    • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, acquire standard 2D COSY, HSQC, and HMBC spectra using the manufacturer's recommended pulse programs.

Data Presentation: Distinguishing Isomers

The primary challenge is distinguishing the desired 7-bromo isomer from other possible isomers, such as the 5-bromo or 6-bromo analogues. NMR is exceptionally well-suited for this task. The table below contrasts the expected ¹H NMR aromatic region patterns for these isomers.

Isomer Structure Expected ¹H NMR Aromatic Splitting Pattern Rationale
This compound this compoundH4: DoubletH5: TripletH6: DoubletH5 is coupled to both H4 and H6, appearing as a triplet. H4 and H6 are each coupled to only H5, appearing as doublets.
5-Bromobenzo[d]isoxazole 5-Bromobenzo[d]isoxazoleH4: DoubletH6: Doublet of doubletsH7: DoubletH6 is coupled to both H4 (meta-coupling, small J) and H7 (ortho-coupling, large J). H4 and H7 each show only one major coupling.

Note: H-3, the proton on the isoxazole ring, typically appears as a distinct singlet further downfield.[6][7]

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis & Validation Prep Dissolve Derivative in CDCl3/DMSO-d6 Acq_1H 1. Acquire ¹H NMR Prep->Acq_1H Acq_13C 2. Acquire ¹³C NMR Acq_1H->Acq_13C Acq_2D 3. Acquire 2D NMR (COSY, HSQC, HMBC) Acq_13C->Acq_2D Analysis Integrate & Correlate All Spectra Acq_2D->Analysis Validation Is data self-consistent? Analysis->Validation Structure Confirmed Structure Validation->Structure Yes Re_evaluate Re-evaluate Synthesis or Purification Validation->Re_evaluate No

Caption: Comprehensive workflow for NMR-based structural validation.

Part 2: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry is the definitive method for determining a molecule's mass. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it provides an extremely accurate mass measurement, allowing for the determination of the elemental formula.

Causality Behind Experimental Choices: For halogenated compounds, MS offers a unique diagnostic clue. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any molecule containing a single bromine atom will exhibit a characteristic "doublet" peak in its mass spectrum: one for the molecule containing ⁷⁹Br (M) and another of almost equal intensity for the molecule containing ⁸¹Br (M+2). This isotopic signature is a powerful and unmistakable confirmation of the presence of one bromine atom.

Trustworthiness through Self-Validation: The elemental formula derived from the HRMS exact mass measurement must be consistent with the structure proposed by NMR. For C₇H₄BrNO, the measured mass must match the calculated mass to within a few parts per million (ppm). The observation of the M/M+2 isotopic pattern provides a secondary, orthogonal confirmation.

Experimental Protocol: HRMS via ESI-TOF
  • Sample Preparation:

    • Prepare a dilute solution (~10-50 µg/mL) of the purified compound in a high-purity solvent suitable for electrospray ionization (ESI), such as acetonitrile or methanol.

  • Infusion and Ionization:

    • Infuse the sample solution directly into the ESI source of a Time-of-Flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Apply appropriate ESI conditions (e.g., capillary voltage, gas flow, temperature) to generate protonated molecular ions, [M+H]⁺.

  • Mass Analysis:

    • Acquire the mass spectrum over a relevant m/z range.

    • Ensure the instrument is properly calibrated to allow for an accurate mass measurement with < 5 ppm error.

  • Data Processing:

    • Identify the peaks corresponding to the [M+H]⁺ and [M+2+H]⁺ ions.

    • Use the instrument software to calculate the elemental composition from the measured exact mass of the monoisotopic peak ([⁷⁹Br+M+H]⁺).

Data Presentation: Isotopic Signature Confirmation
Parameter Expected Value for C₇H₄BrNO Information Provided
Molecular Formula C₇H₄BrNOProposed elemental composition.
Nominal Mass 197 g/mol Integer mass of the most abundant isotopes.
Monoisotopic Mass 196.94763 DaCalculated exact mass for C₇H₄⁷⁹BrNO.[8]
[M+H]⁺ (HRMS) m/z 197.9554Target for accurate mass measurement.
[M+2+H]⁺ (HRMS) m/z 199.9534Confirms presence of one bromine atom.
Isotopic Abundance ~100 : 97.5Characteristic 1:1 ratio for bromine.
Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms HRMS Analysis (ESI-TOF) cluster_analysis_ms Data Validation Prep_MS Prepare Dilute Solution (~20 µg/mL in MeCN) Acq_MS Generate [M+H]⁺ Ions Prep_MS->Acq_MS Analyze_MS Measure Exact Mass & Isotopic Pattern Acq_MS->Analyze_MS Formula Calculate Elemental Formula (< 5ppm error) Analyze_MS->Formula Isotope Confirm Br Isotopic Signature (M:M+2 ≈ 1:1) Formula->Isotope Result_MS Formula & Br Presence Confirmed Isotope->Result_MS

Caption: Workflow for HRMS analysis confirming elemental composition.

Part 3: Single-Crystal X-ray Crystallography – The Unambiguous Proof

Expertise & Experience: While NMR and MS provide powerful, mutually reinforcing evidence, they are ultimately indirect methods. Single-Crystal X-ray Crystallography is the only technique that provides direct, unequivocal visualization of a molecule's three-dimensional structure in the solid state. It is the gold standard for structural proof.[9][10]

Causality Behind Experimental Choices: X-ray crystallography is employed when a structure is entirely novel, when NMR data is intractably complex or ambiguous, or when absolute stereochemistry must be determined. For a new series of this compound derivatives, obtaining a crystal structure of at least one key example provides an unshakeable foundation for the structural assignment of the entire series.

Trustworthiness through Self-Validation: The technique's trustworthiness is exceptionally high. The result is a 3D model of the molecule with precise bond lengths, bond angles, and atomic connectivity. This experimentally determined structure must, of course, be consistent with all data obtained from NMR and MS, providing a final, definitive layer of validation.

Experimental Protocol: Crystallization and Structure Solution (Conceptual)
  • Crystal Growth (The Art):

    • This is often the most challenging step. The goal is to slowly precipitate the compound from a supersaturated solution to form well-ordered, single crystals.

    • Common Method (Slow Evaporation): Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane). Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Alternative (Vapor Diffusion): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Data Collection and Structure Solution (The Science):

    • A suitable single crystal is mounted on a diffractometer.

    • The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected.

    • Complex software is used to process the diffraction data and solve the electron density map, which is then interpreted to reveal the final atomic structure.[9]

Comparative Analysis of Validation Techniques
Technique Primary Information Strengths Limitations
NMR Spectroscopy Atomic connectivity, chemical environmentExcellent for isomeric differentiation; provides data on structure in solution.Can be complex to interpret; does not provide direct 3D information.
Mass Spectrometry Molecular weight, elemental formulaHighly sensitive; provides definitive formula and key isotopic information (e.g., for Br).[11]Provides no connectivity information; isomers are indistinguishable by mass alone.
X-ray Crystallography Unambiguous 3D atomic arrangementThe "gold standard" for structural proof; provides absolute confirmation of connectivity and stereochemistry.[9][12]Requires high-quality single crystals, which can be difficult/impossible to grow; provides solid-state structure only.
Visualization: The Integrated Validation Strategy

Integrated_Workflow cluster_primary Primary Validation Synthesis Synthesized & Purified 7-Bromo Derivative NMR NMR Suite (¹H, ¹³C, HMBC) Synthesis->NMR MS HRMS (ESI-TOF) Synthesis->MS Proposed Proposed Structure NMR->Proposed MS->Proposed Consistent Are NMR and MS data mutually consistent? Proposed->Consistent Confirmed Structure Confirmed (High Confidence) Consistent->Confirmed Yes Ambiguous Ambiguity or Novel Scaffold Consistent->Ambiguous No Xray X-ray Crystallography Ambiguous->Xray GoldStandard Structure Confirmed (Unambiguous Proof) Xray->GoldStandard

Caption: An integrated workflow for achieving unambiguous structural validation.

Conclusion

The structural validation of this compound derivatives, or any novel chemical entity, is a non-negotiable requirement for high-impact research. A robust analytical strategy does not rely on a single technique but rather on a synergistic and self-validating workflow. The combination of multi-dimensional NMR spectroscopy to define the atomic framework and high-resolution mass spectrometry to confirm the elemental composition provides a high degree of confidence for routine analysis. When faced with ambiguity or a truly novel molecular architecture, single-crystal X-ray crystallography serves as the ultimate arbiter, providing the final, unambiguous proof of structure. Adherence to this rigorous, multi-faceted approach ensures the integrity of the data and accelerates the path of discovery.

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  • Zhang, Z., et al. (2022). Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Chemical Neuroscience.

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A Comparative Guide to the Efficacy of 7-Bromobenzo[d]isoxazole-Based Inhibitors in Modulating HIF-1α Transcriptional Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can be tailored to inhibit specific biological targets with high potency and selectivity is paramount. The 7-bromobenzo[d]isoxazole core has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent inhibitors for a range of therapeutic targets. This guide provides an in-depth comparison of the efficacy of a series of this compound-based inhibitors, with a primary focus on their ability to modulate the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen levels and a key target in oncology.

The Significance of the this compound Scaffold

The benzo[d]isoxazole moiety is a bicyclic aromatic heterocycle that provides a rigid and planar core, which is advantageous for specific binding to protein targets. The introduction of a bromine atom at the 7-position can significantly influence the electronic properties and binding interactions of the molecule, often leading to enhanced inhibitory activity. This guide will delve into a specific series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives, where the 7-bromo substitution is a key feature, to elucidate the structure-activity relationships (SAR) that govern their efficacy as HIF-1α inhibitors.

Comparative Efficacy of this compound-Based HIF-1α Inhibitors

A pivotal study by Xue et al. (2022) systematically synthesized and evaluated a series of 26 benzo[d]isoxazole derivatives for their ability to inhibit HIF-1α transcriptional activity.[1] The inhibitory activities were assessed in HEK293T cells using a dual-luciferase gene reporter assay, a robust and widely accepted method for quantifying transcriptional regulation.[1] The half-maximal inhibitory concentration (IC50) values from this study are summarized below to provide a clear comparison of the efficacy of these compounds.

Compound IDR Group (Substitution on Phenyl Ring)IC50 (nM)[1]
15 4-N(CH₃)₂24
31 4-COCH₃24
13 4-OCH₃30
14 4-F32
16 4-Cl47
17 4-Br63
8 2-Pyridine940
7 4-Pyridine10000
3 Cyclohexane5400
2 Isoxazole-3-carboxamide>50000
9 3-Amide-benzo[d]isoxazole>50000

A selection of compounds from the study is presented to highlight key structure-activity relationships.

The data reveals that substitutions at the para-position of the N-phenyl ring have a profound impact on inhibitory potency. Notably, compounds 15 and 31 , bearing a dimethylamino and an acetyl group respectively, demonstrated the highest efficacy with an impressive IC50 of 24 nM.[1] This suggests that both electron-donating and electron-withdrawing groups at this position can be well-tolerated and contribute to potent inhibition. The study also highlighted the importance of the benzo[d]isoxazole-3-carboxamide core, as alternative structures 2 and 9 showed a complete loss of activity.[1]

Mechanism of Action: Targeting the HIF-1α Transcriptional Machinery

Under hypoxic conditions, a common feature of solid tumors, the α-subunit of HIF-1 is stabilized and translocates to the nucleus. There, it dimerizes with the constitutively expressed β-subunit (HIF-1β/ARNT) and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes. This complex then recruits transcriptional co-activators, such as p300/CBP, to initiate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, including vascular endothelial growth factor (VEGF) and pyruvate dehydrogenase kinase 1 (PDK1).[2][3][4][5][6][7]

The benzo[d]isoxazole-based inhibitors discussed here act by disrupting this transcriptional activation. While the exact binding partner was not definitively identified in the primary study, the results indicate that these compounds do not affect HIF-1α protein expression levels but rather inhibit its transcriptional activity.[1] This suggests that they may interfere with the interaction between the HIF-1α/β dimer and its co-activators or the binding of this complex to HREs.

Below is a diagram illustrating the HIF-1α signaling pathway and the putative point of intervention for the this compound-based inhibitors.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHDs HIF1a_normoxia->PHD O₂, Fe²⁺ VHL pVHL HIF1a_normoxia->VHL Binding FIH FIH-1 HIF1a_normoxia->FIH O₂ PHD->HIF1a_normoxia Prolyl Hydroxylation Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia FIH->HIF1a_normoxia Asparaginyl Hydroxylation HIF1a_hypoxia HIF-1α (stabilized) Dimer HIF-1α/β Dimer HIF1a_hypoxia->Dimer HIF1b HIF-1β (ARNT) HIF1b->Dimer p300_CBP p300/CBP Co-activators Dimer->p300_CBP Recruitment HRE HRE (DNA) Dimer->HRE Binding p300_CBP->HRE Transcription Gene Transcription HRE->Transcription VEGF VEGF Transcription->VEGF PDK1 PDK1 Transcription->PDK1 Inhibitor This compound Inhibitors Inhibitor->Transcription Inhibition

Caption: HIF-1α Signaling Pathway and Inhibitor Action.

Experimental Protocols: A Guide to Assessing Inhibitor Efficacy

To ensure the trustworthiness and reproducibility of the findings, it is crucial to follow a well-defined experimental protocol. The dual-luciferase reporter assay is a gold standard for studying transcriptional activity.

Dual-Luciferase Reporter Assay for HIF-1α Activity

This protocol outlines the key steps for evaluating the inhibitory effect of compounds on HIF-1α transcriptional activity.

Materials:

  • HEK293T cells

  • Dual-luciferase reporter plasmid containing HREs upstream of a firefly luciferase gene

  • Control plasmid with a constitutively expressed Renilla luciferase gene (e.g., pRL-TK)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound derivatives)

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate at an appropriate density.

    • Co-transfect the cells with the HRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Replace the medium in the transfected wells with the medium containing the test compounds or vehicle control (e.g., DMSO).

    • Incubate the cells with the compounds for a predetermined period (e.g., 2-4 hours).

  • Induction of Hypoxia:

    • Induce hypoxia by placing the cell culture plate in a hypoxia chamber (e.g., 1% O₂) or by adding a chemical inducer like CoCl₂ to the medium.

    • Incubate for an additional period (e.g., 12-24 hours) to allow for HIF-1α stabilization and transcriptional activation.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using the passive lysis buffer provided in the assay kit.

    • Transfer the cell lysate to a new opaque 96-well plate.

    • Add the firefly luciferase substrate and measure the luminescence using a luminometer.

    • Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated control.

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates the experimental workflow for the dual-luciferase reporter assay.

Luciferase_Workflow start Start cell_culture 1. Seed & Transfect HEK293T Cells start->cell_culture end End compound_treatment 2. Treat with Test Compounds cell_culture->compound_treatment hypoxia_induction 3. Induce Hypoxia (1% O₂ or CoCl₂) compound_treatment->hypoxia_induction cell_lysis 4. Lyse Cells hypoxia_induction->cell_lysis luciferase_assay 5. Perform Dual- Luciferase Assay cell_lysis->luciferase_assay data_analysis 6. Analyze Data (Calculate IC50) luciferase_assay->data_analysis data_analysis->end

Caption: Dual-Luciferase Reporter Assay Workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent HIF-1α transcriptional inhibitors. The structure-activity relationship data clearly indicates that targeted modifications, particularly at the para-position of the N-phenyl ring, can lead to compounds with nanomolar efficacy. The detailed experimental protocol provided in this guide offers a robust framework for the continued evaluation and optimization of these and other novel inhibitors.

Future research should focus on elucidating the precise molecular mechanism of action of these compounds, including the identification of their direct binding partner within the HIF-1α transcriptional complex. Furthermore, expanding the evaluation of the most potent compounds to in vivo cancer models will be crucial to validate their therapeutic potential. The versatility of the isoxazole core also invites exploration of its application in developing inhibitors for other key targets in oncology and beyond, building upon the foundational knowledge presented in this guide.

References

  • Xue, Z., Li, H., Xie, W., Xu, Y., Zhou, L., & Qu, Z.-B. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1864–1869. [Link]
  • Semenza, G. L. (2012). Hypoxia-inducible factors in physiology and medicine. Cell, 148(3), 399-408. [Link]
  • Cusabio. (n.d.). HIF-1 signaling pathway.
  • Masoud, G. N., & Li, W. (2015). HIF-1α pathway: role, regulation and intervention for cancer therapy. Acta pharmaceutica Sinica. B, 5(5), 378–389. [Link]

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A Comparative Guide to the X-ray Crystal Structure of Brominated Benzisoxazole Derivatives: Unveiling the Solid-State Architecture for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the X-ray crystal structures of brominated isoxazole and benzoxazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By examining the solid-state structures of these heterocyclic compounds, we can better understand how molecular conformation and intermolecular interactions, particularly those involving halogen atoms, influence their physicochemical properties and potential as therapeutic agents. While the primary focus is on the 7-Bromobenzo[d]isoxazole scaffold, this guide utilizes a well-characterized bromo-substituted oxazole as a principal example to illustrate key concepts, supported by comparative data from other related structures.

The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of several drugs.[1] The introduction of a bromine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, bromine's ability to participate in halogen bonding—a highly directional non-covalent interaction—can profoundly influence crystal packing, solubility, and solid-state stability, all critical parameters in drug development.[2][3] Understanding these structural nuances at the atomic level through single-crystal X-ray diffraction is therefore paramount for rational drug design.[4]

Experimental Protocols: From Synthesis to Structure

The journey from a chemical concept to a fully elucidated crystal structure involves synthesis, purification, crystallization, and X-ray diffraction analysis. Here, we provide a detailed protocol for a representative bromo-substituted heterocycle, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, which serves as our primary example due to its comprehensive characterization in the literature.[5]

Synthesis and Crystallization of Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

This protocol is adapted from a published procedure and provides a reliable method for obtaining single crystals suitable for X-ray diffraction.[5]

Step 1: Synthesis The synthesis of the title compound is achieved through a multi-step process, which is a common route for generating substituted oxazoles.

Step 2: Crystallization The critical step for X-ray analysis is the growth of high-quality single crystals.[2] The slow evaporation technique is often effective for small organic molecules.

  • Solution Preparation: Dissolve the purified ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate in a minimal amount of a suitable solvent system, such as ethyl acetate/hexane. The goal is to create a saturated or near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap containing a few small pinholes. This allows the solvent to evaporate slowly over several days at room temperature.

  • Crystal Harvesting: Once well-formed crystals appear, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

General Workflow for Single-Crystal X-ray Diffraction

The following diagram outlines the typical workflow for determining the crystal structure of a small molecule.

G cluster_0 Synthesis & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection space_group Space Group Determination data_collection->space_group solve Structure Solution (Direct Methods) space_group->solve refine Structure Refinement solve->refine validation Validation & CIF Generation refine->validation final_structure Final Crystal Structure & Analysis validation->final_structure

Caption: Workflow for X-ray crystal structure determination.

Comparative Structural Analysis

To understand the impact of the bromine atom and other substituents on the crystal packing, we compare the crystallographic data of our primary example with a bromo-substituted isoxazole and a non-brominated benzoxazole derivative.

ParameterEthyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[5]5-bromo-3-(3-trifluoromethylphenyl)isoxazole2-[(4-chlorophenylazo)cyanomethyl]benzoxazole
CCDC Deposition NumberNot provided in search result2093698[6]Not provided in search result
Chemical FormulaC₁₃H₁₂BrNO₄C₁₀H₅BrF₃NOC₁₅H₉ClN₄O
Molecular Weight326.15308.06296.72
Crystal SystemMonoclinicMonoclinicTriclinic
Space GroupP2₁/nP2₁/cP-1
a (Å)14.828(2)11.234(3)7.6464(7)
b (Å)7.1335(9)5.603(2)7.8514(10)
c (Å)25.119(2)17.584(5)11.8101(12)
α (°)9090104.855(6)
β (°)100.066(11)95.53(3)90.856(7)
γ (°)9090102.769(6)
Volume (ų)2616.1(6)1100.8(6)661.17(12)
Z842
Analysis of Intermolecular Interactions

The solid-state architecture of these molecules is dictated by a network of non-covalent interactions. The presence of a bromine atom introduces the possibility of halogen bonding, which often competes with or complements traditional hydrogen bonds and π-π stacking.

In the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , the asymmetric unit contains two independent molecules.[5] The packing is stabilized by intermolecular C-H···O hydrogen bonds. The bromine atom's role in forming significant halogen bonds is not explicitly detailed in the provided abstract, but its presence is crucial for the overall electronic properties and potential for such interactions.

For 5-bromo-3-(3-trifluoromethylphenyl)isoxazole , the bromine atom is expected to be a key player in the crystal packing, likely forming C-Br···O or C-Br···N halogen bonds with neighboring molecules, a common motif in brominated heterocycles.[6] The electron-withdrawing nature of the trifluoromethylphenyl group would enhance the σ-hole on the bromine atom, making it a more effective halogen bond donor.[3]

In contrast, the structure of 2-[(4-chlorophenylazo)cyanomethyl]benzoxazole is dominated by N-H···N and C-H···N hydrogen bonds.[6] The absence of a bromine atom means that halogen bonding is not a factor in its crystal packing, providing a useful baseline for comparison.

The following diagram illustrates the concept of halogen bonding, a key interaction in the crystal engineering of brominated compounds.

G cluster_0 Halogen Bonding (C-Br···A) mol1 R-Br sigma_hole σ-hole (δ+) mol2 A-R' lone_pair Lone Pair (δ-) sigma_hole->lone_pair Halogen Bond caption Schematic of a halogen bond.

Sources

A Comparative Guide to Assessing the Metabolic Stability of 7-Bromobenzo[d]isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is paramount.[1][2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering a promising candidate's progression.[2][3] This guide provides a comprehensive framework for assessing the metabolic stability of 7-Bromobenzo[d]isoxazole analogs, a class of compounds with emerging therapeutic interest.[4] We will delve into the rationale behind experimental choices, provide detailed protocols for key in vitro assays, and present a comparative analysis of hypothetical data to guide lead optimization efforts.

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the biotransformation of a vast array of xenobiotics.[3][5][6][7][8] Therefore, our initial assessment will focus on hepatic metabolic stability using liver microsomes.[5][6] Additionally, we will explore plasma stability to account for the activity of various esterases and other enzymes present in the blood that can contribute to a compound's degradation.[9][10][11]

Experimental Design: A Two-Pronged Approach

To obtain a comprehensive metabolic stability profile, we will employ two fundamental in vitro assays: the Liver Microsomal Stability Assay and the Plasma Stability Assay. This dual-pronged strategy allows for the evaluation of both Phase I (primarily oxidative) metabolism in the liver and hydrolytic degradation in the systemic circulation.

1. Liver Microsomal Stability Assay: Probing Hepatic Clearance

This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) testing, providing a robust and cost-effective method to estimate a compound's intrinsic clearance (CLint) in the liver.[5][6] By incubating the test compounds with liver microsomes, which are subcellular fractions rich in CYP enzymes, we can measure the rate of disappearance of the parent compound over time.[6][12]

2. Plasma Stability Assay: Assessing Systemic Degradation

While the liver is the metabolic powerhouse, the enzymatic activity within plasma cannot be overlooked, especially for compounds containing labile functional groups such as esters or amides.[9][11] The plasma stability assay helps identify compounds susceptible to rapid degradation in the bloodstream, which can significantly impact their pharmacokinetic profile.[9][10][11]

Below is a visual representation of the overall experimental workflow for assessing the metabolic stability of this compound analogs.

Metabolic Stability Workflow cluster_0 Compound Analogs cluster_1 In Vitro Assays cluster_2 Analytical Quantification cluster_3 Data Analysis & Interpretation A This compound (Parent) D Liver Microsomal Stability Assay A->D E Plasma Stability Assay A->E B Analog 1 (e.g., -OCH3) B->D B->E C Analog 2 (e.g., -CF3) C->D C->E F LC-MS/MS Analysis (Parent Compound Disappearance) D->F E->F G Calculate: - Half-life (t1/2) - Intrinsic Clearance (CLint) F->G H Rank Order Analogs by Stability G->H I Identify Metabolic 'Soft Spots' H->I

Caption: Overall workflow for assessing metabolic stability.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and established analytical techniques.

Protocol 1: Liver Microsomal Stability Assay

This protocol is adapted from established methodologies and best practices in the field.[13][14][15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound analogs in human liver microsomes.

Materials:

  • Test compounds (this compound and analogs)

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil, Dextromethorphan)[6]

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare a microsomal stock solution (e.g., 1 mg/mL) in cold potassium phosphate buffer.

    • Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<0.5%) to avoid enzyme inhibition.[16]

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound or positive control to the designated wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing the internal standard.[6] The 0-minute time point serves as the initial concentration reference.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[6][17] The use of tandem mass spectrometry provides excellent sensitivity and selectivity.[11][12]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration) .

A visual representation of the liver microsomal stability assay workflow is provided below.

Liver Microsomal Stability Assay Workflow A Prepare Reagents: - Microsomes - Test Compounds - Buffer, NADPH B Incubation Setup (96-well plate): Add Microsomes & Test Compound A->B C Pre-incubate at 37°C B->C D Initiate Reaction: Add NADPH Regenerating System C->D E Incubate at 37°C with Shaking D->E F Time-Point Sampling (0, 5, 15, 30, 45, 60 min): Stop reaction with Acetonitrile + IS E->F G Protein Precipitation: Centrifuge the plate F->G H Collect Supernatant G->H I LC-MS/MS Analysis: Quantify Parent Compound H->I J Data Analysis: Calculate t1/2 and CLint I->J

Caption: Step-by-step liver microsomal stability assay.

Protocol 2: Plasma Stability Assay

This protocol is based on standard industry practices for evaluating compound stability in plasma.[9][10][18]

Objective: To determine the stability of this compound analogs in human plasma.

Materials:

  • Test compounds (this compound and analogs)

  • Human Plasma (pooled, with anticoagulant, e.g., heparin)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Positive Control Compound (e.g., a compound known to be hydrolyzed by plasma esterases)[10]

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Thaw human plasma at 37°C.

    • Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration is low (<1%).

  • Incubation:

    • In a 96-well plate, add the human plasma.

    • Add the test compound or positive control to the designated wells.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding a volume of cold acetonitrile containing the internal standard.[10][18]

  • Sample Processing:

    • Centrifuge the plate to precipitate plasma proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

Data Analysis:

  • Plot the percentage of the parent compound remaining against time.

  • Calculate the half-life (t½) from the slope of the natural log plot of the remaining compound versus time.

Comparative Data and Interpretation

To illustrate the application of these assays, let's consider a hypothetical dataset for this compound and two of its analogs with different substituents.

Table 1: Comparative Metabolic Stability Data

CompoundStructureLiver Microsomal t½ (min)Liver Microsomal CLint (µL/min/mg protein)Plasma t½ (min)
This compound 7-Br4530.8>120
Analog 1 7-Br, 5-OCH₃1592.4>120
Analog 2 7-Br, 5-CF₃9015.4>120
Verapamil (Control) -2069.3>120

Interpretation of Results:

  • This compound (Parent): Exhibits moderate metabolic stability in liver microsomes. The long half-life in plasma suggests it is not susceptible to hydrolysis by plasma enzymes.

  • Analog 1 (-OCH₃): The addition of a methoxy group significantly decreases metabolic stability in liver microsomes. This suggests that the methoxy group may be a "metabolic soft spot," likely undergoing O-demethylation, a common metabolic pathway catalyzed by CYP enzymes.

  • Analog 2 (-CF₃): The introduction of a trifluoromethyl group substantially increases metabolic stability. This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond is resistant to metabolic cleavage.

  • Plasma Stability: All compounds demonstrate high stability in plasma, indicating that hydrolysis is not a major clearance pathway for this series of analogs.

Potential Metabolic Pathways

Based on the structure of this compound and the principles of drug metabolism, several metabolic pathways can be hypothesized. The primary routes of metabolism for halogenated aromatic compounds often involve oxidative processes catalyzed by cytochrome P450 enzymes.[7][19][20] For the isoxazole ring itself, P450-mediated ring scission is a known metabolic pathway for some compounds.[21]

The following diagram illustrates potential metabolic pathways for this compound.

Metabolic Pathways cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent This compound Hydroxylation Aromatic Hydroxylation (on benzene ring) Parent->Hydroxylation CYP450 Dehalogenation Oxidative Dehalogenation (loss of Bromine) Parent->Dehalogenation CYP450 RingCleavage Isoxazole Ring Cleavage Parent->RingCleavage CYP450 Glucuronidation Glucuronide Conjugation (on hydroxylated metabolite) Hydroxylation->Glucuronidation UGTs Sulfation Sulfate Conjugation (on hydroxylated metabolite) Hydroxylation->Sulfation SULTs

Caption: Potential metabolic pathways for this compound.

Conclusion and Future Directions

This guide has outlined a systematic approach to assessing the metabolic stability of this compound analogs. By employing both liver microsomal and plasma stability assays, researchers can efficiently rank-order compounds and identify potential metabolic liabilities early in the drug discovery process.[1][12] The hypothetical data presented herein demonstrates how structural modifications can significantly impact metabolic stability, providing a clear rationale for lead optimization.

For compounds that exhibit high metabolic clearance, subsequent metabolite identification studies using high-resolution mass spectrometry are recommended to pinpoint the exact sites of metabolism. This information is invaluable for designing next-generation analogs with improved pharmacokinetic properties. Furthermore, as drug development progresses, it is crucial to adhere to regulatory guidelines for in vitro drug-drug interaction studies to ensure the safety and efficacy of the final drug candidate.[22][23][24][25]

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  • Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model - PMC. [Link]
  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC - NIH. [Link]
  • 4-(7-Bromobenzo[d][1][20][27]thiadiazol-4-yl)morpholine - MDPI. [Link]
  • Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling | Request PDF - ResearchG

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A Comparative Guide to the In Vitro and In Vivo Activity of 7-Bromobenzo[d]isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of 7-Bromobenzo[d]isoxazole and its derivatives. As researchers and drug development professionals, understanding the translational potential of a compound class from benchtop assays to preclinical models is paramount. This document synthesizes available data, explains the rationale behind experimental choices, and provides detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Versatile Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities.[1] The unique electronic properties and structural features of the isoxazole moiety allow for specific interactions with various biological targets, leading to applications in oncology, inflammation, and infectious diseases.[2] The benzo[d]isoxazole core, in particular, has been a subject of interest for its potential as a modulator of key signaling pathways. The introduction of a bromine atom at the 7-position can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and pharmacokinetic profile.

In Vitro Activity Profile: From Enzymes to Cells

In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess a compound's direct effects on specific molecular targets and cellular processes. For this compound derivatives, in vitro studies have primarily focused on their potential as anticancer and anti-inflammatory agents.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potential of isoxazole derivatives to inhibit the growth of various cancer cell lines.[2][3] While specific data for this compound is limited, related benzoxazole and isoxazole analogs have demonstrated significant cytotoxic effects. For instance, novel benzoxazole derivatives have been shown to inhibit VEGFR-2, a key kinase involved in angiogenesis, and induce apoptosis in cancer cells.[4]

To illustrate the potential anticancer activity, we can consider the in vitro cytotoxicity of analogous compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.

Table 1: Representative In Vitro Cytotoxicity of Isoxazole and Benzoxazole Analogs

Compound ClassCell LineAssay TypeIC50 (µM)Reference
Benzoxazole DerivativeMCF-7 (Breast Cancer)MTT Assay4.054 ± 0.17[4]
Benzoxazole DerivativeHepG2 (Liver Cancer)MTT Assay3.22 ± 0.13[4]
Isoxazole DerivativeK562 (Leukemia)Proliferation Assay0.071 ± 0.005[3]
Isoxazole DerivativeT98G (Glioblastoma)Proliferation Assay>300[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to assess the inhibitory activity of a compound against a specific protein kinase, a frequent target for anticancer drugs.[5]

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which generates a luminescent signal via a luciferase-luciferin reaction. A decrease in luminescence indicates inhibition of the kinase.

Materials:

  • Kinase of interest (e.g., VEGFR-2)

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., a this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Serial Dilution of This compound Plate Add Compound & Kinase to Plate Compound->Plate Kinase Kinase Solution Kinase->Plate Sub_ATP Substrate/ATP Mix Add_Sub_ATP Add Substrate/ATP Sub_ATP->Add_Sub_ATP Incubate1 Incubate (10 min) Plate->Incubate1 Incubate1->Add_Sub_ATP Incubate2 Incubate (60 min) Add_Sub_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Detection Add Detection Reagent Incubate3->Add_Detection Incubate4 Incubate (30 min) Add_Detection->Incubate4 Read Read Luminescence Incubate4->Read

Workflow for the in vitro kinase inhibition assay.

In Vivo Activity: Bridging the Gap to Preclinical Models

Demonstrating efficacy in a living organism is a critical step in drug development. For compounds with anti-inflammatory potential, the carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for acute inflammation.[6]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Table 2: Representative In Vivo Anti-inflammatory Activity of Isoxazole Analogs in the Carrageenan-Induced Paw Edema Model in Rats

CompoundDose (mg/kg)Time Post-Carrageenan (h)% Inhibition of EdemaReference
Isoxazole Derivative 5b10275.68[7]
Isoxazole Derivative 5c10274.48[7]
Isoxazole Derivative 5d10271.86[7]
Diclofenac Sodium (Standard)10274.22[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for inducing and measuring acute inflammation in a rat model to evaluate the efficacy of anti-inflammatory compounds.[8][9]

Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., a this compound derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Diclofenac sodium), and test compound groups (various doses).

    • Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[8]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Diagram: Inflammatory Signaling Cascade Targeted by Anti-inflammatory Agents

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Pathway cluster_intervention Therapeutic Intervention Stimulus Carrageenan PLA2 Phospholipase A2 Stimulus->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Edema, Pain) PGs->Inflammation Isoxazole Isoxazole Derivatives Isoxazole->COX Inhibition

Sources

A Head-to-Head Comparison of Synthetic Routes to 7-Bromobenzo[d]isoxazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 7-Bromobenzo[d]isoxazole is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform your selection of the most suitable pathway for your research needs.

Introduction to this compound

The benzo[d]isoxazole (or 1,2-benzisoxazole) ring system is a privileged scaffold found in numerous biologically active compounds. The presence of a bromine atom at the 7-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs. The choice of synthetic route to this compound can significantly impact yield, purity, scalability, and overall efficiency. This guide will dissect two distinct and effective strategies for its preparation.

Route 1: Intramolecular Cyclization of an o-Hydroxyaryl Oxime

This classical and reliable approach hinges on the formation of the N-O bond through the intramolecular cyclization of a suitably substituted o-hydroxyaryl oxime. The key precursor, 2-bromo-6-hydroxybenzaldehyde oxime, can be prepared from commercially available starting materials.

Scientific Rationale and Mechanism

The core of this strategy is a dehydration reaction that proceeds via activation of the oxime hydroxyl group, followed by nucleophilic attack by the adjacent phenoxide ion. The choice of a mild dehydrating agent is crucial to avoid unwanted side reactions. The reaction is typically base-mediated to facilitate the formation of the phenoxide, which is a more potent nucleophile than the corresponding phenol.

Diagram of the Intramolecular Cyclization Pathway

G cluster_0 Route 1: Intramolecular Cyclization start 2-Bromo-6-hydroxybenzaldehyde oxime 2-Bromo-6-hydroxybenzaldehyde Oxime start->oxime Hydroxylamine cyclization Intramolecular Cyclization oxime->cyclization Base product This compound cyclization->product

Caption: Workflow for the synthesis of this compound via intramolecular cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-hydroxybenzaldehyde Oxime

  • To a solution of 2-bromo-6-hydroxybenzaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford 2-bromo-6-hydroxybenzaldehyde oxime.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the 2-bromo-6-hydroxybenzaldehyde oxime (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (2.0 eq), to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route 2: Synthesis from a Halogenated Precursor via Nucleophilic Aromatic Substitution and Cyclization

This alternative approach utilizes a more readily available starting material, 2-bromo-6-fluorobenzaldehyde, and proceeds through the formation of an oxime followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) to form the benzisoxazole ring.

Scientific Rationale and Mechanism

This pathway leverages the high electronegativity of the fluorine atom, which activates the ortho position for nucleophilic attack. The initial formation of the oxime provides the nucleophile (the oximate anion under basic conditions) required for the subsequent intramolecular cyclization. The displacement of the fluoride ion is the key ring-forming step. This method avoids the need for a separate oxidation step that can sometimes be required in other routes.

Diagram of the SNAr Cyclization Pathway

G cluster_1 Route 2: SNAr Cyclization start2 2-Bromo-6-fluorobenzaldehyde oxime2 2-Bromo-6-fluorobenzaldehyde Oxime start2->oxime2 Hydroxylamine cyclization2 Intramolecular SNAr Cyclization oxime2->cyclization2 Base product2 This compound cyclization2->product2

Caption: Workflow for the synthesis of this compound via SNAr cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-fluorobenzaldehyde Oxime

  • Dissolve 2-bromo-6-fluorobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium hydroxide (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the oxime.

  • Collect the solid by filtration, wash with water, and dry to obtain 2-bromo-6-fluorobenzaldehyde oxime.

Step 2: Intramolecular SNAr Cyclization to this compound

  • Suspend the 2-bromo-6-fluorobenzaldehyde oxime (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Add a strong base, such as sodium methoxide or potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, cool the mixture and neutralize with a suitable acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude product by column chromatography to afford pure this compound.

Head-to-Head Performance Comparison

ParameterRoute 1: Intramolecular Cyclization of o-Hydroxyaryl OximeRoute 2: Synthesis from a Halogenated Precursor (SNAr)
Starting Material Availability 2-bromo-6-hydroxybenzaldehyde may be less common and more expensive.2-bromo-6-fluorobenzaldehyde is generally more readily available and cost-effective.
Number of Steps Typically 2 steps from the aldehyde.Typically 2 steps from the aldehyde.
Reaction Conditions Milder conditions for oxime formation; cyclization may require heating.Oxime formation is straightforward; cyclization requires reflux conditions.
Reagent & Catalyst Toxicity Uses common and relatively benign reagents.Employs standard laboratory bases.
Reported Yields Generally good to excellent yields are reported for similar cyclizations.Good yields are achievable, often dependent on the efficiency of the SNAr step.
Scalability Readily scalable.Readily scalable.
Key Advantages Direct and well-established methodology.Utilizes a more accessible starting material.
Potential Challenges Availability and stability of the starting o-hydroxybenzaldehyde.The SNAr reaction may require careful optimization of base and solvent.

Expert Recommendations and Conclusion

Both synthetic routes presented offer viable and effective pathways to this compound. The choice between them will largely depend on the specific constraints and priorities of the research setting.

  • For projects where the cost and availability of starting materials are primary concerns, Route 2 is likely the more advantageous choice. The use of the more common 2-bromo-6-fluorobenzaldehyde as a precursor makes this a more economical option.

  • Route 1 represents a more traditional and mechanistically direct approach. If the starting 2-bromo-6-hydroxybenzaldehyde is readily available, this method can be very efficient and straightforward to implement.

Ultimately, both methods are robust and can be optimized to provide high yields of the desired product. It is recommended that researchers perform small-scale trial reactions to determine the optimal conditions for their specific laboratory setup and available resources. This comparative guide provides the foundational knowledge and detailed protocols to empower scientists to make an informed decision and efficiently synthesize the valuable this compound intermediate for their drug discovery and development endeavors.

References

  • Due to the specific nature of the target molecule, direct literature citations for a head-to-head comparison are not readily available. The provided protocols are based on established and analogous synthetic transformations for benzisoxazole derivatives found in the chemical literature. For general methodologies, please refer to comprehensive reviews on the synthesis of 1,2-benzisoxazoles.

A Senior Application Scientist's Guide to Benchmarking 7-Bromobenzo[d]isoxazole Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the kinase inhibitory potential of the novel compound 7-Bromobenzo[d]isoxazole. Rather than a rigid protocol, this document offers a strategic, multi-phased approach, explaining the scientific rationale behind each experimental choice. Our objective is to empower researchers to generate robust, publication-quality data that clearly positions this compound within the landscape of established kinase inhibitors.

Introduction: The Kinase Inhibitor Landscape

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, from proliferation and differentiation to apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[3][4]

This compound is a heterocyclic compound with structural motifs present in other biologically active molecules. Its potential as a kinase inhibitor is unexplored. This guide outlines the essential benchmarking workflow to determine its activity, potency, selectivity, and mechanism of action, comparing it directly with well-characterized, industry-standard inhibitors.

Phase 1: Initial Target Discovery via Broad-Panel Kinase Profiling

The first critical step is to understand the compound's selectivity across the human kinome. It is inefficient and biased to pre-select a few kinases for testing. A broad screening approach provides an unbiased view of the compound's activity and potential off-target effects.

Rationale: The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[5] A new compound may inhibit unexpected targets, and identifying these early is crucial for both efficacy and safety assessment. Commercial services offer screening against large, validated kinase panels, providing rapid and cost-effective initial data.[6][7]

Experimental Protocol: Single-Dose Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Panel Selection: Engage a commercial kinase profiling service (e.g., Eurofins Discovery KinaseProfiler™, Reaction Biology, Promega).[7][8] Select a diversity panel that covers all major branches of the human kinome tree.

  • Assay Concentration: The standard initial screening concentration is typically 1 µM or 10 µM. This concentration is high enough to detect moderate-affinity interactions.

  • Assay Format: Radiometric assays, which measure the direct transfer of ³³P-labeled phosphate from ATP to a substrate, are considered the gold standard due to their high accuracy and low rates of false positives.[8][9] Other reliable formats include TR-FRET and luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo™).[7][10][11][12]

  • Data Analysis: Results are typically reported as Percent Inhibition relative to a DMSO vehicle control. A significant "hit" is often defined as >50% or >75% inhibition at the screening concentration.

Data Presentation: Initial Hit Profile

The results from the initial screen should be summarized in a table, listing only the kinases that meet the "hit" criteria.

Kinase TargetFamilyPercent Inhibition @ 1 µM
Aurora Kinase ASer/Thr89%
Aurora Kinase BSer/Thr81%
FLT3Tyr65%
RETTyr58%

Phase 2: Potency Determination and Benchmark Comparison

Once primary targets are identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50). This must be done in parallel with benchmark inhibitors to provide context.

Rationale: An IC50 value is a quantitative measure of how much of a drug is necessary to inhibit a biological process by half. Comparing the IC50 of this compound to a known inhibitor for the same target (e.g., a clinically approved drug) immediately establishes its relative potency.

Selecting Benchmark Inhibitors:

  • For Aurora Kinases: Alisertib (MLN8237), a well-characterized, selective Aurora Kinase A inhibitor.

  • For FLT3: Gilteritinib, an FDA-approved FLT3 inhibitor.[3]

  • Broad-Spectrum Control: Staurosporine, a potent but non-selective kinase inhibitor, can be used as a positive control for assay performance.[13]

Experimental Protocol: In Vitro Kinase IC50 Determination

  • Reagents: Obtain recombinant human kinases (e.g., Aurora A, FLT3) and their corresponding substrates.[14]

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for this compound and each benchmark inhibitor, starting from a top concentration of 100 µM.

  • Kinase Reaction: In a 96- or 384-well plate, incubate the enzyme, substrate, and ATP with the serially diluted inhibitors.[14] The ATP concentration is critical; performing the assay at the Kₘ for ATP allows for a more direct comparison of inhibitor binding affinities.[15][16]

  • Detection: Quantify the kinase reaction using a validated method like ADP-Glo™, which measures ADP production via a luciferase-based system.[11][12]

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data to a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[14]

Data Presentation: Comparative Potency Table

CompoundTarget KinaseIC50 (nM)
This compound Aurora Kinase A 75
Aurora Kinase B 150
FLT3 450
Alisertib (Benchmark)Aurora Kinase A25
Aurora Kinase B397
Gilteritinib (Benchmark)FLT322

Phase 3: Elucidating the Mechanism of Action

Understanding how a compound inhibits a kinase is fundamental. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[5] Verifying this is a key mechanistic step.

Rationale: An ATP-competitive mechanism is the most common for kinase inhibitors. Assays that vary the ATP concentration can confirm this; the IC50 of an ATP-competitive inhibitor will increase as the ATP concentration increases.[15] This experiment provides confidence that the compound engages the target in the intended manner.

Experimental Protocol: ATP Competition Assay

  • Assay Setup: The protocol is similar to the IC50 determination assay. Select one primary target kinase (e.g., Aurora Kinase A).

  • Varying ATP: Run parallel IC50 curves for this compound at multiple fixed ATP concentrations. A typical range would be:

    • Low ATP (e.g., 10 µM, near the Kₘ)

    • High ATP (e.g., 1 mM, physiological concentration)[8][15]

  • Data Analysis: Calculate the IC50 value at each ATP concentration. A significant rightward shift (increase) in the IC50 value at the higher ATP concentration indicates that the compound competes with ATP for the binding site.[5]

Data Presentation: ATP Competition Results

CompoundTarget KinaseIC50 at 10 µM ATP (nM)IC50 at 1 mM ATP (nM)Fold ShiftMechanism
This compound Aurora Kinase A 75185024.7ATP-Competitive

Phase 4: Confirming Cellular Activity and Target Engagement

Biochemical activity is essential, but a compound must be able to enter cells and engage its target in a complex physiological environment to be useful.[17]

Rationale: A compound may be potent in a biochemical assay but fail in a cellular context due to poor membrane permeability, rapid efflux, or metabolism. Cellular assays confirm that the compound can access its target and exert a biological effect. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure target engagement in intact cells.[18][19][20] CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[18][19][21]

Experimental Workflow: From Cellular Potency to Target Engagement

G cluster_0 Cellular Potency cluster_1 Target Engagement Prolif Cell Proliferation Assay (e.g., CellTiter-Glo) Western Phospho-Protein Western Blot Prolif->Western Confirm mechanism CETSA_Melt CETSA Melt Curve (Determine Tagg) Prolif->CETSA_Melt Validate with engagement CETSA_ITDR CETSA ITDR (Dose-response shift) CETSA_Melt->CETSA_ITDR Inform temp.

Caption: A stepwise workflow from cellular effect to direct target engagement.

Protocol 1: Cell Proliferation Assay

  • Cell Line Selection: Choose a cancer cell line where the target kinase is known to be a key driver (e.g., MV4-11, an AML cell line with an FLT3 mutation).[14]

  • Cell Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound and benchmark inhibitors for 72 hours.[14]

  • Viability Readout: Measure cell viability using a luminescence-based assay like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting percent viability against drug concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with a vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.[18]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[18][19]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[19][22]

  • Protein Detection: Quantify the amount of soluble target protein (e.g., Aurora Kinase A) remaining at each temperature using Western blotting.[18]

  • Data Analysis: Plot the soluble protein fraction against temperature. A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control confirms target engagement.[21][22]

Data Presentation: Integrated Cellular Data

CompoundTarget(s)Cell LineGI50 (nM)CETSA ΔTagg (°C)
This compound Aurora A/B HCT116 250 +5.2°C @ 10 µM
Alisertib (Benchmark)Aurora AHCT11680+7.5°C @ 1 µM

Conclusion and Future Directions

This structured benchmarking guide provides a robust pathway for characterizing this compound. The hypothetical data presented suggests that the compound is a potent, ATP-competitive inhibitor of Aurora kinases with clear activity in a cellular context. While less potent than the clinical benchmark Alisertib in these examples, it demonstrates a valid biological profile worthy of further investigation.

The next logical steps in its development would include:

  • Full Kinome Selectivity Profiling: Determine IC50 values against a broad panel of kinases to build a comprehensive selectivity profile.

  • Pharmacokinetic (PK) Studies: Assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models.

  • In Vivo Efficacy Studies: Test the compound in relevant cancer xenograft models to determine its anti-tumor activity.

By following this logical, evidence-based approach, researchers can confidently and efficiently evaluate the therapeutic potential of novel kinase inhibitors.

References

  • ATP Competition Assay Services. International Centre for Kinase Profiling.
  • Kinase Profiling Services. Luceome Biotechnologies.
  • Kinase Screening Assay Services. Reaction Biology.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Kinase Panel Profiling Services. Pharmaron.
  • KinaseProfiler™ Kinase Activity Profiling. Eurofins Discovery.
  • Eglen, R. M., et al. (2008). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Assay and Drug Development Technologies.
  • Vasta, J. D., et al. (2011). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. SLAS Discovery.
  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology.
  • Kinase assays. BMG LABTECH.
  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology.
  • Wiśniewska, M., et al. (2022). Comprehensive evaluation of phosphoproteomic-based kinase activity inference. Nature Communications.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate.
  • Pagano, M. A., et al. (2004). Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole. Journal of Medicinal Chemistry.
  • Ziemniewicz, E., et al. (2022). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. BMC Cancer.
  • Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. (2014). Methods in Molecular Biology.
  • Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules.
  • van der Meer, J. Y., et al. (2022). Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. International Journal of Molecular Sciences.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe handling and disposal of 7-Bromobenzo[d]isoxazole. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety protocols to ensure personnel safety and environmental compliance. The procedures outlined herein are grounded in established regulatory frameworks and chemical safety principles.

Hazard Identification and Core Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is a brominated heterocyclic organic molecule, and its hazard profile necessitates careful handling and a specific waste stream classification.

The primary operational risk stems from its classification as a halogenated organic compound .[1] Waste streams containing halogenated organics are subject to stringent disposal regulations, primarily because their combustion can produce toxic by-products like hydrogen bromide.[2] Therefore, they must never be mixed with non-halogenated organic waste; doing so contaminates the entire waste stream and significantly increases disposal costs and complexity.[3]

The immediate health hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Data sourced from PubChem and supplier Safety Data Sheets (SDS).[4][5]

These classifications mandate that all handling and disposal operations be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to prevent accidental exposure.

Pre-Disposal Planning and Waste Minimization

The most effective waste management strategy begins before any waste is generated.[6] Adherence to the principles of green chemistry and pollution prevention is not only best practice but also a regulatory expectation.[6][7]

  • Source Reduction: Purchase and use the minimum quantity of this compound required for your experimental work. Reducing the scale of experiments directly reduces the volume of hazardous waste produced.[7]

  • Inventory Management: Maintain an accurate chemical inventory to prevent the unnecessary purchase of duplicate materials.[6]

  • Procedural Planning: No procedure involving this compound should begin without a clear, pre-defined plan for the collection and disposal of all potential waste streams, from the pure compound to contaminated labware.[6]

Personal Protective Equipment (PPE) and Handling Precautions

To mitigate the risks of skin, eye, and respiratory irritation, the following PPE is mandatory when handling this compound in any form.

Equipment TypeSpecificationRationale
Hand Protection Nitrile gloves. Inspect for integrity before use. Use proper removal technique to avoid skin contact.[8]Prevents skin irritation and potential absorption.[4][5]
Eye Protection Safety glasses with side-shields or safety goggles.[9]Protects against splashes and airborne particles causing serious eye irritation.[4][5]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Engineering Control Handle the compound and its waste exclusively within a certified chemical fume hood.[10]Prevents inhalation of dust or vapors that may cause respiratory irritation.[4][5]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal process. This compound and any materials contaminated with it must be treated as halogenated organic hazardous waste .[1][11]

Start Waste Generated (this compound) CheckHalogen Is the waste a halogenated organic compound? Start->CheckHalogen Halogenated YES: Halogenated Organic Waste CheckHalogen->Halogenated Contains Br, Cl, F, or I NonHalogenated NO: Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No halogens Collect Collect in designated, properly labeled 'Halogenated Waste' container. Halogenated->Collect EHS Transfer to EHS for Incineration Collect->EHS

Figure 1: Decision workflow for proper waste segregation of this compound.

Protocol 1: Step-by-Step Waste Collection
  • Select Container: Obtain a designated hazardous waste container compatible with organic compounds. The container must have a screw-top cap and be in good condition, free from leaks or damage.[12][13]

  • Label Container: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[10] Fill it out completely, listing "this compound" and any solvents or other chemicals present with their approximate percentages.[3]

  • Transfer Waste: In a chemical fume hood, carefully transfer the waste into the container. If transferring a solid, minimize dust generation.[5]

  • Seal Container: Securely close the container cap immediately after adding waste. Funnels must not be left in the container opening.[11][13]

  • Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7] The storage area should be well-ventilated, and the container must be within secondary containment to catch any potential leaks.[12]

Disposal of Contaminated Materials

Any item that comes into direct contact with this compound is considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Contaminated gloves, weigh paper, pipette tips, and other solid materials should be collected in a separate, clearly labeled container or a sealed plastic bag designated for "Halogenated Solid Waste."

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste. Do not mix with biohazardous sharps.

  • "Empty" Containers: A container that held this compound is not truly empty until decontaminated.

    • Protocol 2: Decontamination of Empty Containers

      • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

      • The first rinse must be collected and disposed of as halogenated organic hazardous waste.[12] Subsequent rinses may also require collection depending on local institutional policy.

      • After thorough rinsing and air-drying, deface the original label. The container can then be disposed of as non-hazardous solid waste or recycled, per your institution's guidelines.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures.

cluster_spill Small Spill Response (<100 mL / 10g) spill_start Spill Occurs alert Alert personnel in immediate area spill_start->alert ppe Don appropriate PPE alert->ppe contain Contain spill with absorbent material ppe->contain collect Sweep/scoop absorbent into waste container contain->collect label_waste Label as 'Halogenated Spill Debris' collect->label_waste clean Clean area with soap and water label_waste->clean notify Notify Lab Supervisor and EHS clean->notify

Figure 2: Emergency response protocol for a small-scale spill of this compound.

Protocol 3: Handling a Small Spill
  • Evacuate & Alert: Evacuate unnecessary personnel and alert others in the immediate vicinity.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Protect: Wear the full PPE detailed in Section 3.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a dry chemical absorbent.[5][11]

  • Collect: Carefully sweep or shovel the absorbed material into a designated, sealable container for hazardous waste disposal.[5]

  • Clean: Decontaminate the spill surface with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department. For large spills, evacuate the area immediately and contact emergency services.[11]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Final Disposal Pathway

All properly collected and labeled hazardous waste containing this compound must be transferred to your institution's EHS department or an approved hazardous waste contractor for final disposal.[8] The ultimate and accepted disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted to handle such wastes.[1][15] This process ensures the complete destruction of the compound, minimizing its environmental impact. Land disposal of halogenated organic compounds is heavily restricted by the EPA.[16]

References

  • PubChem. (n.d.). 7-Bromobenzo(d)isoxazole. National Center for Biotechnology Information.
  • P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Universidade Federal Fluminense. (n.d.). Chemical Waste Management for Laboratories.
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Navigating the Safe Handling of 7-Bromobenzo[d]isoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-Bromobenzo[d]isoxazole. As a novel brominated aromatic heterocyclic compound, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established safety principles and authoritative sources.

Immediate Safety Briefing: Understanding the Risks

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Given these hazards, all handling procedures must be designed to minimize direct contact and aerosol generation. The absence of a specific published Occupational Exposure Limit (OEL) from bodies like OSHA or NIOSH necessitates a conservative approach to exposure control.[2][3] We will therefore operate on the principle of Occupational Exposure Banding (OEB) , a process for assigning chemicals into categories corresponding to a range of exposure concentrations designed to protect worker health, especially for data-poor substances.[4][5][6] Based on its acute toxicity and irritation data, this compound would likely fall into an OEB that requires stringent containment and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Required PPE Rationale
Low-Volume Handling (mg scale) in a Fume Hood - Nitrile or Neoprene Gloves (double-gloved recommended)- Safety Glasses with side shields- Laboratory CoatProvides a primary barrier against incidental skin and eye contact. The use of a fume hood mitigates inhalation risk.
High-Volume Handling (gram scale or greater) or Operations Outside a Fume Hood - Neoprene Gloves (over nitrile)- Chemical Splash Goggles- Face Shield- Chemical-resistant Apron or Gown- NIOSH-approved Respirator (e.g., N95 or higher)Enhanced protection is necessary due to the increased risk of splashes, aerosol generation, and inhalation. A face shield offers broader facial protection than goggles alone.[7]
Emergency Spill Cleanup - Heavy-duty Neoprene or Butyl Rubber Gloves- Chemical Splash Goggles- Face Shield- Impervious Gown or Coveralls- NIOSH-approved Respirator with organic vapor cartridgesMaximum protection is required to prevent significant exposure during spill containment and cleanup.
Glove Selection: A Deeper Dive

While safety data sheets for similar compounds suggest "protective gloves," a more detailed analysis is necessary.[2][3][8] Nitrile gloves offer good general protection against a variety of chemicals and are a suitable choice for incidental contact.[9] However, for prolonged handling or in situations with a higher risk of exposure, neoprene gloves are recommended due to their enhanced resistance to a broader range of chemicals, including some halogenated hydrocarbons.[10][11] It is crucial to inspect gloves for any signs of degradation or perforation before and during use and to change them immediately if contamination is suspected.[8]

Respiratory Protection

A NIOSH-approved respirator should be used when there is a potential for aerosol generation and inhalation, particularly when handling larger quantities or working outside of a certified chemical fume hood.[2][12] The specific type of respirator and cartridge should be selected based on a formal risk assessment conducted by your institution's environmental health and safety (EHS) department.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure at every stage of the experimental process.

Safe Handling Workflow for this compound Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS and Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh Ensure certified and functioning handle_solution Prepare Solution handle_weigh->handle_solution Use anti-static weigh paper handle_reaction Perform Reaction handle_solution->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Allow reaction to cool cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: A logical workflow for the safe handling of this compound.

  • Preparation:

    • Review Safety Data Sheet (SDS) and Conduct Risk Assessment: Before beginning any work, thoroughly review the SDS for this compound and any other chemicals involved in the procedure.[2][3][8] Conduct a formal risk assessment for your specific experiment.

    • Don Appropriate PPE: Select and put on the appropriate PPE as determined by your risk assessment and the guidelines in this document. Ensure all PPE is in good condition.[13]

    • Prepare Chemical Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. Ensure the sash is at the lowest practical height.

  • Handling:

    • Weighing: When weighing the solid compound, use a disposable weigh boat or anti-static weigh paper to prevent dispersal of the powder.

    • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.

    • Reaction: Conduct all reactions within the fume hood. If heating, use a controlled heating mantle and monitor the reaction closely.

  • Cleanup and Disposal:

    • Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound. A suitable organic solvent, such as acetone or ethanol, can be used for the initial rinse, with the rinsate collected as hazardous waste.

    • Waste Segregation and Disposal: As a halogenated aromatic compound, all waste containing this compound must be segregated into a clearly labeled "Halogenated Organic Waste" container.[14] Do not mix with non-halogenated waste. Follow your institution's specific guidelines for hazardous waste disposal.

    • PPE Disposal: Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and upon completion of work.[2][8]

Emergency Procedures

Spill:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or outside of a fume hood, contact your institution's EHS department immediately.

  • For small spills within a fume hood, and if you are trained and equipped to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the absorbent material into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.

References

  • Ambeed, Inc.
  • PubChem. 7-Bromobenzo(d)isoxazole | C7H4BrNO | CID 55274444.
  • AK Scientific, Inc. Safety Data Sheet for 4-(chloromethyl)-5-(4-fluorophenyl)isoxazole. (URL not available)
  • Yin, L., et al. (2025). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water.
  • Maier, M. A., et al. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC. [Link]
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  • Thermo Fisher Scientific. Safety Data Sheet for Benzo[d]isoxazol-3-ol. (URL not available)
  • ECETOC. (2007). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC Technical Report No. 101.
  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. [Link]
  • United Nations Office on Drugs and Crime. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Wikipedia.
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  • ScienceDirect. (2024). Natural products-isoxazole hybrids. Bioorganic Chemistry.
  • MDPI. 4-(7-Bromobenzo[d][1][8][15]thiadiazol-4-yl)morpholine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.